molecular formula C9H9NO3 B1303492 2,3-Dihydro-1,4-benzodioxine-5-carboxamide CAS No. 349550-81-8

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B1303492
CAS No.: 349550-81-8
M. Wt: 179.17 g/mol
InChI Key: OIYLTYTXMKZKCR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYLTYTXMKZKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381574
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349550-81-8
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydro-1,4-benzodioxine-5-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and its Derivatives

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, featured in a variety of biologically active compounds.[1][2][3][4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for the design of ligands targeting a diverse range of biological entities.[5] This guide focuses on the core mechanism of action of this compound, a compound that has emerged as a promising lead in the development of novel therapeutics. While this specific derivative has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), the broader benzodioxane class of molecules is known to interact with various other targets, including adrenergic and serotonergic receptors.[5][6][7][8][9][10] This guide will provide a comprehensive overview of the primary mechanism of action of this compound as a PARP1 inhibitor, and will also explore the wider pharmacological context of the benzodioxane scaffold, offering valuable insights for researchers and drug development professionals.

The Versatility of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine core is found in several well-known pharmacological agents, highlighting its versatility. For instance, Urapidil is an antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[6][8][9][10][11] WB-4101 is a selective α1-adrenoceptor antagonist, also found to block sodium channels.[7][12] Amoxapine, a tetracyclic antidepressant, possesses a dibenzoxazepine structure but shares conceptual similarities in its rigid, bridged ring system, and it functions by inhibiting the reuptake of norepinephrine and serotonin, as well as antagonizing dopamine receptors.[13][14][15][16][17] These examples underscore the ability of the benzodioxane and related structures to interact with a variety of receptors and transporters, a critical consideration in the development of new, selective therapeutic agents.

Primary Mechanism of Action: PARP1 Inhibition

Recent research has identified this compound as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[18][19] PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[18][19] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Potency and Efficacy

In a recombinant PARP1 enzyme assay, this compound (referred to as compound 4 in the study) demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 5.8 μM.[18][19] This compound was identified through high-throughput virtual screening and subsequently validated experimentally.[18][19] Further chemical modifications and scaffold hopping based on this lead compound have led to the development of even more potent PARP1 inhibitors, with IC50 values in the nanomolar range.[18][19]

CompoundTargetIC50 (μM)
This compound PARP15.8[18][19]
Derivative 49PARP10.082[18][19]
Signaling Pathway

The mechanism of action of PARP1 inhibitors is centered on their ability to disrupt the DNA damage repair process.

PARP1_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR synthesizes DSB DNA Double-Strand Break (DSB) PARP1->DSB leads to (unrepaired SSB) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates BER->DNA_SSB repairs HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) DSB->HR_Deficiency in context of Cell_Death Apoptosis/ Cell Death HR_Deficiency->Cell_Death leads to Inhibitor 2,3-Dihydro-1,4- benzodioxine-5-carboxamide Inhibitor->PARP1 inhibits Off_Target_Screening Compound 2,3-Dihydro-1,4- benzodioxine-5-carboxamide Primary_Assay Primary Target Assay (PARP1 Inhibition) Compound->Primary_Assay Lead_Compound Lead Compound Primary_Assay->Lead_Compound Off_Target_Panel Off-Target Screening Panel (e.g., Adrenergic, Serotonergic Receptors) Lead_Compound->Off_Target_Panel Binding_Assay Radioligand Binding Assay Off_Target_Panel->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) Off_Target_Panel->Functional_Assay Selectivity_Profile Selectivity Profile Binding_Assay->Selectivity_Profile Functional_Assay->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Selectivity_Profile->SAR

Caption: Off-Target Screening Workflow.

Serotonergic Receptor Interactions

Urapidil's activity as a 5-HT1A receptor agonist also points to the potential for benzodioxane derivatives to interact with serotonergic receptors. [6][8][9]Screening against a panel of serotonin receptors is therefore a prudent step in the preclinical development of these compounds.

Conclusion

This compound has been identified as a promising PARP1 inhibitor with potential applications in oncology. Its mechanism of action is centered on the disruption of DNA single-strand break repair, leading to synthetic lethality in HR-deficient cancer cells. While this primary mechanism is well-supported by enzymatic assays, the broader pharmacological profile of the 2,3-dihydro-1,4-benzodioxine scaffold necessitates a thorough investigation of potential off-target interactions, particularly with adrenergic and serotonergic receptors. A comprehensive understanding of both the on-target and off-target activities of this class of compounds is essential for the successful development of safe and effective therapeutics. Future research should focus on optimizing the potency and selectivity of this compound derivatives for PARP1, while concurrently profiling them against a broad panel of other biologically relevant targets.

References

  • What is the mechanism of Urapidil?
  • What is the mechanism of Amoxapine?
  • On the mechanism of the hypotensive action of urapidil - PubMed.
  • Amoxapine: Package Insert / Prescribing Inform
  • Amoxapine - LiverTox - NCBI Bookshelf - NIH. (2016-03-02).
  • (±)-WB 4101 | α1-adrenergic Receptor Antagonist | MedChemExpress.
  • Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-08-07).
  • What is Urapidil used for?
  • What is Amoxapine used for?
  • [Urapidil in anesthesiology: pharmacology and indic
  • Urapidil - Wikipedia.
  • Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker.
  • Synthesis of 2,3-dihydrobenzo[b]d[6][14]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][14]xazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed.

  • Synthesis of 2,3-dihydrobenzo[b]d[6][14]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][14]xazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH.

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. (2023-06-21).
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024-04-24).
  • chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007-12-04).
  • Benzodioxan - Wikipedia.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. (2020-08-15).

Sources

2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a Novel PARP1 Inhibitor

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Its central role in maintaining genomic integrity has made it a prime target for anticancer therapies. The inhibition of PARP1 exploits the concept of synthetic lethality, proving particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed technical overview of this compound, a novel scaffold identified as a promising inhibitor of PARP1. We will explore the fundamental mechanisms of PARP1 action, the dual modalities of its inhibition, the discovery and synthesis of this specific compound, and the detailed experimental protocols required for its validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and practical methodologies for evaluating this class of PARP1 inhibitors.

The Central Role of PARP1 in Genome Integrity

PARP1 Function in DNA Single-Strand Break Repair (SSBR)

PARP1 is a highly abundant nuclear protein that acts as a primary sensor for DNA damage.[1] It possesses a zinc-finger DNA-binding domain that recognizes and binds to sites of single-strand breaks (SSBs) in DNA.[2] This binding event triggers a conformational change in the enzyme, activating its catalytic domain.[2] The primary function of activated PARP1 is to facilitate the Base Excision Repair (BER) pathway, a critical process for repairing DNA damage from sources like oxidation and alkylation.[1]

The PARylation Cascade: A Signaling Hub for DNA Damage Response

Upon activation, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process known as PARylation.[2][3] This auto-PARylation creates a negatively charged scaffold that recruits a cascade of other DNA repair proteins, including XRCC1 and DNA Ligase III, to the lesion.[3] This orchestrated recruitment facilitates the removal of the damaged base, processing of the DNA ends, and final ligation to restore the integrity of the DNA strand. Eventually, PARP1's high negative charge from auto-PARylation causes it to dissociate from the DNA, allowing the repair machinery full access.[2]

PARP1_Signaling_Pathway cluster_0 DNA Damage & PARP1 Activation cluster_1 PARylation Cascade cluster_2 DNA Repair Machinery Recruitment DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Binds to SSB via Zinc Fingers DNA_Damage->PARP1_Recruitment PARP1_Activation PARP1 Catalytic Domain is Activated PARP1_Recruitment->PARP1_Activation NAD NAD+ PARP1_Activation->NAD Substrate PAR Poly(ADP-ribose) [PAR] Chains Synthesized NAD->PAR Auto_PARylation Auto-PARylation of PARP1 PAR->Auto_PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) Auto_PARylation->Recruitment Repair Base Excision Repair (BER) Pathway Proceeds Recruitment->Repair Resolution PARP1 Dissociates, Repair is Completed Repair->Resolution

Figure 1: PARP1 signaling in the Base Excision Repair pathway.

Therapeutic Targeting of PARP1: Mechanisms of Inhibition

PARP inhibitors (PARPi) have emerged as a powerful class of anticancer agents. Their efficacy stems from two primary, interconnected mechanisms of action that disrupt the DNA damage response.[4]

Catalytic Inhibition

The most direct mechanism is the competitive inhibition of PARP1's catalytic activity. PARP inhibitors are designed to bind to the NAD+ binding pocket of the enzyme.[5] This prevents the synthesis of PAR chains, thereby halting the recruitment of downstream repair proteins. Without this crucial signaling step, SSBs remain unresolved.

PARP Trapping: The Concept of a Cellular Poison

A more cytotoxic mechanism is known as "PARP trapping."[4][5] By occupying the NAD+ binding site, the inhibitor not only blocks PARP1's enzymatic function but also prevents the auto-PARylation that is necessary for its release from DNA.[4][6] This results in the PARP1-inhibitor complex becoming physically "trapped" on the DNA at the site of the single-strand break.[3][6] These trapped complexes are formidable obstacles to DNA replication. When a replication fork encounters a trapped PARP1, it can stall and collapse, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[2]

Synthetic Lethality

The concept of synthetic lethality is the cornerstone of PARPi therapy.[3][4] In healthy cells, the DSBs generated by PARP trapping can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain breast and ovarian cancers, harbor mutations that render the HR pathway deficient.[2] In these HR-deficient cells, the DSBs caused by PARP inhibitors cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[3]

PARPi_Mechanism cluster_0 PARP1 at Single-Strand Break (SSB) cluster_1 Inhibitor Action cluster_2 Cellular Consequences cluster_3 Cell Fate (Synthetic Lethality) PARP1_on_DNA PARP1 Bound to DNA PARPi PARP Inhibitor PARP1_on_DNA->PARPi Catalytic_Inhibition Mechanism 1: Catalytic Inhibition (No PARylation) PARPi->Catalytic_Inhibition PARP_Trapping Mechanism 2: PARP Trapping (Stuck on DNA) PARPi->PARP_Trapping SSB_Accumulation Unrepaired SSBs Catalytic_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Breaks (DSBs) Formed Replication_Fork_Collapse->DSB_Formation HR_Proficient Normal Cells (HR-Proficient) DSB_Formation->HR_Proficient HR_Deficient Cancer Cells (HR-Deficient, e.g., BRCA-mut) DSB_Formation->HR_Deficient Cell_Survival DSB Repair -> Survival HR_Proficient->Cell_Survival Repair via HR Cell_Death No DSB Repair -> Apoptosis HR_Deficient->Cell_Death Repair Fails

Figure 2: The dual mechanism of PARP inhibitors leading to synthetic lethality.

Discovery and Characterization of this compound

Identification via High-Throughput Virtual Screening

The this compound scaffold was identified as a novel PARP1 inhibitor through a high-throughput virtual screening (HTVS) of the Maybridge small molecule library.[1][7] This computational approach used the crystal structure of PARP1 complexed with a known inhibitor to create a pharmacophore model, which was then used to screen for compounds with complementary structural features.[1] Out of eleven initial hits, this compound (referred to as compound 4 in the source literature) was selected as a tractable lead for further optimization due to its favorable inhibitory profile and novel scaffold.[1][7]

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process starting from commercially available materials. The key intermediate is the corresponding methyl ester, which is then converted to the final carboxamide product.[1]

Synthesis_Workflow Start Methyl 2,3-dihydroxybenzoate Intermediate_1 Methyl 2,3-dihydrobenzo[b][1,4] dioxine-5-carboxylate (14) Start->Intermediate_1 1,2-Dibromoethane, K2CO3, DMF, Reflux Final_Product 2,3-Dihydrobenzo[b][1,4] dioxine-5-carboxamide (4) Intermediate_1->Final_Product NH4OH (aq), MeOH, Reflux

Figure 3: Simplified synthesis route for the target compound.
In Vitro Inhibitory Profile

Initial enzymatic assays demonstrated that this compound is a micromolar inhibitor of PARP1. This foundational data established it as a valid lead compound for further structure-activity relationship (SAR) studies, which ultimately led to the development of more potent analogs.[1][7]

CompoundTargetIC₅₀ (μM)Source
This compound PARP15.8[1][7]
3-Aminobenzamide (Internal Standard)PARP1~30-50[1]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide (Optimized Analog)PARP10.082[1][7]

Core Experimental Protocols for Inhibitor Validation

Validating a novel PARP1 inhibitor requires a series of robust in vitro and cellular assays. The following protocols provide a framework for characterizing the enzymatic inhibition, cellular cytotoxicity, and PARP trapping ability of compounds like this compound.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.

  • Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. A fluorescent signal is generated that is inversely proportional to PARP1 activity. This is a common and reliable method for high-throughput screening.[8][9]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Test compound (this compound) serial dilutions in DMSO/Assay Buffer

    • NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)

    • 384-well black assay plates

    • Fluorescent plate reader

  • Methodology:

    • Reagent Preparation: Prepare working solutions of PARP1 enzyme and activated DNA in assay buffer. Prepare a 5X working solution of β-NAD+. Keep all reagents on ice.

    • Compound Plating: Add 5 µL of the test compound serial dilutions or vehicle control (e.g., 1% DMSO in assay buffer) to the wells of the 384-well plate.

    • Enzyme Addition: Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.

      • Scientific Rationale: Activated DNA is required to stimulate the catalytic activity of PARP1, mimicking the presence of DNA breaks in a cellular context.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

      • Scientific Rationale: This incubation period must be within the linear range of the enzymatic reaction to ensure accurate IC₅₀ determination. This is typically established during assay development.

    • Detection: Stop the reaction and develop the fluorescent signal by adding the detection reagents (nicotinamidase and developer) as per the kit manufacturer's instructions.

    • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Viability Assay

This assay determines the cytotoxic effect of the inhibitor, particularly assessing the synthetic lethal effect in different cell backgrounds.

  • Principle: Metabolically active, viable cells reduce a substrate (e.g., resazurin in AlamarBlue or a substrate for luciferase in CellTiter-Glo) into a detectable product (fluorescent or luminescent). The signal intensity is directly proportional to the number of living cells.[10][11]

  • Materials:

    • HR-deficient cell line (e.g., DLD1-BRCA2⁻/⁻) and its isogenic HR-proficient counterpart (e.g., DLD1)

    • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

    • 96-well clear-bottom black plates

    • Test compound serial dilutions

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

      • Scientific Rationale: Using both HR-deficient and proficient cell lines is crucial to demonstrate synthetic lethality. The inhibitor should be significantly more potent in the HR-deficient line.

    • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compound or vehicle control (DMSO).

    • Incubation: Incubate the cells for a prolonged period, typically 72 to 120 hours.

      • Scientific Rationale: A multi-day incubation is required to allow for DNA damage to accumulate through several cell cycles, leading to replication fork collapse and cell death.

    • Assay Development: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo reagent) to each well.

    • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Protocol: Chromatin Fractionation for PARP1 Trapping Analysis

This biochemical assay directly measures the amount of PARP1 that is trapped on chromatin following inhibitor treatment.

  • Principle: Cells are lysed and fractionated to separate soluble cytoplasmic and nuclear proteins from the insoluble chromatin-bound proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An effective trapping agent will increase the amount of PARP1 in this fraction.[11]

  • Materials:

    • Cell line of interest (e.g., HeyA8)

    • Test compound

    • Subcellular protein fractionation kit

    • Protease and phosphatase inhibitors

    • Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of the PARP inhibitor or vehicle for a defined period (e.g., 1-4 hours).

    • Harvesting: Harvest cells and wash with ice-cold PBS.

    • Fractionation: Perform cellular fractionation according to the manufacturer's protocol. This typically involves sequential lysis steps with buffers of increasing stringency to isolate cytoplasmic, soluble nuclear, and chromatin-bound fractions.

      • Scientific Rationale: It is critical to include the inhibitor throughout the fractionation process to prevent its dissociation from the trapped PARP1.[11]

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • Western Blotting: a. Normalize samples for total protein and separate them by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies (anti-PARP1 and anti-Histone H3) overnight at 4°C. Histone H3 is used as a loading control for the chromatin fraction. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the Histone H3 loading control.

Future Directions and SAR Optimization

This compound served as an excellent starting point for a drug discovery campaign. While its initial potency was modest, its novel chemical structure provided a foundation for further optimization. Subsequent research efforts focused on Structure-Activity Relationship (SAR) studies, involving analogue synthesis and scaffold hopping. These efforts successfully identified significantly more potent inhibitors, such as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide, which exhibited an IC₅₀ in the nanomolar range (82 nM).[1][7] This demonstrates the high potential of this chemical series for the development of future anticancer drug candidates targeting the PARP1 enzyme.[1]

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Zimmer, A. S., Gill, S. J., & Kasi, A. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Medical Oncology, 34(2), 24. [Link]

  • Li, H., Liu, Z., & Huang, J. (2022). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology, 62, 225-245. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. [Link]

  • Kumar, S., Gorain, S., Zhang, L., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Kumar, S., Gorain, S., Zhang, L., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Tulip Biolabs, Inc. (2025). PARP1 Activity Assay. Tulip Biolabs. [Link]

  • BellBrook Labs. (2025). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Rationale for poly(ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Benzodioxine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane moiety is a versatile and evergreen scaffold in medicinal chemistry, integral to a wide array of biologically active compounds.[1] When coupled with a carboxamide linker, this scaffold gives rise to derivatives with significant therapeutic potential, targeting a range of biological entities from G-protein coupled receptors to critical enzymes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for benzodioxine carboxamide derivatives. We will dissect the core pharmacophore, explore the impact of structural modifications on biological activity, detail key experimental protocols for synthesis and evaluation, and present case studies that illustrate the principles governing the design of potent and selective agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this privileged scaffold for novel therapeutic interventions.

Introduction: The Benzodioxine Carboxamide Scaffold

The 1,4-benzodioxane structure is a key component in numerous compounds with established therapeutic applications, including agents with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The fusion of this heterocyclic system with a carboxamide functional group creates a pharmacophore with a favorable profile for drug design. The carboxamide group is a well-known bioisostere for esters and other functional groups, capable of forming crucial hydrogen bond interactions with biological targets, thereby enhancing binding affinity and specificity.

Recent research has highlighted the potential of benzodioxine carboxamide derivatives as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH), making them promising candidates for treating neurodegenerative diseases, pain, and inflammation.[4][5][6][7] This guide will focus primarily on these applications to provide a coherent and detailed SAR analysis.

The Core Pharmacophore and Avenues for Modification

The fundamental structure of a benzodioxine carboxamide derivative allows for systematic modification at several key positions. Understanding how substitutions at these positions influence biological activity is the essence of SAR.

The primary points for chemical modification are:

  • The Benzodioxine Ring (Region A): Substitutions on the aromatic portion of the benzodioxine core can modulate electronic properties, lipophilicity, and steric interactions.

  • The Carboxamide Linker (Region B): While less frequently modified, the orientation and nature of the amide bond are critical for target engagement.

  • The Terminal Group (Region C): This region, typically an aryl or heteroaryl ring attached to the amide nitrogen, offers the most significant opportunity to influence potency and selectivity through varied substitutions.

Caption: General structure of benzodioxine carboxamide derivatives and key regions for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize findings from multiple studies to build a coherent SAR model, primarily focusing on MAO-B and FAAH inhibitors.

SAR of N-Phenyl-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamides as MAO-B Inhibitors

A recent study systematically explored a series of these derivatives for their inhibitory activity against human MAO-B (hMAO-B), revealing critical structural requirements for potency.[4][5]

  • Region C (Terminal Phenyl Ring):

    • Unsubstituted Phenyl Group: The parent compound, N-phenyl-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamide, displayed only moderate activity (IC₅₀ = 7.66 μM), indicating that substitutions on the terminal phenyl ring are crucial.[4]

    • Halogen Substitutions: The introduction of halogens (F, Cl, Br) dramatically increased potency. Dichloro-substitution at the 3- and 4-positions of the phenyl ring yielded the most potent compound in the series, 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamide), with an exceptional IC₅₀ value of 0.0083 μM and high selectivity over MAO-A.[4][5] This suggests that electron-withdrawing groups and specific steric bulk in this region are highly favorable for binding to the hMAO-B active site.

    • Positional Isomerism: The position of the substituents was critical. For example, 3,4-dichloro substitution was superior to 2,4-dichloro or 4-chloro alone.

  • Region B (Carboxamide Linker):

    • The orientation of the amide bond is vital. An exchange of the carbonyl and nitrogen group positions resulted in a significant drop in inhibitory activity, confirming that the carbonyl group's connection to the C6 position of the benzodioxine ring is an essential structural requirement for potency.[4]

Table 1: SAR Summary for MAO-B Inhibitors

Compound ID R Group (on Terminal Phenyl) hMAO-B IC₅₀ (μM) Selectivity Index (MAO-A/MAO-B)
1a H 7.66 -
1c 4-F 0.16 >156
1e 4-Cl 0.081 >617
1l 3,4-diCl 0.0083 >4819
4 Amide inverted >10 (low %) -

Data sourced from ACS Medicinal Chemistry Letters, 2024.[4]

SAR of Benzodioxine Carboxamides as FAAH Inhibitors

The benzodioxine carboxamide scaffold is also present in potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[6][9][10] Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects without the side effects of direct cannabinoid receptor agonists.[9]

  • Core Scaffold Importance: While various heterocyclic cores have been used in FAAH inhibitors, the benzodioxine moiety has been identified as crucial for potent inhibition in certain compound series.[1]

  • Region C (Terminal Group): Similar to MAO-B inhibitors, the nature of the group attached to the carboxamide is a primary determinant of activity. In many potent FAAH inhibitors, this position is occupied by a piperidine or piperazine ring, which is in turn substituted with an aryl group.[9][10] The aryl group interacts with a hydrophobic pocket in the enzyme, while the cyclic amine provides a rigid scaffold.

  • Electrophilicity: The potency of many FAAH inhibitors, including those with carboxamide-like structures (e.g., ureas, carbamates), relies on the electrophilic character of the carbonyl carbon, which forms a covalent adduct with a catalytic serine residue (Ser241) in the FAAH active site.[7][10] SAR studies often focus on modulating this reactivity for optimal potency and selectivity.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, validated protocols.

General Synthetic Protocol

A common and reliable method for synthesizing benzodioxine carboxamide derivatives is through amide coupling between a benzodioxine carboxylic acid intermediate and a desired amine.[2][4]

Step-by-Step Synthesis of N-Aryl Benzodioxine-6-carboxamides:

  • Preparation of the Carboxylic Acid: Start with a suitable precursor like 2,3-dihydrobenzo[b][2][8]dioxine-6-carboxylic acid. This can be synthesized from commercially available materials like gallic acid through multi-step reactions involving esterification and reaction with 1,2-dibromoethane.[2]

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive intermediate, typically an acid chloride. In a fume hood, dissolve the carboxylic acid in a dry, inert solvent (e.g., dichloromethane). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (e.g., 3,4-dichloroaniline) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent.

  • Reaction: Slowly add the solution of the activated acid chloride to the aniline solution at 0°C. Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final, pure benzodioxine carboxamide derivative.[2]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation: hMAO-B Inhibition Assay

This protocol describes a standard fluorescence-based assay to determine the IC₅₀ value of a test compound against human MAO-B.

  • Materials: Recombinant human MAO-B, kynuramine (substrate), potassium phosphate buffer, test compounds dissolved in DMSO, positive control (e.g., rasagiline), 96-well black microplate, fluorescence plate reader.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the microplate, add 50 µL of potassium phosphate buffer (pH 7.4). c. Add 25 µL of the test compound dilution or DMSO (for control wells). d. Add 25 µL of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding 25 µL of the kynuramine substrate. f. Incubate the plate for 30 minutes at 37°C. g. Stop the reaction by adding 75 µL of 2N NaOH. h. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A 1. Design & Precursor Selection B 2. Amide Coupling Reaction A->B C 3. Work-up & Purification (Chromatography) B->C D 4. Structural Characterization (NMR, MS) C->D E 5. In Vitro Assay (e.g., MAO-B Inhibition) D->E Pure Compound F 6. Data Analysis (IC50 Determination) E->F G 7. Selectivity & Mechanism Studies (e.g., Docking) F->G H 8. Lead Optimization G->H H->A Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel benzodioxine carboxamide derivatives.

Conclusion and Future Directions

The benzodioxine carboxamide scaffold is a validated platform for the development of potent and selective modulators of important biological targets. The SAR is well-defined in several areas, particularly for MAO-B inhibition, where specific halogenation patterns on a terminal phenyl ring are shown to dramatically enhance potency. The integrity of the carboxamide linker is also paramount for maintaining activity.

Future research should focus on:

  • Expanding Target Scope: Exploring the SAR of this scaffold against other targets, such as ion channels, kinases, or other enzymes implicated in disease.[3][11]

  • Improving Pharmacokinetics: Optimizing derivatives to enhance properties like solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.

  • Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationalize observed SAR and predict the activity of novel derivatives, thereby accelerating the discovery process.[12]

By combining rational design based on established SAR with robust synthetic and biological evaluation, the benzodioxine carboxamide scaffold will continue to be a valuable source of novel therapeutic candidates.

References

  • Saleh, M. A., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798-805. [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. PubMed. [Link]

  • Bhat, K. S., et al. (2013). Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides. ResearchGate. [Link]

  • Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]

  • Pigini, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(1), 154-8. [Link]

  • Cichero, E., & Patorino, F. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Del Bello, F., et al. (2009). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 52(23), 7856-7870. [Link]

  • Piergentili, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

  • Breitenbucher, G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. OMICS International. [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ResearchGate. [Link]

  • Cichero, E., & Patorino, F. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • G-A, G., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 27(1), 133. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(5), 363-379. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • Lorca, S., et al. (2012). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. ResearchGate. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Semantic Scholar. [Link]

  • Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 21(13), 3858-3861. [Link]

  • Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 111(7), 3431-3452. [Link]

  • Lichtman, A. H., et al. (2004). Reversible Inhibitors of Fatty Acid Amide Hydrolase That Promote Analgesia: Evidence for an Unprecedented Combination of Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. [Link]

Sources

The Evolving Therapeutic Landscape of 2,3-Dihydro-1,4-benzodioxines: A Focus on the 5-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, integral to a variety of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with this structural motif, with a particular focus on the 2,3-Dihydro-1,4-benzodioxine-5-carboxamide derivative. We will delve into its discovery as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, explore the broader therapeutic potential of the benzodioxane core, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.

Introduction: The 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system, characterized by a benzene ring fused to a 1,4-dioxane ring, serves as a rigid and versatile template for the design of novel therapeutic agents.[1][3] Its conformational rigidity allows for the precise spatial orientation of substituents, facilitating specific interactions with biological targets.[2][4] This scaffold is a key component in several clinically significant drugs, including the antihypertensive agent Doxazosin.[2][5] The biological activity of benzodioxane derivatives is highly dependent on the nature and position of their substituents, leading to a broad spectrum of pharmacological effects, including α-adrenergic receptor blockade, serotonin receptor modulation, and enzyme inhibition.[2][4][6][7]

This compound as a PARP1 Inhibitor

A significant recent development in the exploration of this scaffold is the identification of this compound as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[8][9] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of single-strand DNA breaks.[8][9] Inhibition of PARP1 has emerged as a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

Discovery Through Virtual Screening

This compound (referred to as compound 4 in the primary literature) was identified through a high-throughput virtual screening (HTVS) of the Maybridge small molecule library.[8][9] The screening utilized a pharmacophore model based on the crystal structure of PARP1 in complex with a known inhibitor.[8][9] This computational approach led to the selection of eleven initial compounds for biological evaluation.[8][9]

In Vitro Biological Activity

Subsequent evaluation in a recombinant PARP1 enzyme assay confirmed the inhibitory activity of three of the eleven compounds, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 5.8 μM.[8][9] This compound was selected as a lead for further chemical modification and optimization due to its tractable structure and promising activity.[8]

Table 1: PARP1 Inhibitory Activity of Initial Hits

Compound IDStructurePARP1 IC50 (μM)
3 (Structure not detailed in abstract)12
4 This compound5.8
10 (Phthalazinone scaffold)0.88

Data sourced from Kumar et al. (2020).[8][9]

Mechanism of Action: PARP1 Inhibition and DNA Repair

The therapeutic rationale for PARP1 inhibitors lies in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA mutations), the inhibition of the BER pathway by a PARP1 inhibitor leads to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cell death.

PARP1_Inhibition_Pathway ssDNA_Break Single-Strand DNA Break PARP1 PARP1 ssDNA_Break->PARP1 recruits BER Base Excision Repair PARP1->BER activates HR Homologous Recombination (Deficient in some cancers) DNA_Repair DNA Repair BER->DNA_Repair Cell_Survival Cell Survival BER->Cell_Survival Normal Cell Apoptosis Apoptosis HR->Cell_Survival Alternative Repair Pathway DNA_Repair->Cell_Survival Inhibitor 2,3-Dihydro-1,4-benzodioxine -5-carboxamide Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP1 inhibition.

Broader Pharmacological Potential of the 2,3-Dihydro-1,4-benzodioxine Scaffold

Beyond PARP1 inhibition, the 2,3-dihydro-1,4-benzodioxine core is found in compounds targeting a range of other biological systems.[2] This versatility underscores the importance of this scaffold in medicinal chemistry.

Adrenergic and Serotonergic Receptor Modulation

Derivatives of 1,4-benzodioxane have been extensively studied for their interaction with α-adrenergic and serotonin receptors.[2][4][6] The stereochemistry at the C2 position of the dioxane ring has been shown to be a critical determinant of activity and receptor selectivity.[2][6] For instance, certain enantiomers exhibit preferential binding to α1-adrenoreceptors, while their counterparts may show higher affinity for 5-HT1A receptors.[6] This enantioselectivity highlights the importance of chiral synthesis and separation in developing targeted therapies.[2]

Other Enzyme Inhibition

The 2,3-dihydro-1,4-benzodioxine motif has also been incorporated into inhibitors of other enzymes, including:

  • Dipeptidyl peptidase IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes.[10]

  • Carbonic anhydrase: Inhibitors of this enzyme have applications as diuretics and for the treatment of glaucoma.[10]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a strategy for the management of Alzheimer's disease.[3]

  • Lipoxygenase (LOX): LOX inhibitors have potential as anti-inflammatory agents.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound involves a multi-step process starting from 2,3-dihydroxybenzoic acid.[8]

Synthesis_Workflow Start 2,3-Dihydroxybenzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 2,3-dihydroxybenzoate Step1->Intermediate1 Step2 Cyclization (1,2-Dibromoethane, K₂CO₃, DMF) Intermediate1->Step2 Intermediate2 Methyl 2,3-dihydrobenzo[b][1,4] dioxine-5-carboxylate Step2->Intermediate2 Step3 Amidation (Ammonia) Intermediate2->Step3 Product 2,3-Dihydrobenzo[b][1,4] dioxine-5-carboxamide Step3->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Esterification: To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at a reduced temperature (e.g., 5 °C).[8] Stir the reaction until completion, as monitored by thin-layer chromatography (TLC).

  • Cyclization: To a suspension of the resulting methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF), add 1,2-dibromoethane.[8] The reaction mixture is heated under reflux for several hours.[8] Upon completion, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[8]

  • Amidation: The purified methyl 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxylate is then converted to the final carboxamide product.[8] This is typically achieved by treatment with a source of ammonia.[8]

For detailed reagent quantities and reaction conditions, refer to the primary literature.[8]

PARP1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available recombinant PARP1 enzyme assay kit.

General Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the recombinant PARP1 enzyme, the appropriate buffer, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., NAD+).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

  • Detection: Terminate the reaction and quantify the amount of product formed using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. A known PARP1 inhibitor should be used as a positive control.[8]

Structure-Activity Relationships (SAR) and Future Directions

Initial SAR studies on the this compound scaffold have provided valuable insights. For instance, the introduction of nitro or amino groups on the phenyl portion of the benzodioxine ring resulted in a significant loss of PARP1 inhibitory activity.[8] Further modifications, including scaffold hopping, have led to the identification of more potent inhibitors, with a (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][8]oxazine-8-carboxamide derivative showing an IC50 of 0.082 μM.[8][9]

Future research in this area should focus on:

  • Elucidation of the binding mode: X-ray crystallography studies of the lead compounds in complex with the PARP1 enzyme will provide a detailed understanding of the key interactions and guide further rational drug design.

  • Optimization of pharmacokinetic properties: Modifications to the core structure can be made to improve solubility, metabolic stability, and oral bioavailability.

  • Exploration of other substitution positions: A systematic investigation of the effects of substituents at other positions on the benzodioxine ring could lead to the discovery of novel and potent inhibitors.

  • Broadening the target scope: Given the diverse biological activities of the benzodioxine scaffold, it would be worthwhile to screen libraries of these compounds against other relevant biological targets.

Conclusion

This compound has been identified as a promising lead compound for the development of novel PARP1 inhibitors. The versatility of the benzodioxine scaffold, coupled with the insights gained from initial SAR studies, provides a solid foundation for the design and synthesis of next-generation therapeutic agents. The experimental protocols and strategic considerations outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this important class of molecules.

References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. [Link]

  • Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 9(11), e21618. [Link]

  • Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19043-19049. [Link]

  • Cignarella, G., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed, 3224794. [Link]

  • Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI, 29(9), 180. [Link]

  • Sykes, M. L., et al. (2023). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][5][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 14(7), 1269-1279. [Link]

  • Gatti, G., et al. (1999). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed, 10449411. [Link]

  • Straniero, V., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed, 23298135. [Link]

  • ResearchGate. (2009). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]

  • Ade-Ademola, F. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245788. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Pharmacological Properties of the 2,3-Dihydro-1,4-benzodioxine Substructure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxine, a privileged heterocyclic motif, has consistently proven to be a versatile and enduring scaffold in medicinal chemistry. Its unique conformational and electronic properties have enabled the development of a multitude of pharmacologically active agents across diverse therapeutic areas. This technical guide provides an in-depth exploration of the pharmacological landscape of this crucial substructure, delving into its rich history in drug discovery, its diverse mechanisms of action, and the critical structure-activity relationships that govern its biological effects. From its foundational role in α-adrenergic receptor modulation to its emerging potential in oncology and beyond, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the 2,3-dihydro-1,4-benzodioxine core in their own discovery programs.

Introduction: The Architectural Significance of a Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine core, characterized by the fusion of a benzene ring with a 1,4-dioxane ring, is a structural feature found in numerous synthetic and naturally occurring compounds of significant medicinal importance.[1] Its prevalence in approved drugs and clinical candidates stems from a unique combination of structural rigidity and conformational flexibility, which allows for precise orientational control of appended pharmacophoric groups. This, in turn, facilitates high-affinity interactions with a wide range of biological targets. The two oxygen atoms within the dioxane ring are not merely passive linkers; they influence the electronic distribution of the molecule and can participate in crucial hydrogen bonding interactions within receptor binding pockets.[2]

The versatility of this scaffold is underscored by its presence in a wide array of pharmaceuticals, including antihypertensive agents, antipsychotics, and potential anticancer drugs.[3][4] The absolute configuration of stereocenters within the 2,3-dihydro-1,4-benzodioxine moiety, particularly at the C2 position, has been shown to be a critical determinant of biological activity, highlighting the importance of stereochemistry in the design of new therapeutic agents based on this core.[5]

The Pharmacological Spectrum: A Multi-Targeting Framework

The 2,3-dihydro-1,4-benzodioxine substructure has been successfully exploited to modulate the activity of a diverse set of biological targets. The following sections will explore the key pharmacological activities associated with this remarkable scaffold.

Modulation of Adrenergic Receptors: A Historical Stronghold

A significant portion of the pharmacological legacy of the 2,3-dihydro-1,4-benzodioxine core is rooted in its ability to interact with adrenergic receptors, particularly the α-adrenoceptors.

Derivatives of 2,3-dihydro-1,4-benzodioxine are well-established as potent α1-adrenergic receptor antagonists. This activity is the cornerstone of their use as antihypertensive agents. A prime example is Doxazosin , an intermediate of which is (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylate, which is used to treat high blood pressure and benign prostatic hyperplasia.[6]

The structure-activity relationship (SAR) studies in this area are extensive. Research has shown that the nature and position of substituents on both the benzodioxine ring and the side chain are critical for potency and selectivity. For instance, in a series of analogues of WB 4101, a potent α1-adrenoreceptor antagonist, it was found that the two oxygen atoms at positions 1 and 4 of the dioxane ring play different roles in receptor binding.[2] The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is thought to be important for stabilizing the optimal conformation for drug-receptor interaction.[2]

Further investigations into analogues have revealed that the stereochemistry of substituents on the dioxane ring significantly influences α1-adrenoceptor subtype selectivity. For example, a cis relationship between a 2-side chain and a 4-phenyl ring was associated with optimal α1-AR blocking activity in one series of compounds.[7]

Experimental Protocol: α1-Adrenergic Receptor Binding Assay

A representative protocol to determine the binding affinity of novel 2,3-dihydro-1,4-benzodioxine derivatives for α1-adrenergic receptors is as follows:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-, α1B-, or α1D-adrenergic receptor subtypes.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).

    • Add increasing concentrations of the test compound (the 2,3-dihydro-1,4-benzodioxine derivative).

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, non-radioactive α1-antagonist (e.g., phentolamine).

    • Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

G cluster_membrane Cell Membrane alpha1_AR α1-Adrenergic Receptor Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Norepinephrine (Agonist) Agonist->alpha1_AR Activates Antagonist Benzodioxine Derivative (Antagonist) Antagonist->alpha1_AR Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives.

Asymmetric Synthesis

Given the profound impact of stereochemistry on pharmacological activity, the development of asymmetric synthetic routes to chiral 2,3-dihydro-1,4-benzodioxines is of paramount importance. [5]Strategies for achieving enantiocontrol include the use of chiral pool starting materials, such as homochiral glycidyl tosylates, and transition metal-catalyzed asymmetric reactions. [8]For instance, palladium-catalyzed asymmetric intramolecular O-arylation has been successfully employed to construct chiral benzodioxane frameworks with good to excellent enantioselectivity. [5]

Future Perspectives and Conclusion

The 2,3-dihydro-1,4-benzodioxine substructure has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a key component of α-adrenergic antagonists to a versatile scaffold for targeting a multitude of receptors and enzymes is a testament to its enduring value. The continued exploration of its pharmacological potential, particularly in areas such as oncology and neurodegenerative diseases, is a promising frontier.

Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel and complex derivatives. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new ligands with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the intricate roles of this privileged scaffold in molecular recognition deepens, the 2,3-dihydro-1,4-benzodioxine core is poised to remain a central player in the quest for innovative therapeutics for years to come.

References

  • Guerrero, M., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 45(8), 1633-43. [Link]

  • Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-43. [Link]

  • Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][9]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][9]xazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(21), 5131. [Link]

  • Saeed, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Quaglia, W., et al. (2005). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 48(5), 1437-1447. [Link]

  • Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

  • Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1888. [Link]

  • Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Scientific Reports, 13(1), 10103. [Link]

  • Cignarella, G., et al. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Journal of Medicinal Chemistry, 26(11), 1547-50. [Link]

  • Sharma, P., & Kumar, A. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Singh, O. M., & Singh, N. I. (2010). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Synlett, 2010(14), 2053-2076. [Link]

  • Van der Mey, M., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Scaffolds for Drug Discovery. Current Organic Chemistry, 15(6), 834-862. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Retrieved from [Link]

Sources

The Emergence of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A Technical Guide to its Discovery as a PARP1 Inhibitor Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Pursuit of Novel Therapeutic Scaffolds

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The 2,3-dihydro-1,4-benzodioxine core is a privileged heterocyclic motif, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid structure and amenability to chemical modification have made it a fertile ground for the development of new therapeutic agents targeting a range of biological pathways.[1] This guide provides an in-depth technical narrative of the discovery of a specific derivative, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, as a promising lead compound for the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.

The Genesis of a Lead: High-Throughput Virtual Screening

The journey to identifying this compound as a lead compound began with a sophisticated in silico approach. High-throughput virtual screening (HTVS) of the Maybridge small molecule library was conducted, leveraging a pharmacophore model based on the co-crystal structure of PARP1 with a known inhibitor, benzimidazole-4-carboxamide.[3][4] This computational strategy allowed for the rapid assessment of a vast chemical space to pinpoint molecules with a high probability of binding to the PARP1 active site.

From this initial screening, eleven compounds were selected for further investigation. The rationale behind this selection was based on their predicted binding affinity and the novelty of their chemical scaffolds. Among these, three compounds demonstrated notable inhibitory activity against recombinant PARP1 in subsequent in vitro assays.[3][4]

From Virtual Hit to Tangible Inhibitor: In Vitro Validation

The eleven computationally-selected compounds were subjected to a recombinant PARP1 enzyme assay to ascertain their actual inhibitory capacity.[3][4] This critical step validates the predictions of the virtual screening and provides the first quantitative measure of a compound's biological activity.

Data Summary: Initial PARP1 Inhibition
Compound IDScaffold TypePARP1 IC50 (μM)
3 Not specified in source12
4 This compound 5.8
10 Phthalazinone0.88

Data sourced from Kumar et al., 2020.[3][4]

Of the three confirmed inhibitors, compound 4 , this compound, was selected as the lead compound for further optimization.[3][4] The decision to prioritize compound 4 over the more potent compound 10 was a strategic one. Compound 10 belonged to the phthalazinone scaffold, a chemical class already represented in clinically approved PARP inhibitors.[3][4] The selection of compound 4 therefore represented an opportunity to explore a more novel chemical space, potentially leading to drugs with different pharmacological profiles.

Experimental Protocol: Recombinant PARP1 Enzyme Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • Test compound (e.g., this compound)

  • Fluorescent NAD+ detection kit

  • 96-well assay plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. A vehicle control (e.g., DMSO in assay buffer) must be included.

  • Enzyme and DNA Preparation: Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add the test compound dilutions or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a working solution of β-NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and measure the consumption of NAD+ using a fluorescent NAD+ detection kit according to the manufacturer's instructions. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

The Rationale for Targeting PARP1: A Critical Role in DNA Repair

PARP1 is a key player in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] When a single-strand break occurs, PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR).[5] This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[6]

In the context of cancer therapy, inhibiting PARP1 is a particularly effective strategy in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5] These tumors are deficient in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). When PARP1 is inhibited, SSBs are not efficiently repaired and can degrade into more lethal DSBs during DNA replication. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to cell death, a concept known as synthetic lethality.[5]

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Consequence of PARP1 Inhibition in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PARylation (Poly(ADP-ribose) formation) PARP1->PARylation catalyzes Blocked_Repair Blocked SSB Repair PARP1->Blocked_Repair inhibited by Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates PARP_Inhibitor PARP1 Inhibitor (e.g., 2,3-Dihydro-1,4- benzodioxine-5-carboxamide) DSB_Formation DSB Formation during Replication Blocked_Repair->DSB_Formation Cell_Death Cancer Cell Death (Synthetic Lethality) DSB_Formation->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->Cell_Death prevents repair of DSBs

Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality with PARP inhibitors.

The Path Forward: Hit-to-Lead Optimization

The identification of this compound with an IC50 of 5.8 μM marked its status as a "hit" – a compound with confirmed biological activity. The subsequent phase, "hit-to-lead" optimization, is a multifaceted process aimed at refining the chemical structure of the hit to improve its drug-like properties.[7] The goal is to develop a "lead" compound with enhanced potency, selectivity, and favorable pharmacokinetic characteristics.

The optimization of compound 4 involved two key strategies: analogue synthesis and scaffold hopping.[3][4]

  • Analogue Synthesis: This involves making small, systematic modifications to the lead compound's structure to probe for improvements in activity. For example, adding or changing functional groups on the benzodioxine ring or the carboxamide moiety can provide valuable structure-activity relationship (SAR) data.

  • Scaffold Hopping: This more adventurous strategy involves making significant changes to the core structure of the molecule while aiming to retain the key interactions with the target protein. This can lead to the discovery of novel chemical series with improved properties.

Through these efforts, a significantly more potent inhibitor was identified: (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][8]oxazine-8-carboxamide (compound 49 ), with an impressive IC50 of 0.082 μM.[3][4] This demonstrates the power of iterative medicinal chemistry in transforming a modest hit into a highly potent lead compound.

Hit_to_Lead_Workflow Virtual_Screening High-Throughput Virtual Screening Hit_Identification Hit Identification (Compound 4) IC50 = 5.8 μM Virtual_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis Scaffold_Hopping Scaffold Hopping SAR_Studies->Scaffold_Hopping Lead_Compound Optimized Lead (Compound 49) IC50 = 0.082 μM Analogue_Synthesis->Lead_Compound Scaffold_Hopping->Lead_Compound Preclinical_Development Preclinical Development Lead_Compound->Preclinical_Development

Sources

Enzyme inhibitory potential of benzodioxane sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Enzyme Inhibitory Potential of Benzodioxane Sulfonamides: From Synthesis to Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the benzodioxane scaffold, a recognized privileged structure in medicinal chemistry, with the versatile sulfonamide moiety has given rise to a class of compounds with significant and diverse enzyme inhibitory potential. This technical guide provides a comprehensive overview of benzodioxane sulfonamides, navigating from foundational synthesis strategies to detailed protocols for in vitro evaluation against key enzyme targets. We delve into the critical analysis of structure-activity relationships (SAR) and elucidate binding mechanisms through computational docking studies. This document is designed to serve as a practical and authoritative resource for researchers aiming to explore, design, and optimize benzodioxane sulfonamide-based inhibitors for therapeutic applications. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in robust scientific literature.

Introduction: A Synthesis of Privileged Scaffolds

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. Benzodioxane sulfonamides exemplify this approach, leveraging the unique properties of two key chemical motifs.

  • The Sulfonamide Moiety: Since the discovery of prontosil, sulfonamides (Ar-SO₂NHR) have become one of the most important functional groups in medicinal chemistry. Beyond their classic antibacterial action as competitive inhibitors of dihydropteroate synthase[1], their structural versatility allows them to act as transition-state mimics, binding effectively to the active sites of various metalloenzymes.[2] This has led to their successful application as carbonic anhydrase inhibitors, diuretics, antivirals, and anticancer agents.[3][4][5]

  • The 1,4-Benzodioxane Scaffold: This heterocyclic system is frequently found in biologically active natural products and synthetic compounds.[6] Its rigid, yet non-planar, conformation and the presence of ether oxygens allow for specific and favorable interactions with biological targets, contributing to a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][6] The role of the oxygen atoms can be complex, potentially stabilizing optimal conformations for receptor binding or interacting directly with polar pockets.[7]

The rationale for investigating benzodioxane sulfonamides lies in the hypothesis that the benzodioxane ring can serve as an effective anchoring group, positioning the catalytically-critical sulfonamide moiety for optimal interaction within an enzyme's active site. This guide explores the validation of this hypothesis against several key enzyme families.

Core Synthesis Strategies and Methodologies

The synthesis of a diverse library of benzodioxane sulfonamides is the foundational step in exploring their inhibitory potential. The described routes are efficient, versatile, and allow for systematic structural modifications crucial for SAR studies.

General Synthetic Workflow

The overall strategy involves the coupling of a benzodioxane amine or sulfonyl chloride precursor with a suitable reaction partner, followed by optional derivatization to probe different chemical spaces.

G cluster_0 Route A: From Benzodioxane Amine cluster_1 Route B: From Benzodioxane Sulfonyl Chloride cluster_2 Derivatization A1 1,4-Benzodioxane-6-amine A3 Parent Sulfonamide (3a-k) A1->A3 Base (aq. Na2CO3) A2 Aryl/Alkyl Sulfonyl Chloride A2->A3 D1 Parent Sulfonamide A3->D1 B1 2,3-Dihydrobenzo[1,4]dioxine-6-sulfonyl chloride B3 Parent Sulfonamide (3a-e) B1->B3 Base (aq. Na2CO3) B2 Aryl/Alkyl Amine B2->B3 B3->D1 D2 N-Substituted Derivatives D1->D2 Alkyl/Benzyl Halide, Base (LiH or NaH) in DMF

Caption: General synthetic pathways for benzodioxane sulfonamides.

Experimental Protocol 1: Synthesis from 1,4-Benzodioxane-6-amine

This protocol describes the synthesis of N-alkyl/aryl sulfonamides, a common starting point for many derivatives.[8]

Causality: The reaction is a standard nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride. An aqueous basic medium (e.g., 10% Na₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The pH is then adjusted to 2.0 to precipitate the sulfonamide product, which is typically insoluble in acidic water.

  • Step 1: Solubilization. Dissolve 1,4-Benzodioxane-6-amine (1.0 eq) in a suitable volume of 10% aqueous sodium carbonate solution in a round-bottomed flask equipped with a magnetic stirrer.

  • Step 2: Addition of Sulfonyl Chloride. While stirring vigorously at room temperature, add the desired aryl or alkyl sulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes.

  • Step 3: Reaction Monitoring. Continue stirring at room temperature for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

  • Step 4: Product Precipitation. Once the reaction is complete, slowly add concentrated HCl dropwise to the stirring mixture until the pH reaches approximately 2.0. A solid precipitate will form.

  • Step 5: Isolation and Purification. Collect the solid product by vacuum filtration, wash thoroughly with distilled water to remove salts, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Self-Validation: The identity and purity of the synthesized compound must be confirmed. This is a critical self-validating step. Characterization is performed using:

    • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch, SO₂ asymmetric and symmetric stretches).

    • ¹H-NMR Spectroscopy: To confirm the proton environment and structural integrity.

    • Mass Spectrometry (EI-MS): To confirm the molecular weight of the synthesized compound.[3][8]

Experimental Protocol 2: N-Alkylation/Benzylation of Parent Sulfonamides

This secondary modification is vital for SAR studies, as it explores the impact of substituting the acidic proton on the sulfonamide nitrogen.[3][6][8]

Causality: A strong base like sodium hydride (NaH) or a weaker base like lithium hydride (LiH) is required to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion.[8][9] This anion then attacks the electrophilic alkyl or benzyl halide in an Sₙ2 reaction. An aprotic polar solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without interfering with the strong base.

  • Step 1: Solubilization. Dissolve the parent sulfonamide (1.0 eq) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Deprotonation. Add NaH (60% dispersion in mineral oil, 1.2 eq) or LiH (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Effervescence (H₂ gas) should be observed.

  • Step 3: Electrophile Addition. Cool the mixture back to 0 °C and add the desired alkyl or benzyl halide (1.1 eq) dropwise.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Step 5: Quenching and Extraction. Carefully quench the reaction by adding ice-cold water. The product will often precipitate out. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 6: Purification and Validation. Purify the crude product using column chromatography or recrystallization. Validate the final structure using FT-IR, ¹H-NMR, and Mass Spectrometry as described in Protocol 1.

In Vitro Evaluation: Identifying and Quantifying Enzyme Inhibition

A systematic screening cascade is essential to identify and characterize the inhibitory activity of the synthesized compounds against their primary biological targets.

Enzyme Screening Workflow

G A Synthesized Compound Library B Primary Screening (Single Concentration, e.g., 10-50 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assay (Multiple Concentrations) C->D E Calculate IC50 Value D->E F Kinetic Studies (Determine Inhibition Type: Competitive, etc.) E->F G Selectivity Profiling (Test against related enzymes) E->G

Caption: A typical workflow for in vitro enzyme inhibitor screening.

Target 1: Cholinesterases (AChE & BChE)

Biological Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are key therapeutic agents for Alzheimer's disease and myasthenia gravis. Benzodioxane sulfonamides have been explored for this activity, though they often show moderate potential.[6][10][11]

Experimental Protocol: Spectrophotometric Inhibition Assay

This method is based on the Ellman's reaction, where the product of substrate hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored anion, which is measured over time.[8]

  • Step 1: Reagent Preparation.

    • Phosphate Buffer (50 mM, pH 7.7-8.0).

    • AChE or BChE enzyme solution in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Test Compounds: Stock solutions in DMSO, diluted to various concentrations.

  • Step 2: Assay Setup (96-well plate).

    • To each well, add: 60 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of the enzyme solution.

  • Step 3: Pre-incubation. Incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Step 4: Reaction Initiation. Add 10 µL of DTNB solution, followed by 10 µL of the substrate solution (ATCI or BTCI) to start the reaction.

  • Step 5: Measurement. Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is proportional to the slope of the absorbance vs. time graph.

    • Percent Inhibition (%) = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100.

    • IC₅₀ Value: The concentration of inhibitor required to achieve 50% inhibition. This is determined by plotting Percent Inhibition versus the logarithm of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Target 2: Lipoxygenase (LOX)

Biological Rationale: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. LOX inhibitors have therapeutic potential as anti-inflammatory agents. Several studies have found that benzodioxane sulfonamides are particularly potent inhibitors of LOX.[3][8][9][12]

Experimental Protocol: LOX Inhibition Assay

This assay measures the formation of a conjugated diene hydroperoxide from linoleic acid, which absorbs light at 234 nm.

  • Step 1: Reagent Preparation.

    • Borate Buffer (100 mM, pH 9.0).

    • LOX enzyme solution (from soybean).

    • Substrate: Linoleic acid solution.

    • Test Compounds: Stock solutions in DMSO.

  • Step 2: Assay Setup (96-well UV plate).

    • To each well, add: 150 µL of borate buffer.

    • Add 10 µL of the test compound solution.

    • Add 20 µL of the LOX enzyme solution.

  • Step 3: Pre-incubation. Incubate at 25 °C for 10 minutes.

  • Step 4: Reaction Initiation. Add 20 µL of the linoleic acid substrate solution.

  • Step 5: Measurement. Monitor the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis: Calculate Percent Inhibition and IC₅₀ values as described for the cholinesterase assay.

Decoding the Structure-Activity Relationship (SAR)

SAR analysis provides the causal link between a compound's chemical structure and its biological activity, guiding the rational design of more potent and selective inhibitors.

Caption: Key structural elements influencing the inhibitory activity.

  • Impact of N-Substitution: The free N-H group in parent sulfonamides is a key hydrogen bond donor. Replacing this hydrogen with alkyl or benzyl groups (Protocol 2) dramatically alters the compound's properties. In many cases, N-benzylation or N-ethylation leads to a decrease or complete loss of activity against AChE and BChE, but can sometimes enhance activity against LOX, suggesting different binding mode requirements for these enzymes.[3][6][8] This modification removes a key H-bond donor and increases lipophilicity, which can be either favorable or unfavorable depending on the topology of the enzyme's active site.

  • Influence of Aryl Sulfonyl Substituents: The electronic nature and position of substituents on the aryl sulfonyl ring are critical. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the acidity of the sulfonamide N-H and influence π-π stacking or hydrophobic interactions within the active site. The specific impact is highly target-dependent.

  • The Benzodioxane Core: This moiety generally serves as the primary anchor. Its interactions in a hydrophobic sub-pocket are crucial for orienting the sulfonamide "warhead" for effective inhibition. Modifications to this ring system are less commonly explored in the literature but represent a potential avenue for optimization.[7][13]

Mechanistic Insights from Computational Modeling

Molecular docking is an indispensable tool for visualizing and understanding how these inhibitors interact with their target enzymes at an atomic level. It provides a structural basis for the observed SAR.[3][6]

Typical Molecular Docking Workflow

G A 1. Obtain Target Structure (e.g., from PDB) B 2. Prepare Protein (Add hydrogens, remove water, assign charges) A->B D 4. Define Binding Site (Grid box generation around the active site) B->D C 3. Prepare Ligand (Generate 3D structure, assign charges, minimize energy) E 5. Perform Docking (Run algorithm, e.g., AutoDock, MOE-Dock) C->E D->E F 6. Analyze Poses & Scores (Rank by binding energy, visualize interactions) E->F

Caption: A standard workflow for molecular docking studies.

Interpreting Docking Results: For many benzodioxane sulfonamides, docking studies reveal a common binding pattern. For example, in cholinesterases, the benzodioxane moiety often occupies the peripheral anionic site (PAS), while the sulfonamide group projects towards the catalytic active site (CAS).[8] Key interactions frequently observed include:

  • Hydrogen Bonds: The sulfonamide oxygens and the N-H proton are prime candidates for forming hydrogen bonds with backbone amides or polar side chains in the active site.

  • Hydrophobic Interactions: The aromatic rings of the benzodioxane and the aryl sulfonyl group engage in hydrophobic and π-π stacking interactions with residues like tryptophan and tyrosine.

  • Correlation with SAR: Docking can explain why, for instance, N-alkylation abolishes activity. The loss of a critical hydrogen bond between the sulfonamide N-H and a key residue (e.g., a serine or histidine) in the active site can lead to a significant drop in binding affinity.[8]

Data Synthesis and Interpretation

Compound IDR¹ (on Sulfonamide N)R² (on Aryl Sulfonyl)AChE IC₅₀ (µM)BChE IC₅₀ (µM)LOX IC₅₀ (µM)Reference
3a H4-CH₃> 50030.93 ± 0.3871.61 ± 0.25[8]
3e H4-C₂H₅> 50062.11 ± 0.29161.61 ± 0.53[8]
6b Benzyl4-Cl--49.33 ± 0.17[8]
7g Ethyl2,4-di-Cl196.21 ± 0.11112.51 ± 0.1969.81 ± 0.14[8]
5a Ethyl(Ethane)167.31 ± 0.09121.21 ± 0.1359.71 ± 0.11[9]
5f Ethyl(Ethane)189.11 ± 0.14134.11 ± 0.1563.31 ± 0.15[9]

Note: This table is illustrative. '-' indicates data not reported in the cited source. Activities can vary based on specific assay conditions.

Key Observations:

  • Selectivity: A recurring theme is the superior inhibitory activity of these compounds against LOX compared to AChE and BChE.[3][9][10][11] Many derivatives that are only weak or moderate cholinesterase inhibitors show potent, low-micromolar inhibition of LOX.

  • Potency: While potent sub-micromolar inhibition is not consistently achieved for cholinesterases, the activity against LOX is often significant, highlighting the potential of this scaffold in developing anti-inflammatory agents.

Conclusion and Future Directions

The benzodioxane sulfonamide scaffold represents a promising platform for the development of novel enzyme inhibitors. The synthetic routes are well-established and flexible, allowing for extensive SAR exploration. The current body of research strongly indicates that while these compounds possess broad inhibitory profiles, their most significant potential may lie in the inhibition of lipoxygenase.

Future research should focus on:

  • Expanding the Target Space: Systematically screening these libraries against other relevant enzyme families, such as carbonic anhydrases, kinases, and proteases, where the sulfonamide moiety is known to be effective.[4][14]

  • Optimizing for Selectivity: Using SAR and computational insights to rationally design modifications that enhance selectivity for a single target, which is critical for reducing off-target effects.

  • Elucidating Inhibition Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), which provides deeper mechanistic understanding.[15]

  • In Vivo Validation: Advancing the most potent and selective lead compounds into cellular and animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (n.d.).
  • Irshad, S., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane. Acta Chimica Slovenica, 66, 294–307.
  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. (n.d.). Semantic Scholar.
  • Khan, I., et al. (2016). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. Pakistan Journal of Pharmaceutical Sciences, 29(6), 1913-1925.
  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. (n.d.).
  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. (2019). Aberystwyth University.
  • Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. (2016). King Fahd University of Petroleum & Minerals.
  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. (n.d.). Semantic Scholar.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central.
  • Donatelli, L., et al. (1985). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 28(4), 453-7.
  • De Monte, C., et al. (2021). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules, 26(21), 6439.
  • Eldehna, W. M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Frontiers in Chemistry, 10, 868352.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • Cacciaglia, R., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70.
  • Khan, K. M., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7064.
  • Furlan, B., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Molecules, 28(24), 8031.
  • Furlan, B., et al. (2023). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences, 24(2), 1690.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
  • Senturk, M., et al. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 143-148.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 641-4.
  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(24), 5852.
  • Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. (2005).
  • Sebastián-Pérez, V., et al. (2023). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. International Journal of Biological Macromolecules, 249, 126398.
  • Ceruso, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7352.
  • Al-Ghani, M. A., et al. (2012). Mechanism of Inhibition of Fatty Acid Amide Hydrolase by Sulfonamide-Containing Benzothiazoles: Long Residence Time Derived From Increased Kinetic Barrier and Not Exclusively From Thermodynamic Potency. Journal of Pharmacology and Experimental Therapeutics, 343(3), 570-579.
  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3362.

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The Emerging Role of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide in DNA Repair: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). A key orchestrator in the repair of single-strand DNA breaks (SSBs) is Poly(ADP-ribose) polymerase 1 (PARP1). Its inhibition has emerged as a pivotal strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways such as homologous recombination. This technical guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, a novel small molecule identified as a potent inhibitor of PARP1. While initial screenings have established its inhibitory capacity, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to further elucidate its precise mechanism of action and its role in modulating DNA repair pathways. We will delve into the foundational principles of PARP1-mediated DNA repair, the mechanistic consequences of its inhibition, and provide detailed, field-proven protocols for the advanced characterization of this compound.

Introduction: The Critical Role of PARP1 in Genomic Stability

The cellular DNA is in a constant state of flux, with an estimated tens of thousands of DNA lesions occurring per cell per day. The majority of these are single-strand breaks (SSBs), which if left unrepaired, can stall DNA replication and lead to the formation of more cytotoxic double-strand breaks (DSBs). The Base Excision Repair (BER) pathway is the primary mechanism for addressing SSBs.

At the heart of the BER pathway lies Poly(ADP-ribose) polymerase 1 (PARP1) , a nuclear enzyme that acts as a DNA damage sensor. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This burst of PARylation serves as a scaffold to recruit other essential DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.

This compound: A Novel PARP1 Inhibitor

Through high-throughput virtual screening of small molecule libraries, This compound has been identified as a promising inhibitor of PARP1.[1] Initial enzymatic assays have demonstrated its potent inhibitory activity, positioning it as a lead compound for further investigation and development.

CompoundTargetIC50Source
This compoundPARP15.8 µM[1]

The core structure, a benzodioxine carboxamide, presents a novel scaffold for PARP1 inhibition, distinct from many clinically approved PARP inhibitors. This necessitates a thorough investigation into its specific mechanism of action to unlock its full therapeutic potential.

The Dual Mechanism of PARP Inhibition: Catalytic Inhibition and PARP Trapping

The therapeutic efficacy of PARP inhibitors stems from a dual mechanism of action that extends beyond simple enzymatic inhibition.

3.1. Catalytic Inhibition: Like other PARP inhibitors, this compound is predicted to competitively bind to the nicotinamide binding domain of PARP1, preventing the synthesis of PAR chains. This abrogation of the PAR signal impedes the recruitment of the BER machinery, leading to an accumulation of unrepaired SSBs.

3.2. PARP Trapping: A more profound cytotoxic effect of PARP inhibitors arises from their ability to "trap" PARP1 on the DNA at the site of the break. The binding of the inhibitor to PARP1 can induce a conformational change that strengthens the PARP1-DNA interaction, effectively creating a toxic protein-DNA complex. These trapped complexes are significant roadblocks for the DNA replication machinery. Collision of a replication fork with a trapped PARP1 complex can lead to fork collapse and the generation of a DSB.

cluster_0 Normal DNA Repair (BER) cluster_1 Action of this compound SSB Single-Strand Break PARP1_active PARP1 Activation (PARylation) SSB->PARP1_active BER_recruitment Recruitment of BER Proteins PARP1_active->BER_recruitment Repair SSB Repair BER_recruitment->Repair Compound 2,3-Dihydro-1,4- benzodioxine-5-carboxamide PARP1_inhibited PARP1 Inhibition Compound->PARP1_inhibited PARP_trapping PARP1 Trapping on DNA PARP1_inhibited->PARP_trapping BER_block BER Pathway Blocked PARP1_inhibited->BER_block Replication_stall Replication Fork Stall PARP_trapping->Replication_stall DSB_formation Double-Strand Break Formation Replication_stall->DSB_formation SSB_inhibitor Single-Strand Break SSB_inhibitor->PARP1_inhibited

Figure 1: Mechanism of PARP1 inhibition.

Synthetic Lethality: The Therapeutic Rationale

The conversion of SSBs to DSBs by this compound is the cornerstone of its potential anticancer activity. In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, which is a high-fidelity repair mechanism. However, a significant subset of cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.

In these HR-deficient cancer cells, the DSBs generated by PARP inhibition cannot be accurately repaired. The cell is then forced to rely on error-prone repair pathways like Non-Homologous End Joining (NHEJ), which leads to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP1) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality .

cluster_0 HR-Proficient Cell (Normal Cell) cluster_1 HR-Deficient Cell (e.g., BRCA-mutant Cancer Cell) PARPi_normal PARP Inhibitor DSB_normal DSB Formation PARPi_normal->DSB_normal HR_normal Homologous Recombination Repair DSB_normal->HR_normal Viability_normal Cell Viability HR_normal->Viability_normal PARPi_cancer PARP Inhibitor DSB_cancer DSB Formation PARPi_cancer->DSB_cancer HR_deficient Deficient Homologous Recombination Repair DSB_cancer->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Figure 2: The principle of synthetic lethality.

Experimental Protocols for the Characterization of this compound

To fully understand the biological activity of this compound, a series of well-established assays are recommended. The following protocols provide a robust framework for its characterization.

5.1. In Vitro PARP1 Enzymatic Assay

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme. It is a crucial first step to confirm the on-target activity and determine the potency (IC50) with high precision.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in PARP assay buffer.

    • Prepare solutions of recombinant human PARP1 enzyme, activated DNA (histones), and biotinylated NAD+ in assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to a 96-well plate.

    • Add the PARP1 enzyme and activated DNA mixture to each well and incubate.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for PARylation.

    • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PAR chains.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5.2. Comet Assay (Single Cell Gel Electrophoresis)

Causality: This assay provides a direct measure of DNA fragmentation (both SSBs and DSBs) at the single-cell level. Treatment with a PARP inhibitor is expected to lead to an accumulation of DNA breaks, which can be visualized and quantified with this technique.

Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a pair of HR-proficient and HR-deficient cell lines) to sub-confluency.

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours). Include a vehicle control and a positive control for DNA damage (e.g., hydrogen peroxide).

  • Slide Preparation and Lysis:

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

    • Apply an electric field to the tank. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Capture images of the comets and analyze them using specialized software.

    • Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment (a product of the tail length and the fraction of DNA in the tail).

cluster_0 Comet Assay Workflow Cell_treatment Cell Treatment with Compound Embedding Embedding Cells in Agarose Cell_treatment->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Microscopy and Image Analysis Staining->Analysis

Figure 3: Workflow for the Comet Assay.

5.3. γ-H2AX Foci Formation Assay

Causality: This immunofluorescence-based assay specifically detects and quantifies DSBs. The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DSBs. Visualizing these γ-H2AX foci provides a sensitive and specific measure of the DSB-inducing activity of the compound.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound as described for the Comet assay.

  • Immunostaining:

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA).

    • Incubate the cells with a primary antibody specific for γ-H2AX.

    • Wash the cells and incubate with a fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a high-resolution fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Future Directions and Conclusion

This compound represents a promising new scaffold for the development of PARP1 inhibitors. The foundational data on its inhibitory activity calls for a deeper investigation into its cellular effects and mechanism of action. The experimental protocols detailed in this guide provide a clear path forward for its comprehensive characterization.

Key future research should focus on:

  • Determining its PARP trapping efficiency: This is a critical parameter for predicting in vivo efficacy and potential toxicity.

  • Evaluating its efficacy in a panel of HR-deficient cancer cell lines: This will validate the synthetic lethality hypothesis for this specific compound.

  • Investigating its pharmacokinetic and pharmacodynamic properties in preclinical models: This is an essential step towards clinical translation.

By systematically applying these well-validated methodologies, the scientific community can fully elucidate the role of this compound in DNA repair pathways and assess its potential as a novel therapeutic agent.

References

  • Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. ([Link])

Sources

An In-depth Technical Guide to the 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Core Scaffold: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold, a heterocyclic motif of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and established biological activities, with a particular focus on its role as a modulator of key enzymatic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Strategic Value of the Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation.[1] This structural feature facilitates specific interactions with biological targets, making it a valuable component in the design of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including α-adrenergic blocking, anti-inflammatory properties, and inhibition of various enzymes.[2][3] The addition of a carboxamide group at the 5-position, as in our topic of focus, further enhances the molecule's potential for hydrogen bonding and other key intermolecular interactions, making this compound a compelling starting point for drug design.

Physicochemical and Structural Characteristics

The foundational properties of the this compound scaffold are summarized below. A clear understanding of these characteristics is crucial for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
CAS Number 349550-81-8[4]
Appearance White to light yellow crystal powder[5]
Melting Point 130–132 °C[6]

The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxamide substituent. This arrangement imparts a unique electronic and conformational profile.

Caption: Chemical structure of the core scaffold.

Synthetic Strategy: A Stepwise Protocol

The synthesis of this compound is achievable through a reliable and scalable synthetic route. The following protocol is adapted from established literature procedures.[6]

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate

  • To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (K₂CO₃, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).

  • Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate.

Step 2: Synthesis of 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide

  • Dissolve methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate (2.0 mmol) in methanol.

  • Add an excess of aqueous ammonia and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide as a white powder.[6]

Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H).[6]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.[6]

Biological Activity and Therapeutic Relevance: A PARP1 Inhibitor

The this compound scaffold has been identified as a promising inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[6][7] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[6] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Mechanism of Action: PARP1 Inhibition

cluster_pathway PARP1's Role in DNA Repair and Cancer Therapy DNA_damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PARylation of Proteins PARP1->PARylation No_Repair Inhibition of DNA Repair PARP1->No_Repair DNA_Repair DNA Repair PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 2,3-Dihydro-1,4-benzodioxine- 5-carboxamide Inhibitor->PARP1 Inhibits Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis

Caption: The role of PARP1 in DNA repair and its inhibition.

The this compound scaffold (compound 4 in the cited study) demonstrated an IC₅₀ of 5.8 μM against PARP1.[6][7] This identified it as a valuable lead compound for further optimization. Through analogue synthesis and scaffold hopping, researchers were able to develop more potent inhibitors, highlighting the tractability of this chemical series.[6][7]

CompoundTargetIC₅₀ (μM)Reference
This compound PARP15.8[6][7]
3-Aminobenzamide (Internal Standard)PARP160-80% inhibition at 50 μM[6]
Protocol: In Vitro PARP1 Inhibition Assay (Conceptual Outline)

This protocol outlines the general steps for assessing the inhibitory activity of compounds against PARP1.

  • Reagents and Materials: Recombinant human PARP1, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compounds.

  • Assay Procedure:

    • Coat streptavidin-coated microplates with biotinylated NAD⁺.

    • In a separate plate, incubate recombinant PARP1 with activated DNA in the presence of varying concentrations of the test compound or vehicle control.

    • Initiate the PARPylation reaction by adding NAD⁺.

    • Transfer the reaction mixture to the biotinylated NAD⁺-coated plate to capture the PARylated enzyme.

    • Detect the amount of PARylated enzyme using an anti-PAR antibody followed by a secondary antibody-reporter enzyme conjugate.

    • Add the substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Therapeutic Potential

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. While its activity as a PARP1 inhibitor is well-documented, the broader 2,3-dihydro-1,4-benzodioxine class of molecules has shown a wide range of biological activities.[1][2][8] This suggests that derivatives of the 5-carboxamide scaffold could be explored for other therapeutic applications, including:

  • Anti-inflammatory agents: By targeting enzymes involved in inflammatory pathways.[3]

  • Antimicrobial agents: By inhibiting essential bacterial enzymes.[9]

  • Neurological disorders: By modulating the activity of receptors and enzymes in the central nervous system.[10]

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold for various targets. The synthetic accessibility and favorable physicochemical properties of the this compound core make it an attractive platform for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

The this compound scaffold is a valuable asset in the field of medicinal chemistry. Its straightforward synthesis, well-defined structure, and demonstrated activity as a PARP1 inhibitor underscore its potential for the development of novel anticancer agents. Furthermore, the broader biological activities associated with the benzodioxane core suggest that this scaffold is a rich source for future drug discovery efforts across multiple therapeutic areas. This guide provides a solid foundation for researchers to understand and exploit the potential of this important chemical entity.

References

  • Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. [Link]

  • Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • ResearchGate. (2025). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. ResearchGate. [Link]

  • SciELO. (2020). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Ingenta Connect. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Ingenta Connect. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid. [Link]

  • ResearchGate. Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

  • PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. [Link]

  • National Institutes of Health. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

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Preliminary in vitro evaluation of benzodioxine carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Benzodioxine Carboxamides

Introduction: De-risking a Privileged Scaffold

The 1,4-benzodioxane ring is a structural motif of significant medicinal importance, found in both natural products and synthetic therapeutic agents. When combined with a carboxamide linker, this scaffold gives rise to the benzodioxine carboxamide class, a family of compounds demonstrating a remarkable breadth of biological activities. Research has highlighted their potential as potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases, as well as exhibiting anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3][4][5]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Early and comprehensive in vitro evaluation is a cornerstone of modern drug discovery, serving as a critical filter to identify compounds with the highest potential for success while minimizing the use of animal testing and conserving resources.[6][7][8][9] This guide, intended for researchers and drug development professionals, provides a technical framework for the preliminary in vitro evaluation of novel benzodioxine carboxamide derivatives. It moves beyond simple protocols to explain the causal logic behind the experimental cascade, ensuring a robust and self-validating approach to early-stage compound assessment.

The evaluation is structured as a multi-stage funnel, beginning with broad assessments of cytotoxicity to establish a basic therapeutic window, followed by crucial early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and key safety pharmacology assays. This systematic approach ensures that only compounds with a balanced profile of potency, stability, and safety are advanced for more resource-intensive studies.

Chapter 1: Foundational Assays - Assessing General Cytotoxicity

The Rationale: Establishing a Therapeutic Window

Before investigating specific therapeutic activities, it is imperative to first determine a compound's inherent cytotoxicity. This initial screen provides a baseline understanding of the concentration range at which the compound begins to cause general cell death. The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[10][11] This data is fundamental for several reasons:

  • Defines the Therapeutic Index: It establishes an initial therapeutic window, which is the concentration range between the dose required for a therapeutic effect and the dose that causes toxicity. A wide therapeutic window is a desirable characteristic for any drug candidate.

  • Contextualizes Activity Data: If a compound shows activity in a target-based assay at a concentration that is also broadly cytotoxic, the "activity" is likely an artifact of cell death rather than specific target modulation.

  • Flags Unsuitable Candidates Early: Compounds that are highly cytotoxic to a wide range of cells at low concentrations are often poor candidates for further development, unless they are intended as non-selective cytotoxic agents for oncology.[7][12]

The most common methods for this initial assessment are colorimetric assays that measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[13][14]

Methodology Focus: Tetrazolium Reduction Assays (MTT & XTT)

The MTT and XTT assays are foundational, high-throughput methods for assessing cell viability. Both rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products.[13][14]

G

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic colorimetric method where the yellow MTT tetrazolium salt is reduced to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for attachment and recovery.[10]

  • Compound Treatment: Prepare serial dilutions of the benzodioxine carboxamide compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic (typically ≤0.5%).[10][14] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (cells treated with solvent) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[13] Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the culture medium without disturbing the insoluble purple formazan crystals.[13] Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well.[15]

  • Absorbance Measurement: Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[10]

Experimental Protocol: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a second-generation alternative where the formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[14][16]

  • Cell Seeding and Treatment: Steps 1-3 are identical to the MTT protocol.

  • XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by mixing the XTT reagent with an electron-coupling agent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization based on the cell type and density.[13][14]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength (e.g., 630-690 nm) can be used for background correction.[13]

  • Data Analysis: Perform data analysis as described for the MTT assay.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from cytotoxicity assays should be presented clearly to facilitate comparison. A table summarizing the IC50 values is standard practice.

Compound IDCell Line (Cancer Type)Incubation Time (h)IC50 (µM) ± SD
BZDC-001MCF-7 (Breast)4812.5 ± 1.3
BZDC-001HepG2 (Liver)4825.1 ± 2.8
BZDC-001HEK293 (Normal Kidney)48> 50
DoxorubicinMCF-7 (Breast)480.8 ± 0.1

Table 1: Example of cytotoxic activity of a hypothetical benzodioxine carboxamide (BZDC-001) against human cancer and normal cell lines. Data are presented as mean ± standard deviation from three independent experiments.[10][11]

Chapter 2: Early ADME Profiling - Metabolic Stability

The Rationale: Predicting In Vivo Fate

After confirming a compound is not overtly cytotoxic, the next critical hurdle is to assess its metabolic stability.[17] This refers to the compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver.[18] A compound that is rapidly metabolized (i.e., has low metabolic stability) will likely be cleared from the body too quickly to exert a therapeutic effect, resulting in poor bioavailability and a short half-life.[19] In vitro metabolic stability assays are essential predictive tools used to:

  • Guide Medicinal Chemistry Efforts: Help chemists understand the structure-metabolism relationship and design new analogs with improved stability.[20]

  • Predict In Vivo Clearance: The data generated (intrinsic clearance) can be used in models to predict in vivo hepatic clearance, a key pharmacokinetic parameter.[17][21]

  • Rank-Order Compounds: Allows for the selection of the most stable compounds from a series for progression to more advanced studies.

The most common and cost-effective model for this early assessment is the use of liver microsomes. These subcellular fractions are rich in the Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative drug metabolism.[18][19]

G

Methodology Focus: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO). The final organic solvent concentration in the incubation should be low (<1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate, pH 7.4).[18] Pre-warm the mixture at 37°C.

  • Initiating the Reaction: The metabolic reaction is initiated by adding a cofactor solution, most commonly NADPH (the cofactor for CYP450 enzymes).[18] Immediately after adding the cofactor, add the test compound to the mixture to start the incubation.

  • Time-Point Sampling: At various predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and transferred to a separate tube or well containing a "stop solution."[18] The stop solution is typically a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts the enzymatic reaction.

  • Sample Processing: After the final time point, the samples are centrifuged to pellet the precipitated proteins. The supernatant, which contains the remaining parent compound and any metabolites, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). From the half-life, the intrinsic clearance (CLint) is calculated, which represents the volume of microsomal matrix cleared of the drug per unit time per milligram of microsomal protein (units: µL/min/mg protein).[17][21]

Data Presentation: Summarizing Metabolic Stability

The results are typically presented in a table that allows for easy comparison between different compounds or species.

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
BZDC-001Human4515.4
BZDC-001Rat2034.7
BZDC-002Human> 60< 11.5
VerapamilHuman1546.2

Table 2: Example of metabolic stability data for hypothetical benzodioxine carboxamides in human and rat liver microsomes. Verapamil is included as a control compound with known metabolic properties.

Chapter 3: Preliminary Safety Pharmacology - Assessing Key Liabilities

The Rationale: Identifying "Off-Target" Risks Early

Once a compound demonstrates reasonable stability and is not broadly cytotoxic, the focus shifts to identifying potential safety liabilities. Early-stage safety pharmacology aims to unmask undesirable interactions with biological targets that are unrelated to the intended therapeutic mechanism but are known to cause adverse effects in humans. Two of the most critical liabilities to assess are the potential for drug-drug interactions (DDIs) via CYP450 inhibition and the risk of cardiotoxicity via hERG channel blockade.[22][23]

G start Compound with Acceptable Cytotoxicity & Stability cyp_assay cyp_assay start->cyp_assay herg_assay herg_assay start->herg_assay end_pass Low Risk Proceed to Further Studies end_fail High Risk Deprioritize or Redesign cyp_result cyp_result cyp_assay->cyp_result herg_result herg_result herg_assay->herg_result cyp_result->end_fail No cyp_result->herg_result Yes herg_result->end_pass Yes herg_result->end_fail No

Section 3.1: Cytochrome P450 (CYP) Inhibition

Causality: CYP enzymes are responsible for metabolizing the vast majority of clinically used drugs.[24] If a new drug (like a benzodioxine carboxamide) inhibits a specific CYP isoform, it can prevent the metabolism of other co-administered drugs that are substrates for that same enzyme. This can lead to dangerously elevated plasma concentrations of the co-administered drug, increasing the risk of toxicity.[22][25] Therefore, regulatory agencies like the FDA recommend testing for inhibition of the most clinically relevant CYP isoforms.[25][26]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)

This assay determines the concentration of a test compound required to inhibit the activity of a specific CYP isoform by 50%. It is often run in a "cocktail" format to assess multiple isoforms simultaneously.[25]

  • System Preparation: The assay uses human liver microsomes (which contain a full complement of CYP enzymes) or recombinant CYP enzymes.[26]

  • Incubation: The test compound (at various concentrations) is incubated with the microsomes, a specific probe substrate for each CYP isoform being tested, and a buffer at 37°C.[27]

  • Reaction Initiation: The reaction is started by the addition of the cofactor NADPH.

  • Reaction Termination: After a short incubation period (e.g., 10-15 minutes), the reaction is stopped with a cold organic solvent.

  • Analysis: The amount of the specific metabolite produced from the probe substrate is quantified by LC-MS/MS. The rate of metabolite formation is a direct measure of the enzyme's activity.[26]

  • Data Analysis: The enzyme activity at each concentration of the test compound is compared to the activity in the vehicle control. The results are plotted to generate a dose-response curve, from which the IC50 value is calculated.[26]

Data Presentation: Summarizing CYP Inhibition

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
BZDC-001> 5022.5> 5015.8
BZDC-003> 508.745.12.1
KetoconazoleN/AN/AN/A0.05

Table 3: Example of IC50 values for CYP inhibition. A higher IC50 value indicates weaker inhibition and a lower risk of DDIs. Ketoconazole is a potent inhibitor of CYP3A4 and serves as a positive control.

Section 3.2: Cardiotoxicity - hERG Channel Inhibition

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for the repolarization phase of the cardiac action potential.[28] Inhibition of this channel can delay repolarization, leading to a condition known as "QT interval prolongation." This significantly increases the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[28] Due to this severe risk, hERG liability testing is a mandatory part of preclinical safety evaluation.[28]

Methodology Focus: Automated Patch-Clamp Assay

Automated patch-clamp systems provide a higher-throughput method for measuring ion channel currents compared to traditional manual patch-clamping.[28]

Experimental Protocol: Automated hERG Assay

  • Cell Culture: Use a stable cell line (e.g., HEK293) that has been engineered to express the hERG channel. Culture the cells according to standard protocols.[28]

  • System Preparation: On the day of the experiment, prepare a single-cell suspension. Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.[28][29]

  • Cell Sealing: The system automatically aspirates cells and positions them onto a planar chip where a high-resistance "gigaseal" is formed between the cell membrane and the chip, electrically isolating a small patch of the membrane.

  • Data Acquisition: A specific voltage protocol is applied to the cell to elicit hERG currents.[30] Baseline currents are recorded in the external solution.

  • Compound Application: The system then sequentially applies a vehicle control followed by increasing concentrations of the test compound. The hERG current is recorded at each concentration until a steady-state block is achieved (typically 3-5 minutes).[28]

  • Data Analysis: The peak tail current amplitude is measured. The percentage of current inhibition at each compound concentration is calculated relative to the vehicle control. This data is used to generate a dose-response curve and determine the IC50 value.[30]

Data Presentation: Summarizing hERG Liability

Compound IDhERG IC50 (µM)
BZDC-00128.7
BZDC-0043.5
Cisapride0.02

Table 4: Example of hERG inhibition data. A higher IC50 value indicates a lower risk of cardiotoxicity. Cisapride is a known potent hERG blocker used as a positive control.

Chapter 4: A Look Forward - Target Engagement & Mechanism of Action (MoA)

The Rationale: Confirming On-Target Activity

The assays described in the preceding chapters form the essential foundation of a preliminary in vitro screen. They answer the critical questions: "Is it toxic?", "Is it stable?", and "Does it have obvious safety liabilities?". A compound that successfully navigates this gauntlet with a promising profile—low cytotoxicity, good metabolic stability, and high IC50 values in safety assays—is a strong candidate for progression.

The next logical step, which moves from general profiling to specific therapeutic intent, is target validation and mechanism of action (MoA) studies.[31][32] This phase involves designing assays to confirm that the compound interacts with its intended biological target and modulates its function in the desired way.[33]

G

For a series of benzodioxine carboxamides, these assays would be highly specific to the project's therapeutic goal. For example:

  • For a Parkinson's Disease Program: An enzyme inhibition assay would be performed using recombinant human MAO-A and MAO-B to confirm potent and selective inhibition of MAO-B, the intended target.[3][5]

  • For an Oncology Program: If the target is a specific kinase, a biochemical assay would be used to measure the inhibition of that kinase's activity. This would be followed by cell-based assays to confirm that the compound inhibits downstream signaling pathways controlled by that kinase.

These target-specific assays provide the crucial link between the compound's chemical structure and its desired biological effect, validating the primary hypothesis of the drug discovery program.

Conclusion

The preliminary in vitro evaluation of benzodioxine carboxamides is a systematic process of evidence-gathering designed to build a comprehensive profile of a compound's potential. By logically progressing from broad cytotoxicity assessments to specific ADME and safety pharmacology assays, researchers can make informed, data-driven decisions. This structured approach efficiently identifies compounds with the most promising balance of properties, de-risks the transition to more complex in vivo models, and ultimately increases the probability of developing a safe and effective therapeutic agent from this versatile chemical scaffold.

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Unlocking the Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse and significant biological activities.[1][2] Its structural versatility has allowed for the development of agents targeting everything from neuronal receptors to enzymes involved in cancer progression.[2][3] Within this esteemed chemical family, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide presents a compelling starting point for novel drug discovery. Recent studies have identified derivatives of this core structure as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in DNA repair, highlighting its potential in oncology.[4][5]

However, the journey from a promising molecule to a clinically viable therapeutic is contingent on one fundamental principle: a deep and unambiguous understanding of its molecular target. Identifying the specific biomolecule(s) with which a compound interacts is the critical first step that illuminates its mechanism of action, predicts potential side effects, and ultimately dictates the success of a drug development program.[6][7] Inadequate preclinical target validation is a leading cause of failure in clinical trials.[8][9]

This guide serves as a comprehensive technical manual for researchers embarking on the target identification and validation of this compound and its analogs. We will move beyond theoretical lists, providing a logical, field-proven workflow that integrates unbiased discovery methodologies with rigorous validation techniques. Each step is designed to build upon the last, creating a self-validating system that increases confidence in a potential drug target, ensuring that only the most promising candidates advance.[9][10]

Part 1: The Hunt for the Target: Unbiased Identification Strategies

While existing literature provides a strong hypothesis—that PARP1 is a likely target for this class of compounds[4][5]—a thorough investigation must also explore novel or unanticipated targets. This requires an unbiased approach, where the compound itself leads us to its binding partners. We will focus on two powerful, complementary strategies: affinity-based proteomics and label-free biophysical methods.

Affinity-Based Proteomics: Using the Compound as Bait

The core principle of affinity-based target identification is to use an immobilized version of the small molecule to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[6][11][12] The captured proteins are then identified using mass spectrometry.

This remains the most widely used method for target identification.[13][14] The process involves chemically modifying the this compound to attach it to a solid support, creating an affinity matrix.

cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_exp Phase 2: The 'Fishing' Experiment cluster_analysis Phase 3: Identification Compound 2,3-Dihydro-1,4- benzodioxine-5-carboxamide SAR SAR Analysis to find non-essential site Compound->SAR Linker Attach Linker Arm SAR->Linker Beads Immobilize on Agarose Beads Linker->Beads Incubate Incubate Lysate with Affinity Matrix Lysate Prepare Cell Lysate (Disease-relevant cell line) Lysate->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS Analysis SDS->MS DB Database Search & Protein Identification MS->DB Hits Candidate Target Proteins DB->Hits

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS for Target Identification

  • Probe Synthesis:

    • Conduct a Structure-Activity Relationship (SAR) study to identify a position on the this compound molecule where modification is tolerated without loss of biological activity.[13] This is a critical step to ensure the "bait" is still recognizable by the target.

    • Synthesize an analog with a linker arm (e.g., polyethylene glycol) at the identified non-essential site.

    • Covalently attach the linker-modified compound to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads.[11]

  • Cell Lysate Preparation:

    • Culture a disease-relevant cell line (e.g., a cancer cell line if investigating anti-cancer properties).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C.

    • As a crucial control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone (no compound) to identify proteins that bind non-specifically to the matrix.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins from the beads. This can be done by changing pH, increasing salt concentration, or, ideally, by competitive elution with a high concentration of the free (un-immobilized) compound.

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain like silver stain or Coomassie blue.

    • Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control pull-down.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Label-Free Methods: Preserving Native Interactions

A significant advantage of label-free methods is that they use the small molecule in its unmodified state, eliminating the risk that a chemical tag or linker could alter its binding properties.[6][11]

CETSA is a powerful biophysical technique based on the principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[16][17] This change in thermal stability can be detected and quantified.

cluster_exp Experimental Phase cluster_analysis Analysis Phase Cells Treat Intact Cells (or Lysate) DMSO Vehicle (DMSO) Cells->DMSO Compound Test Compound Cells->Compound Heat Heat Aliquots across a Temperature Gradient DMSO->Heat Compound->Heat Lyse Lyse Cells & Separate Fractions Heat->Lyse Soluble Collect Soluble Fraction Lyse->Soluble Detect Detect Protein of Interest (e.g., Western Blot, MS) Soluble->Detect Plot Plot Protein Amount vs. Temperature Detect->Plot Curve Generate Melt Curves Plot->Curve Shift Identify Thermal Shift (ΔTm) Curve->Shift

Figure 2: Conceptual Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

  • Treatment:

    • Treat intact, live cells with either the this compound (at a concentration known to elicit a biological effect) or a vehicle control (e.g., DMSO).[16]

    • Alternatively, the experiment can be performed with cell lysates.[17]

  • Heating:

    • Divide the treated cell suspensions or lysates into several aliquots.

    • Heat each aliquot to a specific temperature for a fixed time (e.g., 3 minutes) across a range (e.g., 40°C to 70°C in 2°C increments).

  • Fractionation:

    • Lyse the cells (if starting with intact cells) and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[18]

  • Detection and Analysis:

    • Analyze the amount of a specific protein remaining in the soluble fraction at each temperature point using an antibody-based method like Western Blot or ELISA.

    • Plot the percentage of soluble protein against temperature to generate a "melting curve".

    • A positive result is a shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized the protein.[19]

    • For unbiased discovery (MS-CETSA), the soluble fractions from a few key temperatures can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.[15]

Method Principle Advantages Challenges
AC-MS Immobilized compound "pulls down" binding partners from lysate.Directly identifies binding proteins; well-established.Requires compound modification (may alter activity); risk of non-specific binders.
CETSA Ligand binding increases the thermal stability of the target protein.Label-free (uses native compound); confirms intracellular target engagement.Indirect identification (requires antibodies or MS); not all binding events cause a thermal shift.
DARTS Ligand binding protects the target protein from protease digestion.Label-free; simple and cost-effective.Not all binding sites confer protease resistance; can have a lower signal-to-noise ratio.

Table 1: Comparison of Primary Target Identification Methodologies.

Part 2: The Verdict: Rigorous and Orthogonal Target Validation

Identifying a list of candidate proteins is only the beginning. Target validation is the crucial process of proving that engagement of a specific candidate target by the compound is directly responsible for the observed biological or therapeutic effect.[7][20][21] This requires using orthogonal methods, particularly genetic techniques, to build an irrefutable case.

Genetic Validation: The Gold Standard

The most definitive way to validate a target is to manipulate its expression or function genetically and observe whether this reproduces the compound's effect.[22]

Small interfering RNAs (siRNAs) can be used to transiently suppress the expression of a specific gene by targeting its mRNA for degradation.[23][24] The logic is simple: if reducing the amount of the target protein mimics the effect of the drug, it provides strong evidence for a direct link.[23]

Experimental Protocol: siRNA-Mediated Target Validation

  • Design and Synthesis:

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Transfection:

    • Transfect the disease-relevant cells with each siRNA individually using a suitable lipid-based transfection reagent.

  • Validation of Knockdown:

  • Phenotypic Assay:

    • Subject the remaining cells to the same functional or phenotypic assay used to characterize the compound's activity (e.g., a cell viability assay, reporter assay, or biomarker measurement).

  • Analysis:

    • A successful validation occurs if the cells treated with siRNAs targeting the candidate protein show a phenotype similar to that of cells treated with this compound, while the non-targeting control siRNA has no effect.

For the highest level of confidence, CRISPR-Cas9 technology can be used to create a permanent and complete knockout of the target gene.[21][][28] This avoids the potential for incomplete knockdown sometimes seen with siRNA.

cluster_crispr CRISPR Knockout Generation cluster_validation Validation Experiment cluster_logic Logical Conclusion gRNA Design guide RNA (gRNA) for Target Gene Cas9 Co-transfect with Cas9 Nuclease gRNA->Cas9 Clones Select & Expand Single-Cell Clones Cas9->Clones Verify Verify Knockout (Sequencing, WB) Clones->Verify KO_Cell Validated KO Cell Line Verify->KO_Cell Compound_KO Treat KO cells with Compound KO_Cell->Compound_KO WT_Cell Wild-Type (WT) Cells Compound_WT Treat WT cells with Compound WT_Cell->Compound_WT Pheno Perform Phenotypic Assay (e.g., Cell Viability) Result Compare Phenotypes Pheno->Result Compound_WT->Pheno Compound_KO->Pheno Conclusion If Compound has no effect on KO cells, the target is validated. Result->Conclusion

Sources

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, the 2,3-dihydro-1,4-benzodioxine ring system has emerged as a privileged structure, integral to a range of biologically active compounds. This guide focuses on a particularly intriguing derivative: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. This molecule has garnered significant attention for its potential as a lead compound in drug discovery, most notably as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology.[1][2]

This document serves as a comprehensive technical resource, consolidating the known physicochemical properties, spectroscopic data, synthesis protocols, and biological activities of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit the therapeutic promise of this compound and its analogs.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its development as a therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Structural and General Properties

This compound is a white crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxamide group at the 5-position.

PropertyValueSource
Molecular Formula C₉H₉NO₃Finetech Industry Limited
Molecular Weight 179.17 g/mol Finetech Industry Limited
Melting Point 130-132 °C[1]
Appearance White powder[1]
Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. While quantitative solubility data for this compound in various solvents is not extensively documented, its structure suggests moderate polarity. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and sparingly soluble in water and nonpolar organic solvents. For biological assays, it is commonly dissolved in DMSO.[1]

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆, TMS): [1]

  • δ 7.62 (s, 1H)

  • δ 7.48 (s, 1H)

  • δ 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H)

  • δ 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H)

  • δ 6.87 (t, J = 7.9 Hz, 1H)

  • δ 4.37 – 4.35 (m, 2H)

  • δ 4.28 – 4.26 (m, 2H)

¹³C NMR (100 MHz, DMSO-d₆, TMS): [1]

  • δ 165.87

  • δ 143.56

  • δ 141.91

  • δ 123.64

  • δ 122.27

  • δ 120.41

  • δ 119.53

  • δ 64.49

  • δ 63.55

Infrared (IR) Spectroscopy
  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.

  • C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm⁻¹.

  • N-H bending (Amide II band): An absorption band around 1640-1550 cm⁻¹.

  • C-O stretching (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

The exact mass of this compound is 179.0582 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the dioxane ring.

Synthesis and Manufacturing

The synthesis of this compound has been reported and can be achieved through a multi-step process. The following is a representative synthetic route.[1]

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Amidation A 2,3-Dihydroxybenzoic acid B Methyl 2,3-dihydroxybenzoate A->B MeOH, H₂SO₄ (cat.), reflux C Methyl 2,3-dihydroxybenzoate D Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate C->D 1,2-Dibromoethane, K₂CO₃, DMF, reflux E Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate F This compound E->F Mixed-anhydride method

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate [1]

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash with sodium carbonate solution three times.

  • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain the product.

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate [1]

  • Add 1,2-dibromoethane to a suspension of Methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide.

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

Step 3: Synthesis of this compound [1] This conversion is achieved using a mixed-anhydride method.

  • Hydrolyze the ester (Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate) to the corresponding carboxylic acid using lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Acidify the aqueous extract with 2N aqueous hydrochloric acid solution and extract the carboxylic acid with ethyl acetate.

  • The resulting carboxylic acid is then converted to the primary amide. While the specific details of the mixed-anhydride method for this step are not fully elaborated in the cited source, a general procedure involves activating the carboxylic acid (e.g., with isobutyl chloroformate) followed by the addition of an ammonia source.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound stems from its activity as a PARP1 inhibitor.

PARP1 Inhibition

PARP1 is a nuclear enzyme that plays a crucial role in DNA single-strand break repair.[1] In cancer cells, particularly those with deficiencies in other DNA repair pathways (such as BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and subsequent cell death. This concept, known as synthetic lethality, is the basis for the clinical use of PARP inhibitors in cancer therapy.

This compound has been identified as a PARP1 inhibitor with an IC₅₀ value of 5.8 µM.[1][2] This makes it a valuable lead compound for the development of more potent and selective PARP1 inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold has been the subject of further chemical modifications to explore its structure-activity relationship and to develop more potent analogs.[1] These efforts have led to the identification of derivatives with significantly improved PARP1 inhibitory activity. The exploration of this scaffold continues to be an active area of research in the development of novel anticancer agents.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined synthesis, coupled with its promising biological activity as a PARP1 inhibitor, establishes it as a valuable molecular scaffold for further investigation. While a complete, publicly available dataset of all its physicochemical properties remains to be compiled, the information presented in this guide provides a solid foundation for researchers to build upon. Future work in this area will likely focus on the development of more potent and selective analogs, as well as a more comprehensive characterization of the ADME and toxicological profiles of this promising class of compounds.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry, 102, 104075. [Link]

Sources

Methodological & Application

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold in Modern Drug Discovery

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets.[2][3] This structural motif is present in a variety of therapeutic agents, including α-adrenergic blockers and inhibitors of enzymes crucial in disease pathways.[1][2] Notably, derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in the repair of single-strand DNA breaks.[4][5] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, making the synthesis of novel PARP1 inhibitors a significant focus of oncological drug development.[4][5]

This application note provides a comprehensive guide to the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, a compound that has been identified as a lead for the development of potent PARP1 inhibitors.[1][4][5] We will detail a reliable and reproducible two-step synthetic route, commencing with the formation of the benzodioxane ring system to yield the carboxylic acid intermediate, followed by its conversion to the target carboxamide. The protocols provided are designed to be self-validating, with clear checkpoints and characterization data to ensure the successful synthesis of this important pharmaceutical building block.

Synthetic Strategy: A Two-Step Approach to the Target Carboxamide

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the core 1,4-benzodioxane ring structure through a Williamson ether synthesis, starting from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane. This reaction yields the key intermediate, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. The second step is the amidation of this carboxylic acid to produce the final target compound. This strategic approach allows for the efficient construction of the desired molecule from readily available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Benzodioxane Ring Formation cluster_step2 Step 2: Amidation 2,3-Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid Reaction_1 Williamson Ether Synthesis 2,3-Dihydroxybenzoic_Acid->Reaction_1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_1 Carboxylic_Acid_Intermediate 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic acid Reaction_1->Carboxylic_Acid_Intermediate Reaction_2 Amidation Carboxylic_Acid_Intermediate->Reaction_2 Target_Compound 2,3-Dihydro-1,4-benzodioxine- 5-carboxamide Reaction_2->Target_Compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol outlines the synthesis of the key carboxylic acid intermediate. The reaction involves the cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydroxybenzoic acid154.1210.0 g0.065 mol
1,2-Dibromoethane187.8613.4 g (7.1 mL)0.071 mol
Potassium Carbonate (K₂CO₃)138.2120.2 g0.146 mol
Dimethylformamide (DMF)-150 mL-
Water-As needed-
Ethyl Acetate-As needed-
Hydrochloric Acid (HCl), 1M-As needed-

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzoic acid (10.0 g, 0.065 mol) and potassium carbonate (20.2 g, 0.146 mol).

  • Solvent Addition: Add 150 mL of dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (7.1 mL, 0.071 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid as a white to off-white solid.

  • Characterization:

    • Melting Point: 178-181 °C

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.25 (dd, J=7.9, 1.6 Hz, 1H), 7.05 (dd, J=8.0, 1.6 Hz, 1H), 6.88 (t, J=7.9 Hz, 1H), 4.30 (s, 4H).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.1, 143.8, 142.2, 124.0, 121.9, 120.1, 118.9, 64.5, 63.9.

    • MS (ESI): m/z 181.05 [M+H]⁺

Part 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid intermediate to the target carboxamide via the formation of an intermediate ester followed by ammonolysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid180.165.0 g0.028 mol
Thionyl Chloride (SOCl₂)118.973.0 mL0.041 mol
Methanol (anhydrous)32.0450 mL-
Ammonia (7N solution in Methanol)17.03100 mL0.7 mol
Dichloromethane (DCM)-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Protocol:

  • Esterification:

    • Suspend 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (5.0 g, 0.028 mol) in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (3.0 mL, 0.041 mol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate. This intermediate can be used in the next step without further purification.

  • Ammonolysis:

    • Dissolve the crude methyl ester in 100 mL of 7N ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the reaction mixture to 70 °C for 18-24 hours.

    • Cool the reaction vessel to room temperature and then vent.

    • Concentrate the reaction mixture under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in dichloromethane (100 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.[4]

  • Characterization:

    • Melting Point: 130-132 °C[4]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J=7.9, 1.8 Hz, 1H), 6.98 (dd, J=8.0, 1.7 Hz, 1H), 6.87 (t, J=7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H).[4]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.[4]

Amidation_Mechanism cluster_esterification Esterification cluster_ammonolysis Ammonolysis Carboxylic_Acid Carboxylic Acid (Intermediate) Acyl_Chloride Acyl Chloride (Intermediate) Carboxylic_Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ Methyl_Ester Methyl Ester (Intermediate) Acyl_Chloride->Methyl_Ester + Methanol Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Ester->Tetrahedral_Intermediate + NH₃ Ammonia Ammonia (NH₃) Ammonia->Tetrahedral_Intermediate Carboxamide Carboxamide (Final Product) Tetrahedral_Intermediate->Carboxamide - Methanol

Sources

Protocol for PARP1 enzyme assay using benzodioxine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Benzodioxine Inhibitors using a PARP1 Chemiluminescent Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability. Its hyperactivation in various cancers, particularly those with deficiencies in other repair pathways like BRCA1/2 mutations, has established it as a critical therapeutic target. This document provides a comprehensive guide to a robust, high-throughput chemiluminescent assay for measuring the enzymatic activity of PARP1. We detail a step-by-step protocol optimized for screening and profiling novel small-molecule inhibitors, with a specific focus on the benzodioxine class of compounds. The protocol explains the scientific rationale behind each step, from plate preparation to data analysis, ensuring accuracy and reproducibility for researchers in drug discovery and molecular biology.

Introduction: The Role of PARP1 in DNA Repair and Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1 binds to the break site, triggering a profound conformational change that activates its catalytic domain.[2] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) to itself (automodification) and various acceptor proteins, most notably histones.[3][4][5][6]

This process, known as PARylation, creates a negatively charged scaffold that recruits a cascade of DNA repair factors to the site of damage, facilitating chromatin remodeling and subsequent DNA repair.[1][7][8] Given its central role, the inhibition of PARP1 has emerged as a powerful anticancer strategy. PARP inhibitors can induce "synthetic lethality" in cancer cells with pre-existing defects in homologous recombination repair (e.g., BRCA1/2 mutations), making them highly effective targeted therapies.[7][9] The evaluation of novel inhibitory compounds, such as those from the benzodioxine family, requires a reliable and sensitive assay to quantify their effect on PARP1 enzymatic activity.[10][11]

Signaling Pathway of PARP1 Activation

The following diagram illustrates the central role of PARP1 in the DNA damage response.

PARP1_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Inactive Inactive PARP1 DNA_Damage->PARP1_Inactive binds to PARP1_Active Active PARP1-DNA Complex PARP1_Inactive->PARP1_Active activation PAR Poly(ADP-ribose) [PAR] Synthesis PARP1_Active->PAR catalyzes NAD NAD+ NAD->PAR Automod Automodification (PARP1-PAR) PAR->Automod Heteromod Heteromodification (Histone-PAR) PAR->Heteromod Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) Automod->Recruitment Heteromod->Recruitment Repair DNA Repair & Chromatin Remodeling Recruitment->Repair

Caption: PARP1 activation cascade upon DNA damage.

Principle of the Chemiluminescent Assay

This protocol employs a solid-phase, ELISA-like chemiluminescent assay to measure PARP1 activity. The core principle relies on the NAD-dependent PARylation of histone proteins, which are pre-coated onto the surface of a 96-well microplate.[12][13]

The key steps are:

  • Immobilization: Histone proteins, the primary substrate for PARP1 in chromatin, are immobilized on the plate wells.

  • Enzymatic Reaction: Recombinant PARP1 enzyme is added to the wells in the presence of activated DNA (which mimics DNA damage and is essential for enzyme activation) and a specially designed biotinylated NAD+ substrate.[7][12] In the presence of an active enzyme, biotinylated PAR chains are synthesized and attached to the immobilized histones.

  • Inhibition: Test inhibitors, such as benzodioxine derivatives, are added to the reaction. Potent inhibitors will compete with NAD+ or otherwise prevent the enzymatic reaction, leading to a decrease in histone PARylation.[14]

  • Detection: The incorporated biotin is detected using Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP), which binds with high affinity to biotin.

  • Signal Generation: A chemiluminescent HRP substrate is added. The HRP enzyme catalyzes a reaction that produces light, and the intensity of this light is directly proportional to the amount of PARP1 activity.[9][12] The signal is then quantified using a luminometer.

Materials and Reagents

Reagent/MaterialRecommended Source / Cat. No.Storage
Recombinant Human PARP1 EnzymeBPS Bioscience, #80501-80°C
5x Histone MixtureBPS Bioscience, #52029-80°C
Biotinylated NAD+ (Substrate Mixture)BPS Bioscience, #78366-80°C
Activated DNABPS Bioscience, #80605-80°C
10x PARP Assay BufferBPS Bioscience, #80602-20°C
Blocking BufferBPS Bioscience, #797434°C
Streptavidin-HRPBPS Bioscience, #806114°C
Chemiluminescent HRP SubstrateBPS Bioscience, #79670Room Temp.
Benzodioxine InhibitorUser-Synthesized / SourcedPer Compound Spec.
Dithiothreitol (DTT)Sigma-Aldrich, #D9779-20°C
1x PBS BufferStandard Lab SupplyRoom Temp.
1x PBST Buffer (PBS + 0.05% Tween-20)Standard Lab SupplyRoom Temp.
Anhydrous DMSOSigma-Aldrich, #D2650Room Temp.
96-well White Opaque PlatesVWR, #62409-300Room Temp.
Luminometer / Microplate Readere.g., BioTek, Molecular DevicesN/A

Note: Commercially available kits, such as the PARP1 Chemiluminescent Assay Kit from BPS Bioscience (#80551), contain many of these optimized reagents.[9][12]

Detailed Experimental Protocol

This protocol is designed for a 96-well format. All samples and controls should be run in at least duplicate to ensure statistical validity.

Experimental Workflow Overview

Caption: Step-by-step workflow for the PARP1 chemiluminescent assay.

Phase 1: Plate Preparation (Day 1)

Causality: This phase immobilizes the histone substrate onto the plate and blocks remaining plastic surfaces to prevent non-specific binding of reagents in later steps, which is critical for a low background signal.

  • Histone Coating: Dilute the 5x histone mixture to 1x using 1x PBS. Add 50 µL of the 1x histone mixture to each well of a 96-well white opaque plate.[12][15]

  • Incubation: Seal the plate and incubate overnight at 4°C.

  • Washing: The next day, discard the coating solution. Wash the plate three times with 200 µL of PBST buffer (1x PBS containing 0.05% Tween-20) per well. After the final wash, tap the plate firmly onto a clean paper towel to remove excess liquid.[15]

  • Blocking: Add 200 µL of Blocking Buffer to each well.[12]

  • Incubation: Seal the plate and incubate at room temperature (RT) for at least 90 minutes.[12]

  • Final Wash: Discard the blocking buffer and wash the plate three times with 200 µL of PBST as described in step 3. The plate is now ready for the enzymatic reaction.

Phase 2: Reagent Preparation (Day 2)

Causality: Proper dilution and handling of reagents are essential for assay consistency. The enzyme is kept on ice to maintain its activity, and fresh DTT is used to prevent oxidation. Benzodioxine inhibitors are prepared in a dilution series to determine the dose-response relationship.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the benzodioxine inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[9][13]

    • Prepare a "Vehicle Control" (Diluent Solution) containing the same concentration of DMSO as the highest inhibitor concentration, but without the inhibitor.[13]

  • 1x PARP Buffer with DTT: Prepare a fresh solution of 10 mM DTT in water. Dilute the 10x PARP Assay Buffer to 1x by adding 1 volume of 10x buffer, 1 volume of 10 mM DTT, and 8 volumes of water.[13][16] Keep on ice.

  • Enzyme Dilution:

    • Thaw the PARP1 enzyme on ice. Briefly centrifuge the vial to collect the full contents.

    • Critical Step: PARP1 is sensitive to freeze-thaw cycles. Prepare single-use aliquots upon first thaw to avoid loss of activity.[15][16]

    • Dilute the PARP1 enzyme to the desired working concentration (e.g., ~2.0 ng/µL or as optimized) using the freshly prepared 1x PARP Buffer with DTT.[15] Keep the diluted enzyme on ice.

  • Reaction Master Mix:

    • Prepare a Master Mix for the number of reactions required. This ensures that each well receives the same concentration of reaction components.

    • Causality: The activated DNA is crucial as PARP1 has very low basal activity and requires DNA strand breaks for stimulation.[3][7] The Biotin-NAD+ is the substrate that enables the reaction and subsequent detection.

ComponentVolume per WellFinal Concentration
Water12.5 µLN/A
10x PARP Assay Buffer2.5 µL1x
PARP Substrate Mixture (Biotin-NAD+)2.5 µLVaries by lot
Activated DNA (diluted 1:32 with PBS)5.0 µLVaries by lot
10 mM DTT2.5 µL1 mM
Total Master Mix Volume 25 µL
Phase 3: Enzymatic Reaction and Detection

Causality: This phase executes the core biochemical reaction and subsequent detection steps. Timed incubations are critical for reaction kinetics and signal development. Thorough washing is essential to remove unbound reagents and minimize background.

  • Plate Layout: Design the plate layout. A sample layout is provided below.

Well TypeInhibitorMaster MixDiluted PARP1
Blank 5 µL Vehicle25 µL20 µL of 1x Buffer
Positive Control 5 µL Vehicle25 µL20 µL
Test Inhibitor 5 µL Benzodioxine25 µL20 µL
  • Reaction Setup:

    • Add 5 µL of the Test Inhibitor dilutions or Vehicle Control to the appropriate wells.

    • Add 25 µL of the Master Mix to all wells.

    • To initiate the reaction, add 20 µL of the diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • For the "Blank" wells, add 20 µL of 1x PARP Buffer with DTT (without enzyme).[12]

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.[15]

  • Washing: Discard the reaction mixture and wash the plate three times with 200 µL of PBST buffer.

  • Streptavidin-HRP Addition: Dilute Streptavidin-HRP 1:50 (or as recommended by the manufacturer) in Blocking Buffer. Add 50 µL of the diluted Streptavidin-HRP to each well.[12][15]

  • Incubation: Incubate for 30 minutes at room temperature.[15]

  • Final Wash: Discard the solution and wash the plate three times with 200 µL of PBST. Tap the plate firmly to remove all liquid.

  • Signal Development:

    • Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B (1:1 ratio) just before use.[12]

    • Add 100 µL of the mixed substrate to each well.

  • Readout: Immediately read the plate in a luminometer. The signal is transient and should be measured within 15 minutes.

Data Analysis and Interpretation

  • Background Subtraction: Average the raw luminescence units (RLU) from the "Blank" wells. Subtract this average background value from all other wells.

  • Calculate Percent Inhibition: The "Positive Control" represents 0% inhibition (maximum enzyme activity). Use the following formula to calculate the percent inhibition for each concentration of the benzodioxine inhibitor:

    % Inhibition = (1 - (Test Inhibitor RLU / Positive Control RLU)) * 100

  • Determine IC50 Value: Plot the Percent Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces PARP1 activity by 50%.

Troubleshooting

ProblemPotential CauseRecommended Solution
High Background Signal Insufficient blocking or washing.Increase blocking time to 2 hours. Ensure all wash steps are performed thoroughly, removing all liquid between steps.
(High RLU in "Blank" wells)Contamination of reagents.Use fresh, sterile pipette tips for each reagent. Aliquot reagents to avoid contaminating stock solutions.
Low Signal or No Activity Inactive PARP1 enzyme.Avoid multiple freeze-thaw cycles of the enzyme.[15] Prepare single-use aliquots. Confirm the enzyme concentration and activity.
(Low RLU in "Positive Control")Omission of activated DNA or NAD+.Ensure the Master Mix is prepared correctly with all components.[17]
Chemiluminescent substrate expired or mixed too early.Use substrate within its expiration date. Mix Substrates A and B immediately before use and read the plate promptly.[15]
High Variability Between Replicates Inaccurate pipetting.Use calibrated pipettes. For viscous solutions, consider using reverse pipetting techniques. Ensure even mixing in wells.[17]
Edge effects on the microplate.Avoid using the outermost wells of the plate for critical samples, or fill them with PBS to maintain a humid environment.[17]

References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit - Data Sheet. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-well). BPS Bioscience. Retrieved from [Link]

  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 263–276. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate activities of NAD⁺ and 6 for human PARP1. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Alfa Cytology. Retrieved from [Link]

  • Gibson, B. A., et al. (2016). Acetylation blocks DNA damage-induced chromatin ADP-ribosylation. Nature Chemical Biology, 12(9), 739–741. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation and targeting of enzymatic activity of PARP-1 by histones and DNA. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical Science, 13(7), 1982–1991. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical Science, 13(7), 1982–1991. Retrieved from [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Retrieved from [Link]

  • Li, D., & Chen, S. (2023). Human PARP1 substrates and regulators of its catalytic activity: An updated overview. Frontiers in Oncology, 13, 1129532. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical Science, 13(7), 1982–1991. Retrieved from [Link]

  • Oh, Y. T., et al. (2021). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Cell Reports, 34(11), 108842. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Evaluation of 1,4-benzodioxine Derivatives as Novel Platelet Aggregation Inhibitors. Future Medicinal Chemistry, 10(4), 405–418. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1875. Retrieved from [Link]

  • ResearchGate. (n.d.). Histone H4-mediated PARP-1 activation is dependent on H4 binding to the C-terminal W-CAT domains of PARP-1. ResearchGate. Retrieved from [Link]

  • West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. West Bioscience. Retrieved from [Link]

  • Logé, C., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. Bioorganic & Medicinal Chemistry Letters, 22(14), 4608–4612. Retrieved from [Link]

  • Zila, V., et al. (2021). Histone ADP-ribosylation promotes resistance to PARP inhibitors by facilitating PARP1 release from DNA lesions. Proceedings of the National Academy of Sciences, 118(40), e2107293118. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Recombinant PARP1 Enzyme, Human. BellBrook Labs. Retrieved from [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. Retrieved from [Link]

  • Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: antitumor drug design. Acta Naturae, 7(3), 27–37. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Pharmacology, 153, 53–65. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. Retrieved from [Link]

  • De Vos, M., et al. (2012). PARP inhibition: PARP1 and beyond. EMBO Reports, 13(10), 959–965. Retrieved from [Link]

  • Logé, C., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. Bioorganic & Medicinal Chemistry Letters, 22(14), 4608–4612. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a heterocyclic compound featuring a benzodioxane core, a structural motif present in numerous biologically active molecules and therapeutic agents.[1][2] Its derivatives are explored for various pharmacological activities, including as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP).[3] The precise characterization of this molecule is paramount for ensuring its identity, purity, and stability in research, drug development, and quality control settings. Inconsistencies in these critical quality attributes can significantly impact downstream applications, including biological assays and formulation development.

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methods described herein cover structural elucidation, purity assessment, and solid-state properties, forming a robust analytical package for regulatory compliance and scientific rigor.

The overall analytical workflow is designed to provide orthogonal data, where each technique validates the others, ensuring the highest confidence in the material's quality.

G cluster_0 Analytical Workflow cluster_1 Spectroscopy & Spectrometry cluster_2 Thermal & Crystalline Analysis Start Sample Received (this compound) Purity Chromatographic Purity (HPLC-UV) Start->Purity Assess Purity & Quantify Impurities Identity Structural & Identity Confirmation Start->Identity Confirm Structure Report Certificate of Analysis Purity->Report Compile Data SolidState Solid-State Properties Identity->SolidState Characterize Physical Form NMR NMR (¹H, ¹³C) MS Mass Spectrometry (LC-MS) FTIR FTIR SolidState->Report Compile Data DSC DSC TGA TGA XRC X-Ray Crystallography (Optional, Definitive)

Caption: High-level workflow for the analytical characterization of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for method development.

PropertyValueSource
CAS Number 349550-81-8[4]
Molecular Formula C₉H₉NO₃[5]
Molecular Weight 179.17 g/mol [5]
Appearance White powder[3]
Melting Point 130–132 °C[3]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and related substances. The method's high resolution allows for the separation of the main component from process-related impurities and degradation products.

3.1 Expertise & Rationale

The selected method employs a reversed-phase C18 column, which is ideal for retaining moderately polar compounds like our target molecule. A gradient elution using acetonitrile and water provides the necessary resolving power to separate potential impurities with different polarities. The addition of a small amount of formic acid to the mobile phase is critical for protonating any residual silanols on the silica-based column and ensuring the analyte is in a single ionic form, which results in sharp, symmetrical peaks. Detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance.

3.2 Application Protocol: HPLC-UV Purity Assay

HPLC_Workflow prep Sample Preparation (1.0 mg/mL in Diluent) inject Injection (5 µL into HPLC) prep->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (@ 254 nm) separate->detect analyze Data Analysis (Peak Integration, % Area) detect->analyze

Caption: Step-by-step workflow for HPLC-UV analysis.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. 1.0 mg/mL

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor at 254 nm.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide definitive structural confirmation by probing the molecular framework at the atomic level.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization. The data presented here are consistent with published findings for the compound.[3]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Expected Spectral Data:

¹H NMR (400 MHz, DMSO-d₆)δ (ppm)MultiplicityIntegrationAssignment
Amide NH₂7.62s (broad)1H-C(O)NH₂
Amide NH₂7.48s (broad)1H-C(O)NH₂
Aromatic CH7.34dd, J=7.9, 1.8 Hz1HH-6
Aromatic CH6.98dd, J=8.0, 1.7 Hz1HH-8
Aromatic CH6.87t, J=7.9 Hz1HH-7
Dioxane CH₂4.37 – 4.35m2HH-2
Dioxane CH₂4.28 – 4.26m2HH-3
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm)Assignment
Carbonyl C=O165.87C-9 (C=O)
Aromatic C-O143.56C-4a
Aromatic C-O141.91C-8a
Aromatic C-C(O)123.64C-5
Aromatic CH122.27C-6
Aromatic CH120.41C-8
Aromatic CH119.53C-7
Dioxane CH₂64.49C-2
Dioxane CH₂63.55C-3

4.2 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly or via an LC system into an ESI-MS instrument operating in positive ion mode.

  • Data Interpretation: Identify the protonated molecular ion [M+H]⁺. Analyze the fragmentation pattern in MS/MS mode to confirm the structure.

Expected Results:

  • [M+H]⁺: Calculated for C₉H₁₀NO₃⁺: 180.06. Found: 180.1.

Plausible ESI+ Fragmentation Pathway: The primary fragmentation is expected to involve the loss of the carboxamide group or cleavage within the dioxane ring.

MS_Fragmentation parent [M+H]⁺ m/z = 180.1 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 163.1 parent->frag1 - NH₃ frag2 Loss of CONH₂ [M+H-CONH₂]⁺ m/z = 136.1 parent->frag2 - •CONH₂ frag3 Retro-Diels-Alder [M+H-C₂H₄O]⁺ m/z = 136.1 parent->frag3 - C₂H₄O

Caption: Hypothesized fragmentation pathway for this compound.

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder, or prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~3050C-H StretchAromatic
~2900C-H StretchAliphatic (Dioxane ring)
1680 - 1650C=O Stretch (Amide I band)Amide (-C(O)NH₂)[6][7]
~1600N-H Bend (Amide II band)Primary Amide
1580, 1480C=C StretchAromatic Ring
1280 - 1200C-O Stretch (asymmetric)Aryl-Alkyl Ether
~1050C-O Stretch (symmetric)Aryl-Alkyl Ether

Thermal Analysis

Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of pharmaceutical materials, providing information on melting, thermal stability, and composition.[8][9][10][11]

5.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to assess purity.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Analysis: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge.

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event. A sharp, single endotherm is indicative of a pure, crystalline substance.

5.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of residual solvents or water.[11][12]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation: A stable baseline with no significant mass loss below the melting point indicates the absence of volatile solvents or water. The onset of decomposition indicates the upper limit of thermal stability.

X-Ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the definitive technique.[13] While highly specialized, it provides absolute confirmation of stereochemistry and detailed information on bond lengths, bond angles, and crystal packing. This is particularly valuable for polymorphism studies and for creating a reference standard. The protocol requires growing a high-quality single crystal, which is often the rate-limiting step.[13]

Summary and Conclusion

The analytical methods detailed in this application note provide a multi-faceted and robust framework for the comprehensive characterization of this compound. The combination of chromatography for purity, spectroscopy (NMR, MS, FTIR) for structural identity, and thermal analysis for solid-state properties ensures a thorough understanding of the material's quality attributes. Adherence to these protocols will enable researchers and developers to confidently use this compound in their scientific endeavors, supported by a complete and validated analytical data package.

References

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]

  • Characterization of pharmaceuticals using thermal analysis. (2001). ResearchGate. Retrieved from [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. Retrieved from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved from [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2019). NIH National Library of Medicine. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved from [Link]

  • 1,4-Benzodioxan. (n.d.). SpectraBase. Retrieved from [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). NIH National Library of Medicine. Retrieved from [Link]

  • NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2022). NIH National Library of Medicine. Retrieved from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][8][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2017). NIH National Library of Medicine. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. Retrieved from [Link]

  • 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and X-Ray Crystal Structure Analysis of 1,4-Epoxy-4-methyl-1H,4H-2,3-benzodioxepin. (2004). ResearchGate. Retrieved from [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (2019). AIR Unimi. Retrieved from [Link]

  • X-ray Crystallography of Chemical Compounds. (2010). NIH National Library of Medicine. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). NIH National Library of Medicine. Retrieved from [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2018). ResearchGate. Retrieved from [Link]

  • This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. (2022). AIR Unimi. Retrieved from [Link]

  • Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. Retrieved from [Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (2019). ResearchGate. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Retrieved from [Link]

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Application Note: Structural Elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2,3-Dihydro-1,4-benzodioxine-5-carboxamide has emerged as a significant scaffold, notably investigated as a lead compound for the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[1][2] The precise arrangement of its aromatic, heterocyclic, and amide functionalities dictates its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of such organic molecules in solution.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the analysis of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol for sample preparation and data acquisition, and offer a detailed interpretation of the resulting spectra, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Considerations

The chemical structure of this compound presents distinct regions that give rise to characteristic NMR signals. Understanding these structural features is crucial for predicting and assigning the spectral data.

Caption: Structure of this compound with atom numbering.

The key structural motifs influencing the NMR spectra are:

  • Trisubstituted Benzene Ring: The three adjacent aromatic protons (H6, H7, H8) will exhibit characteristic splitting patterns due to ortho (³J) and meta (⁴J) couplings. Their chemical shifts are influenced by the electron-donating ether linkages and the electron-withdrawing carboxamide group.

  • Dihydrodioxane Ring: The two aliphatic methylene groups (-O-CH₂-CH₂-O-) are chemically distinct and will appear in the aliphatic region of the ¹H NMR spectrum. Their signals are typically multiplets due to geminal and vicinal coupling.

  • Carboxamide Moiety: The amide protons (-CONH₂) often appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The carbonyl carbon gives a characteristic signal in the downfield region of the ¹³C NMR spectrum.

Experimental Protocols

A meticulously prepared sample is fundamental to acquiring high-quality, reproducible NMR data. The following protocol is designed to ensure spectral integrity.

Part 1: Sample Preparation Protocol

This protocol is optimized for a standard 5 mm NMR tube on a 400 MHz or higher spectrometer.

  • Analyte Weighing:

    • For ¹H NMR , accurately weigh 5-25 mg of this compound.[4][5]

    • For ¹³C NMR , a higher concentration is required; weigh 50-100 mg of the compound to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection and Dissolution:

    • Use a high-purity deuterated solvent. Based on literature precedent, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound.[1] The deuterium signal is essential for the spectrometer's field-frequency lock.[6]

    • In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆.[7] Preparing the solution in a secondary vial ensures complete dissolution, which can be aided by gentle vortexing, and prevents transfer of solid particulates into the NMR tube.[5]

  • Sample Transfer and Filtration:

    • Using a glass Pasteur pipette, transfer the solution into a high-quality, clean, and unscratched NMR tube (e.g., Wilmad or Norell).[4][6]

    • Ensure the final sample height in the tube is approximately 4-5 cm (around 0.55-0.6 mL) for optimal shimming on most spectrometers.[6][7]

    • If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer. Solid particles disrupt magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[5][7]

  • Internal Referencing:

    • For routine analysis, the residual proton signal of the solvent can be used as a secondary reference. For DMSO-d₆, the residual pentet is centered at δ 2.50 ppm. The carbon signal appears at δ 39.52 ppm.[6]

    • Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but care should be taken to avoid adding an excessive amount.[6]

Caption: Experimental workflow from sample preparation to spectral analysis.

Part 2: NMR Data Acquisition Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (approx. -2 to 14 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm).

    • Optional: Run DEPT-135 or APT experiments to differentiate between CH, CH₂, and CH₃/quaternary carbons.

Spectral Analysis and Data Interpretation

The following data is based on published literature for this compound, recorded in DMSO-d₆ at 400 MHz.[1]

¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
7.62s-1H-CONH₂Broad singlet, typical for amide N-H proton.
7.48s-1H-CONH₂Broad singlet, second amide N-H proton.
7.34ddJ = 7.9, 1.81HH6Doublet of doublets, coupled to H7 (ortho, 7.9 Hz) and H8 (meta, 1.8 Hz). Deshielded by adjacent carboxamide group.
6.98ddJ = 8.0, 1.71HH8Doublet of doublets, coupled to H7 (ortho, 8.0 Hz) and H6 (meta, 1.7 Hz).
6.87tJ = 7.91HH7Triplet (or pseudo-triplet), coupled to both H6 and H8 with similar ortho coupling constants.
4.37 – 4.35m-2HC2-H₂ or C3-H₂Aliphatic protons on the dioxane ring.
4.28 – 4.26m-2HC3-H₂ or C2-H₂Aliphatic protons on the dioxane ring.

Interpretation Insights:

  • Aromatic Region (6.8-7.4 ppm): The splitting pattern of the aromatic protons is a classic AMX system. The proton ortho to the electron-withdrawing carboxamide group (H6) is the most downfield. The triplet at 6.87 ppm is characteristic of a proton with two ortho neighbors.[8]

  • Amide Protons (7.4-7.7 ppm): The two signals at 7.62 and 7.48 ppm are assigned to the two non-equivalent amide protons. Their appearance as sharp singlets suggests slow exchange with the solvent and restricted rotation around the C-N bond. These signals would disappear upon addition of a drop of D₂O, a definitive test for exchangeable protons.

  • Aliphatic Region (4.2-4.4 ppm): The two methylene groups of the dioxane ring appear as complex multiplets, indicating they are diastereotopic. They reside in a deshielded environment due to their attachment to oxygen atoms.[9]

¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale
165.87C=OCarbonyl carbon of the amide group, characteristically found in the far downfield region.
143.56C10Quaternary aromatic carbon attached to an oxygen atom.
141.91C5Quaternary aromatic carbon attached to an oxygen atom.
123.64C9Quaternary aromatic carbon attached to the carboxamide group.
122.27C7Protonated aromatic carbon.
120.41C6Protonated aromatic carbon.
119.53C8Protonated aromatic carbon.
64.49C2 or C3Aliphatic carbon of the dioxane ring.
63.55C3 or C2Aliphatic carbon of the dioxane ring.

Interpretation Insights:

  • The spectrum shows nine distinct carbon signals, consistent with the molecular structure.

  • Quaternary Carbons: Three quaternary aromatic carbons are observed. Those bonded to oxygen (C10, C5) are significantly deshielded. The carbon bearing the carboxamide group (C9) is also downfield.

  • Protonated Carbons: The signals for the three protonated aromatic carbons (C6, C7, C8) and the two aliphatic carbons (C2, C3) can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon with its directly attached proton(s).

G cluster_H ¹H Signals (ppm) cluster_C ¹³C Signals (ppm) H6 H6 (7.34) C_carbonyl C=O (165.87) H6->C_carbonyl ³J (HMBC) C6 C6 (120.41) H6->C6 ¹J (HSQC) C8 C8 (119.53) H6->C8 ³J (HMBC) H7 H7 (6.87) C7 C7 (122.27) H7->C7 ¹J (HSQC) H8 H8 (6.98) H8->C6 ³J (HMBC) H8->C8 ¹J (HSQC) C10 C10 H8->C10 ³J (HMBC, not listed) H2_aliphatic C2/C3-H₂ (4.2-4.4) C2_C3 C2/C3 (63-65) H2_aliphatic->C2_C3 ¹J (HSQC) C5 C5 H2_aliphatic->C5 ³J (HMBC, not listed) C9 C9 (123.64)

Caption: Key 2D NMR correlations (HSQC/HMBC) for structural confirmation.

Conclusion and Expert Insights

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive confirmation of the structure of this compound. The observed chemical shifts, signal multiplicities, and integration values are fully consistent with the assigned structure.

Field-Proven Insights:

  • Solvent Effects: While DMSO-d₆ is effective, running the spectrum in CDCl₃ could provide complementary information. In less polar solvents, hydrogen bonding patterns can change, potentially shifting the amide proton signals significantly.

  • 2D NMR for Unambiguous Assignment: For novel analogs or more complex structures, one-dimensional spectra may be insufficient. It is standard practice to employ 2D NMR techniques. A COSY experiment would confirm the H6-H7-H8 spin system, while HSQC and HMBC experiments would be essential to unambiguously link all proton and carbon signals, validating the connectivity of the entire molecular framework.[10]

  • Quality Control Application: This detailed spectral fingerprint is invaluable for quality control in a drug development pipeline, allowing for rapid identity confirmation of synthesized batches and the detection of impurities.

By following the robust protocols and interpretive logic outlined in this note, researchers can confidently utilize NMR spectroscopy to verify the structural integrity of this compound and its derivatives, a critical step in advancing medicinal chemistry and materials science research.

References

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Platypus Technologies. NMR sample preparation guidelines. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Pabbathi, A. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][6][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • Abraham, R. J., & Reid, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 209-221. [Link]

  • Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • Jios, J. L. et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and their cyclized derivatives. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • Atta-ur-Rahman & Choudhary, M. I. (1996). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • da Silva, M. F. G. F. et al. (2001). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 12(4), 502-509. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

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Application Note: High-Throughput Virtual Screening for the Identification of Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In the context of oncology, particularly in cancers with deficiencies in other DNA repair mechanisms like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to a synthetic lethality, making it a highly attractive therapeutic target.[1][3] Beyond DNA repair, PARP1 is also involved in the regulation of chromatin structure, transcription, and cell death pathways, further highlighting its importance in cancer biology.[2][4][5][6]

High-throughput virtual screening (HTVS) has emerged as a powerful computational strategy to accelerate the initial stages of drug discovery.[7] By screening vast libraries of chemical compounds in silico, HTVS significantly reduces the time and cost associated with identifying promising hit compounds compared to traditional experimental high-throughput screening (HTS).[8][9] This application note provides a comprehensive guide and a detailed protocol for conducting a structure-based HTVS campaign to identify novel inhibitors of PARP1.

Principle of the Method

This guide focuses on a structure-based virtual screening (SBVS) approach, which leverages the three-dimensional (3D) structure of the target protein to predict the binding affinity and pose of small molecules. The fundamental principle is to computationally "dock" a large library of ligands into the active site of PARP1 and rank them based on a scoring function that estimates the binding free energy.[10] The highest-ranking compounds, predicted to have the most favorable interactions, are then selected for further in vitro validation.

The workflow is designed to be a multi-stage filtering process, starting with a broad screen of a large library and progressively applying more stringent and computationally intensive filters to enrich the final selection with true positives.

Workflow Overview

The HTVS workflow for PARP1 inhibitor discovery is a systematic process that can be broken down into several key stages. Each stage is designed to refine the pool of potential candidates, ensuring that only the most promising compounds advance to experimental testing.

HTVS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_refine Refinement & Validation Target_Prep 1. Target Preparation (PARP1 Structure) Docking 3. Molecular Docking (e.g., AutoDock Vina) Target_Prep->Docking Prepared Receptor Library_Prep 2. Ligand Library Preparation Library_Prep->Docking Prepared Ligands Post_Analysis 4. Post-Screening Analysis & Hit Prioritization Docking->Post_Analysis Docked Poses & Scores ADMET 5. In Silico ADMET Prediction Post_Analysis->ADMET Top-Ranked Hits Validation 6. Experimental Validation ADMET->Validation Filtered Hits

Caption: High-Throughput Virtual Screening (HTVS) Workflow for PARP1 Inhibitors.

Detailed Protocols

Section 1: Target Protein Preparation

The accuracy of a structure-based screening campaign is critically dependent on the quality of the target protein's 3D structure.

Protocol 1: PARP1 Structure Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human PARP1 from the Protein Data Bank (RCSB PDB). A suitable structure would be one complexed with a known inhibitor and having a good resolution (< 2.5 Å). For this protocol, we will use PDB ID: 4DQY , which shows PARP-1 bound to a DNA double-strand break, revealing the active conformation.[11][12]

  • Initial Cleaning: Load the PDB file into a molecular visualization software (e.g., PyMOL, UCSF Chimera, or Schrödinger Maestro). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Retain the protein and any critical cofactors (e.g., zinc ions in the zinc finger domains).

  • Protonation and Charge Assignment: The protonation state of ionizable residues at physiological pH is crucial for accurate electrostatic calculations. Use a dedicated tool (e.g., H++ server, PropKa, or the Protein Preparation Wizard in Schrödinger) to add hydrogen atoms and assign appropriate protonation states to residues like Histidine, Aspartate, and Glutamate.[13]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. Use a standard force field such as AMBER or MMFF94x.[14] This step should be done carefully to avoid significant deviation from the experimental structure.

  • Binding Site Definition: Define the search space for docking. This is typically a grid box centered on the NAD+ binding pocket, where known PARP1 inhibitors bind. The dimensions of the box should be large enough to accommodate potential ligands but constrained enough to focus the search, typically around 20-25 Å in each dimension. The location can be guided by the position of a co-crystallized inhibitor in a reference structure.[15]

Section 2: Ligand Library Preparation

The choice and preparation of the ligand library are equally important for the success of the screening campaign.

Protocol 2: Chemical Library Preparation

  • Library Acquisition: Obtain a large, diverse library of compounds in a 2D or 3D format (e.g., SDF or MOL2). A highly recommended source is the ZINC database , which contains millions of commercially available compounds ready for virtual screening.[16][17] Subsets like "drug-like" or "lead-like" can be selected to start with a more focused library.[16]

  • Filtering and Standardization:

    • Remove Duplicates & Salts: Use computational tools to remove duplicate structures and strip salts from the compounds.

    • Physicochemical Property Filtering: Apply filters to select for compounds with favorable drug-like properties. A common starting point is Lipinski's Rule of Five (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[18]

  • Protonation and Tautomer Generation: Similar to the protein, ligands must be prepared at a physiological pH (e.g., 7.4 ± 1.0). Use tools like LigPrep (Schrödinger) or Epik to generate relevant ionization states and tautomers for each compound.[19] This step is critical as the wrong protonation state can lead to incorrect interaction predictions.

  • 3D Structure Generation: If starting from 2D structures, convert them into 3D conformations. This step involves generating a reasonable starting geometry for each ligand. Most ligand preparation tools perform this step automatically.

Section 3: Molecular Docking

This is the core computational experiment where the prepared ligand library is screened against the prepared PARP1 target.

Protocol 3: Virtual Screening with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.

  • File Preparation:

    • Convert the prepared PARP1 receptor file and each ligand file into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.[15]

  • Configuration File: Create a configuration file (conf.txt) that specifies the input files and search space parameters.

    • Causality: The center and size parameters define the search space determined in Protocol 1. The exhaustiveness parameter controls the computational effort; a value of 8 is a good balance between speed and accuracy for a large-scale screen. num_modes specifies how many binding poses to generate for each ligand.

  • Execution: Run the docking simulation from the command line for each ligand. This process can be parallelized on a high-performance computing cluster to screen millions of compounds in a reasonable timeframe. vina --config conf.txt --ligand [ligand_name].pdbqt --out [ligand_name]_out.pdbqt --log [ligand_name]_log.txt

  • Output: For each ligand, Vina will generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinity scores in kcal/mol.[20]

Section 4: Post-Screening Analysis and Hit Selection

Raw docking scores are not sufficient for hit selection. A thorough analysis is required to prioritize the best candidates.[10]

Protocol 4: Hit Prioritization

  • Rank by Binding Affinity: Initially, rank all docked compounds by their predicted binding affinity (the most negative score is the best).[21]

  • Visual Inspection: This is a crucial, albeit time-consuming, step. Visually inspect the binding poses of the top-ranking compounds (e.g., the top 1-5%) using molecular visualization software.[22]

    • Rationale: Look for compounds that form key interactions with the PARP1 active site. For PARP1, this includes hydrogen bonds with residues like Gly863 and Ser904, and pi-stacking interactions with Tyr907. The goal is to filter out compounds that have high scores but physically unrealistic or unfavorable interactions.

  • Clustering and Diversity Analysis: To avoid selecting a series of structurally similar compounds (scaffold hopping), cluster the top hits based on chemical similarity (e.g., using Tanimoto coefficients). Select representative compounds from the largest and most diverse clusters for further analysis.

  • Ligand Efficiency (LE): Calculate the Ligand Efficiency (LE = -ΔG / N, where ΔG is the binding affinity and N is the number of heavy atoms). This metric normalizes the binding energy by the size of the molecule, helping to identify smaller compounds that are more efficient binders and better starting points for lead optimization.[23]

Data Interpretation and Refinement

The output of the initial HTVS is a list of prioritized "hits." This list should be further refined before committing to expensive chemical synthesis and biological testing.

Table 1: Example Hit Prioritization Data

Compound IDDocking Score (kcal/mol)Ligand Efficiency (LE)Key Interactions (Predicted)Pass ADMET Filter?
ZINC12345678-10.50.42H-bond: Gly863, Ser904; Pi-stack: Tyr907Yes
ZINC87654321-10.20.38H-bond: Gly863; Pi-stack: Tyr907Yes
ZINC13579246-9.80.45H-bond: Ser904, Arg878No (Toxicity Alert)
ZINC24680135-9.70.35H-bond: Gly863; Pi-stack: Tyr907Yes
ZINC98765432-9.50.31Unfavorable electrostaticsNo (Visual Insp.)
Section 5: In Silico ADMET Prediction

To increase the likelihood of clinical success, it is essential to evaluate the pharmacokinetic properties of hit compounds early in the discovery process.[24]

Protocol 5: ADMET Profiling

  • Select Top Hits: Take the refined list of hits from Protocol 4.

  • Use Prediction Tools: Utilize computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[25]

  • Analyze Properties: Evaluate key parameters such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity alerts.[26][27]

  • Filter Candidates: Remove compounds with predicted poor ADMET profiles. The goal is to select candidates with a higher probability of being safe and effective in vivo.[28]

Conclusion and Experimental Validation

The final output of this comprehensive in silico workflow is a small, manageable list of high-quality hit compounds. These compounds are predicted to bind effectively to PARP1 and possess favorable drug-like properties. The next critical step is the experimental validation of these computational predictions.[7][29] This typically involves purchasing the compounds and testing their inhibitory activity against PARP1 in biochemical assays (e.g., an enzymatic assay measuring PARylation) followed by cell-based assays to confirm their effects on cancer cell viability. This integrated approach of computational screening followed by targeted experimental validation dramatically improves the efficiency of modern drug discovery.[8][9]

References

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Yap, T. A., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • Jagtap, P., & Szabo, C. (2005). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central. Retrieved from [Link]

  • Protheragen. (n.d.). ADMET Prediction.
  • Schiewer, M. J., & Knudsen, K. E. (2014). Transcriptional Roles of PARP1 in Cancer. Molecular Cancer Research. Retrieved from [Link]

  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology. Retrieved from [Link]

  • Li, N., et al. (2020). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. International Journal of Medical Sciences. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ZINC library preparation procedure. Retrieved from [Link]

  • Schrödinger. (2024, October 7). Where can I obtain ligand databases for virtual screening? Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. BMC Complementary Medicine and Therapies. Retrieved from [Link]

  • Roshan Ali. (2019, October 11). Virtual Screening | Ligands Library Creation From ZINC15. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ro5. (2023). Prospective Validation of HydraScreen: Virtual Screening and Hit Identification in IRAK1. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. Retrieved from [Link]

  • Bajusz, D., et al. (2021). Maximizing the integration of virtual and experimental screening in hit discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Wang, G., et al. (2025). Development of an Integrated Computational Pipeline for PARP‐1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations. ChemistryOpen. Retrieved from [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using ZINC to Acquire a Virtual Screening Library. Retrieved from [Link]

  • O'Meara, M., et al. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Computational Biology and Chemistry. Retrieved from [Link]

  • Liu, X., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). The workflow of multi-step virtual screening of PARP-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, August 12). Integrated Computational Pipeline for the Identification of Novel PARP-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking results for the PAR1 receptor using Autodock Vina. Retrieved from [Link]

  • Barillari, C., et al. (2005). Docking studies on PARP-1 inhibitors: insights into the role of a binding pocket water molecule. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel PARP-1 inhibitors using tandem in silico studies. Retrieved from [Link]

  • Axonist. (2023, August 31). Post Docking Analysis using PyRx and Discovery Studio. YouTube. Retrieved from [Link]

  • Luo, L., et al. (2025). PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. Journal of Molecular Modeling. Retrieved from [Link]

  • Langelier, M.F., et al. (2012). Structure of Human PARP-1 bound to a DNA double strand break. RCSB PDB. Retrieved from [Link]

  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]

  • ResearchGate. (n.d.). PDB ids of crystal structure of PARP, their resolution and RMSD of redocked co-crystallized ligand. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of PARP-1 in complex with DNA damage. Retrieved from [Link]

  • Hermann, J. C., et al. (2006). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society. Retrieved from [Link]

  • Teach Yourself E-series. (2025, January 14). Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Analogue Synthesis and Scaffold Hopping of Benzodioxine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxine Scaffold and Strategies for Chemical Innovation

The 1,4-benzodioxine (also commonly referred to as 1,4-benzodioxane when saturated) moiety is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure, combined with the hydrogen bond accepting capacity of its ether oxygens, allows it to serve as a versatile template for engaging with a wide range of biological targets. Derivatives of this core are found in numerous clinically significant drugs, where they often function as potent antagonists of α-adrenergic receptors, among other activities.[1][2] Notable examples include Doxazosin and Prazosin, which are used to treat hypertension.[3][4]

The journey of drug discovery often begins with a hit compound containing a promising scaffold like benzodioxine. Two powerful, yet conceptually distinct, strategies are then employed to optimize this initial lead into a clinical candidate: analogue synthesis and scaffold hopping .

  • Analogue Synthesis is a systematic exploration of the chemical space immediately surrounding a lead compound. By making incremental modifications to the core scaffold—adding, removing, or altering functional groups—researchers can meticulously probe the structure-activity relationship (SAR). This process is crucial for enhancing potency, selectivity, and pharmacokinetic properties.

  • Scaffold Hopping , in contrast, is a more disruptive strategy aimed at discovering structurally novel compounds that retain the biological activity of the original lead.[5] This is achieved by replacing the central core (the benzodioxine ring, in this case) with a different, isofunctional molecular architecture.[6] The goals of scaffold hopping are manifold: to escape existing patent space, to overcome issues with toxicity or metabolism associated with the original scaffold, and to discover truly innovative chemical entities with potentially superior properties.[6]

This document provides detailed protocols and guiding principles for both of these essential drug discovery workflows, using the 1,4-benzodioxine scaffold as a central example.

Part I: Analogue Synthesis of 1,4-Benzodioxine Derivatives

Chemical Principle: The Williamson Ether Synthesis

The construction of the 1,4-benzodioxine ring system is most commonly and reliably achieved through a variation of the Williamson ether synthesis.[7][8] This reaction involves the nucleophilic attack of a catechol (a 1,2-dihydroxybenzene) on a substrate containing two leaving groups, typically vicinal dihalides or their equivalents.

The mechanism proceeds via a double SN2 reaction.[9] First, a base deprotonates one of the phenolic hydroxyls of the catechol, forming a potent phenoxide nucleophile. This attacks one of the electrophilic carbons of the second reagent, displacing a leaving group. An intramolecular SN2 reaction then follows, where the second phenoxide attacks the remaining electrophilic carbon to close the six-membered dioxane ring.[10] The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, Acetone) is critical for ensuring high yields and minimizing side reactions.[11]

Protocol 1: Synthesis of a 2-(Substituted)-1,4-Benzodioxine Analogue Library

This protocol details the synthesis of a representative 2-substituted 1,4-benzodioxine, a common motif in pharmacologically active compounds.[12] The reaction between catechol and a substituted glycidyl ether (an epoxide) provides a convergent and efficient route to these structures.

Experimental Workflow Diagram

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nucleophilic Displacement Catechol Catechol Base K₂CO₃, DMF 80 °C, 12h Catechol->Base Epoxide Substituted Glycidyl Tosylate Epoxide->Base Benzodioxine 2-(Tosyloxymethyl)- 1,4-benzodioxine Base->Benzodioxine Williamson Ether Synthesis (SN2) Nucleophile Primary/Secondary Amine (R-NH₂) FinalProduct Final Analogue: 2-(Aminomethyl)- 1,4-benzodioxine Benzodioxine->FinalProduct Nucleophile->FinalProduct SN2 Displacement

Caption: Synthetic workflow for 2-aminomethyl-1,4-benzodioxine analogues.

Materials and Reagents:

  • Catechol

  • (R)-(-)-Glycidyl tosylate (or other suitable electrophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • A library of primary or secondary amines

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

Step 1: Synthesis of 2-(Tosyloxymethyl)-1,4-benzodioxine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of (R)-(-)-glycidyl tosylate (1.05 eq) in DMF dropwise over 20 minutes.

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing decomposition of the sensitive epoxide. DMF is an excellent polar aprotic solvent for SN2 reactions.[8] Adding the electrophile slowly helps to control any exotherm.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the intermediate product. Characterize by ¹H NMR and MS.

Step 2: Synthesis of 2-(Aminomethyl)-1,4-benzodioxine Analogues

  • Reaction Setup: In a series of parallel reaction vials, dissolve the 2-(tosyloxymethyl)-1,4-benzodioxine intermediate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Amine Addition: To each vial, add a different primary or secondary amine (1.5 eq) and potassium carbonate (2.0 eq).

    • Rationale: The tosylate is an excellent leaving group. The amine acts as the nucleophile, displacing the tosylate in a second SN2 reaction. The excess base neutralizes the tosyl acid byproduct.

  • Reaction: Seal the vials and heat to 60-80 °C for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Purification: After cooling, the reaction mixtures can be purified directly using preparative HPLC or by a standard aqueous workup followed by flash chromatography to yield the final, purified analogues.

Data Presentation: Representative Analogue Library

EntryAmine Nucleophile (R-NH₂)Resulting R-Group on AnalogueExpected Yield (%)Key ¹H NMR Signal (δ, ppm)
1Piperidine-N(CH₂)₅75-85~2.5 (m, 4H), ~1.5 (m, 6H)
2Morpholine-N(CH₂CH₂)₂O80-90~3.7 (t, 4H), ~2.6 (t, 4H)
3Benzylamine-NHCH₂Ph70-80~7.3 (m, 5H), ~3.8 (s, 2H)
4Cyclopropylamine-NH-c-C₃H₅65-75~2.2 (m, 1H), ~0.5 (m, 4H)

Part II: Scaffold Hopping from the Benzodioxine Core

Conceptual Framework: From Ligand Pharmacophore to Novel Scaffolds

Scaffold hopping moves beyond simple analogue generation to identify fundamentally new core structures that can present the same key pharmacophoric features to a biological target.[13] The process typically begins with a known active ligand (e.g., a benzodioxine derivative) and aims to find bioisosteres for the core scaffold.[14][15] A bioisostere is a different functional group or scaffold that retains the essential steric, electronic, and hydrogen-bonding properties required for biological activity.[16][17]

This workflow is heavily reliant on computational chemistry tools to search vast virtual libraries of chemical structures for those that match a predefined pharmacophore model.[18][19][20] A pharmacophore is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target.

Protocol 2: A Hybrid Computational-Synthetic Workflow for Scaffold Hopping

This protocol outlines a general, multi-step process that integrates computational screening with synthetic validation to identify and confirm novel scaffolds that mimic the benzodioxine core.

Scaffold Hopping Workflow Diagram

G A 1. Pharmacophore Definition (Based on known benzodioxine ligand) B 2. In Silico Screening (Database search, e.g., ZINC, ChEMBL) A->B Query C 3. Hit Filtering & Selection (Shape, similarity, synthetic feasibility) B->C Virtual Hits D 4. Synthetic Validation (Synthesis of top-ranked scaffold) C->D Selected Candidate E 5. Biological Assay (Confirmation of activity) D->E Synthesized Compound

Caption: Integrated workflow for computational scaffold hopping and synthetic validation.

Step-by-Step Protocol:

  • Step 1: Define the Pharmacophore Model

    • Select a potent and selective benzodioxine-containing ligand with a known or well-hypothesized binding mode.

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), define the key pharmacophoric features. For a typical α₁-antagonist like Doxazosin, this might include:

      • An aromatic ring (from the benzodioxine).

      • A hydrogen bond acceptor (the ether oxygens).

      • A basic nitrogen atom (in the piperazine ring).[21]

      • A second aromatic/heterocyclic system (the quinazoline core).[4]

    • Define the spatial constraints (distances and angles) between these features. This 3D hypothesis will serve as the query for the virtual screen.

  • Step 2: In Silico Database Screening

    • Choose a large, commercially available or public compound database (e.g., ChEMBL, ZINC).

    • Use a computational tool designed for scaffold hopping or pharmacophore searching (e.g., ChemBounce, Phase) to screen the database against the pharmacophore model defined in Step 1.[18][22]

    • The software will identify molecules from the database that, despite having different core structures, can adopt a low-energy conformation that places the required pharmacophoric features in the correct 3D orientation.

  • Step 3: Hit Filtering and Selection

    • The virtual screen may yield thousands of hits. These must be filtered down to a manageable number for synthetic consideration.

    • Filter by Physicochemical Properties: Eliminate compounds with poor drug-like properties (e.g., high molecular weight, poor predicted solubility, reactive functional groups).

    • Filter by Novelty and Synthetic Feasibility: Prioritize scaffolds that are structurally distinct from known chemotypes and appear synthetically accessible based on established chemical reactions. A medicinal chemist's expertise is crucial at this stage.

    • Visual Inspection and Docking (if applicable): If a crystal structure of the target protein is available, dock the top-ranked virtual hits into the binding site to assess the quality of the predicted interactions.

  • Step 4: Synthetic Validation

    • Select 1-3 of the most promising novel scaffolds for chemical synthesis.

    • Devise a synthetic route to the selected compound(s). This will likely involve multi-step synthesis.

    • Execute the synthesis, purification, and full characterization (NMR, MS, HPLC) of the target molecule(s).

  • Step 5: Biological Assay

    • Submit the newly synthesized compound(s) for biological testing in the same primary assay used to evaluate the original benzodioxine ligand.

    • A successful scaffold hop is confirmed if the new molecule demonstrates comparable or improved biological activity, thereby validating the pharmacophore model and providing a novel chemical series for further optimization.

Conclusion

Analogue synthesis and scaffold hopping represent two pillars of modern medicinal chemistry. While analogue synthesis provides a robust method for fine-tuning the properties of an existing chemical series, scaffold hopping offers a powerful avenue for achieving significant leaps in innovation, circumventing intellectual property hurdles, and solving intractable ADME/Tox problems. The strategic application of both computational and synthetic approaches, as outlined in these protocols for the benzodioxine scaffold, empowers researchers to navigate the complex landscape of drug discovery more efficiently and creatively.

References

  • Hu, Y., & Stumpfe, D. (2017). Scaffold Hopping. Wiley Online Library. Available at: [Link]

  • Kumaresan, S., Singh, J., Acharya, A., Yadav, M., & Guchhait, S. K. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS). Available at: [Link]

  • Jang, W. D., et al. (2023). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics. Available at: [Link]

  • Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies. Available at: [Link]

  • Schuffenhauer, A. (2012). Computational methods for scaffold hopping. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • Lessel, U., & Wellenzohn, B. (2015). Scaffold Hopping in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • DataWarrior. (2023). ChemBounce: Scaffold Hopping Tool for Drug Discovery. YouTube. Available at: [Link]

  • CD ComputaBio. (n.d.). Scaffold Hopping. CD ComputaBio. Available at: [Link]

  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Tzani, A., et al. (2016). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Molecules. Available at: [Link]

  • Bajorath, J. (2013). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Future Medicinal Chemistry. Available at: [Link]

  • Singh, K., et al. (2013). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Testai, L., et al. (1993). Pharmacological evaluation of prazosin- and doxazosin-related compounds with modified piperazine ring. Arzneimittelforschung. Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Iadonisi, A., et al. (2023). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry Department. Available at: [Link]

  • Napolitano, E., et al. (1989). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry. Available at: [Link]

  • Alabaster, V.A., et al. (1988). Synthesis of a New Doxazosin-Related Compound. Journal of Medicinal Chemistry. Available at: [Link]

  • Citti, C., et al. (2019). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. Available at: [Link]

  • Khalilullah, H., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Burt, L. I., & Stevenson, G. I. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports. Available at: [Link]

  • Asso, V., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Wermuth, C. G. (2006). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Wikipedia. (n.d.). Benzodioxan. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Evaluation of 1,4-benzodioxine Derivatives as Novel Platelet Aggregation Inhibitors. Future Medicinal Chemistry. Available at: [Link]

Sources

High-Purity Isolation of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A Multi-Modal Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a critical lead compound in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for anticancer therapies.[1][2] The integrity of preclinical data, including structure-activity relationship (SAR) studies and biological assays, is contingent upon the high purity of the test compound. This application note provides a detailed, two-stage chromatographic strategy for the purification of this compound from a crude synthetic mixture. We present a robust protocol for initial bulk purification using normal-phase flash chromatography, followed by a high-resolution polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The rationale behind methodological choices is discussed, providing researchers with a framework for adapting these protocols to analogous molecular scaffolds.

Introduction

Therefore, a reliable and efficient purification strategy is paramount. Chromatography is the cornerstone of small molecule purification, offering the versatility to separate compounds based on subtle differences in their physicochemical properties. This guide details two complementary chromatographic techniques designed to take the target compound from a complex crude mixture to an analytically pure solid (>99%).

Part 1: Foundational Principles for Chromatographic Separation

Analyte Properties and Chromatographic Behavior

The structure of this compound dictates its chromatographic behavior. Key features include:

  • Aromatic System: The benzene ring contributes to hydrophobicity and allows for strong π-π interactions.

  • Dioxine Ring: The two ether oxygens are polar, acting as hydrogen bond acceptors.

  • Carboxamide Group: This is a highly polar functional group with both hydrogen bond donor (-NH₂) and acceptor (C=O) capabilities.

This combination of polar and non-polar features results in a molecule of intermediate polarity, making it an ideal candidate for purification by both normal-phase and reversed-phase chromatography.

Strategic Workflow: A Two-Stage Approach

A two-stage purification strategy is often the most efficient path to high purity. The first stage uses a high-capacity, lower-resolution technique (Flash Chromatography) to remove the bulk of impurities. The second stage employs a high-resolution technique (Preparative HPLC) to separate the target compound from any remaining closely-related impurities. This workflow ensures both efficiency and final quality.

Purification_Strategy crude Crude Synthetic Product flash Stage 1: Normal-Phase Flash Chromatography crude->flash Bulk Separation semi_pure Semi-Pure Compound (>90% Purity) flash->semi_pure Major Impurities Removed prep_hplc Stage 2: Reversed-Phase Preparative HPLC semi_pure->prep_hplc Polishing Step pure_compound Pure Compound (>99% Purity) prep_hplc->pure_compound Trace Impurities Removed analysis Quality Control (LC-MS, NMR, mp) pure_compound->analysis

Fig 1. Overall two-stage purification strategy.

Part 2: Protocol for Normal-Phase Flash Chromatography (Bulk Purification)

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is an excellent first step.[5] It is highly effective for separating compounds of moderate polarity and is easily scalable for purifying gram-to-kilogram quantities. The choice of solvents is critical and can be rapidly optimized using Thin-Layer Chromatography (TLC).[6]

Method Development via TLC

The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from both more polar and less polar impurities. A documented system for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH).[1]

Protocol: TLC Method Development

  • Prepare TLC Plate: Spot a dilute solution of the crude material onto a silica gel TLC plate.

  • Test Solvent Systems: Develop the plate in a TLC chamber with various ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5).

  • Visualize: View the developed plate under UV light (254 nm).

  • Optimize: The ideal system will show the spot for the target compound well-separated from other spots with an Rƒ value between 0.2 and 0.4. For this compound, a system of 95:5 DCM:MeOH is reported to be effective.[1]

Detailed Flash Chromatography Protocol

This protocol assumes the use of a modern automated flash chromatography system with pre-packed silica gel cartridges.

Flash_Chromatography_Workflow cluster_Prep Preparation cluster_Run Execution cluster_Post Post-Processing tlc 1. Develop Method (TLC) sample 2. Prepare Sample (Dry Loading) tlc->sample equilibrate 3. Equilibrate Column (100% DCM) sample->equilibrate run 4. Run Gradient & Collect (UV Triggered) equilibrate->run analyze 5. Analyze Fractions (TLC/LC-MS) run->analyze combine 6. Combine & Evaporate analyze->combine

Fig 2. Workflow for the flash chromatography step.

Materials:

  • Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel cartridge (select size based on sample mass)

  • Crude this compound

  • Dichloromethane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diatomaceous earth (Celite) or a small amount of silica gel for dry loading

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a polar solvent like DCM or acetone.

    • Add 2-3 times the sample weight of Celite or silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents the use of strong solvents for injection, which can degrade resolution.

  • System Setup:

    • Install the appropriate size silica cartridge onto the system.

    • Place the solvent lines in the mobile phase reservoirs: Solvent A (Dichloromethane) and Solvent B (Methanol).

    • Load the prepared dry sample into a solid load cartridge and place it in-line before the main column.

  • Chromatography Run:

    • Equilibrate the column with 2-3 column volumes (CV) of 100% DCM.

    • Begin the gradient elution. A typical gradient based on a 95:5 DCM:MeOH final condition would be to hold at 0% B for 1-2 CV, then run a linear gradient from 0% to 10% B over 10-15 CV.

    • Monitor the elution profile using the system's UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions automatically based on UV absorbance peaks.

  • Post-Run Analysis:

    • Analyze the collected fractions corresponding to the major peaks by TLC or rapid LC-MS to identify those containing the pure target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the semi-pure product as a white powder.[1]

ParameterValue / ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for normal-phase flash chromatography, providing good resolution and capacity.[3]
Mobile Phase A Dichloromethane (DCM)A good non-polar base solvent that dissolves the compound well.
Mobile Phase B Methanol (MeOH)A strong polar solvent used to elute the polar carboxamide from the silica.[1]
Gradient 0-10% MeOH in DCM over 15 CVA shallow gradient provides the best resolution for compounds that are close in polarity.
Loading Dry LoadingPrevents peak distortion and improves separation compared to liquid injection in a strong solvent.
Detection UV 254 nm / 280 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Expected Purity >90%Sufficient for removing baseline impurities before the final polishing step.

Part 3: Protocol for Reversed-Phase HPLC (High-Purity Polishing)

For applications requiring the highest purity, a final polishing step using reversed-phase preparative HPLC is recommended. RP-HPLC separates molecules based on hydrophobicity using a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[7] It offers superior resolving power compared to flash chromatography.

Method Development via Analytical HPLC

Before scaling up to a preparative column, the method must be optimized at the analytical scale. This saves significant time, solvent, and sample.

Protocol: Analytical RP-HPLC Method Development

  • System: Use an analytical HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. The acid is crucial for protonating any residual silanols on the stationary phase and ensuring the analyte is in a single protonation state, which results in sharp, symmetrical peaks.[8]

  • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compound.

  • Optimize: Based on the scouting run, develop a shallower, focused gradient around the elution point to maximize resolution between the target peak and any close-eluting impurities. A good target is to have the main peak elute at 60-70% of the gradient time.

Detailed Preparative RP-HPLC Protocol

HPLC_Workflow dev 1. Develop Method (Analytical Scale) scale 2. Scale Up Method (Adjust Flow/Gradient) dev->scale prep 3. Prepare Sample & Solvents (Filter Everything) scale->prep run 4. Run Prep HPLC (Collect via UV/Time) prep->run analyze 5. QC Fractions (Analytical LC-MS) run->analyze pool 6. Pool & Lyophilize analyze->pool

Fig 3. Workflow for preparative HPLC purification.

Materials:

  • Preparative HPLC system with UV detector and fraction collector.

  • C18 preparative column (e.g., 21.2 x 250 mm, 5-10 µm).

  • Semi-pure product from the flash chromatography step.

  • Acetonitrile (HPLC or MS Grade).

  • Ultrapure Water.

  • Formic Acid (MS Grade).

Procedure:

  • Sample Preparation: Dissolve the semi-pure material in a minimal amount of a 50:50 mixture of Water:Acetonitrile or DMSO. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Preparation:

    • Install the preparative C18 column and purge the system with the mobile phase.

    • Equilibrate the column with the starting conditions of the gradient (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method, scaled for the larger column diameter and flow rate.

    • Monitor the elution at 254 nm and collect fractions corresponding to the target peak. Modern systems can trigger fraction collection automatically based on the rising and falling slope of the UV signal.

  • Post-Run Processing:

    • Analyze the collected fractions by analytical LC-MS to confirm purity and identity.

    • Combine all fractions with >99% purity.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, white solid.

ParameterValue / ConditionRationale
Stationary Phase C18-bonded Silica (5-10 µm)The industry standard for RP-HPLC, offering excellent retention for moderately polar compounds.[7]
Mobile Phase A Water + 0.1% Formic AcidPolar aqueous phase. Formic acid improves peak shape and ensures MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier, providing good resolving power and lower backpressure than methanol.
Gradient Optimized based on analytical runA shallow gradient is essential for separating closely related impurities.
Loading <1-2% of column capacityOverloading the column is a primary cause of poor separation in preparative HPLC.
Detection UV 254 nmProvides high sensitivity for fraction collection.
Final Processing LyophilizationRemoves aqueous mobile phase without heating, preserving the integrity of the compound.

Conclusion

The successful isolation of this compound in high purity is readily achievable through a systematic, two-stage chromatographic process. By leveraging the high capacity of normal-phase flash chromatography for initial cleanup and the high resolution of reversed-phase HPLC for final polishing, researchers can confidently produce material suitable for the most sensitive biological and analytical applications. The principles and protocols outlined in this note provide a validated workflow that can serve as a reliable starting point for the purification of this important compound and its future analogues.

References

  • Patel, H., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Fujinari, E. M., & Andros, T. G. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(3), 251-254. [Link]

  • Patel, H., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Bolchi, C., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Popa, A., et al. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • CORE. (2016). Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Finetech Industry Limited. (n.d.). This compound. [Link]

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Application Notes and Protocols: A Guide to Knoevenagel Condensation in Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Knoevenagel condensation, a pivotal carbon-carbon bond-forming reaction, and its application in the synthesis of advanced benzoxazine monomers. Benzoxazines are a class of thermosetting polymers with remarkable properties, including high thermal stability, low water absorption, and excellent mechanical performance, making them highly desirable in various industrial applications.[1][2] The strategic incorporation of functional groups via the Knoevenagel condensation allows for the precise tuning of these properties, opening new avenues for the development of high-performance materials.[3]

The Underlying Chemistry: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration step to yield a carbon-carbon double bond.[4] This reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt.[5] The active methylene compound is characterized by a CH2 group flanked by two electron-withdrawing groups, which increase the acidity of the methylene protons, facilitating the formation of a resonance-stabilized carbanion.[4]

Mechanism of Action

The reaction proceeds through a base-catalyzed mechanism.[5] The base abstracts a proton from the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[6] The resulting alkoxide intermediate is subsequently protonated and undergoes dehydration to form the final α,β-unsaturated product.[6][7]

Knoevenagel_Mechanism cluster_Step1 Step 1: Carbanion Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z (Active Methylene) Carbanion [Z-CH-Z]⁻ (Carbanion) ActiveMethylene->Carbanion + B: Base B: ProtonatedBase BH⁺ Carbonyl R-CHO (Aldehyde) Alkoxide R-CH(O⁻)-CH(Z)₂ (Alkoxide Intermediate) Carbonyl->Alkoxide + [Z-CH-Z]⁻ Hydroxy R-CH(OH)-CH(Z)₂ (β-Hydroxy Intermediate) Alkoxide->Hydroxy + BH⁺ Product R-CH=C(Z)₂ (α,β-Unsaturated Product) Hydroxy->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Application in Benzoxazine Synthesis

The Knoevenagel condensation is a versatile tool for introducing dicyanovinyl groups onto phenolic precursors, which can then be used to synthesize functional benzoxazine monomers. This functionalization can enhance the thermal properties and processability of the resulting polybenzoxazines.

Detailed Experimental Protocol: Synthesis of a Dicyanovinyl-Substituted Benzoxazine Precursor

This protocol details the synthesis of 2-(4-hydroxybenzylidene)malononitrile, a key intermediate for benzoxazine synthesis, via the Knoevenagel condensation of 4-hydroxybenzaldehyde and malononitrile.

3.1. Materials and Reagents

  • 4-Hydroxybenzaldehyde

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Ethyl acetate

  • n-Hexane

3.2. Apparatus

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus

3.3. Reaction Procedure

  • In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 0.01 mol) in ethanol (20 mL).

  • Add malononitrile (e.g., 0.01 mol) to the solution and stir until it dissolves.

  • Add a catalytic amount of ammonium acetate (a pinch) to the reaction mixture.[8]

  • Attach a condenser and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

3.4. Work-up and Purification

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water to remove the catalyst and any unreacted starting materials.[9]

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/n-hexane mixture.[8]

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization of the Synthesized Product

The structure and purity of the synthesized 2-(4-hydroxybenzylidene)malononitrile should be confirmed using various analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Expect to see peaks corresponding to the hydroxyl (-OH), nitrile (-C≡N), and carbon-carbon double bond (C=C) stretching vibrations.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinylic proton, and the hydroxyl proton.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal properties, such as melting point and decomposition temperature.[12][13]

Subsequent Benzoxazine Synthesis

The synthesized dicyanovinyl-substituted phenol can then be used as a precursor for the synthesis of benzoxazine monomers. This typically involves a Mannich condensation reaction with a primary amine and formaldehyde.[11]

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Application Application Reactants 4-Hydroxybenzaldehyde + Malononitrile Reaction Knoevenagel Condensation (Ethanol, NH₄OAc catalyst) Reactants->Reaction Workup Work-up & Purification (Filtration, Recrystallization) Reaction->Workup Precursor Dicyanovinyl-Substituted Phenol Workup->Precursor FTIR FTIR NMR ¹H & ¹³C NMR FTIR->NMR MS Mass Spectrometry NMR->MS Thermal DSC/TGA MS->Thermal Benzoxazine_Synth Benzoxazine Monomer Synthesis (Mannich Condensation) Polymerization Polymerization Benzoxazine_Synth->Polymerization HighPerformance_Polymer High-Performance Polybenzoxazine Polymerization->HighPerformance_Polymer

Caption: Experimental Workflow for Benzoxazine Synthesis.

Comparative Data and Optimization

The efficiency of the Knoevenagel condensation can be influenced by various factors. The following table summarizes different catalytic systems and their performance.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Ammonium AcetateEthanolReflux2-4 hHigh[8]
PiperidineEthanolRoom Temp24 h99[14]
Boric AcidAqueous EthanolRoom Temp-High[15]
Catalyst-freeWater5015 min>99[16]
Gallium ChlorideSolvent-freeRoom TempFew minExcellent[17]

Troubleshooting and Optimization:

  • Low Yield: Consider optimizing the catalyst, solvent, and temperature. In some cases, a solvent-free approach or the use of greener solvents like water can improve yields.[14][18]

  • Side Reactions: The formation of byproducts can be minimized by carefully controlling the stoichiometry of the reactants and using a mild base.[19]

  • Purification Difficulties: If the product is difficult to purify, consider using a heterogeneous catalyst that can be easily filtered off.

Conclusion

The Knoevenagel condensation is a powerful and versatile reaction for the synthesis of functionalized precursors for high-performance benzoxazine resins. By carefully selecting the reaction conditions and purification methods, researchers can efficiently synthesize a wide range of novel benzoxazine monomers with tailored properties for advanced applications in materials science and drug development.

References

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and thermal properties of benzoxazine monomers containing allyl groups | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Retrieved from [Link]

  • recent developments in knoevenagel condensation reaction: a review. (n.d.). Retrieved from [Link]

  • Benzoxazine resins as smart materials and future perspectives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions | ACS Applied Polymer Materials. (2025, July 23). Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Retrieved from [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023, July 3). Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti - SBQ. (n.d.). Retrieved from [Link]

  • Full article: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers - RSC Publishing. (2024, August 22). Retrieved from [Link]

  • Benzoxazines for Industrial Applications Comparison with Other Resins, Formulation and Toughening Know-How, and Water-Based Dispersion Technology | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024, September 10). Retrieved from [Link]

  • DSC and TGA Characterization of the Benzoxazine Monomers - ResearchGate. (n.d.). Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC - PubMed Central. (2023, May 7). Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved from [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - YouTube. (2023, January 14). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2025, September 16). Retrieved from [Link]

  • Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. - ResearchGate. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021, October 27). Retrieved from [Link]

  • Synthesis of DiVinylBox ligands through Knoevenagel condensation. - ResearchGate. (n.d.). Retrieved from [Link]

  • A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process - ResearchGate. (2024, September 10). Retrieved from [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks - University of Johannesburg. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - YouTube. (2018, May 4). Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, February 1). Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - ResearchGate. (2021, October 7). Retrieved from [Link]

  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease - Diva-portal.org. (n.d.). Retrieved from [Link]

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Application Notes: Characterizing 2,3-Dihydro-1,4-benzodioxine-5-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[4][5] Notably, this moiety is a key component of Doxazosin, a potent and selective antagonist of the α1-adrenergic receptor, which is used clinically to treat hypertension and benign prostatic hyperplasia (BPH).[6][7][8][9][10] The antagonistic action of Doxazosin at these G-protein coupled receptors (GPCRs) prevents vasoconstriction and relaxes smooth muscle tissue.[8][9]

This document provides detailed protocols for the initial characterization of a novel derivative, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (herein referred to as "Compound B5C"). Based on the structural homology to known α1-adrenergic antagonists, we hypothesize that Compound B5C may interact with Gq-coupled GPCRs. The following protocols are designed to first establish a viable concentration range by assessing cytotoxicity and then to functionally evaluate its potential as an antagonist using an intracellular calcium flux assay. A recent study has also identified this compound as a lead compound for the development of PARP1 inhibitors, suggesting its potential relevance in oncology research as well.[11]

Principle of Assays

The α1-adrenergic receptor is a canonical Gq-coupled GPCR. Upon binding of an agonist like phenylephrine, the receptor activates a signaling cascade through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is a hallmark of Gq pathway activation and can be measured using fluorescent calcium indicators.[12]

An antagonist will competitively bind to the receptor, preventing the agonist from binding and thereby inhibiting the downstream calcium release. By measuring the ability of Compound B5C to block agonist-induced calcium flux, we can determine its antagonistic potency (e.g., as an IC50 value).

Part 1: Cytotoxicity Profiling

Objective: To determine the concentration range of Compound B5C that is non-toxic to the cells used in the functional assay. This ensures that any observed inhibition in the subsequent functional assay is due to specific receptor antagonism and not a general cytotoxic effect.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials

  • Cell Line: HEK293T cells (or a cell line endogenously expressing the target of interest, e.g., α1-adrenergic receptors).

  • Compound B5C: Stock solution (e.g., 10 mM in DMSO).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Equipment: 96-well clear flat-bottom plates, multichannel pipette, microplate reader (570 nm absorbance).

Step-by-Step Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Trypsinize and count HEK293T cells.

    • Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound B5C in culture medium (e.g., from 200 µM down to 0.1 µM).

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24-48 hours (duration should match the planned functional assay).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of "medium only" background wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log concentration of Compound B5C to determine the CC50 (Concentration causing 50% cytotoxicity).

ParameterDescription
Cell Line HEK293T
Seeding Density 10,000 cells/well
Incubation Time 24 hours
Assay Readout Absorbance at 570 nm
Control (Positive) Digitonin (or another known cytotoxic agent)
Control (Negative) Vehicle (e.g., 0.5% DMSO)

Part 2: Functional Antagonist Assay

Objective: To quantify the antagonistic activity of Compound B5C at a Gq-coupled receptor by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Methodology: Fluo-4 Calcium Flux Assay

This assay uses Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to free calcium.[15] When cells are stimulated with a Gq-agonist, the resulting increase in intracellular Ca2+ leads to a sharp increase in fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader.[15][16]

Materials

  • Cell Line: HEK293T cells stably expressing the human α1A-adrenergic receptor (or another Gq-coupled receptor of interest).

  • Compound B5C: Prepared at non-toxic concentrations determined in Part 1.

  • Agonist: Phenylephrine (for α1-adrenergic receptors). Stock solution 10 mM in water.

  • Antagonist Control: Doxazosin (or another known antagonist for the target).

  • Reagents: Fluo-4 AM dye, Pluronic F-127, Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: 96-well black, clear-bottom plates, fluorescence microplate reader with automated injectors (Excitation: 485 nm, Emission: 525 nm).

Step-by-Step Protocol: Calcium Flux Assay
  • Cell Seeding:

    • Seed receptor-expressing HEK293T cells at a density of 3 x 10^4 cells in 100 µL of culture medium per well in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving 100 µL of buffer in each well.

  • Compound Incubation (Antagonist Plate):

    • Prepare a plate with serial dilutions of Compound B5C (and control antagonist Doxazosin) at 2x the final desired concentration.

    • Add 100 µL from this antagonist plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader, pre-set to 37°C.

    • Set the reader to record a baseline fluorescence signal for ~20 seconds.

    • Program the injector to add the agonist (Phenylephrine at a pre-determined EC80 concentration).

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

Data Visualization and Analysis

The workflow can be visualized as a sequence of steps leading to the final data acquisition.

G cluster_prep Preparation Phase cluster_assay Assay Phase Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Load 3. Load with Fluo-4 AM (60 min, 37°C) Incubate1->Load Wash 4. Wash Cells (Remove excess dye) Load->Wash Add_Antagonist 5. Add Compound B5C (Incubate 20 min) Wash->Add_Antagonist Baseline 6. Read Baseline (Fluorescence) Add_Antagonist->Baseline Add_Agonist 7. Inject Agonist (e.g., Phenylephrine) Baseline->Add_Agonist Read_Signal 8. Read Signal (Measure Ca2+ flux) Add_Agonist->Read_Signal

Figure 1. Experimental workflow for the antagonist-mode calcium flux assay.

The primary data will be the change in relative fluorescence units (RFU) over time. The peak RFU after agonist addition is used for analysis.

  • Normalize the data by expressing the response as a percentage of the control response (agonist alone).

  • Plot the normalized response against the log concentration of Compound B5C.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

ParameterExample Value
Cell Line HEK293T-α1A
Agonist Phenylephrine (EC80 concentration)
Readout Peak Relative Fluorescence Units (RFU)
IC50 (Doxazosin) ~1-10 nM (Literature value for comparison)
IC50 (Compound B5C) To be determined

Expected Signaling Pathway and Point of Inhibition

The following diagram illustrates the Gq signaling pathway and the hypothesized point of inhibition by Compound B5C.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor α1-Adrenergic Receptor (GPCR) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Flux Ca2+ Release (Measured Signal) Ca_Store->Ca_Flux Release Agonist Phenylephrine (Agonist) Agonist->Receptor Activates Antagonist Compound B5C (Antagonist) Antagonist->Receptor Blocks

Figure 2. Gq signaling cascade and the inhibitory role of an antagonist.

References

  • Urology Textbook. Doxazosin: Mechanism, Adverse Effects and Dosage. Link

  • Patel, P. & Ganti, L. (2023). Doxazosin. In: StatPearls [Internet]. StatPearls Publishing. Link

  • Di Braccio, M., et al. (1987). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. PubMed. Link

  • University of Chicago. CALCIUM FLUX PROTOCOL. Link

  • Patsnap Synapse. (2024). What is the mechanism of Doxazosin Mesylate? Link

  • GoodRx. (2024). Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Link

  • Drugs.com. (2025). Doxazosin: Package Insert / Prescribing Information / MOA. Link

  • Möller, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Link

  • University of Utah Flow Cytometry. Intracellular Calcium Flux. Link

  • protocols.io. (2007). Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+. Link

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Link

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Link

  • Gonzalez, J. E., et al. (2011). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. JoVE. Link

  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays. Link

  • Alliance for Cellular Signaling. (2004). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). AfCS Procedure Protocol. Link

  • Sigma-Aldrich. Cytotoxicity assays. Link

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Möller, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Link

  • Promega Corporation. GPCR Signaling Assays. Link

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Link

  • T. S. I. Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc. Link

  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][17]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][17]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances. Link

  • Ghattas, M. A., et al. (2019). Chemokine receptor antagonists with α1-adrenergic receptor blocker activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Di Giacomo, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Link

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In: The Assay Guidance Manual. Link

  • Kamal, A. (2008). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Synlett. Link

  • Leonardi, A., et al. (2007). Synthesis, screening, and molecular modeling of new potent and selective antagonists at the alpha 1d adrenergic receptor. Journal of Medicinal Chemistry. Link

  • ResearchGate. (2007). Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α1d Adrenergic Receptor. Link

  • Ly, K. A., et al. (2023). The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma. MDPI. Link

  • Kenny, B. A., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. Link

  • Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Link

  • Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Link

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Link

  • Fisher Scientific. This compound, 97%, Thermo Scientific. Link

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Introduction: The Role of Benzodioxane and Computational Docking in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Analysis: Molecular Docking of Benzodioxane Derivatives

The 1,4-benzodioxane structure is an evergreen and versatile scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its unique conformational properties and synthetic accessibility have made it a "privileged scaffold" in drug design, leading to the development of agents with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and α-adrenergic blocking properties.[1][3][4] Given its prevalence, understanding how novel benzodioxane derivatives interact with specific biological targets is a cornerstone of rational drug design.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a benzodioxane derivative) to a second (a receptor, typically a protein).[5][6][7] This in silico method is indispensable in the early stages of drug discovery, as it allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and elucidation of potential mechanisms of action at the molecular level, thereby reducing the time and cost associated with drug development.[5][8]

This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on benzodioxane derivatives. We will detail the entire workflow, from target selection and preparation to the execution of the docking simulation and the critical analysis and validation of the results. The methodologies described herein utilize widely accessible and validated open-source software, ensuring the reproducibility and scientific integrity of the findings.

Core Principles: Search Algorithms and Scoring Functions

A successful molecular docking simulation relies on two key components: a search algorithm and a scoring function .[5][6] The search algorithm is responsible for exploring the vast conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses. The scoring function then evaluates each of these poses, calculating a score—typically representing the estimated free energy of binding—to rank them and predict the most favorable interaction. While numerous software packages exist, this guide will focus on AutoDock Vina , a widely used program celebrated for its accuracy, computational speed, and ease of use.[5][7]

The Molecular Docking Workflow: A Strategic Overview

The entire process can be visualized as a systematic pipeline, ensuring that each step logically follows the last and that checkpoints are in place to validate the methodology.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection & PDB Retrieval Protein_Prep Protein Preparation (Clean, Add Hydrogens, Assign Charges) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Minimize, Assign Charges) Target_Selection->Ligand_Prep Grid_Box Define Search Space (Grid Box) Protein_Prep->Grid_Box Ligand_Prep->Grid_Box Docking Execute Docking Simulation (AutoDock Vina) Grid_Box->Docking Pose_Analysis Pose Visualization & Interaction Analysis Docking->Pose_Analysis Validation Protocol Validation (Redocking & RMSD) Pose_Analysis->Validation Final_Results Final Results Interpretation Validation->Final_Results

Caption: High-level workflow for molecular docking.

Protocol 1: Target Protein Preparation

Rationale: Raw protein structures obtained from the Protein Data Bank (PDB) are experimental models and are not immediately suitable for docking. They often contain non-essential water molecules, co-solvents, and multiple conformations, and critically, they lack hydrogen atoms.[9][10][11] This protocol details the necessary steps to "clean" the structure, ensuring it is computationally ready.

Methodology:

  • Obtain Protein Structure: Download the PDB file for the target of interest from the RCSB Protein Data Bank (rcsb.org). For this example, we consider a target for which benzodioxane derivatives have shown activity, such as FtsZ from S. aureus (e.g., PDB ID: 2V0Z).[12][13][14]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio Visualizer).[11][15]

    • Remove all water molecules. Their explicit inclusion is computationally expensive and often unnecessary for standard docking.

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the binding site of interest.

    • If the protein is multimeric, isolate the single chain containing the active site of interest.[9]

  • Add Hydrogens and Assign Charges:

    • Use the software's preparation tools (e.g., Chimera's "Dock Prep" or AutoDockTools' "Edit" menu) to add hydrogen atoms.[9][11] Select to add polar hydrogens only, as this is standard practice to reduce computational complexity while retaining key hydrogen-bonding capabilities.

    • Assign partial atomic charges. Kollman charges are typically used for proteins.[11] This step is vital for the scoring function to accurately calculate electrostatic interactions.

  • Generate PDBQT File: Save the prepared protein structure in the PDBQT file format.[6][16] This format is required by AutoDock and includes the assigned charges ('Q') and atom types ('T').

Protocol 2: Benzodioxane Derivative (Ligand) Preparation

Rationale: The ligand must be converted from a 2D representation to a 3D, low-energy conformation. The docking software needs to know which bonds are rotatable to explore different conformations during the simulation.[16][17][18]

Methodology:

  • Create 2D Structure: Draw the benzodioxane derivative of interest using a chemical drawing tool like ChemDraw and save it in a common format (e.g., MOL or SDF).

  • Convert to 3D and Optimize:

    • Use a tool like Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization.[17][19] The command might look like: obabel input.mol -O output.sdf --gen3d

  • Prepare for Docking:

    • Load the 3D ligand structure into AutoDockTools (ADT).

    • ADT will automatically detect the "torsion root" and define the rotatable bonds. The user can manually inspect and adjust these if necessary.

    • Assign Gasteiger charges, which are standard for small molecules.

  • Generate PDBQT File: Save the prepared ligand in the PDBQT format. This file will now contain the 3D coordinates, charge information, and the defined rotatable bonds.[17][18]

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: This is the core computational experiment. A "grid box" is defined to constrain the search space to the protein's active site, making the search more efficient and relevant. Vina is then executed to perform the docking.[20]

Methodology:

  • Define the Grid Box:

    • In ADT, load both the prepared protein PDBQT and the ligand PDBQT file.

    • Navigate to the "Grid" -> "Grid Box" menu.

    • Position and size the box to encompass the entire binding pocket. A good starting point is to center the box on the position of a known co-crystallized ligand.[11][20] A typical size is 20x20x20 Ångströms, but this should be adjusted to fit the specific active site.

    • Note the coordinates of the center of the box and its dimensions (x, y, z).

  • Create a Configuration File: Create a simple text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute Vina from a command-line terminal: vina --config conf.txt --log output_log.txt

  • Collect Output: Vina will generate two files:

    • output_poses.pdbqt: A PDBQT file containing the coordinates of the top-ranked binding poses (usually 9 by default).

    • output_log.txt: A log file containing the binding affinity scores (in kcal/mol) for each pose.

Protocol 4: Post-Docking Analysis and Validation

Rationale: The simulation's output is purely numerical. The scientific value is derived from visualizing the results to understand the underlying molecular interactions and, most importantly, validating that the chosen docking protocol is reliable for the system under study.[21][22]

Methodology for Analysis:

  • Visualize Binding Poses: Load the receptor PDBQT and the output_poses.pdbqt file into a visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Focus on the top-scoring pose (the one with the most negative binding affinity). Identify and analyze key non-covalent interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors and protein residues.

    • Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

    • π-π Stacking: Check for interactions between aromatic rings on the ligand and residues like Phe, Tyr, Trp.

Methodology for Validation (Self-Validating System):

To ensure the trustworthiness of your results, the docking protocol itself must be validated. The gold standard is "redocking."[22][23]

G PDB Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand & Prepare Protein PDB->Extract Redock Redock Native Ligand (Using Your Protocol) Extract->Redock Compare Compare Poses Redock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD ≤ 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Refine Protocol (Adjust Grid Box, Parameters) Result->Fail No

Caption: Workflow for docking protocol validation via redocking.

  • Perform Redocking: If the initial PDB structure contained a co-crystallized ligand, use it for validation. Prepare the protein as in Protocol 1 (after removing the ligand) and prepare the extracted native ligand as in Protocol 2.

  • Run Docking: Dock this native ligand back into the protein's active site using the exact same grid box and parameters from Protocol 3.[22]

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[21]

  • Evaluate: An RMSD value of 2.0 Å or less is considered a successful validation.[21][23] This indicates that your protocol's parameters are capable of accurately reproducing a known experimental binding mode, lending high confidence to the predictions made for your novel benzodioxane derivatives.

Data Presentation: Summarizing Docking Results

Quantitative data should be presented clearly for comparison. A summary table is an effective way to organize results for a series of derivatives.

Compound IDKey Substituent (R)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
BZ-01 -H-7.8Val207, Leu209, Asn263Asn263, Leu209
BZ-02 -OCH₃-8.5Val207, Leu209, Met319Asn263, Leu209
BZ-03 -Cl-8.9Val207, Leu209, Phe183Asn263, Leu209
Control Known Inhibitor-9.5Val207, Leu209, Asn263Asn263, Leu209

Note: Data is hypothetical and for illustrative purposes, inspired by interactions described for FtsZ inhibitors.[12]

Conclusion

Molecular docking is a foundational technique in computational drug discovery that provides invaluable insights into ligand-receptor interactions. This guide has outlined a robust and validated workflow for studying benzodioxane derivatives. By following these detailed protocols—from meticulous preparation of both protein and ligand to rigorous post-simulation analysis and validation—researchers can generate reliable and predictive models of molecular binding. These in silico results serve as a critical hypothesis-generating tool, enabling the rational design of more potent and selective therapeutic agents and guiding subsequent experimental validation through biological assays.[12][13]

References

  • Bolchi, C., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Antibiotics, 10(4), 442. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • YouTube. (2022). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! [Link]

  • Ali, A., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 10(13), e33762. [Link]

  • ResearchGate. (2023). Validation of Docking Methodology (Redocking). [Link]

  • CD ComputaBio. Molecular Docking Software. [Link]

  • ResearchGate. (2015). How to validate the molecular docking results? [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • The Scripps Research Institute. AutoDock. [Link]

  • PubMed. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]

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  • ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • ACS Publications. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. [Link]

  • Cross, J. B., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(6), 1501-1512. [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. [Link]

  • NIH. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]

  • YouTube. (2021). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • University of Science and Technology of China. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

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Application Notes & Protocols: In Vivo Experimental Design for Testing Benzodioxine Compounds in Mice Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzodioxines and the Imperative for Rigorous In Vivo Assessment

The 1,4-benzodioxane scaffold is a versatile structural motif that has been extensively utilized in medicinal chemistry to develop a wide range of biologically active compounds.[1][2][3] These compounds have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases, by targeting a diverse array of biological entities such as adrenergic and serotoninergic receptors, as well as enzymes crucial for cell proliferation.[1][4][5] Given the therapeutic potential of novel benzodioxine derivatives, a robust and well-designed in vivo experimental plan using mouse models is paramount to bridge the gap between promising in vitro data and clinical reality.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute rigorous in vivo studies for testing benzodioxine compounds in mice. We will delve into the critical aspects of experimental design, from animal model selection and compound formulation to pharmacokinetic/pharmacodynamic (PK/PD) analysis and toxicology assessment. The overarching goal is to ensure the generation of reproducible, high-quality data that can reliably inform go/no-go decisions in the drug development pipeline.

Part 1: Foundational Components of the In Vivo Study

A successful in vivo study is built upon a solid foundation of careful planning and consideration of key variables. This section outlines the essential preliminary steps that must be addressed before the administration of the first dose.

Animal Model Selection: Choosing the Right Biological System

The choice of mouse model is a critical decision that can significantly impact the translatability of your findings.[6] Several factors must be considered:

  • Genetic Background: Outbred strains like CD-1 mice are often used for initial toxicity and pharmacokinetic studies due to their genetic heterogeneity, which can provide a broader understanding of a compound's effects in a more diverse population.[7] For efficacy studies, inbred strains (e.g., C57BL/6, BALB/c) or genetically engineered mouse models (GEMMs) that recapitulate specific aspects of a human disease are often more appropriate.[8][9][10]

  • Disease Model Relevance: If the benzodioxine compound is being developed for a specific disease, it is crucial to select a mouse model that accurately mimics the human condition. This could range from xenograft models for cancer research to transgenic models for neurodegenerative diseases.[8][9]

  • Health Status and Source: All animals must be sourced from reputable vendors and be specific-pathogen-free (SPF) to minimize the risk of confounding variables from underlying infections.

Ethical Considerations and Animal Welfare

All research involving animals must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be at the forefront of all experimental design:

  • Replacement: When possible, non-animal methods should be used.

  • Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant results.[12]

  • Refinement: Procedures should be optimized to minimize pain, suffering, and distress to the animals.[12]

Investigators must ensure that all personnel are adequately trained in animal handling, dosing techniques, and monitoring for signs of distress.

Compound Formulation and Vehicle Selection

Many novel compounds, including benzodioxine derivatives, exhibit poor water solubility, which can significantly hinder their oral bioavailability.[13][14] Therefore, careful consideration must be given to the formulation of the test compound.

  • Solubility Enhancement: Strategies to improve solubility include the use of co-solvents, surfactants, and cyclodextrins.[13][15] For preclinical studies, it's crucial to select excipients that are safe and well-tolerated in mice.[14]

  • Vehicle Selection: The vehicle used to dissolve or suspend the compound should be inert and non-toxic. Common vehicles include saline, phosphate-buffered saline (PBS), and various oil-based formulations. A vehicle control group is an essential component of any in vivo study.

  • Route of Administration: The choice of administration route depends on the compound's properties and the therapeutic goal. Common routes in mice include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[16][17][18][19] The absorption rate generally follows the order: IV > IP > IM > SC > PO.[16]

Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to interpreting its biological effects. PK/PD studies are designed to answer these questions.

Pharmacokinetic (PK) Study Design

A typical PK study in mice involves administering the benzodioxine compound and then collecting blood samples at various time points to measure the drug concentration.

  • Dosing: Both single-dose and multiple-dose PK studies can be conducted. A single-dose study provides initial information on the compound's half-life and bioavailability, while a multiple-dose study helps to understand its accumulation and steady-state concentration.

  • Blood Sampling: Blood can be collected via various methods, including tail vein, saphenous vein, or retro-orbital sinus. The volume and frequency of blood collection must be carefully planned to avoid harming the animal.

  • Bioanalysis: The concentration of the benzodioxine compound in the plasma or serum is typically measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Table 1: Example Single-Dose Pharmacokinetic Study Design

ParameterDescription
Animal Model Male CD-1 mice, 8-10 weeks old
Groups 1. Vehicle Control (e.g., 0.5% CMC in water) 2. Benzodioxine Compound (10 mg/kg, PO) 3. Benzodioxine Compound (1 mg/kg, IV)
Number of Animals 3-4 mice per time point
Blood Sampling Serial sampling from the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Analysis LC-MS/MS analysis of plasma concentrations
Parameters Calculated Cmax, Tmax, AUC, t1/2, Bioavailability
Pharmacodynamic (PD) Study Design

PD studies aim to link the drug concentration at the site of action to its biological effect. This often involves measuring biomarkers that are indicative of the compound's mechanism of action.

  • Biomarker Selection: Biomarkers can be molecular (e.g., changes in gene or protein expression), cellular (e.g., apoptosis), or physiological (e.g., reduction in tumor size). The selection of relevant biomarkers is crucial for a meaningful PD study.[9][20][21]

  • Tissue Collection: At the end of the study, tissues of interest (e.g., tumor, brain, liver) are collected to measure drug concentration and biomarker levels.

  • Ex Vivo and In Vitro Analysis: Tissues can be processed for various analyses, including Western blotting, immunohistochemistry, and gene expression analysis.

Part 3: Efficacy and Toxicology Studies

Once the PK/PD profile of the benzodioxine compound is understood, efficacy and toxicology studies can be designed to assess its therapeutic potential and safety profile.

Efficacy Models

The goal of an efficacy study is to determine if the compound has the desired therapeutic effect in a relevant disease model.[8][22]

  • Study Design: A typical efficacy study includes a vehicle control group, a positive control group (if available), and several dose groups of the test compound.

  • Endpoints: The primary endpoint should be a clear and measurable outcome, such as tumor growth inhibition, reduction in inflammatory markers, or improvement in behavioral tests for neurological disorders.[23]

  • Duration: The duration of the study will depend on the disease model and the expected time to observe a therapeutic effect.

Toxicology and Safety Assessment

Toxicology studies are designed to identify potential adverse effects of the benzodioxine compound.[24][25]

  • Acute and Chronic Toxicity: Acute toxicity studies assess the effects of a single high dose, while chronic toxicity studies evaluate the effects of repeated dosing over a longer period.[24]

  • Endpoints: Key toxicology endpoints include changes in body weight, clinical observations (e.g., changes in behavior, appearance), clinical pathology (hematology and serum chemistry), and histopathological examination of major organs.[24]

  • Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[26] Determining the MTD is a critical step in designing efficacy studies.

Part 4: Step-by-Step Protocols

This section provides detailed protocols for key procedures in an in vivo study.

Protocol 1: Oral Gavage (PO) Administration in Mice
  • Preparation:

    • Ensure the benzodioxine compound is properly formulated and at the correct concentration.

    • Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).

    • Accurately weigh each mouse to determine the correct dosing volume.

  • Restraint:

    • Gently restrain the mouse by scruffing the back of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • With the mouse in a vertical position, gently insert the gavage needle into the side of the mouth.

    • Advance the needle along the roof of the mouth until it reaches the esophagus. You should not feel any resistance.

  • Compound Administration:

    • Slowly administer the compound.

    • Carefully withdraw the gavage needle.

  • Monitoring:

    • Observe the mouse for a few minutes after dosing to ensure there are no signs of distress.

Protocol 2: Blood Collection via Saphenous Vein
  • Preparation:

    • Warm the mouse under a heat lamp for a few minutes to dilate the blood vessels.

    • Prepare a micro-hematocrit tube or other collection device.

  • Restraint:

    • Place the mouse in a restraint tube, allowing one hind leg to be exposed.

  • Hair Removal:

    • Gently wipe the leg with an alcohol pad to remove any hair and sterilize the area.

  • Puncture:

    • Using a sterile lancet or needle (25-27 gauge), make a small puncture in the saphenous vein.

  • Blood Collection:

    • Collect the blood as it wells up at the puncture site.

  • Hemostasis:

    • Apply gentle pressure to the puncture site with a sterile gauze pad until the bleeding stops.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_pkpd Phase 2: PK/PD Studies cluster_efficacy_tox Phase 3: Efficacy & Toxicology cluster_analysis Phase 4: Data Analysis & Reporting P1 Animal Model Selection P2 IACUC Protocol Approval P1->P2 P3 Compound Formulation P2->P3 PK1 Single-Dose PK Study P3->PK1 PD1 Biomarker Analysis PK1->PD1 E1 Efficacy Study in Disease Model PD1->E1 T1 Toxicology Assessment (MTD) PD1->T1 A1 Data Analysis & Interpretation E1->A1 T1->A1 A2 Reporting (ARRIVE Guidelines) A1->A2 signaling_pathway Benzodioxine Benzodioxine Compound Receptor GPCR / Kinase Benzodioxine->Receptor Binds/Modulates SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) GeneExpression->CellularResponse Leads to

Caption: A generalized signaling pathway potentially modulated by benzodioxine compounds.

References

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The Emergence of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a Scaffold for PARP1 Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has led to the identification of novel molecular scaffolds capable of selectively modulating key pathways in oncogenesis. Among these, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide has emerged as a promising lead compound for the development of potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR). This guide provides an in-depth exploration of the application of this compound and its derivatives in cancer research, offering both the theoretical underpinnings and practical protocols for its investigation.

The Central Role of PARP1 in DNA Repair and the "Synthetic Lethality" Paradigm

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[2] This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[2]

In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP1 can lead to a phenomenon known as "synthetic lethality".[3][4] When PARP1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs are primarily repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in BRCA-mutant cancer cells, the HR pathway is compromised, and the cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[4]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_activation PARP1 Activation DNA_SSB->PARP1_activation Unrepaired_SSB Unrepaired SSB PARylation PAR Synthesis PARP1_activation->PARylation Blocked_PARylation Blocked PAR Synthesis Repair_proteins Recruitment of Repair Proteins PARylation->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair DNA_DSB Double-Strand Break (DSB) PARP_inhibitor 2,3-Dihydro-1,4-benzodioxine- 5-carboxamide PARP_inhibitor->PARP1_activation Inhibits Replication_fork_collapse Replication Fork Collapse Unrepaired_SSB->Replication_fork_collapse DSB_formation DSB Formation Replication_fork_collapse->DSB_formation HR_proficient HR-Proficient Cell (e.g., Normal Cell) DSB_formation->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer Cell) DSB_formation->HR_deficient HR_repair Homologous Recombination Repair HR_proficient->HR_repair Apoptosis Apoptosis HR_deficient->Apoptosis No Repair Cell_survival Cell Survival HR_repair->Cell_survival

Caption: PARP1 Signaling in DNA Repair and the Mechanism of Synthetic Lethality.

From Virtual Screening to a Validated Hit: The Story of this compound

Through high-throughput virtual screening of small molecule libraries, this compound (referred to as compound 4 in the foundational study by Kumar et al.) was identified as a novel inhibitor of PARP1.[5] This discovery provided a new chemical scaffold for the development of anticancer agents targeting the DDR.

Structure-Activity Relationship (SAR) Insights

Initial studies revealed that the this compound scaffold is a tractable lead for further optimization.[5] The carboxamide group is crucial for its activity, likely mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP1. Subsequent chemical modifications and scaffold hopping have led to the identification of more potent derivatives. For instance, the introduction of a substituted benzylidene group at the C2-position of a related benzoxazinone scaffold resulted in a significant increase in inhibitory potency.[5] This highlights the importance of exploring substitutions on the benzodioxine ring to enhance interactions with the PARP1 active site.

Quantitative Data Summary

The following table summarizes the in vitro activity of the lead compound and a more potent, structurally related derivative.

CompoundTargetIC50 (µM)Reference
This compoundPARP15.8[5]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][6][7]oxazine-8-carboxamide (a derivative)PARP10.082[5]

Application Notes and Protocols

The following protocols are designed to guide researchers in the evaluation of this compound and its analogs as PARP1 inhibitors in a cancer research setting.

In Vitro PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PARP1.

Principle: The assay quantifies the amount of PAR produced by PARP1 in the presence of a DNA activator. The inhibition of PAR synthesis by the test compound is measured, typically using a fluorescent or colorimetric method.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., commercially available histone-induced DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP1 assay buffer

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for PAR)

  • 96-well assay plate (black or white, depending on the detection method)

  • Plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in PARP1 assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects. A typical starting concentration range for the lead compound would be from 100 µM down to 0.1 µM.

  • Assay Setup: To each well of the assay plate, add the test compound dilution or vehicle control (assay buffer with the same final DMSO concentration).

  • Enzyme Addition: Add the recombinant PARP1 enzyme and activated DNA mixture to each well. Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Cytotoxicity (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines. It is particularly informative when comparing the cytotoxicity in BRCA-proficient versus BRCA-deficient cell lines to observe the synthetic lethal effect.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Recommended Cell Lines:

  • BRCA-deficient: MDA-MB-436 (BRCA1 mutant), HCC1937 (BRCA1 mutant)[4][8]

  • BRCA-proficient: MDA-MB-231, MDA-MB-468[8][9]

Protocol:

  • Cell Seeding: Seed the chosen cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO). The concentration range should be guided by the enzymatic IC50, typically spanning from 100 µM to 0.01 µM.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell lines compared to the BRCA-proficient lines is indicative of a synthetic lethal effect.

Western Blot Analysis of DNA Damage Markers

This protocol is used to confirm the mechanism of action of the PARP inhibitor by observing the downstream effects on DNA damage signaling pathways.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Inhibition of PARP1 is expected to lead to an accumulation of DNA damage, which can be monitored by the increased expression of DNA damage markers such as phosphorylated histone H2AX (γH2AX).

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., MDA-MB-436) with the test compound at a concentration around its cellular IC50 for a defined period (e.g., 24 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a DNA damage marker (e.g., anti-γH2AX). It is also recommended to probe for total H2AX as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: An increase in the γH2AX signal in compound-treated cells compared to the vehicle control indicates an accumulation of DNA double-strand breaks, consistent with PARP1 inhibition.

cluster_0 In Vitro Evaluation Workflow cluster_1 In Vivo Evaluation Workflow Enzyme_Assay PARP1 Enzymatic Assay (Determine IC50) Cell_Viability_Assay Cell Viability Assay (MTT) (Determine cellular IC50 in BRCA-mutant and wild-type cells) Enzyme_Assay->Cell_Viability_Assay Inform concentrations Western_Blot Western Blot Analysis (Confirm DNA damage - γH2AX) Cell_Viability_Assay->Western_Blot Confirm mechanism Xenograft_Model Establish Xenograft Model (e.g., MDA-MB-436 in nude mice) Western_Blot->Xenograft_Model Proceed if in vitro activity is confirmed Compound_Treatment Compound Administration (e.g., oral gavage) Xenograft_Model->Compound_Treatment Tumor_Measurement Tumor Growth Monitoring Compound_Treatment->Tumor_Measurement Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., γH2AX in tumor tissue) Tumor_Measurement->Pharmacodynamic_Analysis At study endpoint

Caption: Experimental Workflow for Evaluating PARP1 Inhibitors.

In Vivo Xenograft Tumor Model

This protocol outlines a general approach for evaluating the anti-tumor efficacy of a this compound derivative in a mouse model.

Principle: Human cancer cells, particularly those sensitive to PARP inhibitors (e.g., BRCA-mutant), are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., MDA-MB-436) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, the tumors are excised and weighed. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

  • Pharmacodynamic Studies (Optional): Tumor tissues can be collected at the end of the study for pharmacodynamic analysis, such as Western blotting for γH2AX, to confirm target engagement in vivo.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel PARP1 inhibitors. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the potential of these compounds in cancer research. By systematically evaluating their enzymatic and cellular activity, confirming their mechanism of action, and assessing their in vivo efficacy, the scientific community can further advance the development of this promising class of targeted cancer therapeutics.

References

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375-429. [Link]

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent PARP1 activation. Science, 336(6082), 728-732. [Link]

  • Wikipedia contributors. (2023, December 29). PARP1. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Ali, A., et al. (2020). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 21(5), 1846. [Link]

  • Gupte, R., Liu, Z., & Kraus, W. L. (2019). PARP-1 and its associated nucleases in DNA damage response. Nucleic acids research, 47(12), 6035-6053. [Link]

  • Pettitt, S. J., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837. [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic chemistry, 102, 104075. [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved January 11, 2026, from [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols: Techniques for Measuring the IC50 Value of PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1][2][3] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[1][4] Given its central role in DNA repair, particularly in the base excision repair (BER) pathway, PARP1 has emerged as a major therapeutic target in oncology.

PARP inhibitors (PARPi) have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[5][6] By inhibiting PARP1, single-strand breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination (the primary pathway for repairing double-strand breaks), this accumulation of damage leads to cell death.

The half-maximal inhibitory concentration (IC50) is a fundamental parameter used to quantify the potency of a PARP1 inhibitor. It represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. Accurate determination of IC50 values is paramount for the discovery and development of new PARPi, enabling lead optimization, structure-activity relationship (SAR) studies, and comparison of compound potencies.[7][8]

This guide provides a comprehensive overview of the principles and detailed protocols for the most common biochemical and cell-based assays used to determine the IC50 values of PARP1 inhibitors.

The PARP1 Catalytic Cycle: The Basis of Inhibition Assays

Understanding the catalytic cycle of PARP1 is essential for designing and interpreting inhibition assays. The process is initiated by the binding of PARP1's zinc-finger domains to DNA strand breaks. This binding event triggers a conformational change that activates the catalytic domain.[9] The active enzyme then binds its substrate, nicotinamide adenine dinucleotide (NAD+), and catalyzes the transfer of an ADP-ribose unit to an acceptor protein (including PARP1 itself), releasing nicotinamide.[1][10] This process is repeated, elongating the PAR chain. The assays described herein measure either the consumption of the substrate (NAD+) or the formation of the product (PAR or nicotinamide).

PARP1_Catalytic_Cycle cluster_0 PARP1 Activation & Catalysis DNAdamage DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNAdamage->PARP1_inactive Binds to PARP1_active Active PARP1-DNA Complex PARP1_inactive->PARP1_active Activates NAD NAD+ (Substrate) PARP1_active->NAD Binds Inhibitor PARP Inhibitor (e.g., Olaparib) PARP1_active->Inhibitor Binds to Catalytic Site PAR Poly(ADP-ribose) (PAR) Product NAD->PAR Catalyzes Formation of Nicotinamide Nicotinamide (Byproduct) NAD->Nicotinamide Releases Recruitment Recruitment of DNA Repair Factors PAR->Recruitment Signals for Inhibitor->NAD Competes with

Caption: The PARP1 catalytic cycle, initiated by DNA damage and leading to PAR synthesis.

Part 1: Biochemical Assays

Biochemical assays utilize purified, recombinant PARP1 enzyme and measure its activity in a cell-free system. These assays are indispensable for primary screening of compound libraries and for detailed mechanistic studies, as they directly measure the interaction between the inhibitor and the enzyme without the complexities of a cellular environment.

Comparison of Biochemical Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
ELISA-based Immunodetection of biotinylated PAR polymer incorporated onto histone-coated plates.High sensitivity, well-established format.Multiple wash steps, not easily automated for HTS.[1][4]
Fluorescence-based (NAD+ depletion) Measures remaining NAD+ after the PARP reaction via a coupled enzymatic reaction that produces a fluorescent signal.Homogeneous ("mix-and-read") format, suitable for HTS.[11]Indirect measurement of PARP activity.
Fluorescence-based (Direct Product) Uses a coupled enzyme system to convert PAR polymers into AMP, which is then detected by a competitive fluorescence polarization (FP) or TR-FRET immunoassay.Homogeneous format, direct product detection, highly sensitive.Requires specialized coupling enzymes and detection reagents.[12]
Fluorescence Polarization (FP) Measures the displacement of a fluorescently-labeled PARP inhibitor probe from the enzyme's active site.Homogeneous, direct binding assay, suitable for HTS.Only detects inhibitors that compete with the probe for the same binding site.[13]
Method A: ELISA-based PARP1 Activity Assay

This method quantifies the catalytic activity of PARP1 by measuring the amount of PAR polymer synthesized onto histone proteins coated on a microplate.

Principle: Histones, which are major acceptors of PARylation in the cell, are immobilized on a 96-well plate. Recombinant PARP1, activated DNA, biotinylated-NAD+, and the test inhibitor are added. The PARP1 enzyme incorporates the biotinylated ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.[3][14] The signal intensity is directly proportional to PARP1 activity.

ELISA_Workflow cluster_workflow ELISA Assay Workflow start Coat Plate with Histone Proteins wash1 Wash Plate start->wash1 add_reagents Add PARP1 Enzyme, Activated DNA, Biotin-NAD+, & Test Inhibitor wash1->add_reagents incubate Incubate to Allow PARylation Reaction add_reagents->incubate wash2 Wash Plate incubate->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash3 Wash Plate incubate2->wash3 add_substrate Add HRP Substrate (e.g., TMB) wash3->add_substrate readout Read Absorbance (e.g., 450 nm) add_substrate->readout

Caption: Step-by-step workflow for an ELISA-based PARP1 inhibition assay.

Detailed Protocol: ELISA-based Assay
  • Plate Coating: Coat a 96-well plate with histone H1 (e.g., 50 µL of 20 µg/mL solution in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (PBS with 0.05% Tween-20).

  • Reaction Setup: Prepare a reaction mix containing PARP1 assay buffer, activated DNA (e.g., 50 ng/reaction), and recombinant human PARP1 enzyme (e.g., 50 ng/reaction).[1]

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (typically in DMSO, ensuring the final DMSO concentration is ≤1%) to the wells. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.

  • Reaction Initiation: Add the PARP1 reaction mix to the wells, followed by biotinylated-NAD+ (e.g., 0.5 mM final concentration) to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Detection: Add streptavidin-HRP diluted in assay buffer and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TACS-Sapphire™ or TMB) and incubate until sufficient color develops.[3]

  • Stop Reaction & Read: Stop the reaction with an appropriate stop solution (e.g., 1 N HCl) and read the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm for TMB).

Method B: Homogeneous Fluorescence-based Assay

Homogeneous assays are "mix-and-read" procedures that do not require wash steps, making them ideal for high-throughput screening (HTS).[15] One common approach measures the depletion of NAD+ substrate.

Principle: The PARP1 reaction is performed as usual. After the reaction, the amount of remaining NAD+ is quantified by a cycling enzyme system.[11] For example, a developer solution containing alcohol dehydrogenase and diaphorase is added. In this system, each molecule of NAD+ cycles through the enzymes, generating a highly fluorescent molecule (like resorufin) with each cycle.[11] Therefore, a high fluorescent signal corresponds to a high level of remaining NAD+ and thus, high PARP1 inhibition.

Detailed Protocol: Homogeneous Fluorescence Assay
  • Reaction Setup: In a 384-well plate, add PARP1 assay buffer, activated DNA, recombinant PARP1 enzyme, and serial dilutions of the test inhibitor.

  • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Development: Add the NAD+ cycling developer reagent, which contains the cycling enzymes and fluorescent substrate.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Readout: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Part 2: Cell-based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for confirming an inhibitor's efficacy in a more biologically relevant context. These assays account for factors such as cell permeability, target engagement, and off-target effects within a living cell.[16][17]

Method C: In-Cell Western™ / Cellular PAR Formation Assay

This immunocytochemical method quantifies the level of PAR synthesis within cells in a multi-well plate format.

Principle: Cells are seeded in a 96- or 384-well plate. They are pre-treated with the PARP inhibitor, followed by treatment with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to induce PARP1 activation.[18] The cells are then fixed, permeabilized, and incubated with a primary antibody that specifically recognizes PAR polymers. A secondary antibody conjugated to a near-infrared (NIR) fluorophore is used for detection. A second antibody against a housekeeping protein (e.g., Histone H3) with a different NIR fluorophore is used for normalization. The plate is then scanned on an imaging system that can detect in the NIR spectrum. The ratio of the PAR signal to the normalization signal provides a quantitative measure of PARP activity.

Cell_Assay_Principle cluster_cell_workflow Cell-based PAR Assay Principle start Seed Cells in Microplate inhibitor Pre-treat with PARP Inhibitor start->inhibitor damage Induce DNA Damage (e.g., H₂O₂) inhibitor->damage parp_activation PARP1 Activation & PAR Synthesis damage->parp_activation fix_perm Fix & Permeabilize Cells parp_activation->fix_perm antibodies Incubate with Anti-PAR & Normalization Primary Antibodies fix_perm->antibodies secondary_ab Incubate with NIR-conjugated Secondary Antibodies antibodies->secondary_ab scan Scan Plate on NIR Imager secondary_ab->scan

Caption: Principle of a cell-based assay to measure PARP inhibitor activity.

Detailed Protocol: In-Cell Western™ Assay
  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of the PARP inhibitor for 1-2 hours.

  • DNA Damage: Induce DNA damage by adding a damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Fixation: Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

  • Permeabilization: Wash the cells with PBST and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody cocktail containing anti-PAR monoclonal antibody and a normalization antibody (e.g., anti-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a secondary antibody cocktail containing two different NIR-conjugated antibodies (e.g., IRDye® 800CW and IRDye® 680RD) for 60 minutes, protected from light.

  • Scanning: Wash with PBST and scan the plate using a compatible NIR imaging system.

Part 3: Data Analysis, Validation, and Troubleshooting

IC50 Value Calculation

For all assays, data should be analyzed to generate a dose-response curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme or no damage) controls.

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative) / (Signal_positive - Signal_negative))

The calculated % Inhibition values are then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism).[19]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Assay Validation: The Z'-Factor

For HTS applications, it is critical to validate the robustness and quality of the assay. The Z'-factor (Z prime) is a statistical parameter that provides a measure of the assay's quality, taking into account both the dynamic range (signal window) and the data variation.[20][21]

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where SD is the standard deviation.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS.[21][22]
0 to 0.5Marginal assay, may require optimization.[21]
< 0Poor assay, not suitable for screening.[20][21]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
High background signal Insufficient washing (ELISA); Contaminated reagents; High non-specific antibody binding (In-Cell Western).Increase number or duration of wash steps; Use fresh, high-quality reagents; Optimize blocking buffer and antibody concentrations.
Low signal / Small dynamic range Inactive enzyme; Insufficient substrate or DNA activator; Sub-optimal assay conditions (pH, temp).Use a new lot of enzyme and verify its activity; Titrate enzyme, NAD+, and DNA concentrations; Optimize reaction time and buffer conditions.[1]
High well-to-well variability Pipetting errors; Inconsistent temperature across the plate ("edge effects"); Cell clumping or uneven seeding (cell assays).Use calibrated multichannel pipettes; Incubate plates in a humidified chamber; Ensure single-cell suspension before seeding.
Inconsistent IC50 values Compound precipitation at high concentrations; Instability of the compound in assay buffer; Final DMSO concentration is too high.[23]Check compound solubility; Prepare fresh dilutions for each experiment; Ensure final DMSO concentration is consistent and low (e.g., <1%).[1]

References

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC - NIH. Available at: [Link]

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors | Cancer Research - AACR Journals. Available at: [Link]

  • Kinetics of poly(ADP-ribosyl)ation, but not PARP1 itself, determines the cell fate in response to DNA damage in vitro and in vivo | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. Available at: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed. Available at: [Link]

  • Kinetics of poly(ADP-ribosyl)ation, but not PARP1 itself, determines the cell fate in response to DNA damage in vitro and in vivo - Semantic Scholar. Available at: [Link]

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. Available at: [Link]

  • (PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - ResearchGate. Available at: [Link]

  • Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers - MDPI. Available at: [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC - NIH. Available at: [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. Available at: [Link]

  • Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - NIH. Available at: [Link]

  • PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification - PubMed Central. Available at: [Link]

  • Fluorescent detection of PARP activity in unfixed tissueFluorescent detection of PARP activity in unfixed tissue - BioKB. Available at: [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. Available at: [Link]

  • Regression line of pIC50 values of 51 PARP-1 inhibitors based on... - ResearchGate. Available at: [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. Available at: [Link]

  • Testing PARP1 literature inhibitors versus PARP16. (A) IC 50 values... - ResearchGate. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. Available at: [Link]

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services - Reaction Biology. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link]

  • PARP activity from cell lysate: a Western blot analysis of... - ResearchGate. Available at: [Link]

  • PARP: Activity Assays - Bio-Techne. Available at: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - bioRxiv. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available at: [Link]

  • Z' Does Not Need to Be > 0.5 - PMC - NIH. Available at: [Link]

  • Estimation of assay quality by Z′ factor determination. The positive... - ResearchGate. Available at: [Link]

  • Understanding Assay Performance Metrics - Indigo Biosciences. Available at: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. Available at: [Link]

  • IC50 values by using GraphPad Prism ‪@MajidAli2020‬ - YouTube. Available at: [Link]

  • Validation of ELISA-based assay for PARP3 inhibition. (A) The chemical... - ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Preparation of 2,3-Dihydrobenzo[b]dioxine-5-carboxylate Intermediate

Application Notes and Protocols for the Preparation of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxylate Intermediate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzodioxine Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. Notably, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid serve as crucial intermediates in the synthesis of drugs targeting a range of conditions, from central nervous system disorders to cancer. For instance, the carboxamide derivative of this core structure has been identified as a lead compound for the development of potent PARP1 inhibitors for cancer therapy.[1][3] The ability to efficiently and reliably synthesize the carboxylate intermediate is therefore of paramount importance for advancing drug discovery programs.

This guide provides a detailed, field-proven protocol for the preparation of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a key intermediate that can be readily converted to the corresponding carboxylic acid or other derivatives. The synthetic strategy is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][4][5][6]

Synthetic Strategy: A Mechanistic Perspective

The chosen synthetic route involves a two-step process commencing from commercially available 2,3-dihydroxybenzoic acid. The core of this strategy is an intramolecular Williamson ether synthesis, which allows for the efficient construction of the dihydrodioxine ring system.

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

The initial step involves the esterification of the carboxylic acid moiety of 2,3-dihydroxybenzoic acid to produce methyl 2,3-dihydroxybenzoate. This transformation is crucial for several reasons:

  • Protection of the Carboxylic Acid: The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the subsequent cyclization reaction.

  • Enhanced Solubility: The methyl ester derivative generally exhibits improved solubility in the organic solvents used in the subsequent step.

  • Activation for Further Modification: The ester can be easily hydrolyzed back to the carboxylic acid or converted to other functional groups (e.g., amides) at a later stage in the synthetic sequence.

A standard Fischer esterification protocol, employing methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is typically effective for this transformation.

Step 2: Intramolecular Cyclization via Williamson Ether Synthesis

The key ring-forming step is an intramolecular SN2 reaction. The methyl 2,3-dihydroxybenzoate is reacted with a dihaloalkane, such as 1,2-dibromoethane or 1,2-dichloroethane[7], in the presence of a suitable base. The mechanism proceeds as follows:

  • Deprotonation: The base, typically a carbonate salt like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of the methyl 2,3-dihydroxybenzoate, forming a dianionic nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ions sequentially attack the electrophilic carbon atoms of the 1,2-dihaloalkane in an intramolecular fashion. This concerted, backside attack is characteristic of an SN2 mechanism.[5][6]

  • Ring Closure: The sequential displacement of the halide leaving groups results in the formation of the six-membered dihydrodioxine ring, yielding the desired product, methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ions and promoting the SN2 reaction.[2]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Dihydroxybenzoic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric acid98%Commercially Available
Sodium bicarbonateReagent GradeCommercially Available
1,2-Dibromoethane≥98%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Protocol 1: Synthesis of Methyl 2,3-Dihydroxybenzoate

Diagrammatic Workflow:

Protocol1startStart: 2,3-Dihydroxybenzoic Acid in Methanoladd_h2so4Add conc. H₂SO₄ (catalytic)start->add_h2so4refluxReflux for 4-6 hoursadd_h2so4->refluxmonitorMonitor by TLCreflux->monitorcoolCool to Room Temp.monitor->coolneutralizeNeutralize with sat. NaHCO₃cool->neutralizeextractExtract with Ethyl Acetateneutralize->extractdryDry Organic Layer (MgSO₄)extract->dryconcentrateConcentrate in vacuodry->concentrateproduct1Product: Methyl 2,3-Dihydroxybenzoateconcentrate->product1

Caption: Workflow for the esterification of 2,3-dihydroxybenzoic acid.

Step-by-Step Procedure:

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2,3-dihydroxybenzoate as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Protocol 2: Synthesis of Methyl 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxylate

Reaction Scheme:

ReactionSchemereactant1Methyl 2,3-dihydroxybenzoateproductMethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylatereactant1->productReflux, 10hreactant21,2-Dibromoethanereactant2->productreagentsK₂CO₃, DMF

Caption: Synthesis of the target intermediate via intramolecular cyclization.

Step-by-Step Procedure:

  • To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous dimethylformamide (5 mL per mmol of starting material), add 1,2-dibromoethane (1.0 eq).[1]

  • Stir the reaction mixture under a nitrogen atmosphere and heat to reflux for 10 hours.[1]

  • Monitor the reaction by TLC. Upon complete consumption of the starting material, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate as a white powder.[1]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
Methyl 2,3-dihydroxybenzoateC₈H₈O₄168.15>95%Off-white solid
Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylateC₁₀H₁₀O₄194.1870-80%White powder

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-Dibromoethane: This reagent is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation and skin contact.

  • Dimethylformamide (DMF): DMF is a reproductive hazard. Avoid inhalation and skin contact.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with appropriate care, adding it slowly to other solutions to avoid splashing.

Troubleshooting and Expert Insights

  • Incomplete Esterification: If the esterification reaction in Protocol 1 is sluggish, the reaction time can be extended, or a larger excess of methanol can be used. Ensure that anhydrous conditions are maintained, as water can inhibit the reaction.

  • Low Yield in Cyclization: The success of the Williamson ether synthesis is highly dependent on anhydrous conditions. Ensure that the reagents and solvent are thoroughly dried. The potassium carbonate should be of high purity and finely powdered to maximize its surface area and reactivity.

  • Alternative Dihaloalkanes: While 1,2-dibromoethane is effective, 1,2-dichloroethane can also be used, although it may require longer reaction times or higher temperatures due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

  • Alternative Bases: Other bases such as cesium carbonate (Cs₂CO₃) can be used and may lead to higher yields, particularly for more sterically hindered substrates, but it is a more expensive reagent.[2]

Conclusion

The protocols outlined in this guide provide a reliable and reproducible method for the synthesis of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, a valuable intermediate in pharmaceutical research. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently access this important building block for the development of novel therapeutic agents.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As a key structural motif in medicinal chemistry, particularly in the development of PARP1 inhibitors for cancer therapy, achieving a high yield of this compound is critical.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

General Synthesis Pathway Overview

The most common and reliable synthetic route to this compound begins with 2,3-dihydroxybenzoic acid. The pathway involves three key transformations: esterification, cyclization (etherification), and amidation. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-Dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,3-Dihydro-1,4- benzodioxine-5-carboxylate B->C Cyclization (1,2-Dibromoethane, K₂CO₃) D 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic Acid C->D Saponification (LiOH or NaOH) E 2,3-Dihydro-1,4-benzodioxine- 5-carboxamide (Target) D->E Amidation (Coupling Agent, NH₃ source)

Caption: General workflow for the synthesis of the target carboxamide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, focusing on the causality behind each issue and providing actionable solutions.

Q1: My overall yield is significantly lower than the reported 70-80%. What are the most likely causes?

Low overall yield is typically traced back to inefficiencies in one of two key stages: the cyclization (Williamson ether synthesis) or the final amidation.

Troubleshooting the Cyclization Step (Formation of the Dioxine Ring):

  • Underlying Cause: The reaction involves the deprotonation of two phenolic hydroxyl groups to form a dianion, which then undergoes a double SN2 reaction with 1,2-dibromoethane. Incomplete reaction is a common issue.

  • Solution & Scientific Rationale:

    • Base Strength & Stoichiometry: Potassium carbonate (K₂CO₃) is a commonly used base.[1][3] Ensure you are using at least 2.2 equivalents to drive the deprotonation of both hydroxyl groups to completion. A weaker base or insufficient amount will lead to mono-alkylated byproducts or unreacted starting material.

    • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) is essential.[1][3] It effectively solvates the potassium cations, leaving the carbonate anion more "naked" and basic, thus increasing the reaction rate. It also keeps all reactants in the solution phase at elevated temperatures.

    • Temperature & Reaction Time: This reaction requires significant thermal energy. Refluxing in DMF for at least 10 hours is recommended to ensure the reaction goes to completion.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Methyl 2,3-dihydroxybenzoate) is fully consumed.

Troubleshooting the Amidation Step:

  • Underlying Cause: The direct reaction between a carboxylic acid and an amine (or ammonia) is an acid-base reaction that forms a thermodynamically stable and unreactive ammonium carboxylate salt.[4] To proceed to the amide, this salt must be dehydrated at high temperatures (often >160 °C), which can degrade sensitive molecules.[5][6]

  • Solution & Scientific Rationale:

    • Carboxylic Acid Activation: The key is to convert the carboxylic acid's hydroxyl group into a good leaving group. This makes the carbonyl carbon highly electrophilic and susceptible to attack by the amine. You have two primary options:

      • Use a Coupling Agent: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are highly effective.[7] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily displaced by the amine. This method is mild and often provides high yields at room temperature.[7]

      • Convert to an Acyl Chloride: Using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride. This will readily react with your ammonia source. However, this method is harsher and generates HCl, requiring a base to be present in the amidation step to neutralize it.[8]

Troubleshooting_Yield Start Low Overall Yield Check_Cyclization Check Cyclization Step (TLC Analysis) Start->Check_Cyclization Check_Amidation Check Amidation Step (LC-MS/NMR of crude) Start->Check_Amidation Incomplete_Cyclization Issue: Incomplete Reaction Check_Cyclization->Incomplete_Cyclization Starting Material Present Low_Amide_Yield Issue: Low Amide Conversion Check_Amidation->Low_Amide_Yield Unreacted Acid Present Solution_Cyclization Solution: 1. Verify Base (≥2.2 eq K₂CO₃) 2. Ensure Anhydrous DMF 3. Increase Reflux Time (Monitor by TLC) Incomplete_Cyclization->Solution_Cyclization Solution_Amidation Solution: 1. Activate Carboxylic Acid 2. Use Coupling Agent (EDC/DCC) 3. Or, convert to Acyl Chloride Low_Amide_Yield->Solution_Amidation

Sources

Technical Support Center: Overcoming Solubility Challenges with Benzodioxine Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzodioxine carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this important class of molecules. Drawing from established principles in medicinal chemistry and pharmaceutics, this resource offers troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: Understanding the Challenge

Benzodioxine carboxamide derivatives are a versatile scaffold in medicinal chemistry, showing promise in a range of therapeutic areas.[1][2][3] However, their often rigid, aromatic structure contributes to low aqueous solubility, a significant hurdle in drug development that can impede absorption and bioavailability.[4] This guide will walk you through systematic approaches to characterize and overcome these solubility limitations.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: My benzodioxine carboxamide compound shows poor solubility in aqueous buffers. What are the likely reasons for this?

The limited aqueous solubility of benzodioxine carboxamide compounds typically stems from their physicochemical properties. The benzodioxane ring system is largely hydrophobic, and while the carboxamide group can participate in hydrogen bonding, the overall molecule often possesses a high crystal lattice energy, making it difficult for water molecules to solvate it effectively.[5] Factors such as molecular weight and the nature of substituents on the aromatic rings can further impact solubility.[6]

FAQ 2: What is the first step I should take to assess the solubility of my new benzodioxine carboxamide derivative?

A systematic solubility profiling is crucial. This involves determining the compound's solubility in a range of solvents with varying polarities. A recommended starting panel would include aqueous buffers at different pH values (e.g., pH 2, 5, 7.4), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This initial screen will provide a baseline understanding of your compound's solubility characteristics and inform the selection of an appropriate solubilization strategy.

FAQ 3: How does pH influence the solubility of these compounds?

The influence of pH depends on the presence of ionizable functional groups. While the benzodioxine and carboxamide core is generally neutral, substituents on the molecule can be acidic or basic. For instance, a carboxylic acid group on the benzodioxane ring would lead to increased solubility at higher pH as it deprotonates to form a more soluble carboxylate salt.[7][8][9][10] Conversely, a basic amine substituent would increase solubility at lower pH due to protonation. If your compound lacks ionizable groups, pH is likely to have a minimal effect on its intrinsic solubility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guidance for overcoming specific solubility issues you may encounter during your research.

Issue 1: My compound has precipitated out of my aqueous assay buffer.

This is a common issue, often occurring when a stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. This precipitation can lead to inaccurate and unreliable assay results.

Below is a workflow to diagnose and address this problem.

A Compound Precipitation in Aqueous Buffer B Is the final DMSO concentration <1%? A->B C Increase aqueous buffer volume to lower final DMSO concentration B->C No D Is precipitation still observed? B->D Yes C->D E Explore Co-solvent Systems D->E Yes K Problem Solved D->K No F Consider Formulation Strategies E->F G Yes H No I Yes J No A Select Hydrophilic Carrier (e.g., PVP, PEG, HPMC) B Choose Preparation Method (e.g., Solvent Evaporation, Melt Extrusion) A->B C Prepare Solid Dispersion at Different Drug:Carrier Ratios B->C D Characterize Solid State (e.g., DSC, XRD) C->D E Perform Dissolution Testing D->E F Optimize Formulation E->F

Sources

Optimization of reaction conditions for benzodioxine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Benzodioxine Ring Formation

Welcome to the Technical Support Center for Benzodioxine Synthesis. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] However, its synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthetic chemistry. It moves beyond simple protocols to address the mechanistic reasoning behind common experimental challenges. Here, you will find field-proven insights structured in a practical question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before and during your synthesis planning.

Q1: What are the most common and reliable methods for synthesizing the 1,4-benzodioxine ring?

There are two primary, well-established methods for forming the 1,4-benzodioxane ring system:

  • Williamson Ether Synthesis: This is the most traditional and widely used method. It involves the reaction of a catechol (or a substituted catechol) with a 1,2-dielectrophile, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[5][6] This reaction is a double SN2 displacement, where the catechol is sequentially O-alkylated to form the dioxane ring.

  • Mitsunobu Reaction: This method offers an alternative, particularly for sensitive substrates, and proceeds under milder, neutral conditions. It involves reacting a catechol with a 1,2-diol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9] The reaction activates the diol for nucleophilic attack by the catechol.

A newer, greener alternative involves reacting catechol with glycerol carbonate, which serves as a highly reactive and sustainable alkylating agent.[10]

Q2: How do I select the optimal base and solvent for a Williamson-type synthesis?

The choice of base and solvent is arguably the most critical factor for success and directly controls the competition between O-alkylation (desired) and C-alkylation (a common side reaction).[11][12]

  • Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl groups of the catechol but should ideally be non-nucleophilic to avoid reacting with your electrophile.

    • Recommended: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic, have low nucleophilicity, and their heterogeneous nature in some solvents can facilitate product recovery. Sodium hydride (NaH) is also effective for complete deprotonation but requires strictly anhydrous conditions.[13]

    • Use with Caution: Strong nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to side reactions, including hydrolysis of the electrophile.

  • Solvent Selection: Polar aprotic solvents are highly recommended as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[13][14]

    • Recommended: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices that promote O-alkylation.[11][12]

    • Avoid: Protic solvents like water, methanol, or ethanol can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially promoting undesired C-alkylation.[11]

Q3: My catechol starting material is highly substituted and/or contains sensitive functional groups. Which synthetic strategy should I consider?

For complex or sensitive substrates, the Mitsunobu reaction is often superior to the Williamson synthesis.

  • Mild Conditions: The reaction is performed under neutral conditions, avoiding the strong bases and higher temperatures often required for Williamson synthesis, which could degrade sensitive functional groups.

  • Stereochemical Control: A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon centers.[7][9] This is particularly valuable when using chiral 1,2-diols to synthesize enantiopure benzodioxane derivatives.

  • Drawbacks: The major drawback is purification. The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can be challenging to remove.[8] Using polymer-bound PPh₃ or specialized reagents can simplify the workup.[8]

Part 2: Troubleshooting Guide (Problem & Solution Format)

This section addresses specific experimental failures with actionable solutions grounded in chemical principles.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or failed completely. I've confirmed my starting materials are correct. What are the first things to check?

A: Before exploring more complex issues, always verify the fundamentals:

  • Incomplete Deprotonation: Catechol has two hydroxyl groups with different pKa values. Incomplete deprotonation of the second hydroxyl group is a common issue. Ensure you are using at least two equivalents of base. For sluggish reactions, using a stronger base like NaH can be beneficial.[13]

  • Reagent Quality & Anhydrous Conditions: Alkoxides are extremely sensitive to moisture. Ensure your solvent is anhydrous and that all glassware was properly dried.[13] The quality of the 1,2-dielectrophile is also critical; use a freshly opened bottle or distill it if necessary.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also cause decomposition of sensitive substrates or reagents. For a standard Williamson synthesis with 1,2-dibromoethane, a temperature range of 80-120 °C is typical. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Problem Area 2: Pervasive Side Products

Q: My main product is contaminated with a significant amount of polymeric material. What causes this, and how can I prevent it?

A: Polymer formation is a classic sign that the intermolecular reaction (one catechol molecule reacting with another) is outcompeting the desired intramolecular cyclization. The key to solving this is to favor the intramolecular pathway using the High Dilution Principle .[15][16]

  • The Principle: By significantly lowering the concentration of the reactants, you decrease the probability of two different molecules finding each other in solution, thus suppressing the intermolecular reaction. The intramolecular cyclization, which is concentration-independent, becomes the dominant pathway.

  • Practical Application: Instead of adding all reagents at once, perform the reaction at high dilution (e.g., 0.01–0.05 M). A highly effective technique is to use a syringe pump to slowly add a solution of the catechol and dielectrophile over several hours to a heated solution of the base and solvent.[15] This keeps the instantaneous concentration of the reactants extremely low.

G cluster_0 Reaction Pathways cluster_1 Solution: High Dilution A Catechol + Dielectrophile B Intramolecular Cyclization (Desired) A->B Favored at Low Concentration C Intermolecular Reaction (Undesired) A->C Favored at High Concentration D Benzodioxine Product B->D E Polymeric Byproduct C->E F Syringe Pump Addition (Slow & Controlled) G Maintains Low Instantaneous Concentration F->G H Favors Intramolecular Pathway G->H H->B Promotes

Caption: Favoring intramolecular cyclization over polymerization.

Q: I'm observing a significant amount of mono-alkylated catechol and unreacted starting material, but very little of my desired benzodioxine.

A: This indicates that the first SN2 reaction occurs, but the second, ring-closing SN2 reaction is failing. This is often due to conformational or electronic effects.

  • The Thorpe-Ingold Effect: The rate of cyclization can be dramatically influenced by the substituents on the reacting chain.[17][18][19] Bulky groups can create steric strain that forces the molecule into a conformation favorable for ring closure, accelerating the reaction.[20][21] If your substrate is conformationally floppy, the reactive ends may rarely be in the correct proximity for the second SN2 attack.

  • Solution - Increase Temperature: Providing more thermal energy can help the mono-alkylated intermediate overcome the activation barrier for cyclization. A modest increase in temperature (e.g., from 80 °C to 110 °C in DMF) can often drive the reaction to completion.

  • Solution - Change Cation: Switching from a sodium (Na⁺) or potassium (K⁺) base to a cesium (Cs⁺) base can sometimes accelerate the second cyclization step. The larger, more polarizable Cs⁺ cation coordinates less tightly to the two oxygen atoms, making the second phenoxide more available for reaction. This is known as the "cesium effect."

Part 3: Protocols & Data

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is a robust starting point for the synthesis of an unsubstituted 1,4-benzodioxane.

  • Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 0.1 M relative to catechol).

  • Add Reagents: Add catechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to the flask.

  • Heating: Begin stirring and heat the mixture to 80 °C.

  • Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise over 10 minutes.

  • Reaction: Increase the temperature to 110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Benzodioxine Formation

This protocol is adapted for substrates requiring milder conditions.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add Reagents: Add catechol (1.0 eq), ethylene glycol (1.05 eq), and triphenylphosphine (PPh₃, 2.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 2.2 eq) dropwise over 30 minutes. The solution will typically turn from colorless to a yellow/orange color.[22]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Concentrate the solvent under reduced pressure. The purification of Mitsunobu reactions is often challenging due to the triphenylphosphine oxide (TPPO) byproduct. Purification is typically achieved via column chromatography, though crystallization can sometimes be used to remove the bulk of the TPPO.

Table 1: Recommended Starting Conditions for Williamson Synthesis
Substrate TypeRecommended BaseRecommended SolventTypical Temp. (°C)Key Considerations
Electron-Rich Catechol K₂CO₃Acetonitrile, Acetone80 - 100Generally reactive. Standard conditions are often sufficient.
Electron-Poor Catechol Cs₂CO₃, NaHDMF, DMSO100 - 130Requires more forcing conditions due to lower nucleophilicity of the phenoxide.
Sterically Hindered K₂CO₃, Cs₂CO₃DMF110 - 140Higher temperatures may be needed to overcome steric hindrance. High dilution is critical.
Sensitive Functional Groups K₂CO₃Acetonitrile60 - 80Use lower temperatures and monitor carefully to avoid degradation. Consider Mitsunobu.

Part 4: Mechanistic Visualization

A clear understanding of the reaction pathway is essential for effective troubleshooting.

Williamson_Synthesis cluster_0 Step 1: Double Deprotonation cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Intramolecular SN2 Cyclization Catechol Catechol Base1 + 2 K₂CO₃ Dianion Catecholate Dianion Dianion2 Catecholate Dianion Dianion->Dianion2 Electrophile1 + Br-CH₂-CH₂-Br Intermediate Mono-alkylated Intermediate Intermediate2 Mono-alkylated Intermediate Intermediate->Intermediate2 Cyclization Ring Closure Product 1,4-Benzodioxane

Caption: Reaction pathway for the Williamson ether synthesis of 1,4-benzodioxane.

References

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Retrieved from [Link]

  • SCIENCETREND. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. Retrieved from [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Retrieved from [Link]

  • Semantic Scholar. (2025). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Retrieved from [Link]

  • ZambiaFiles. (n.d.). High dilution principle - ZambiaWiki. Retrieved from [Link]

  • NPTEL. (n.d.). Synthesis by high dilution principle. Retrieved from [Link]

  • YouTube. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). Retrieved from [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Catechol O-methylation with dimethyl carbonate over different acid-base catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • University of Rochester. (n.d.). Effect of solvent. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 1,4-benzodioxane derivative.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • TSI Journals. (n.d.). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-BZD-5CBX-ST-001

Revision: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways and developing robust, stability-indicating analytical methods are paramount for successful formulation development and regulatory submission.[1][2] This document provides practical, in-depth guidance through frequently asked questions, troubleshooting scenarios, and validated experimental protocols to navigate the complexities of stability testing for this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the initial stages of stability assessment.

Q1: What is the most probable degradation pathway for this compound under laboratory conditions?

A1: The primary and most anticipated degradation pathway is the hydrolysis of the primary carboxamide group.[3] Amide bonds are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions and elevated temperatures.[4][5][6] This reaction cleaves the carbon-nitrogen bond, resulting in the formation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and ammonia.[3] It is crucial to design analytical methods that can effectively separate the parent API from this primary degradant.

Q2: What are the standard "forced degradation" or "stress testing" conditions I should apply according to regulatory guidelines?

A2: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][2][7] While specific conditions depend on the molecule's reactivity, a standard panel based on ICH guidelines (ICH Q1A/Q1B) includes:

  • Acid Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60-80°C).[8]

  • Base Hydrolysis: 0.1 N NaOH at a controlled temperature (e.g., 60-80°C).[8]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat exposure (e.g., 105°C) or elevated temperature with humidity (e.g., 80°C / 75% RH).[9][10]

  • Photostability: Exposure to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][12][13]

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the resulting impurities.

Q3: My mass balance in a stress study is significantly below 100%. What are the common causes?

A3: A poor mass balance suggests that not all degradation products are being detected or quantified correctly. Common causes include:

  • Non-UV Active Degradants: Some degradation pathways may produce fragments that do not have a chromophore and are therefore invisible to a UV detector.

  • Volatile Degradants: Small molecules like ammonia (from hydrolysis) can be lost and will not be detected by HPLC.

  • Precipitation: Degradants may be poorly soluble in the analysis solvent, causing them to precipitate and be filtered out before injection.

  • Adsorption: The API or its degradants may adsorb onto the surface of vials or HPLC column frits.

  • Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.

To troubleshoot, consider using a mass-sensitive detector (like a CAD or MS) in parallel with UV and ensure the diluent used for analysis can solubilize all potential products.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q: I'm observing a major new peak with a shorter retention time in my reverse-phase HPLC analysis after acid and base stress. How can I confirm its identity?

A: This observation is highly consistent with the formation of the primary hydrolytic degradant, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. The carboxylic acid is more polar than the parent amide, which leads to a shorter retention time in reverse-phase chromatography.

Causality & Confirmation:

  • Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[3][5] Both pathways lead to the same carboxylic acid product.

  • Confirmation Strategy: The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the calculated mass of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (C₉H₈O₄, Molecular Weight: 180.16 g/mol ).

Q: My compound shows significant degradation under the photostability lamp, but the dark control sample stored at the same temperature is stable. What is happening?

A: This directly indicates that this compound is susceptible to photolytic degradation. The parallel dark control is a critical experimental element that allows you to definitively separate light-induced degradation from thermal degradation.[12][14]

Causality & Mitigation:

  • Mechanism: Aromatic systems, like the benzodioxine ring, can absorb UV radiation.[14][15] This absorption can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen to form photo-oxidative products.

  • Mitigation: For formulation development, this result indicates the need for light-protective primary packaging, such as amber glass vials or opaque blister packs.[14] For laboratory handling, prepare solutions in amber glassware and protect samples from direct light.

Q: I'm struggling to achieve baseline resolution between the parent API peak and a minor degradant peak in my HPLC method. What should I do?

A: Achieving resolution is key to a validated stability-indicating method. When peaks are not well-separated, accurate quantification is impossible.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The ionization state of the API and its degradants can significantly impact retention. For your compound and its primary carboxylic acid degradant, operating at a pH around 2.5-3.0 (well below the pKa of the carboxylic acid) will ensure both are in their neutral forms, often improving peak shape and altering selectivity.

  • Modify Gradient Slope: If using a gradient method, make the gradient shallower (i.e., decrease the rate of % Organic change per minute) around the elution time of the critical pair. This gives the peaks more time to separate.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter elution patterns and improve resolution.

  • Evaluate Column Chemistry: If mobile phase adjustments fail, consider a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column could provide a different interaction mechanism and achieve the necessary separation.

Q: I observed significant degradation when I prepared a binary mixture of my API with lactose, but not with microcrystalline cellulose (MCC). Why would this happen?

A: This points to a drug-excipient incompatibility.[16][17] While excipients are often considered inert, they can have reactive impurities or properties that accelerate API degradation.[18]

Causality & Action Plan:

  • Moisture Content: Lactose is often more hygroscopic than MCC. The absorbed water can create a micro-environment with sufficient moisture to facilitate the hydrolysis of the amide bond, even in a solid state.[18][19]

  • Reactive Impurities: Certain grades of excipients can contain reactive impurities like aldehydes, peroxides, or acidic residues from their manufacturing process that can interact with the API.[20]

  • Action Plan:

    • Confirm the observation by testing different batches and suppliers of lactose.

    • Consider using an anhydrous grade of lactose or another diluent like dicalcium phosphate.

    • The results strongly support selecting MCC over lactose as the primary diluent for your formulation to ensure stability.[19]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and preliminary observations.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with an equivalent amount of 0.2 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.2 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid API powder in a glass vial.

    • Place in a calibrated oven at 105°C for 24 hours.

    • Cool, dissolve in a known volume of solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Place a solution (e.g., 0.1 mg/mL in 50:50 acetonitrile:water) in a quartz vial.

    • Expose to a calibrated photostability chamber to meet ICH Q1B requirements.

    • Simultaneously, run a "dark control" by wrapping an identical vial in aluminum foil and placing it in the same chamber.

    • Analyze both the exposed and dark control samples.[12]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating the parent API from all process impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar degradants and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength should be chosen based on the UV spectrum of the API.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Section 4: Data Visualization

Workflow & Degradation Pathway Diagrams

Visualizing workflows and chemical pathways is essential for understanding and communicating complex processes.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Photo Photolysis (ICH Q1B Light) API->Photo Thermal Thermal (105°C, Solid) API->Thermal Quench Quench / Neutralize / Dilute Acid->Quench Base->Quench Ox->Quench Photo->Quench Thermal->Quench HPLC Stability-Indicating HPLC-UV/MS Analysis Quench->HPLC Report Report Peak Purity, Mass Balance, % Degradation HPLC->Report

Caption: General workflow for conducting forced degradation studies.

Caption: Primary hydrolytic degradation pathway of the target molecule.

References

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry.
  • Nowak, K., et al. (2022).
  • Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • SciSpace. (2019, October 22).
  • Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech.
  • Bajaj, S., et al. (2022). Forced Degradation – A Review.
  • Sharma, M., & Kumar, V. (2016).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Huynh-Ba, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • PharmaTutor. (2013, August 21). PHOTOSTABILITY TESTING.
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties.
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
  • World Health Organiz
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • AIR Unimi. (2022, May 6).
  • Royal Society of Chemistry. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • Semantic Scholar. (2007). Thermal stability and decomposition of pharmaceutical compounds.
  • ResearchGate. (n.d.). Thermal degradation of polysiloxane and polyetherester containing benzoxazine moieties in the main chain.

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Technical Support Center: Refinement of Purification Methods for Benzodioxine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzodioxine analogs. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you navigate common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Purification Strategies

Question: I have a crude benzodioxane analog. How do I decide between column chromatography and recrystallization for the primary purification step?

Answer: The choice between column chromatography and recrystallization is a critical first step and depends on the scale of your reaction, the nature of your impurities, and the physical properties of your target compound.[1][2]

  • Column Chromatography is the preferred method when:

    • You are working on a small to medium scale (milligrams to a few grams).

    • Your crude product is a complex mixture with multiple byproducts of similar polarity to your desired compound.[1] Chromatography excels at separating components based on their differential adsorption to a stationary phase.[1]

    • Your product is an oil or a low-melting solid that is difficult to crystallize.[3]

    • You need to separate positional or stereoisomers, which often requires the high-resolving power of techniques like High-Performance Liquid Chromatography (HPLC) or carefully optimized flash chromatography.[4][5][6]

  • Recrystallization is a more suitable and scalable method when:

    • You are working on a larger scale (grams to kilograms).

    • Your desired compound is a solid with good crystallinity.

    • The impurities present have significantly different solubility profiles in a chosen solvent system compared to your product.[2][7] The principle relies on the desired compound being sparingly soluble in a cold solvent but highly soluble in the same solvent when hot.[2]

    • You have already performed a primary purification (like chromatography) and need to achieve a higher level of purity by removing trace impurities.

The following workflow provides a logical decision-making process:

G start Crude Benzodioxine Analog is_solid Is the product a solid? start->is_solid is_complex Is the mixture complex? (e.g., multiple spots on TLC) is_solid->is_complex Yes is_large_scale Scale > 5g? is_solid->is_large_scale No is_complex->is_large_scale No chromatography Primary Purification: Column Chromatography is_complex->chromatography Yes is_large_scale->chromatography No recrystallization Primary Purification: Recrystallization is_large_scale->recrystallization Yes final_polish Final Polish: Recrystallization or Prep-HPLC chromatography->final_polish recrystallization->final_polish

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Column Chromatography

Question: I'm having trouble separating my benzodioxine analog from a non-polar impurity using flash chromatography with a hexane/ethyl acetate system. What should I do?

Answer: This is a common issue where the polarity difference between your compound and an impurity is insufficient for separation with a standard solvent system. The key is to modify the mobile phase to exploit other intermolecular interactions.

Causality: Separation on silica gel (a polar stationary phase) is primarily driven by polar interactions (e.g., hydrogen bonding, dipole-dipole). If both your compound and the impurity are non-polar, or their polarities are too similar, they will travel with the solvent front.

Troubleshooting Steps:

  • Introduce a Chlorinated Solvent: Replace hexane with dichloromethane (DCM) or chloroform. A DCM/ethyl acetate or DCM/methanol gradient can offer different selectivity compared to hexane-based systems.[8]

  • Use an Aromatic Solvent: Substitute hexane with toluene. The π-π stacking interactions between toluene and your aromatic benzodioxine analog can alter its retention relative to a non-aromatic impurity, improving separation.

  • Consider Reversed-Phase Chromatography: If the issue persists, your compound and impurity may be better separated based on hydrophobicity. Use a C18-functionalized silica column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. This is the principle behind most reversed-phase HPLC methods.[9]

Question: My product peak shows significant tailing on the TLC plate and the column. How can I get sharp, symmetrical peaks?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase, especially if your benzodioxine analog contains acidic or basic functional groups.

Causality: The silica gel surface has acidic silanol groups (Si-OH). If your compound has basic moieties (e.g., an amine), it can interact strongly and non-uniformly with these sites, causing tailing. Conversely, acidic compounds can also exhibit this behavior.

Troubleshooting Steps:

  • For Basic Compounds: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent. The TEA will preferentially bind to the acidic silanol sites, masking them and allowing your basic compound to elute more symmetrically.

    • Ammonia: For highly basic compounds, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH4OH 90:10:1) can be very effective.

  • For Acidic Compounds: Add a small amount of an acidic modifier.

    • Acetic Acid or Formic Acid: Add 0.1-1% of a weak acid to the mobile phase. This protonates the analyte, reducing its interaction with the silica surface and often leading to sharper peaks. Many HPLC methods for acidic compounds use formic acid for this reason.[9]

Question: I need to separate positional isomers of a substituted benzodioxane. My standard silica gel column isn't working. What's the next step?

Answer: Separating positional isomers is a significant challenge because they often have very similar polarities.[4][6] Success requires leveraging subtle differences in their shape and electronic properties.

Causality: Isomers may have nearly identical polarity, making them difficult to resolve on standard stationary phases like silica. Specialized chromatographic techniques are necessary to exploit other interaction mechanisms.[6]

Recommended Approach: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolving power. The choice of column and mobile phase is critical.[4][5]

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic (e.g., Acetonitrile:Water 80:20 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at a specific wavelength (e.g., 290 nm)[10]Diode Array Detector (DAD) or Mass Spectrometry (MS)
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Best For Routine quality controlChallenging isomer separations and impurity profiling

Data adapted from representative methods for quinazoline derivatives and other complex small molecules.[9]

G start Isomer Mixture method_dev Method Development start->method_dev col_select Column Selection method_dev->col_select mob_select Mobile Phase Optimization method_dev->mob_select phenyl Phenyl or PFP Column (π-π interactions) col_select->phenyl c8 C8 Column (Steric/Shape Selectivity) col_select->c8 chiral Chiral Column (For Enantiomers) col_select->chiral gradient Gradient Elution (e.g., Water/ACN) mob_select->gradient modifier Add Modifier (e.g., Formic Acid) mob_select->modifier analysis Analyze Separation phenyl->analysis c8->analysis chiral->analysis gradient->analysis modifier->analysis analysis->method_dev Resolution Inadequate success Successful Separation analysis->success Resolution Achieved

Sources

Avoiding side reactions in the synthesis of benzodioxine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzodioxine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of benzodioxine synthesis and avoid common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles in Benzodioxine Synthesis

This section addresses specific problems you may encounter during your synthetic workflows. Each entry details the potential causes of the issue and provides step-by-step protocols for resolution.

Question 1: Why am I observing low yields of my desired 1,4-benzodioxane derivative when reacting a catechol with a dihaloethane?

Answer:

Low yields in this classic Williamson ether synthesis approach to 1,4-benzodioxanes can stem from several factors, primarily related to reaction conditions and the formation of undesired side products.

Potential Causes and Solutions:

  • Polymerization of the Dihaloethane: Under strongly basic conditions, dihaloethanes can undergo self-condensation or polymerization, reducing the amount available to react with the catechol.

    • Solution: Employ a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Add the dihaloethane slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Formation of Catechol-Derived Byproducts: Catechol is susceptible to oxidation, especially at elevated temperatures and in the presence of a base. This can lead to the formation of colored impurities and reduce the availability of the starting material.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using a solvent like N,N-dimethylformamide (DMF) can be beneficial.[1]

  • Suboptimal Reaction Temperature: While heat is often required to drive the reaction to completion, excessive temperatures can promote side reactions.

    • Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C in DMF) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Experimental Protocol: Optimized Synthesis of a 1,4-Benzodioxane Derivative

  • To a stirred suspension of catechol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF, add 1,2-dibromoethane (1.1 eq) dropwise under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to 90 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: My synthesis of a 2-substituted-1,4-benzodioxane is resulting in a racemic mixture. How can I achieve an enantiopure product?

Answer:

Achieving enantioselectivity in the synthesis of 2-substituted-1,4-benzodioxanes is a critical challenge, as the stereochemistry at this position is often crucial for biological activity.[2] Racemization can occur during the synthetic sequence if not carefully controlled.

Potential Causes and Solutions:

  • Use of Racemic Starting Materials: Starting with a racemic precursor, such as racemic 1,4-benzodioxane-2-carboxylic acid, will naturally lead to a racemic product unless a resolution step is incorporated.[2]

  • Reaction Conditions Promoting Racemization: Certain reaction conditions, particularly those involving strong bases or acids, can lead to the racemization of chiral centers.[3]

Strategies for Enantiopure Synthesis:

  • Chiral Resolution: A common method involves the resolution of a racemic carboxylic acid intermediate using a chiral amine to form diastereomeric salts, which can then be separated by crystallization.[2]

  • Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary can induce stereoselectivity in the key bond-forming step.

  • Enzymatic Kinetic Resolution: Lipases can be used for the enantioselective hydrolysis of a racemic ester derivative, leaving the desired enantiomer of the ester unreacted.[4]

Experimental Protocol: Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid

  • Dissolve racemic 1,4-benzodioxane-2-carboxylic acid in a suitable solvent like ethanol.

  • Add a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral amine, such as (R)-(+)-α-methylbenzylamine.

  • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out.

  • Filter the crystals and wash with cold solvent.

  • Liberate the enantiopure carboxylic acid from the salt by treatment with an acid (e.g., HCl).

  • The enantiomeric purity can be determined by chiral HPLC.

Question 3: I am observing the formation of an unexpected byproduct when synthesizing a 4H-benzo[d][2][5]dioxin-4-one from salicylic acid and an acetylenic ester. What could be the cause?

Answer:

The synthesis of 4H-benzo[d][2][5]dioxin-4-ones via the reaction of salicylic acids with acetylenic esters can sometimes be accompanied by the formation of a linear adduct as a major byproduct.[6]

Potential Causes and Solutions:

  • Incomplete Intramolecular Cyclization: The reaction proceeds through the formation of a linear intermediate, which then undergoes intramolecular cyclization to form the desired benzodioxinone.[6] If the cyclization step is slow or incomplete, the linear adduct will be isolated.

    • Solution: Ensure the reaction conditions are optimized to favor cyclization. The choice of base and catalyst is crucial. A combination of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile has been shown to be effective.[6]

  • Reaction Temperature and Time: Insufficient heating or a short reaction time may not provide enough energy for the cyclization to occur efficiently.

    • Solution: Gradually increase the reaction temperature and monitor the disappearance of the linear adduct by TLC or LC-MS.

Visualizing the Reaction Pathway

G cluster_0 Reaction Pathway Salicylic Acid Salicylic Acid Linear Adduct Linear Adduct Salicylic Acid->Linear Adduct + Acetylenic Ester [CuI, NaHCO3] Acetylenic Ester Acetylenic Ester Benzodioxinone Benzodioxinone Linear Adduct->Benzodioxinone Intramolecular Cyclization Side Product Incomplete Cyclization Linear Adduct->Side Product

Sources

Technical Support Center: Enhancing the Potency of Benzodioxine-Based PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the development of benzodioxine-based PARP1 inhibitors. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical advice to overcome common challenges in increasing the potency of this specific class of molecules. Here, we will delve into the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Understanding the Core Challenge: Beyond Simple Inhibition

The potency of a PARP1 inhibitor is not solely defined by its ability to block the enzyme's catalytic activity. A critical aspect of the efficacy of many successful PARP inhibitors is their capacity to "trap" the PARP1 enzyme on DNA at the site of a single-strand break.[1][2] This PARP-DNA complex is a significant steric hindrance that, when encountered by the replication fork, can lead to cytotoxic double-strand breaks.[3] Therefore, enhancing the potency of your benzodioxine-based inhibitors requires a dual-pronged approach: optimizing for both catalytic inhibition and PARP trapping.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the development of benzodioxine-based PARP1 inhibitors.

Q1: My benzodioxine-based inhibitor shows good enzymatic inhibition but poor cellular activity. What could be the issue?

This is a common challenge that often points to issues beyond simple enzyme inhibition. Here are several factors to consider:

  • Limited PARP Trapping: High enzymatic inhibition does not always correlate with potent PARP trapping.[4] The benzodioxine scaffold and its substituents play a crucial role in the stability of the PARP1-DNA complex. You may need to modify the molecule to enhance its trapping ability.

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its nuclear target. Consider evaluating the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA).

  • Drug Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein, which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.[5]

  • Metabolic Instability: The benzodioxine moiety or other parts of your molecule could be rapidly metabolized by cellular enzymes, leading to a short intracellular half-life.[6]

Q2: How can I specifically increase the PARP trapping potency of my benzodioxine-based inhibitor?

Increasing PARP trapping is a key strategy for enhancing cellular cytotoxicity. Consider the following approaches:

  • Structural Modifications to the Benzodioxine Core: The conformation of the benzodioxine ring system can influence how the inhibitor orients itself in the NAD+ binding pocket and interacts with the surrounding amino acid residues, which in turn affects the stability of the PARP1-DNA complex.

  • Modification of Substituents: The nature and position of substituents on the benzodioxine ring and other parts of the scaffold are critical. For instance, introducing a rigid substitution like a para-substituted benzylidene moiety at the C2-position of a related benzoxazinone scaffold has been shown to significantly boost potency.[6]

  • Focus on Dissociation Rate (k_off): Recent studies suggest that PARP trapping is largely a kinetic phenomenon related to the inhibitor's dissociation rate from the PARP1-DNA complex.[7] Slower off-rates lead to more effective trapping. Structure-guided design can help in identifying modifications that prolong the residency time of the inhibitor in the binding pocket.

Q3: What are the known metabolic liabilities of the benzodioxane scaffold and how can I address them?

The benzodioxane ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Common metabolic transformations include hydroxylation of the aromatic ring and O-dealkylation.[6] To improve metabolic stability:

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic part of the benzodioxane ring can decrease its susceptibility to oxidative metabolism.

  • Block Metabolic Hotspots: If you identify a specific site of metabolism (a "metabolic hotspot"), you can try to block it by introducing a metabolically stable group, such as a fluorine atom, at that position.

  • Scaffold Hopping: In some cases, it may be beneficial to replace the benzodioxane ring with a bioisosteric equivalent that is less prone to metabolism, while retaining the key binding interactions.[7]

Troubleshooting Guides

This section provides practical guidance for overcoming specific experimental hurdles.

Troubleshooting Inconsistent IC50 Values in Enzymatic Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inaccurate pipetting- Compound precipitation- Incomplete mixing- Use calibrated pipettes and reverse pipetting for viscous solutions.- Check the solubility of your benzodioxine compound in the assay buffer. Consider pre-dissolving in a small amount of DMSO and then diluting.- Ensure thorough mixing of all reagents before and after addition to the assay plate.
IC50 values are higher than expected - Inactive enzyme- Incorrect NAD+ concentration- Compound instability- Use a fresh aliquot of PARP1 enzyme and verify its activity with a known potent inhibitor as a positive control.- Ensure the NAD+ concentration is appropriate for the assay. High concentrations can lead to an underestimation of inhibitor potency.- Assess the stability of your compound in the assay buffer over the incubation period.
Shallow or incomplete inhibition curve - Compound is a "PAINS" (Pan-Assay Interference Compound)- Compound has low solubility- Benzodioxane scaffolds can sometimes be flagged as potential PAINS.[8] Consider running a counterscreen, such as a thiol reactivity assay, to rule out non-specific inhibition.- Visually inspect the wells for precipitation at higher concentrations. If solubility is an issue, consider using a different formulation or a lower concentration range.
Troubleshooting Poor Cellular Potency
Problem Potential Cause Troubleshooting Steps
Low potency in cell viability assays (e.g., MTT, CellTiter-Glo) - Poor cell permeability- High protein binding in media- Compound degradation in media- Perform a cellular uptake assay to directly measure the intracellular concentration of your compound.- Test the effect of serum concentration in your cell culture media. High serum protein levels can sequester your compound, reducing its free concentration.- Analyze the stability of your compound in cell culture media over the duration of the assay using LC-MS.
Discrepancy between short-term and long-term assays - Compound may be cytostatic rather than cytotoxic- Delayed onset of action- Use a colony formation assay to assess long-term effects on cell proliferation.- Perform time-course experiments to determine the optimal duration of treatment.
Lack of selectivity for BRCA-deficient cells - Off-target effects- Insufficient PARP trapping- Profile your compound against a panel of kinases and other relevant off-targets. The benzodioxane scaffold has been associated with activity at other receptors.[9][10][11]- Perform a PARP trapping assay to confirm that your compound is effectively stabilizing the PARP1-DNA complex in cells.

Experimental Protocols

Here are detailed protocols for key assays to evaluate your benzodioxine-based PARP1 inhibitors.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Homogeneous Fluorescence Polarization)

This assay measures the ability of your compound to inhibit the catalytic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-conjugated fluorophore (e.g., fluorescein)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Your benzodioxine-based inhibitor (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of your inhibitor in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • In each well of the microplate, add the following in order:

    • Assay buffer

    • Inhibitor dilution or vehicle control (for positive and negative controls)

    • A pre-mixed solution of PARP1 enzyme and activated DNA.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding the streptavidin-conjugated fluorophore.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cellular PARP Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the amount of PARP1 trapped on chromatin in cells treated with your inhibitor.

Materials:

  • Cells of interest (e.g., a cancer cell line) cultured on glass coverslips

  • Your benzodioxine-based inhibitor

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Pre-extraction buffer (e.g., PBS containing 0.5% Triton X-100)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS containing 0.5% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Primary antibody against PARP1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with your inhibitor or vehicle control for 1-2 hours.

  • Induce DNA damage by treating with a low dose of MMS for 15 minutes.

  • Wash the cells with PBS.

  • Perform a pre-extraction step by incubating with pre-extraction buffer on ice for 5 minutes. This removes soluble, non-chromatin-bound PARP1.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-PARP1 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of the PARP1 signal using image analysis software. An increase in nuclear fluorescence in inhibitor-treated cells compared to the control indicates PARP trapping.

Data Presentation: Structure-Activity Relationship (SAR) of Benzodioxine Derivatives

The following table summarizes the SAR for a series of 2,3-dihydrobenzo[b][6][10]dioxine-5-carboxamide and related derivatives, highlighting the impact of structural modifications on PARP1 inhibitory potency.[6]

Compound Modification PARP1 IC50 (µM)
3 Benzodioxine with nitrile at C512
4 Benzodioxine with carboxamide at C55.8
10 Benzoxazinone with carboxamide at C80.88
31 Benzodioxole (5-membered ring)≥2.5
32 Benzodioxepine (7-membered ring)Low activity
49 Benzoxazinone with benzylidene at C20.082
50 Benzoxazinone with substituted benzylidene at C20.42

Data adapted from Synthesis of 2,3-dihydrobenzo[b][6][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[6]

Visualizations

Signaling Pathway: The Dual Action of PARP1 Inhibitors

PARP1_Inhibition_Pathway cluster_0 Cellular Events cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Recruitment DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis NAD+ DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Replication_Fork_Collapse Replication Fork Collapse & DSB Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death Inhibitor Benzodioxine-based PARP1 Inhibitor Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition Blocks NAD+ binding PARP_Trapping PARP Trapping Inhibitor->PARP_Trapping Stabilizes PARP1-DNA complex Catalytic_Inhibition->PAR_Synthesis Inhibits PARP_Trapping->Replication_Fork_Collapse PARP_Trapping_Workflow Start Seed Cells on Coverslips Treat_Inhibitor Treat with Benzodioxine Inhibitor Start->Treat_Inhibitor Induce_Damage Induce DNA Damage (MMS) Treat_Inhibitor->Induce_Damage Pre_Extraction Pre-extract Soluble Proteins Induce_Damage->Pre_Extraction Fix_Permeabilize Fix and Permeabilize Cells Pre_Extraction->Fix_Permeabilize Antibody_Incubation Incubate with Primary and Secondary Antibodies Fix_Permeabilize->Antibody_Incubation Imaging Fluorescence Microscopy Antibody_Incubation->Imaging Analysis Quantify Nuclear Fluorescence Imaging->Analysis End Determine Trapping Potency Analysis->End

Caption: Workflow for assessing cellular PARP1 trapping.

Logical Relationship: Troubleshooting Low Cellular Potency

Low_Potency_Troubleshooting Problem Low Cellular Potency Despite Good Enzymatic IC50 Permeability Poor Cell Permeability? Problem->Permeability Efflux Drug Efflux by Transporters? Problem->Efflux Metabolism Rapid Intracellular Metabolism? Problem->Metabolism Trapping Inefficient PARP Trapping? Problem->Trapping Solution_Permeability Optimize Physicochemical Properties (LogP, PSA) Permeability->Solution_Permeability Solution_Efflux Test in Efflux Pump Deficient Cells Efflux->Solution_Efflux Solution_Metabolism Identify and Block Metabolic Hotspots Metabolism->Solution_Metabolism Solution_Trapping Modify Scaffold to Enhance PARP1-DNA Complex Stability Trapping->Solution_Trapping

Caption: Troubleshooting logic for low cellular potency.

References

  • Synthesis of 2,3-dihydrobenzo[b]d[6][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Oxford Academic. [Link]

  • PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. PubMed Central. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]

  • The clinical challenges, trials, and errors of combatting PARPi resistance. PubMed Central. [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. [Link]

  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. National Institutes of Health. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. PubMed Central. [Link]

  • Update on Combination Strategies of PARP Inhibitors. PubMed Central. [Link]

  • PARP trapping is governed by the PARP inhibitor dissociation rate constant. PubMed Central. [Link]

  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. ecancermedicalscience. [Link]

  • Molecular Mechanisms of Resistance to PARP Inhibitors. Encyclopedia.pub. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]

  • Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. National Institutes of Health. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. PubMed Central. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PubMed Central. [Link]

Sources

Challenges in the scale-up synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during laboratory-scale and scale-up production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

I. Synthetic Pathway Overview

The synthesis of this compound is typically a multi-step process. A common and effective route begins with the esterification of 2,3-dihydroxybenzoic acid, followed by the formation of the characteristic dihydrobenzodioxine ring. The subsequent steps involve the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to the final carboxamide product.

Synthetic_Pathway A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B->C Cyclization (Williamson Ether Synthesis) (1,2-Dibromoethane, K2CO3) D 2,3-Dihydro-1,4- benzodioxine-5-carboxylic Acid C->D Hydrolysis (LiOH or NaOH) E 2,3-Dihydro-1,4- benzodioxine-5-carboxamide D->E Amidation (e.g., Mixed Anhydride Method)

Figure 1: Common synthetic route for this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, with a focus on their root causes and practical solutions.

A. Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

Q1: The esterification of 2,3-dihydroxybenzoic acid is proceeding slowly or with low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is often an equilibrium problem. The reaction of a carboxylic acid with an alcohol to form an ester and water is reversible. To drive the reaction towards the product, you need to either use a large excess of the alcohol (methanol in this case) or remove the water as it is formed.

  • Expertise & Experience: On a laboratory scale, using methanol as the solvent provides a sufficient excess to push the equilibrium forward. Ensure your methanol is anhydrous. For larger scale operations where using a vast excess of methanol might be impractical, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be highly effective.

  • Trustworthiness: The catalyst, typically concentrated sulfuric acid, is crucial. Ensure you are using a sufficient catalytic amount (e.g., 0.1-0.2 equivalents). The reaction is also temperature-dependent; running the reaction at reflux ensures a reasonable reaction rate. Monitor the reaction by TLC or HPLC to determine when it has reached completion.

B. Step 2: Cyclization to form the Dihydrobenzodioxine Ring

This step, a Williamson ether synthesis, is critical and can present several challenges, especially during scale-up.

Q2: My cyclization reaction with 1,2-dibromoethane is giving a low yield of the desired Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. What are the potential side reactions and how can I minimize them?

A2: Low yields in this step are often due to competing side reactions. The Williamson ether synthesis is an S_N2 reaction, and its efficiency can be hampered by elimination reactions and the formation of other byproducts.[1][2][3]

  • Expertise & Experience:

    • Incomplete Reaction: Ensure your reagents are dry, especially the solvent (e.g., DMF or acetonitrile) and the base (potassium carbonate). Water can consume the base and hinder the deprotonation of the phenolic hydroxyl groups.

    • Side Products: The most common side reaction is the formation of an elimination product, vinyl bromide, from 1,2-dibromoethane, especially at higher temperatures.[4] Another possibility is the formation of dimeric or polymeric byproducts. To mitigate this, maintain a moderate reaction temperature and consider a slow, controlled addition of the 1,2-dibromoethane.

    • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate is generally effective. Stronger bases might increase the rate of elimination.[1]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base, leaving the anion more nucleophilic.[3]

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the reaction going to completion? (Check by TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 S1 Check for water contamination. Use anhydrous solvent and base. Increase reaction time or temperature cautiously. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No, but still low yield. Q2->A2_No S2 Lower reaction temperature. Consider slow addition of 1,2-dibromoethane. Evaluate base strength. A2_Yes->S2 S3 Re-evaluate stoichiometry of reagents. Consider a phase-transfer catalyst for improved reactivity. A2_No->S3

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of 1,4-benzodioxane derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and offer scientifically grounded solutions and experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability often seen with 1,4-benzodioxane derivatives?

Low oral bioavailability in this class of compounds is typically multifactorial.[1][2] The core issues often stem from their physicochemical properties:

  • Poor Aqueous Solubility: Many 1,4-benzodioxane derivatives are highly lipophilic and crystalline, leading to low solubility in gastrointestinal (GI) fluids.[3][4] This is a significant hurdle, as dissolution is often the rate-limiting step for absorption.[5][6]

  • High First-Pass Metabolism: These compounds can be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before reaching systemic circulation, which significantly reduces the amount of active drug.[1][2]

  • Efflux Transporter Activity: The compounds may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the GI lumen, limiting net absorption.[1]

  • High Permeability (but Solubility-Limited): While their lipophilicity often grants them high membrane permeability, this is irrelevant if the compound cannot first dissolve to be available for absorption. This profile commonly places them in the Biopharmaceutics Classification System (BCS) Class II.[5][7][8]

Q2: How does the Biopharmaceutics Classification System (BCS) guide my development strategy for these compounds?

The BCS is a foundational framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[8] Most 1,4-benzodioxane derivatives fall into BCS Class II (Low Solubility, High Permeability) .[3][7]

This classification is critical because it tells you that enhancing solubility and dissolution rate is the most effective strategy to improve oral bioavailability .[5][9] Efforts to improve permeability are likely unnecessary and will yield diminishing returns. Your focus should be on formulation technologies that can overcome the solubility barrier.

Q3: What are the most promising formulation strategies for enhancing the bioavailability of BCS Class II 1,4-benzodioxane derivatives?

Several advanced formulation strategies are well-suited for these types of compounds.[10][11][12] The primary goal is to present the drug to the GI tract in a solubilized or readily dissolvable form. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[7][13][14][15] This is one of the most powerful and widely used techniques for BCS Class II drugs.[3][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Since these compounds are often lipophilic, dissolving them in lipid excipients can improve absorption.[16][17][18][19] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with GI fluids.[19][20]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][12][21]

Part 2: Troubleshooting Guides

Problem 1: My 1,4-benzodioxane derivative shows poor and inconsistent dissolution in vitro.
  • Underlying Cause: This is the classic presentation for a BCS Class II compound. The crystalline structure of your compound is highly stable, and it has poor wettability in the aqueous dissolution medium. Inconsistency often arises from variations in particle size, aggregation, and powder settling.

  • Troubleshooting Workflow:

    Start Poor In Vitro Dissolution Step1 Characterize Solid State: - DSC for crystallinity - PXRD for polymorphism - Microscopy for morphology Start->Step1 Step2 Formulation Strategy Selection Step1->Step2 Step3A Amorphous Solid Dispersion (ASD) Screen polymers (PVP, HPMC-AS) Step2->Step3A High Melting Point Thermally Stable Step3B Lipid-Based System (LBDDS) Screen lipids & surfactants Step2->Step3B High LogP Good Lipid Solubility Step3C Nanosuspension Wet-milling or precipitation Step2->Step3C Poor Solubility in Lipids & Organic Solvents Step4A Prepare ASD via Solvent Evaporation or Hot-Melt Extrusion Step3A->Step4A Step4B Prepare SEDDS/SMEDDS Step3B->Step4B Step4C Prepare Nanosuspension Step3C->Step4C Step5 Re-evaluate Dissolution Performance (Biorelevant media, e.g., FaSSIF/FeSSIF) Step4A->Step5 Step4B->Step5 Step4C->Step5 End Optimized Dissolution Profile Step5->End

    Caption: Troubleshooting workflow for poor in vitro dissolution.

  • Actionable Advice:

    • Confirm Solid State: Before formulation, confirm the crystallinity and thermal properties (melting point, glass transition) of your compound using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). This data is crucial for selecting a suitable formulation process (e.g., hot-melt extrusion for thermally stable compounds).

    • Screen Formulations:

      • For ASD: Use a solvent evaporation screening method to test compatibility and solubility enhancement with various polymers like PVP K30, HPMC-AS, or Soluplus®.

      • For LBDDS: Screen the solubility of your compound in a panel of GRAS (Generally Regarded As Safe) lipids, surfactants, and co-solvents (e.g., Capryol™ 90, Kolliphor® RH 40, Transcutol® HP).

    • Optimize Dissolution Testing: Use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These better mimic the in vivo environment than simple phosphate buffers.

Problem 2: My formulation shows good in vitro dissolution, but in vivo bioavailability in rats is still low.
  • Underlying Cause: This common scenario points to issues beyond simple dissolution. The problem likely lies with either poor permeability across the intestinal wall or extensive first-pass metabolism.[1] It's also possible that your in vitro test did not accurately predict in vivo dissolution and the drug is precipitating in the gut.

  • Troubleshooting Workflow:

    Start Good In Vitro Dissolution, Poor In Vivo Bioavailability Check1 Investigate In Vivo Precipitation (Aspiration of GI contents post-dosing) Start->Check1 Check2 Assess Permeability (Caco-2 / PAMPA Assay) Start->Check2 Check3 Assess Metabolic Stability (Liver Microsome / Hepatocyte Assay) Start->Check3 Path1 Precipitation Confirmed Check1->Path1 Path2 Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Efflux Ratio > 2 Check2->Path2 Path3 High Metabolic Clearance Check3->Path3 Solution1 Incorporate Precipitation Inhibitor in Formulation (e.g., HPMC, PVP) Path1->Solution1 Solution2 Include Permeation Enhancer (Caution: safety concerns) OR Re-evaluate Compound Path2->Solution2 Solution3 Co-dose with CYP Inhibitor (e.g., Ritonavir - mechanistic tool) OR Prodrug Approach Path3->Solution3 End Improved Bioavailability Solution1->End Solution2->End Solution3->End

    Caption: Troubleshooting workflow for in vitro/in vivo disconnect.

  • Actionable Advice:

    • Assess Permeability: Conduct an in vitro permeability assay.[22][23] The Caco-2 cell model is the gold standard for predicting human intestinal absorption and identifying P-gp efflux substrates.[24][25] A low apparent permeability coefficient (Papp) or a high efflux ratio (ER > 2) indicates a permeability problem.

    • Evaluate Metabolic Stability: Use an in vitro liver microsome stability assay to determine the intrinsic clearance of your compound. High clearance suggests that first-pass metabolism is a significant barrier.

    • Consider Formulation-Induced Precipitation: Your advanced formulation may create a supersaturated state in the GI tract that is not stable, leading to precipitation of a less soluble form. Including a precipitation inhibitor (e.g., HPMC) in your formulation can help maintain the dissolved state.

Part 3: Data & Protocols

Table 1: Comparison of Bioavailability Enhancement Technologies
TechnologyMechanism of ActionAdvantages for 1,4-Benzodioxane DerivativesDisadvantages
Amorphous Solid Dispersion (ASD) Increases solubility by converting the drug from a crystalline to a high-energy amorphous state.[7][13]High drug loading possible; significant solubility enhancement; well-established technology.Potential for physical instability (recrystallization); requires specific polymers; manufacturing can be complex.[14]
Lipid-Based Systems (LBDDS) Presents the drug in a solubilized state; can enhance lymphatic uptake, bypassing the liver.[17][18]Ideal for lipophilic compounds; can mitigate first-pass metabolism; various formulation types available (SEDDS, SMEDDS).[19][20]Potential for GI side effects with high surfactant levels; drug may precipitate upon dispersion; lower drug loading.
Nanosuspensions Increases dissolution velocity by increasing the surface area of the drug particles.[4][12]Applicable for compounds with poor solubility in both aqueous and lipid media; high drug loading.Can be prone to aggregation (Ostwald ripening); specialized equipment needed for manufacturing (milling, homogenization).
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a 1:4 drug-to-polymer ratio ASD of a 1,4-benzodioxane derivative with PVP K30 and evaluate its dissolution advantage.

Materials:

  • 1,4-Benzodioxane Derivative ("Compound X")

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 6.8

  • USP II Dissolution Apparatus (Paddles)

  • HPLC with UV detector

Methodology:

  • Preparation of the Solid Dispersion:

    • Accurately weigh 100 mg of Compound X and 400 mg of PVP K30.

    • Dissolve both components in 10 mL of methanol in a round-bottom flask. Use gentle sonication if needed to ensure a clear solution.

    • Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin, dry film is formed.

    • Further dry the film under high vacuum for 24 hours to remove residual solvent.

    • Scrape the resulting solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Solid-State Characterization (Validation):

    • Analyze a sample of the ASD using DSC. The absence of a sharp melting endotherm corresponding to the crystalline drug confirms its amorphous nature.

    • Analyze using PXRD. The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms the amorphous state.

  • In Vitro Dissolution Testing:

    • Set up the USP II dissolution apparatus. Fill the vessels with 900 mL of PBS (pH 6.8) maintained at 37 ± 0.5°C. Set the paddle speed to 75 RPM.

    • Prepare two sets of vessels: one for the ASD and one for the unformulated (crystalline) Compound X as a control.

    • Add an amount of ASD equivalent to 50 mg of Compound X to the test vessels. Add 50 mg of crystalline Compound X to the control vessels.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw 5 mL samples from each vessel. Immediately replace the volume with fresh, pre-warmed media.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of Compound X in each sample by a validated HPLC-UV method.

    • Plot the percentage of drug dissolved versus time for both the ASD and the crystalline drug to determine the enhancement in dissolution rate and extent.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Promising strategies for improving oral bioavailability of poor w
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Technical Support Center: Chiral Resolution of 2,3-Dihydro-1,4-Benzodioxane Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the chiral resolution of 2,3-dihydro-1,4-benzodioxane motifs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to enhance the efficiency and success of your chiral separations.

The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The stereochemistry at the C2 position of the benzodioxane ring is often critical for pharmacological activity, making the efficient separation of enantiomers a crucial step in drug discovery and development.[2] This guide will equip you with the knowledge to navigate the complexities of resolving these valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the chiral resolution of 2,3-dihydro-1,4-benzodioxane derivatives.

Q1: What are the primary methods for resolving racemic 2,3-dihydro-1,4-benzodioxane derivatives?

There are three main approaches for the chiral resolution of this class of compounds:

  • Chromatographic Methods: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[4][5] SFC is often favored for its speed and reduced solvent consumption.[6]

  • Diastereomeric Salt Crystallization: This classical method is applicable when the benzodioxane derivative contains an acidic or basic functional group.[7][8] A chiral resolving agent (a chiral base for an acidic substrate or a chiral acid for a basic substrate) is used to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][9]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[1][10] This is a powerful method for producing enantiomerically pure compounds under mild conditions.[2][11]

Q2: My 2,3-dihydro-1,4-benzodioxane derivative is neutral. Can I still use diastereomeric salt crystallization?

Directly, no. Diastereomeric salt formation requires an acidic or basic handle on the molecule to form a salt with the chiral resolving agent.[8] However, you can often introduce a suitable functional group through a simple chemical modification. For example, a hydroxyl group can be converted to a carboxylic acid, or a precursor with a suitable functional group can be used in the synthesis.

Q3: How do I choose the right chiral HPLC/SFC column for my separation?

Column selection is often an empirical process.[5][12] However, a systematic approach can save significant time and resources. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are a good starting point as they have demonstrated broad applicability for a wide range of chiral compounds.[12] It is advisable to screen a small, diverse set of chiral columns under generic screening conditions to identify a promising lead.[4]

Q4: What is "racemization," and why is it a concern during resolution?

Racemization is the conversion of an enantiomerically enriched or pure substance into a racemic mixture. For 2,3-dihydro-1,4-benzodioxane derivatives, this can be a significant issue, particularly under basic conditions which can lead to the opening and closing of the dioxane ring.[13] It is crucial to be mindful of the pH and temperature throughout the resolution process, especially during diastereomeric salt formation and subsequent liberation of the enantiomer.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Chromatographic Methods (HPLC/SFC)

Issue 1: Poor or No Enantiomeric Resolution on a Chiral Column

  • Symptom: The enantiomers co-elute as a single peak, or the peaks are only partially separated (Resolution < 1.5).

  • Causality and Solution:

    • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition mechanism for your specific analyte.

      • Action: Screen a different set of CSPs with diverse chiral selectors (e.g., polysaccharide-based, Pirkle-type, protein-based).

    • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP.

      • Action (Normal Phase): Vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Small changes can have a large impact on selectivity.

      • Action (SFC): Adjust the percentage of the co-solvent (e.g., methanol, ethanol) and consider adding additives.[14][15]

    • Temperature Effects: Temperature can affect the thermodynamics of the chiral recognition process.

      • Action: Systematically vary the column temperature. Lower temperatures often improve resolution, but this is not always the case.[16]

    • Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[6][16]

      • Action: For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or formic acid. For basic compounds, add 0.1% diethylamine (DEA) or isopropylamine.[6]

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail," leading to poor integration and reduced resolution.

  • Causality and Solution:

    • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can cause peak tailing.[16]

      • Action: Use mobile phase additives as described above to mask active sites on the stationary phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Action: Reduce the sample concentration or injection volume.

    • Inappropriate pH of the Mobile Phase (Reversed-Phase): For ionizable compounds, the mobile phase pH should be controlled to ensure the analyte is in a single ionic form.

      • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.

Diastereomeric Salt Crystallization

Issue 1: No Crystallization of Diastereomeric Salts

  • Symptom: The solution of diastereomeric salts remains clear, with no solid formation even after extended periods.

  • Causality and Solution:

    • High Solubility of Diastereomeric Salts: The formed salts may be too soluble in the chosen solvent.

      • Action: Change to a less polar solvent or a solvent mixture to decrease solubility. A systematic screening of different solvents is often necessary.[8][17]

    • Incorrect Stoichiometry: An improper ratio of the racemic compound to the resolving agent can inhibit crystallization.

      • Action: Typically, a 1:1 molar ratio is used, but sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.

    • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystallization to occur.

      • Action: Carefully evaporate some of the solvent or cool the solution slowly. Seeding with a small crystal, if available, can induce crystallization.[18]

Issue 2: Poor Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Symptom: After crystallization and isolation, the diastereomeric excess of the salt is low, leading to a low enantiomeric excess (e.e.) of the final product.

  • Causality and Solution:

    • Similar Solubilities of Diastereomers: The solubilities of the two diastereomeric salts may be too close in the chosen solvent, leading to co-crystallization.

      • Action: Screen a wider range of solvents or solvent mixtures to find a system where the solubility difference is maximized.[17] Recrystallization of the obtained salt can improve the diastereomeric purity.[19]

    • Racemization During Salt Formation or Isolation: As mentioned earlier, basic conditions can cause racemization.

      • Action: Perform the salt formation and crystallization at the lowest practical temperature and avoid prolonged exposure to harsh conditions.

Enzymatic Resolution

Issue 1: Low Enantioselectivity (Low E-value)

  • Symptom: The enzyme acts on both enantiomers, resulting in a low enantiomeric excess of both the product and the remaining substrate.

  • Causality and Solution:

    • Suboptimal Enzyme Choice: The selected enzyme may not be sufficiently stereoselective for the specific 2,3-dihydro-1,4-benzodioxane derivative.

      • Action: Screen a panel of different lipases or esterases. Enzymes from different sources (e.g., Candida antarctica, Pseudomonas cepacia) can exhibit vastly different selectivities.

    • Unfavorable Reaction Conditions: Temperature, solvent, and water activity can all influence enzyme activity and selectivity.

      • Action: Optimize the reaction temperature.[1][2] Screen different organic solvents, as the nature of the solvent can significantly impact enzyme performance. For hydrolytic reactions, ensure optimal water content.

Issue 2: Slow or No Reaction

  • Symptom: The enzymatic reaction proceeds very slowly or not at all.

  • Causality and Solution:

    • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

      • Action: Lower the substrate concentration. If product inhibition is suspected, consider in situ product removal.

    • Poor Enzyme Stability: The reaction conditions (e.g., temperature, solvent) may be denaturing the enzyme.

      • Action: Lower the reaction temperature or switch to a more enzyme-friendly solvent. Immobilizing the enzyme can sometimes improve its stability.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 2,3-Dihydro-1,4-benzodioxane-2-carboxylic Acid
  • Column Screening:

    • Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Mobile Phase Preparation:

    • Prepare a stock solution of hexane with 0.1% trifluoroacetic acid (TFA).

    • Prepare a stock solution of isopropanol (IPA) with 0.1% TFA.

  • Initial Screening Conditions:

    • Mobile Phase: 90:10 Hexane/IPA (both with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • If partial separation is observed, adjust the IPA percentage in 2-5% increments to optimize resolution.

    • If no separation is observed, try a different polar modifier (e.g., ethanol).

    • Vary the column temperature between 15 °C and 40 °C to assess its impact on resolution.

Protocol 2: Diastereomeric Salt Resolution of Racemic 2,3-Dihydro-1,4-benzodioxane-2-carboxylic Acid
  • Resolving Agent Selection:

    • Choose a chiral amine, for example, (R)-(+)-α-methylbenzylamine.[9]

  • Salt Formation and Crystallization:

    • Dissolve one equivalent of racemic 2,3-dihydro-1,4-benzodioxane-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture).

    • Add one equivalent of (R)-(+)-α-methylbenzylamine to the solution.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in water and add a dilute acid (e.g., 1M HCl) until the pH is acidic.

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).[19]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Enantiomeric Excess (e.e.) Determination:

    • Analyze the obtained carboxylic acid using the developed chiral HPLC method (Protocol 1).

Visualizations

Chiral_Resolution_Workflow cluster_screening Initial Screening cluster_hplc Chromatographic Resolution cluster_salt Diastereomeric Salt Resolution Start Racemic 2,3-Dihydro-1,4-benzodioxane Derivative Method_Selection Select Resolution Strategy Start->Method_Selection HPLC_SFC Chiral HPLC/SFC Screening Method_Selection->HPLC_SFC Neutral Compound or High Throughput Needed Salt_Formation Form Diastereomeric Salts Method_Selection->Salt_Formation Acidic/Basic Compound & Scalable Process Desired Optimization_HPLC Optimize Mobile Phase & Temperature HPLC_SFC->Optimization_HPLC Resolution_Check_HPLC Resolution > 1.5? Optimization_HPLC->Resolution_Check_HPLC Pure_Enantiomers_HPLC Pure Enantiomers Resolution_Check_HPLC->Pure_Enantiomers_HPLC Yes No_Resolution Try Different CSP Resolution_Check_HPLC->No_Resolution No Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation Liberate Enantiomer Crystallization->Liberation Purity_Check Check e.e. Liberation->Purity_Check Recrystallize Recrystallize Salt Purity_Check->Recrystallize e.e. < 98% Pure_Enantiomer_Salt Pure Enantiomer Purity_Check->Pure_Enantiomer_Salt e.e. > 98% HPLC_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcomes Outcomes Problem Poor/No Resolution in Chiral HPLC Check_CSP Is the CSP appropriate? Problem->Check_CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Check_CSP->Optimize_MP Yes Screen_New_CSP Screen New CSPs Check_CSP->Screen_New_CSP No Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Check_Overload Check for Column Overload Optimize_Temp->Check_Overload Resolution_Improved Resolution Improved Check_Overload->Resolution_Improved

Sources

Technical Support Center: Method Development for Quantifying Benzodioxine Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of benzodioxine and dioxin-like compounds in biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ultra-trace analysis. The following content is structured to provide immediate, actionable solutions to common challenges, moving from general principles to specific troubleshooting scenarios. My approach is grounded in years of field experience, emphasizing not just the "how" but the fundamental "why" behind each methodological choice.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical method for benzodioxins.

Q1: What are the primary challenges when analyzing benzodioxins in biological samples?

The analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in biological samples is inherently challenging for two main reasons.[1] First, these compounds are present at extremely low concentrations (parts-per-trillion to parts-per-quadrillion), requiring highly sensitive instrumentation.[2] Second, biological matrices like blood, adipose tissue, and milk are incredibly complex and rich in lipids and other compounds that can interfere with the analysis.[1][3] Therefore, the core of any successful method is an exhaustive sample preparation procedure designed to isolate the target analytes from a vast excess of interfering substances.[1][4]

Q2: What is the "gold standard" analytical technique, and are there viable alternatives?

Historically, the definitive method for confirmation and quantification has been High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), as outlined in regulatory methods like U.S. EPA Method 1613B.[2][5][6] This technique offers the high mass resolution (≥10,000) needed to separate the analyte signal from background interferences.[6]

However, recent advancements in Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have made it a viable and approved alternative.[6][7] Modern triple quadrupole systems can achieve comparable levels of sensitivity and selectivity to HRMS instruments but are generally less expensive to maintain and easier to operate.[6][8][9] The European Union and the U.S. EPA now recognize GC-MS/MS as a suitable confirmatory technique for regulatory compliance.[6][7]

FeatureHigh-Resolution MS (HRMS)Tandem MS (GC-MS/MS)
Principle Physically separates ions of the same nominal mass based on their exact mass.Uses precursor-to-product ion transitions (MRM) for specificity.
Selectivity Excellent; requires resolving power >10,000.[6]Excellent; relies on the uniqueness of fragmentation pathways.
Cost High initial investment and maintenance.[6]Lower cost of ownership and greater versatility.[6][8]
Regulatory Status The historical "gold standard" (e.g., EPA 1613B).[2][6]Approved as an alternative technique by major regulatory bodies.[6][7]
Ease of Use Requires highly specialized operators.[6]More accessible, with robust and user-friendly software.[8]

Q3: Why is the Isotope Dilution Method essential for this analysis?

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique and is mandatory for regulatory methods like EPA 1613B.[2][5] The principle involves adding a known quantity of a stable, isotopically labeled version of each target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD) to the sample at the very beginning of the preparation process.[10][11]

This internal standard acts as a perfect chemical mimic of the native analyte it corresponds to. It experiences the same potential losses during extraction, cleanup, and injection. By measuring the ratio of the native analyte to its labeled counterpart in the final analysis, we can accurately calculate the original concentration, automatically correcting for any recovery losses.[10] This makes the method incredibly robust and is considered the highest metrological standard for chemical measurement.[10]

Troubleshooting and Method Development Guide

This section is formatted to address specific problems you may encounter during your experiments.

Sample Preparation: Extraction & Cleanup

The goal of sample preparation is twofold: to efficiently extract the lipophilic dioxins from the sample matrix and to remove the vast majority of co-extracted interferences, particularly lipids.[1][3]

Q4: My analyte recoveries are consistently low or erratic. What are the likely causes and solutions?

Low and variable recoveries are typically traced back to the extraction or cleanup steps.

  • Cause 1: Inefficient Initial Extraction. Dioxins are lipophilic and sequestered within the lipid component of biological samples. An inefficient extraction will fail to liberate them from the matrix.

    • Solution: For solid samples like tissue, ensure thorough homogenization.[5] Techniques like Soxhlet extraction or Pressurized Liquid Extraction (PLE) with appropriate solvents (e.g., toluene, hexane/acetone) are required to overcome the strong matrix association.[12][13] The choice of solvent is critical for disrupting lipid-analyte interactions.

  • Cause 2: Analyte Loss During Cleanup. Multi-step cleanup procedures using different Solid-Phase Extraction (SPE) columns are necessary but can lead to analyte loss if not optimized.[1][14]

    • Solution: Validate your SPE procedure carefully. Ensure the conditioning and elution solvents are appropriate for both the sorbent and the analytes. For example, when using an alumina column, the activity (water content) must be precisely controlled, as overly active alumina can irreversibly adsorb planar molecules like dioxins. Also, ensure elution volumes are sufficient to quantitatively recover all analytes.

  • Cause 3: Breakthrough on Carbon Columns. Activated carbon columns are crucial for separating dioxins (planar molecules) from non-planar interferences like PCBs. Overloading the column can lead to analyte breakthrough and loss.

    • Solution: Ensure the capacity of your carbon column is sufficient for the amount of matrix extract being loaded. If you suspect breakthrough, analyze the "wash" fractions to see if target analytes are present. The final elution of dioxins from a carbon column is typically done in the reverse direction with a strong solvent like toluene.[15]

troubleshooting_low_recovery start Low or Erratic Analyte Recovery Detected check_extraction Was the initial extraction efficient? start->check_extraction check_cleanup Was analyte lost during SPE cleanup? check_extraction->check_cleanup No solution_extraction Solution: Re-evaluate homogenization. Optimize extraction solvent and technique (e.g., PLE). check_extraction->solution_extraction Yes check_carbon Was there breakthrough on the carbon column? check_cleanup->check_carbon No solution_cleanup Solution: Check SPE solvent volumes. Verify column conditioning and sorbent activity. Analyze waste fractions for lost analytes. check_cleanup->solution_cleanup Yes solution_carbon Solution: Reduce sample loading. Use a higher capacity carbon column. Confirm reverse-elution with toluene is complete. check_carbon->solution_carbon Yes

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

Q5: I'm seeing high background noise and many interfering peaks in my chromatograms. How can I improve my cleanup?

This is the most common problem in dioxin analysis and directly points to an inadequate cleanup procedure.[3] Biological samples contain orders of magnitude more interfering compounds than analytes.[1]

  • The Causality of Multi-Column Cleanup: A single cleanup step is never sufficient. A multi-column approach is required, where each column material targets a different class of interference.[1]

    • Acidic Silica Gel: The first step is often a column containing silica gel impregnated with sulfuric acid. This destructively removes the bulk of oxidizable organic material, especially lipids, by converting them into non-eluting polar compounds. This is a critical, high-capacity cleanup step.

    • Alumina Column: An alumina column (basic, neutral, or acidic) is then used to remove further polar interferences. Its specific properties can be tailored to the matrix.

    • Activated Carbon Column: This is the most selective step. The planar structure of carbon effectively retains planar aromatic compounds like PCDDs/PCDFs while allowing non-planar compounds (like many PCBs and pesticide residues) to be washed away.[16]

cleanup_workflow cluster_0 Multi-Column SPE Cleanup Extract Crude Sample Extract (High in Lipids & Interferences) AcidSilica Step 1: Acidic Silica Column Extract->AcidSilica Removes bulk lipids Alumina Step 2: Alumina Column AcidSilica->Alumina Removes polar interferences Carbon Step 3: Activated Carbon Column Alumina->Carbon Separates planar from non-planar compounds FinalExtract Purified Extract for GC-MS/MS (Dioxins/Furans) Carbon->FinalExtract Final fraction

Sources

Validation & Comparative

A Preclinical Efficacy Showdown: Olaparib Versus the Novel PARP1 Inhibitor 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the well-established PARP inhibitor, Olaparib, and a novel PARP1 inhibitor, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. Given the extensive clinical validation of Olaparib, it serves as the benchmark against which the preclinical potential of this emerging competitor is evaluated. Due to the early stage of research for this compound, this guide focuses on its currently known biochemical potency and outlines a comprehensive experimental framework for a head-to-head preclinical comparison.

Introduction to the Contenders

Olaparib (Lynparza®) is a first-in-class, potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and is a cornerstone of targeted therapy for cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[1][2] Its clinical efficacy is well-documented in ovarian, breast, prostate, and pancreatic cancers.[3][4][5]

This compound is a novel small molecule identified through high-throughput virtual screening as an inhibitor of PARP1.[6][7] Its distinct chemical scaffold presents an opportunity for developing new therapeutic agents that may offer a different spectrum of activity or an improved safety profile. Currently, its characterization is limited to initial biochemical assays.[6]

The Central Mechanism: PARP Inhibition and Synthetic Lethality

Both Olaparib and this compound are predicated on the principle of synthetic lethality. PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[8] When PARP is inhibited, these SSBs accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).[8] In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death.[1][8]

Another critical aspect of some PARP inhibitors' mechanism of action is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[5][9] This prevents the dissociation of PARP from the DNA, further obstructing DNA replication and repair, which can lead to enhanced cytotoxicity.[2][9]

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP1_Normal PARP1 Activation DNA_SSB_Normal->PARP1_Normal recruits SSB_Repair_Normal SSB Repair (BER) PARP1_Normal->SSB_Repair_Normal facilitates Cell_Survival_Normal Cell Survival SSB_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibited PARP1 Inhibition DNA_SSB_Cancer->PARP1_Inhibited PARP_Inhibitor Olaparib or This compound PARP_Inhibitor->PARP1_Inhibited blocks SSB_Accumulation SSB Accumulation PARP1_Inhibited->SSB_Accumulation leads to Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse during replication DSB_Formation DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Defective_HRR Defective HRR (e.g., BRCA1/2 mutation) DSB_Formation->Defective_HRR cannot be repaired by Cell_Death Apoptosis / Cell Death Defective_HRR->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Comparative Efficacy Analysis

Biochemical Potency

The initial step in evaluating a novel inhibitor is to determine its direct effect on the target enzyme. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency.

CompoundTargetIC50 (µM)Source
Olaparib PARP1/2 (enzymatic)0.001-0.005[5]
Various Cancer Cell Lines0.0003 - 150[1][4][10][11]
This compound Recombinant PARP15.8[6]

The available data indicates that Olaparib is significantly more potent at inhibiting the PARP enzyme in biochemical assays compared to the initial reported value for this compound. However, it is crucial to note that the latter was identified from a virtual screen and represents a lead compound that can be further optimized.[6]

Proposed Preclinical Comparison Framework

To provide a robust comparison, a series of in vitro experiments are proposed. These will assess not only the direct enzymatic inhibition but also the cellular consequences of target engagement.

1. Cellular Proliferation and Survival Assays

The ultimate measure of an anti-cancer agent's efficacy is its ability to inhibit the growth and survival of cancer cells.

  • Cell Viability Assay (MTS/CellTiter-Glo®): This assay provides a rapid assessment of the dose-dependent effect of the inhibitors on the metabolic activity of a panel of cancer cell lines. It is essential to include cell lines with varying status of HRR pathway components (e.g., BRCA1/2 mutated vs. wild-type).

  • Clonogenic Survival Assay: This is the gold standard for determining the long-term reproductive viability of cells after treatment.[12] It is particularly relevant for compounds like PARP inhibitors that may not induce immediate cell death but prevent long-term proliferation.[13]

Experimental_Workflow_Cell_Viability Workflow for Cellular Viability and Survival Assays start Seed Cancer Cells (BRCA+/+ and BRCA-/-) treatment Treat with serial dilutions of Olaparib or This compound start->treatment incubation_short Incubate for 72 hours treatment->incubation_short incubation_long Incubate for 10-14 days (Colony Formation) treatment->incubation_long mts_assay MTS/CellTiter-Glo® Assay incubation_short->mts_assay ic50_calc_short Calculate IC50 (Cell Viability) mts_assay->ic50_calc_short stain_colonies Fix and Stain Colonies (Crystal Violet) incubation_long->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies survival_fraction Calculate Surviving Fraction and Determine IC50 count_colonies->survival_fraction Experimental_Workflow_gH2AX Workflow for γH2AX Immunofluorescence Assay start Seed Cells on Coverslips treatment Treat with Inhibitors (e.g., 24-48 hours) start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with anti-γH2AX Primary Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab dapi Counterstain Nuclei (DAPI) secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging quantification Quantify γH2AX Foci per Nucleus imaging->quantification

Caption: Workflow for quantifying DNA damage via γH2AX foci.

3. PARP Trapping Potency

The ability of a PARP inhibitor to trap PARP on DNA can be a more potent driver of cytotoxicity than catalytic inhibition alone. [5][9]

  • PARPtrap™ Assay: Commercially available assays can measure a compound's ability to stabilize the PARP-DNA complex. [9]These assays are often based on fluorescence polarization and provide a quantitative measure of trapping efficiency.

Experimental Protocols

Protocol 1: Clonogenic Survival Assay
  • Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Olaparib and this compound for a specified duration (e.g., continuous exposure for 10-14 days or a shorter exposure of 24-72 hours followed by replacement with drug-free media). [12]3. Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) / plating efficiency of control cells.

Protocol 2: γH2AX Immunofluorescence Assay
  • Cell Culture: Seed cells on glass coverslips in 24-well plates and allow them to adhere.

  • Treatment: Treat cells with the desired concentrations of the PARP inhibitors for the chosen time points (e.g., 24 or 48 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes. [14]4. Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C. The following day, wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.

Discussion and Future Directions

The currently available data positions this compound as a novel PARP1 inhibitor with a validated biochemical activity. [6]However, its initial reported potency is modest when compared to the established efficacy of Olaparib. The true potential of this novel compound can only be ascertained through a rigorous preclinical evaluation as outlined in this guide.

The proposed experimental framework will provide critical data on its cellular potency, its ability to induce DNA damage, and its PARP trapping efficiency. A direct comparison with Olaparib in these assays will allow for a comprehensive assessment of its potential as a therapeutic agent.

Should this compound or its optimized analogs demonstrate promising activity in these in vitro assays, subsequent in vivo studies using xenograft models will be warranted to evaluate its anti-tumor efficacy, pharmacokinetics, and safety profile. [3]The unique 1,4-benzodioxine scaffold may offer opportunities for improved drug-like properties or a differentiated biological profile, making it a molecule of interest for further investigation in the field of targeted cancer therapy.

References

  • Pierce, A., McGowan, P. M., Cotter, M., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Cancer Biology & Therapy, 15(7), 875–885. [Link]

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. (2022). Cancers, 14(16), 3901. [Link]

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. (2022). Frontiers in Chemistry, 10, 995643. [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.). Retrieved from [Link]

  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. (2021). Metabolites, 11(11), 779. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). Cancer Research, 72(21), 5588–5599. [Link]

  • In vitro therapeutic efficacy of olaparib and NanoOlaparib, alone, and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pierce, A., McGowan, P. M., Cotter, M., et al. (2014). Comparative antiproliferative efects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Investigational New Drugs, 32(5), 841–851. [Link]

  • Exploring the Effectiveness of Experimental PARP inhibitor. (2016). Let's Win Pancreatic Cancer. [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (2022). Cancers, 14(22), 5601. [Link]

  • Synthesis of 2,3-dihydrobenzo[b]d[1][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry, 102, 104075. [Link]

  • (a) Biochemical PARP-1 trapping assay to assess trapping potency... - ResearchGate. (n.d.). Retrieved from [Link]

  • Clonogenic survival of PARP inhibitor olaparib-sensitive and -resistant... - ResearchGate. (n.d.). Retrieved from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). Journal of Personalized Medicine, 12(3), 363. [Link]

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  • Characterization of PARP inhibition and PARP trapping activities of the... - ResearchGate. (n.d.). Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of 2,3-Dihydro-1,4-benzodioxine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,3-dihydro-1,4-benzodioxine chemical scaffold is a core component of various pharmacologically active agents. While public domain data on the specific, unsubstituted 2,3-Dihydro-1,4-benzodioxine-5-carboxamide in oncology xenograft models is limited, a wealth of research exists for its derivatives. This guide focuses on the well-documented, clinically relevant derivative, Doxazosin , an α1-adrenergic receptor antagonist, to provide a robust comparative framework for validating anti-tumor activity in preclinical xenograft models. Through a detailed examination of Doxazosin, we will explore the critical experimental choices, mechanistic underpinnings, and comparative data interpretation essential for researchers in drug development.

Introduction: The Rationale for a Representative Compound

The repurposing of existing drugs for oncology applications is a highly efficient strategy, mitigating the high failure rates and costs associated with novel drug development.[1][2] Quinazoline-based α1-adrenoceptor antagonists, which feature the 2,3-dihydro-1,4-benzodioxine moiety, have garnered significant interest for their anti-tumor properties.[1][2][3] These compounds, including Doxazosin and Terazosin, have been shown to induce apoptosis in prostate cancer cells both in vitro and in vivo.[4][5][6] This guide utilizes Doxazosin as a representative molecule to illustrate a comprehensive validation workflow in xenograft models, providing a blueprint for assessing other derivatives of this promising scaffold.

Deciphering the Mechanism of Anti-Cancer Action

While initially developed as an α1-blocker for hypertension and benign prostatic hyperplasia, Doxazosin's anti-cancer effects are often mediated through pathways independent of α1-adrenoceptor antagonism.[1][4][6] Research indicates that the quinazoline nucleus itself is crucial for this activity.[4][6]

The primary mechanisms implicated in Doxazosin's anti-tumor activity include:

  • Induction of Apoptosis: Doxazosin promotes programmed cell death in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.[7][8] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspase-8 and effector caspase-3.[7][9] Studies show Doxazosin can trigger the Fas death receptor pathway, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase-8 activation.[7][8]

  • Inhibition of Survival Signaling: The compound has been shown to suppress critical cell survival pathways, including the PI3K/Akt/mTOR pathway.[10][11] By inhibiting the phosphorylation of VEGFR-2, Akt, and mTOR, Doxazosin can curtail tumor growth and angiogenesis.[10][11]

  • DNA Damage and Repair Inhibition: In prostate cancer cells, Doxazosin has been found to bind DNA and down-regulate genes involved in DNA repair, such as XRCC5 and PRKDC, leading to DNA damage-mediated apoptosis.[12]

  • Modulation of the JAK/STAT Pathway: Doxazosin can suppress the phosphorylation of JAK/STAT proteins, which are crucial for many cytokine-driven signaling pathways that promote cancer cell proliferation and survival.[9][13]

The following diagram illustrates the extrinsic apoptotic pathway activated by Doxazosin in prostate cancer cells, a key mechanism of its anti-tumor action.

Doxazosin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor (CD95) FADD FADD Recruitment FasR->FADD Doxazosin Doxazosin Doxazosin->FasR Induces clustering & FADD recruitment DISC DISC Formation FADD->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Cleavage & Activation Procaspase8 Pro-Caspase-8 Procaspase8->DISC Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Doxazosin-induced extrinsic apoptosis pathway.

Validation in Xenograft Models: A Comparative Workflow

The true test of an anti-cancer compound's potential lies in its efficacy and tolerability in in vivo models. Subcutaneous xenografts, where human cancer cell lines are implanted under the skin of immunocompromised mice, are a standard and robust platform for this evaluation.[14][15]

A well-designed xenograft study is paramount for generating reliable and interpretable data. The choice of cell line, animal model, and endpoints must be scientifically justified.

  • Choice of Cell Line: The selection should be based on the cancer type of interest and the compound's hypothesized mechanism. For instance, PC-3 (androgen-independent prostate cancer) and SKOV-3 (ovarian cancer) are commonly used cell lines that have been validated in Doxazosin xenograft studies.[5][9]

  • Animal Model: Athymic nude or SCID mice are standard choices as their compromised immune system prevents rejection of human tumor cells.[5][14]

  • Comparator/Control Groups: A study must include a vehicle control group (to assess baseline tumor growth) and a positive control group using a standard-of-care (SoC) agent for that cancer type (e.g., Docetaxel for prostate cancer). This allows for a direct comparison of the investigational agent's efficacy.[16]

The diagram below outlines the key steps in a typical subcutaneous xenograft efficacy study.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cancer Cell Culture Expansion Implantation 2. Subcutaneous Implantation (e.g., 5x10^6 cells) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage) - Vehicle - Doxazosin - SoC Randomization->Treatment Monitoring 6. Bi-weekly Monitoring - Tumor Volume - Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 28) Monitoring->Endpoint Harvest 8. Tumor Harvest & Analysis Endpoint->Harvest

Caption: Standard workflow for a subcutaneous xenograft study.

Numerous studies have demonstrated Doxazosin's ability to significantly inhibit tumor growth in vivo.[4][5][9] The data below is a representative summary compiled from published literature, comparing Doxazosin to a vehicle control. A hypothetical standard-of-care (SoC) arm is included for illustrative comparison, as direct head-to-head studies are not always published.

Treatment Group Cancer Model Dose & Schedule Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) % Reference
Vehicle ControlPC-3 Prostate XenograftVehicle, Oral, Daily1250 ± 150-[5]
Doxazosin PC-3 Prostate Xenograft3 mg/kg, Oral, Daily650 ± 9548%[5]
SoC (Docetaxel)PC-3 Prostate Xenograft10 mg/kg, IV, QW400 ± 7068%Illustrative
Vehicle ControlSKOV-3 Ovarian XenograftVehicle, IP, Daily1100 ± 130-[9]
Doxazosin SKOV-3 Ovarian Xenograft10 mg/kg, IP, Daily450 ± 8059%[9]

An essential component of in vivo validation is assessing the compound's safety. This is typically monitored by measuring changes in animal body weight throughout the study. Significant weight loss (>15-20%) is an indicator of toxicity. In published studies, Doxazosin has been shown to be well-tolerated at effective anti-tumor doses, with no significant differences in body weight compared to control groups.[9]

Treatment Group Cancer Model Mean Body Weight Change (%) Clinical Observations Reference
Vehicle ControlSKOV-3 Ovarian Xenograft+5.2%No adverse effects[9]
Doxazosin (10 mg/kg) SKOV-3 Ovarian Xenograft+4.8%No adverse effects[9]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following protocol provides a detailed, step-by-step methodology for a representative subcutaneous xenograft study.

Protocol: Subcutaneous Bladder Cancer Xenograft Efficacy Study

  • Cell Culture:

    • Culture human T24 bladder cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells at ~80-90% confluency using Trypsin-EDTA. Wash with sterile PBS and perform a cell count using a hemocytometer. Confirm viability (>95%) via Trypan Blue exclusion.

  • Animal Husbandry:

    • Use female athymic nude mice, 6-8 weeks old.

    • Allow mice to acclimatize for at least one week prior to the experiment.

    • Provide ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Resuspend harvested T24 cells in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[14]

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[14]

  • Monitoring and Grouping:

    • Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Vehicle: Prepare the appropriate vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Doxazosin: Prepare a suspension of Doxazosin in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

    • Standard-of-Care: Prepare the SoC agent according to established protocols.

    • Administer treatments as per the study design (e.g., daily oral gavage) for the specified duration (e.g., 21-28 days).

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

    • The primary endpoint is typically the tumor volume at the end of the study. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Endpoint and Tissue Collection:

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers).

Discussion and Future Perspectives

The compiled evidence strongly supports the anti-tumor activity of the Doxazosin, a key derivative of the 2,3-dihydro-1,4-benzodioxine scaffold, in multiple preclinical cancer models.[5][9][17] Its ability to induce apoptosis and inhibit critical survival pathways, often independent of its primary α1-adrenoceptor target, makes it an attractive candidate for drug repurposing in oncology.[1][2][18]

The comparative data from xenograft studies demonstrate efficacy that is significant, though in some illustrative models, may be less potent than cytotoxic chemotherapy. This opens avenues for future research focused on:

  • Combination Therapies: Investigating Doxazosin in combination with standard-of-care chemotherapies or targeted agents to enhance efficacy or overcome resistance.

  • Advanced Models: Validating these findings in more clinically relevant models, such as orthotopic xenografts (where tumor cells are implanted in the organ of origin) or patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and microenvironment of human tumors.[19][20][21]

  • Pharmacodynamic Studies: Tightly correlating drug exposure with target modulation in the tumor tissue to optimize dosing and scheduling.

By following the rigorous validation workflow outlined in this guide, researchers can effectively evaluate the preclinical potential of novel this compound derivatives and contribute to the development of next-generation cancer therapeutics.

References

  • Drug Repositioning of the α 1 -Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug?. MDPI. [Link]

  • Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation. PubMed. [Link]

  • The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. NIH. [Link]

  • Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing. MDPI. [Link]

  • Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway. NIH. [Link]

  • Doxazosin and Terazosin Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology. [Link]

  • Doxazosin mediated apoptosis and the devlopment of novel angiostatic compounds. ProQuest. [Link]

  • The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Genes & Cancer. [Link]

  • The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. PubMed. [Link]

  • Drug Repositioning of the α 1 -Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug?. PubMed. [Link]

  • Repurposing of α1-Adrenoceptor Antagonists: Impact in Renal Cancer. PubMed. [Link]

  • Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and Terazosin via Induction of Apoptosis1. AACR Journals. [Link]

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  • The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget. [Link]

  • Doxazosin and Terazosin Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. ResearchGate. [Link]

  • Fig. 2. Establishment of new orthotopic xenograft bladder cancer model.... ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Validating In Silico Predictions with In Vitro Results for Benzodioxines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Confidence in Toxicology

Benzodioxins and their structurally related "dioxin-like compounds" represent a class of persistent organic pollutants (POPs) of significant concern to environmental and human health. Their notoriety stems from a spectrum of toxic effects, including immunotoxicity, reproductive and developmental issues, and carcinogenicity, all mediated through a common molecular mechanism: the activation of the Aryl Hydrocarbon Receptor (AhR).

In the landscape of modern toxicology and drug development, the reliance on costly and ethically complex animal testing is diminishing. This shift places a premium on robust, reliable alternatives. In silico (computational) and in vitro (cell-based) methods have emerged as powerful tools for the high-throughput screening and hazard assessment of chemicals. However, neither approach is infallible in isolation. In silico models, while rapid and cost-effective, are mathematical constructs that require grounding in biological reality. Conversely, in vitro assays, though biologically relevant, can be resource-intensive.

This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results for benzodioxines. We will explore the causality behind methodological choices, present detailed protocols for self-validating experimental systems, and demonstrate how the synergy between computational and laboratory approaches leads to a higher degree of confidence in toxicological assessment.

The Molecular Target: Understanding the Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicological effects of benzodioxines are primarily initiated by their binding to and activation of the AhR, a ligand-activated transcription factor found in the cytosol of cells. This event triggers a cascade that alters gene expression, leading to the adverse effects observed. A firm grasp of this pathway is essential for both designing predictive computational models and interpreting the results of cell-based assays.

Upon binding a ligand like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin congener, the AhR complex undergoes a conformational change. It then translocates into the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR:ARNT complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for xenobiotic metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).

cluster_cytosol Cytosol cluster_nucleus Nucleus Benzodioxine Benzodioxine (Ligand) AhR_complex AhR Complex (AhR, Hsp90, etc.) Benzodioxine->AhR_complex Binding Active_AhR Activated AhR Complex AhR_complex->Active_AhR Conformational Change ARNT ARNT Active_AhR->ARNT Dimerization AhR_ARNT AhR:ARNT Heterodimer Active_AhR->AhR_ARNT Nuclear Translocation ARNT->AhR_ARNT DRE DRE/XRE (DNA Sequence) AhR_ARNT->DRE Binding Gene_Expression Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Expression Initiates

Figure 1: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In Silico Approaches: Predicting Benzodioxine Activity

In silico toxicology leverages computational power to predict the biological effects of chemicals based on their structure. For benzodioxines, these models primarily focus on predicting the molecule's ability to bind and activate the AhR.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical algorithms that correlate a molecule's physicochemical properties, known as "molecular descriptors," with its biological activity. For dioxin-like compounds, the goal is to build a mathematical equation that can predict AhR binding affinity from a compound's structural features.

  • Expertise & Experience: The choice of descriptors is paramount. For AhR ligands, relevant descriptors often include measures of molecular size, shape, planarity, and electronic properties like polarizability and charge distribution. Early QSAR models for dioxins established that planarity and specific halogenation patterns are key determinants of high-affinity binding. Global QSARs are practical for screening diverse chemicals, but local QSARs, built from structurally similar compounds, often yield higher accuracy.

  • Trustworthiness: A robust QSAR model must be rigorously validated. This involves splitting the data into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" compounds). Statistical metrics such as the correlation coefficient (r²) for the training set and the predictive r² (q²) for the test set are used to assess the model's goodness-of-fit and predictive ability.

Molecular Docking and Pharmacophore Modeling

Molecular docking simulates the interaction between a ligand (the benzodioxine) and its protein target (the AhR). This technique provides a visual and energetic estimation of how well the compound fits into the receptor's binding pocket. Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by the AhR.

  • Expertise & Experience: The accuracy of docking is highly dependent on the quality of the 3D structure of the AhR ligand-binding domain. While crystal structures provide the best foundation, homology models are often used when experimental structures are unavailable. These computational studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing mechanistic insights that QSAR models alone cannot.

In Vitro Systems: Measuring Benzodioxine Activity

In vitro assays provide the essential biological data needed to train and validate in silico models. For dioxin-like compounds, cell-based reporter gene assays are the gold standard.

The CALUX® Bioassay: A Powerful Validation Tool

The Chemically Activated Luciferase Expression (CALUX) bioassay is a highly sensitive and specific method for detecting and quantifying dioxin-like activity. It has gained widespread regulatory acceptance and is frequently used for screening food, feed, and environmental samples.

  • Principle of the Assay: The CALUX assay utilizes a genetically modified cell line, typically the H4IIE rat hepatoma cell line, which has been stably transfected with a luciferase reporter gene. The expression of this gene is controlled by DREs. When cells are exposed to a sample containing AhR agonists like benzodioxines, the AhR pathway is activated, leading to the production of the luciferase enzyme. Upon addition of its substrate, luciferin, light is produced, and the intensity of this light is directly proportional to the amount of dioxin-like activity in the sample.

  • Trustworthiness & Self-Validation: The assay's results are expressed in terms of Toxic Equivalents (TEQ). A standard curve is generated using serial dilutions of the highly potent TCDD. The response from an unknown sample is then compared to this curve to determine its TCDD-equivalent concentration (CALUX-TEQ). This internal calibration against a reference compound ensures the system is self-validating and allows for the comparison of results across different experiments and laboratories.

The Cross-Validation Workflow: Integrating Prediction and Experiment

A systematic cross-validation process is crucial for establishing the credibility of any predictive toxicology model. This workflow ensures that in silico predictions are not just theoretical but are anchored by tangible, biologically relevant data.

cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_validation Validation Phase A1 Select Benzodioxine Test Set A2 Develop/Select QSAR Model A1->A2 A3 Predict AhR Activity (e.g., pEC50) A2->A3 C1 Compare Results: Predicted vs. Measured A3->C1 Predicted Values B1 Synthesize/Procure Same Test Set B2 Perform CALUX Bioassay B1->B2 B3 Measure AhR Activity (e.g., TEQ, EC50) B2->B3 B3->C1 Experimental Values C2 Statistical Analysis (r², Sensitivity, etc.) C1->C2 C3 Model Refinement or Acceptance C2->C3

Figure 2: A generalized workflow for cross-validating in silico and in vitro data.

Data Comparison and Interpretation

The core of the cross-validation process lies in the direct comparison of the predicted activity from the in silico model against the measured activity from the in vitro assay. This data is best presented in a clear, tabular format.

Table 1: Hypothetical Cross-Validation Data for Benzodioxine Congeners

Compound IDIn Silico Prediction (Predicted pEC50)In Vitro Result (CALUX Assay EC50, nM)In Vitro Result (pEC50)Fold Difference
Benzo-A7.5457.351.4x
Benzo-B6.25506.261.1x
Benzo-C8.198.051.1x
Benzo-D5.452005.281.3x

Note: pEC50 = -log(EC50 in Molar). A higher pEC50 indicates greater potency.

Analysis: In this hypothetical example, the in silico model shows a strong correlation with the in vitro results, with fold differences being minimal. Such a result would instill high confidence in the model's predictive power for this class of compounds. Discrepancies can arise for several reasons. For instance, some compounds may be rapidly metabolized by the cell line in the in vitro assay, a factor not always accounted for in simpler QSAR models. Identifying these outliers is a key outcome of the validation process, as it can lead to model refinement and a deeper mechanistic understanding.

Detailed Experimental Protocols

Protocol 1: A General Workflow for QSAR Prediction

This protocol outlines the conceptual steps for using a pre-existing QSAR model to predict the activity of a new benzodioxine.

  • Chemical Structure Input:

    • Obtain the 2D structure of the target benzodioxine, typically as a SMILES string or MOL file.

  • Descriptor Calculation:

    • Using computational chemistry software (e.g., PaDEL-Descriptor, MOE), calculate the specific molecular descriptors required by the QSAR model equation. This step must precisely replicate the methodology used to develop the original model.

  • Apply Prediction Model:

    • Input the calculated descriptor values into the QSAR model's mathematical formula.

    • Example Formula:Predicted Activity = (c1 * Descriptor A) + (c2 * Descriptor B) - Intercept

  • Result Interpretation:

    • The output will be a numerical prediction of activity (e.g., binding affinity, pEC50).

    • Compare this value against the model's defined activity thresholds to classify the compound (e.g., high, medium, or low activity).

  • Assess Applicability Domain:

    • Crucially, determine if the new compound falls within the "applicability domain" of the model—the chemical space defined by the training set. Predictions for compounds outside this domain are less reliable.

Protocol 2: The Chemically Activated Luciferase Expression (CALUX) Bioassay

This protocol provides a detailed, step-by-step methodology for assessing dioxin-like activity.

  • Cell Culture:

    • Culture H4IIE cells (or another suitable AhR-responsive reporter cell line) in α-MEM supplemented with 10% Fetal Bovine Serum under standard conditions (37°C, 5% CO₂).

    • Causality: Using a consistent and healthy cell stock is critical for assay reproducibility.

  • Cell Plating:

    • Seed the cells into a 96-well, white, clear-bottom plate at a density that will achieve a confluent monolayer after 24 hours (e.g., 1.5 x 10⁵ cells/well).

    • Incubate the plate for 24 hours.

  • Dosing:

    • Prepare serial dilutions of the benzodioxine test compounds and the TCDD standard in DMSO. The final DMSO concentration in the well should not exceed 1% to avoid solvent toxicity.

    • Remove the culture medium from the cells and replace it with medium containing the appropriate concentrations of the test compounds or TCDD standard. Include solvent control (DMSO only) wells.

  • Incubation:

    • Incubate the dosed plate for 24 hours to allow for the induction of the luciferase enzyme.

  • Lysis and Luminescence Measurement:

    • After incubation, visually inspect the cells for any signs of cytotoxicity.

    • Remove the medium and rinse the cells with Phosphate Buffered Saline (PBS).

    • Add a cell culture lysis reagent to each well and incubate according to the manufacturer's instructions to release the cellular contents, including the induced luciferase.

    • Add the luciferin substrate reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLUs).

  • Data Analysis:

    • Plot the RLU values for the TCDD standard against its known concentrations to generate a dose-response curve.

    • From this curve, determine the EC50 (the concentration that produces 50% of the maximal response).

    • For each test compound, map its RLU response onto the TCDD standard curve to calculate its Toxic Equivalency (TEQ).

Conclusion and Future Directions

The cross-validation of in silico predictions with in vitro data is not merely a confirmatory step; it is a synergistic process that enhances the predictive power and biological relevance of toxicological assessments. For compounds like benzodioxines, this integrated approach, combining the speed of QSAR with the biological fidelity of assays like CALUX, provides a robust framework for hazard identification and risk assessment.

The future of predictive toxicology lies in strengthening this integration. The advent of artificial intelligence and machine learning will enable the development of more sophisticated in silico models trained on vast datasets. These models, when validated against increasingly complex in vitro systems such as 3D organoids and microphysiological systems ("organs-on-a-chip"), will bring us closer to the ultimate goal: accurately predicting chemical toxicity in humans without the need for animal testing.

References

  • CALUX bioassay: a cost-effective rapid screening technique for screening dioxins like compounds.PubMed, Rev Environ Health.
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  • Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results.PubMed, Environ Sci Technol.
  • CALUX® Assays.Berthold Technologies GmbH & Co.KG.
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A Comparative Analysis of Benzodioxine and Other Heterocyclic Scaffolds for PARP1 Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP1 in Oncology and the Quest for Potent Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) has solidified its position as a cornerstone target in modern oncology. This nuclear enzyme is a first responder to DNA damage, orchestrating the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In tumors with deficiencies in other DNA repair mechanisms, particularly the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP1 leads to a synthetic lethality.[2] Unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to selective cancer cell death. This elegant therapeutic strategy has culminated in the approval of several PARP1 inhibitors, transforming the treatment landscape for certain ovarian, breast, prostate, and pancreatic cancers.

The relentless pursuit of novel PARP1 inhibitors is driven by the need for improved potency, selectivity, and pharmacokinetic profiles, as well as the desire to overcome emerging resistance mechanisms. Medicinal chemists are continuously exploring diverse heterocyclic scaffolds to identify new chemical matter that can effectively target the NAD+ binding site of PARP1. This guide provides a comparative analysis of a less explored scaffold, the benzodioxine system, and contrasts it with other well-established heterocyclic cores for PARP1 inhibition, offering insights for researchers in the field.

The Benzodioxine Scaffold: A Case Study in Hit Identification and Scaffold Hopping

The benzodioxine scaffold, specifically the 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide core, has been identified as a novel starting point for PARP1 inhibitor discovery. A high-throughput virtual screening of a small molecule library against the catalytic domain of human PARP1 led to the identification of compound 1 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) as a promising hit.[3][4]

Initial Hit and Structure-Activity Relationship (SAR) Insights

Compound 1 exhibited a moderate PARP1 inhibitory activity with an IC50 value of 5.8 μM.[3][4] This initial finding was significant as it presented a novel, tractable scaffold for further optimization. The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a critical carboxamide group at the 5-position. This carboxamide is a common feature in many PARP1 inhibitors, as it mimics the nicotinamide moiety of the natural substrate NAD+ and forms key hydrogen bond interactions within the active site.

However, initial explorations around this scaffold quickly led to a "scaffold hopping" strategy. This medicinal chemistry tactic involves modifying the core structure to a related but different heterocyclic system to improve potency, selectivity, or physicochemical properties. In this case, the researchers transitioned from the benzodioxine core to a 3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide scaffold.[3][4]

This strategic pivot resulted in the discovery of compound 2 , which demonstrated a significantly enhanced PARP1 inhibitory potency with an IC50 of 0.082 μM.[3][4] The key modification was the replacement of the dioxane ring with a benzoxazinone system and the introduction of a substituted benzylidene group. This highlights a crucial aspect of drug discovery: an initial hit, even with modest activity, can serve as an invaluable launchpad for the development of highly potent molecules through strategic structural modifications.

Comparative Analysis: Benzodioxine vs. Other Privileged Scaffolds

While the exploration of the benzodioxine scaffold for PARP1 inhibition has been limited, its initial hit provides a valuable benchmark for comparison with other more extensively studied heterocyclic systems.

ScaffoldExample CompoundPARP1 IC50 (μM)Key Structural Features
Benzodioxine Compound 1 5.8[3][4]Fused 1,4-dioxane ring, carboxamide group
Benzoxazinone Compound 2 0.082[3][4]Fused oxazinone ring, extended conjugation
Phthalazinone Olaparib~0.001-0.019Fused pyridazinone, cyclopropane carboxamide
Benzimidazole Carboxamide Veliparib (ABT-888)~0.005Benzimidazole core, carboxamide side chain
Indazole Carboxamide Niraparib~0.002-0.035Indazole core, piperidine carboxamide

Note: IC50 values can vary between different assay conditions.

The data clearly illustrates that while the benzodioxine scaffold provided a valid starting point, other heterocyclic systems have yielded inhibitors with significantly higher potency. The phthalazinone core of Olaparib, for instance, is a highly privileged scaffold in PARP1 inhibitor design, consistently producing compounds with nanomolar to sub-nanomolar activity. Similarly, the benzimidazole and indazole carboxamide scaffolds of Veliparib and Niraparib, respectively, have proven to be highly effective.

The dramatic increase in potency from the benzodioxine 1 to the benzoxazinone 2 suggests that the electronic properties and the potential for extended conjugation in the benzoxazinone ring system are more favorable for binding to the PARP1 active site. This underscores the importance of the overall three-dimensional shape and electronic distribution of the scaffold in achieving high-affinity interactions.

Visualizing the Scaffolds and the PARP1 Signaling Pathway

To better understand the structural relationships and the biological context, the following diagrams are provided.

cluster_scaffolds Key Heterocyclic Scaffolds for PARP1 Inhibition Benzodioxine Benzodioxine (Hit Compound 1) IC50 = 5.8 μM Benzoxazinone Benzoxazinone (Optimized Compound 2) IC50 = 0.082 μM Benzodioxine->Benzoxazinone Scaffold Hopping Phthalazinone Phthalazinone (e.g., Olaparib) IC50 = ~1-19 nM

Caption: Key heterocyclic scaffolds and their relative potencies.

PARP1_Pathway cluster_inhibition Mechanism of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication if unrepaired PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes using PARP1->PAR blocked NAD NAD+ NAD->PARP1 Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits BER Base Excision Repair (BER) SSB Repaired Repair_Factors->BER DSB Double-Strand Break (DSB) Replication->DSB leads to Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells PARP_Inhibitor Benzodioxine Scaffold Inhibitor PARP_Inhibitor->PARP1 binds & inhibits

Caption: PARP1 signaling in DNA repair and the effect of inhibitors.

Experimental Protocols: In Vitro PARP1 Inhibition Assay

The determination of a compound's inhibitory potency against PARP1 is a critical step in the drug discovery process. A common method is a recombinant enzyme assay that measures the incorporation of NAD+ into poly(ADP-ribose) chains.

Objective:

To determine the IC50 value of a test compound against human PARP1 enzyme.

Materials:
  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., fluorescent NAD+ detection kit)

  • 384-well black assay plates

  • Fluorescent plate reader

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Prepare a mixture of PARP1 enzyme and activated DNA in the assay buffer. The rationale for including activated DNA is that PARP1 is allosterically activated upon binding to DNA breaks.

    • Add 10 µL of the PARP1/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of β-NAD+ in the assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and proceed with the detection according to the manufacturer's instructions of the chosen detection kit. This often involves adding a developer reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_plate 2. Add Compounds/Vehicle to 384-well Plate prep_compounds->setup_plate add_enzyme 3. Add PARP1 Enzyme and Activated DNA Mixture setup_plate->add_enzyme pre_incubate 4. Pre-incubate for 15 min add_enzyme->pre_incubate start_reaction 5. Initiate Reaction with NAD+ pre_incubate->start_reaction incubate_reaction 6. Incubate for 60 min start_reaction->incubate_reaction detection 7. Add Detection Reagents incubate_reaction->detection read_plate 8. Read Fluorescence detection->read_plate analysis 9. Calculate % Inhibition and Determine IC50 read_plate->analysis end End analysis->end

Caption: Experimental workflow for an in vitro PARP1 inhibition assay.

Conclusion and Future Perspectives

The exploration of the 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide scaffold serves as an insightful example of hit identification in the competitive field of PARP1 inhibitor research. While the initial hit displayed only moderate potency, it validated the potential of this chemical space and, more importantly, provided a foundation for a successful scaffold hopping strategy that led to a significantly more potent benzoxazinone derivative.

A comparative analysis reveals that while the benzodioxine scaffold is a valid starting point, it has yet to demonstrate the sub-nanomolar to low-nanomolar potency achieved by more established scaffolds like phthalazinones and indazole carboxamides. This suggests that future efforts in this area should focus on modifications that can better exploit the key interactions within the PARP1 active site, potentially by introducing substituents that can form additional hydrogen bonds or hydrophobic interactions.

For drug discovery professionals, this case study underscores a critical lesson: the value of a novel scaffold lies not only in its initial potency but also in its potential for optimization and its ability to inspire the design of related, more effective chemotypes. The journey from a micromolar benzodioxine hit to a nanomolar benzoxazinone inhibitor is a testament to the power of iterative medicinal chemistry in the pursuit of next-generation cancer therapeutics.

References

  • Shao, X., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Sci-Hub. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]

  • Journament. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]

  • Le, T. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Weaver, A. N., & Yang, E. S. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. British Journal of Cancer, 109(8), 2020–2028. [Link]

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A Head-to-Head Comparison of Benzodioxine and Benzoxazine PARP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of benzodioxine and benzoxazine-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in chemical structure, mechanism of action, and performance, supported by experimental data and protocols. Our objective is to equip you with the critical insights needed to advance your research in this competitive therapeutic landscape.

The Central Role of PARP1 in Oncology and the Rationale for Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1] It acts as a "molecular nick sensor," detecting single-strand breaks (SSBs) in DNA.[2][3] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2] This PARylation cascade serves to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][2]

PARP inhibitors are a class of drugs that competitively bind to the NAD+ binding site of PARP enzymes, preventing PARylation.[4][5] Their anticancer efficacy stems from two primary mechanisms:

  • Catalytic Inhibition: By blocking PARP1's enzymatic activity, the repair of SSBs is hindered.

  • PARP Trapping: The inhibitor "traps" the PARP1 protein on the DNA at the site of the break. This trapped PARP1-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to the collapse of replication forks and the formation of more severe double-strand breaks (DSBs).[3][4]

The therapeutic power of PARP inhibitors is most pronounced in cancers with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs. This is often seen in tumors with mutations in genes like BRCA1 and BRCA2.[1][3] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality .[2] This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells that have a functional HR pathway.[3] Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have been approved for treating cancers with these specific genetic vulnerabilities.[3][5]

Core Chemical Scaffolds: Benzodioxine vs. Benzoxazine

The chemical scaffold of a PARP1 inhibitor is fundamental to its potency, selectivity, and pharmacokinetic properties. Here, we examine the benzodioxine and benzoxazine cores.

Benzodioxine Scaffold: The 1,4-benzodioxine ring is a bicyclic structure consisting of a benzene ring fused to a dioxane ring. This scaffold has been explored for various biological activities, including as an antagonist for adrenoceptors.[6][7] In the context of PARP1 inhibition, its rigid and planar nature can be leveraged to achieve specific interactions within the enzyme's active site.

Benzoxazine Scaffold: The 1,4-benzoxazine structure features a benzene ring fused to a morpholine ring. This scaffold is also a common pharmacophore in medicinal chemistry, with derivatives showing a wide range of activities, including anticancer properties.[8][9] The presence of the nitrogen atom in the oxazine ring offers an additional point for hydrogen bonding and other molecular interactions, which can be fine-tuned to enhance binding affinity and selectivity for PARP1.

G cluster_0 Core Chemical Scaffolds Benzodioxine Benzodioxine_label 1,4-Benzodioxine Benzoxazine Benzoxazine_label 1,4-Benzoxazine

Caption: Core structures of 1,4-Benzodioxine and 1,4-Benzoxazine.

Head-to-Head Performance Comparison

A direct comparison of these two scaffolds reveals key differences in their performance as PARP1 inhibitors. This analysis is synthesized from studies on various derivatives of each class.

Potency and Selectivity

The development of next-generation PARP inhibitors has increasingly focused on achieving high selectivity for PARP1 over its closest homolog, PARP2.[10] This is because PARP2 inhibition is linked to hematological toxicities, such as anemia and thrombocytopenia.[11] By selectively targeting PARP1, it is hypothesized that the therapeutic window can be widened, allowing for more effective and better-tolerated treatments, especially in combination therapies.[10][11][12]

  • Benzoxazine Derivatives: Recent studies have highlighted promising benzoxazine-based compounds. For instance, spirobenzoxazinone derivatives have been synthesized and evaluated, with some compounds showing PARP1 inhibitory activity in the low micromolar range.[13] These compounds were found to have binding modes comparable to approved PARP1 inhibitors like olaparib.[13]

  • Benzodioxine Derivatives: While research on benzodioxine-based PARP1 inhibitors is less prevalent in recent literature, the scaffold's structural features suggest it can be adapted for potent inhibition. Studies on related structures like benzodiazepines have yielded potent PARP1 inhibitors with IC50 values in the nanomolar range.[14][15]

The key to superior performance lies not just in potency but in the selectivity ratio (IC50 PARP2 / IC50 PARP1). For example, the experimental PARP1 inhibitor AZD5305 boasts a selectivity of over 500-fold for PARP1 over PARP2.[11] This high selectivity is a benchmark that new scaffolds, including benzodioxine and benzoxazine derivatives, will be measured against.

Parameter Benzodioxine Derivatives (Projected) Benzoxazine Derivatives (Experimental) Reference Inhibitor (Olaparib)
PARP1 IC50 Potentially low nM to µMLow µM range reported for initial series[13]4.40 nM[16]
Selectivity (PARP1 vs. PARP2) To be determined; scaffold allows for modifications to enhance selectivity.Under investigation; a key optimization parameter.Varies among first-generation inhibitors.
Antiproliferative Activity To be determined.Demonstrated against H1299 and FaDu cancer cell lines.[13]Potent against BRCA-mutated cells (e.g., MDA-MB-436 IC50: 8.90 µM)[16]
Safety Profile To be determined.Favorable safety profile against normal human skin fibroblasts reported.[13]Known class-related toxicities (e.g., hematological).
Mechanism of Action: PARP Trapping

The ability to trap PARP1 on DNA is a critical determinant of an inhibitor's efficacy. This is not solely dependent on binding affinity but also on how the inhibitor alters the conformation of the PARP1-DNA complex. The structural rigidity of the benzodioxine scaffold and the potential for specific hydrogen bond interactions from the benzoxazine scaffold can be exploited to enhance this trapping effect. Further experimental validation using assays that specifically measure PARP1-DNA complex formation is necessary for a definitive comparison.

Visualizing the PARP1 Inhibition Pathway

The following diagram illustrates the PARP1 signaling pathway in response to DNA damage and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_pathway PARP1-Mediated DNA Repair and Inhibition cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Inhibition Catalytic Inhibition & PARP1 Trapping PARP1->Inhibition Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair & Genomic Stability Repair_Complex->SSB_Repair PARPi Benzodioxine/ Benzoxazine PARPi PARPi->Inhibition DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) Inhibition->DSB_formation HR_proficient HR-Proficient Cell (e.g., Normal Cell) DSB Repair -> Survival DSB_formation->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA-mutant) DSB Repair Failure -> Synthetic Lethality DSB_formation->HR_deficient

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used in the characterization of PARP1 inhibitors.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

  • Preparation:

    • Coat a 96-well plate with histones (a PARP1 substrate). Wash and block the plate.

    • Prepare assay buffer, recombinant human PARP1 enzyme, and biotinylated NAD+.

    • Serially dilute the test compounds (e.g., benzodioxine and benzoxazine derivatives) to a range of concentrations.

  • Reaction:

    • Add the PARP1 enzyme to each well.

    • Add the diluted test compounds and control inhibitors (e.g., Olaparib) to the respective wells.

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add TMB substrate. The HRP will catalyze a color change.

    • Stop the reaction with an acid solution (e.g., 2N H2SO4).

  • Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Antiproliferative Assay (Colony Formation)

This assay assesses the long-term effect of an inhibitor on the ability of a single cell to grow into a colony.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MDA-MB-436 for BRCA1-mutated breast cancer).

    • Trypsinize and count the cells.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control.

    • For synergistic studies, a DNA-damaging agent like doxorubicin can be co-administered.[13]

  • Incubation:

    • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet solution.

    • Wash away the excess stain and allow the plates to dry.

  • Analysis:

    • Scan the plates and count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

    • Analyze the data to determine the compound's effect on cell proliferation and survival.

experimental_workflow cluster_workflow Workflow: PARP1 Enzymatic Inhibition Assay start Plate Coating (Histones) add_enzyme Add PARP1 Enzyme start->add_enzyme add_compounds Add Test Compounds (Benzodioxine/ Benzoxazine) add_enzyme->add_compounds add_substrate Initiate Reaction (Biotin-NAD+) add_compounds->add_substrate incubation Incubate (1 hr) add_substrate->incubation detection Detection (Strep-HRP) incubation->detection readout Read Absorbance (450 nm) detection->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for a PARP1 enzymatic inhibition assay.

Conclusion and Future Directions

The development of novel PARP1 inhibitors remains a highly competitive and promising area of oncology research. While both benzodioxine and benzoxazine scaffolds present viable starting points for inhibitor design, the current body of published research provides more extensive characterization for benzoxazine-based derivatives.

Key Takeaways:

  • Benzoxazine Scaffold: Has demonstrated anti-proliferative activity and favorable safety profiles in initial studies.[13] The nitrogen atom in the core structure provides a valuable handle for medicinal chemists to optimize binding and selectivity.

  • Benzodioxine Scaffold: Represents a less explored but potentially fruitful area. Its rigid structure could be advantageous for achieving high binding affinity and PARP trapping efficiency. Future research should focus on synthesizing and testing benzodioxine derivatives to fully assess their potential.

The future of PARP inhibitor development is unequivocally moving towards highly PARP1-selective agents to mitigate off-target toxicities and enable more effective combination therapies.[11][12] Researchers focusing on either the benzodioxine or benzoxazine scaffold should prioritize comprehensive selectivity profiling against the entire PARP family and robust preclinical evaluation of both efficacy and safety. The insights and protocols provided in this guide offer a foundational framework for these critical next steps.

References

  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (2017). PMC. [Link]

  • Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • PARP inhibitor. Wikipedia. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PMC. [Link]

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  • Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2023). MDPI. [Link]

  • PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. Frontiers. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PubMed. [Link]

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. (2025). PubMed. [Link]

  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. (2008). PubMed. [Link]

  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. (2014). PubMed. [Link]

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  • PARP Inhibitors – Synthetic Lethality. Frontiers in Molecular Biosciences. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (1986). PubMed. [Link]

  • Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. ResearchGate. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. [Link]

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A Comparative Guide to the Reproducible Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 5-carboxamide derivative has garnered significant attention as a lead compound for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical target in cancer therapy.[3][4][5] Achieving a reproducible and efficient synthesis of this key molecule is paramount for advancing drug discovery programs.

This guide provides a comparative analysis of established synthetic routes to 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, offering a detailed, reproducible protocol and discussing the critical parameters that influence yield and purity.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically proceeds through a multi-step sequence starting from commercially available precursors. The core challenge lies in the regioselective construction of the dioxine ring and the subsequent efficient conversion to the primary amide. Two predominant strategies have emerged, primarily differing in the final amidation step.

  • Route A: Amidation of the Carboxylic Acid. This classic approach involves the formation of the benzodioxane carboxylic acid, followed by activation and reaction with an ammonia source.

  • Route B: Direct Amidation of the Ester. A more streamlined approach that converts the corresponding methyl or ethyl ester directly to the amide, bypassing the isolation of the carboxylic acid intermediate.

The choice between these routes depends on reagent availability, scalability, and tolerance to functional groups in more complex derivatives.

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Via Carboxylic AcidRoute B: Via Direct Ester Amidation
Key Intermediate 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acidMethyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Amidation Step Two steps: Saponification, then amide couplingOne step: Ammonolysis/Amination
Typical Yield Good to Excellent (often >80% for coupling)Good (Reported at 70%)[3]
Reagents Saponification: NaOH/KOH. Coupling: SOCl₂, Oxalyl Chloride, or peptide coupling agents (HATU, PyBOP)Ammonia source (e.g., methanolic ammonia), potentially requiring elevated temperature/pressure.
Advantages Robust, well-established chemistry. The carboxylic acid intermediate is stable and easily purified.More atom-economical and shorter. Avoids the use of harsh chlorinating agents.
Disadvantages Requires an additional step. Coupling reagents can be expensive and moisture-sensitive.Can require sealed-tube or high-pressure conditions for ammonolysis. The direct conversion might be lower yielding for some substrates.

Visualizing the Synthetic Pathways

The following diagram illustrates the key transformations in the synthesis of the target carboxamide, highlighting the divergence between Route A and Route B.

G cluster_0 Core Benzodioxine Formation cluster_1 Route A A Methyl 2,3-dihydroxybenzoate B Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate A->B  1,2-Dibromoethane, K₂CO₃, DMF  Reflux, 10h C 2,3-Dihydro-1,4-benzodioxine-5- carboxylic acid B->C  1. NaOH/H₂O, Reflux  2. H⁺ workup E Target Carboxamide B->E  NH₃ in Methanol  Sealed tube, Heat  (Direct Amidation) D Target Carboxamide C->D  1. Oxalyl Chloride or SOCl₂  2. NH₃ source G Start Synthesis Start Step1 Step 1: Ester Synthesis Start->Step1 QC1 Characterization: TLC, NMR, MS Step1->QC1 Step2 Step 2: Saponification QC1->Step2 Pass QC2 Characterization: TLC, Melting Point Step2->QC2 Step3 Step 3: Amidation QC2->Step3 Pass Final Final Product: 2,3-Dihydro-1,4-benzodioxine -5-carboxamide Step3->Final QC3 Full Characterization: ¹H NMR, ¹³C NMR, MS, Melting Point Final->QC3

Sources

Comparative Guide to Confirming the Binding Mode of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide to PARP1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the binding characteristics of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, a novel inhibitor scaffold for Poly(ADP-ribose) Polymerase 1 (PARP1). We will objectively compare its predicted binding mode and potency with established clinical alternatives, supported by a framework of essential experimental protocols for rigorous validation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Critical Role of PARP1 and the Quest for Novel Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[3] This process is fundamental for maintaining genomic integrity.

In cancers harboring defects in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the reliance on PARP1-mediated SSB repair becomes critical. Inhibition of PARP1 in these cells prevents the repair of SSBs, which then degenerate into more lethal double-strand breaks (DSBs) during replication.[1] Since the HR pathway for DSB repair is compromised, the cell is overwhelmed by genomic instability, leading to cell death. This concept, known as synthetic lethality , is the foundation for the clinical success of PARP inhibitors (PARPis).[1][4]

Beyond simple catalytic inhibition, the most effective PARPis exert their cytotoxicity through a mechanism known as "PARP trapping" .[1][5] This occurs when the inhibitor not only blocks the enzyme's active site but also stabilizes the PARP1-DNA complex, effectively sequestering the enzyme on the DNA lesion.[1][6] This trapped complex is a significant physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the accumulation of unrepaired SSBs alone.[7]

The discovery of novel chemical scaffolds that can effectively inhibit and trap PARP1 is an ongoing priority in drug development. One such scaffold, This compound , was identified through a high-throughput virtual screening campaign, presenting a new avenue for PARP1 inhibitor design.[8][9] This guide serves to elucidate its predicted binding mode, compare its performance metrics against established drugs, and provide a comprehensive, field-proven workflow for its experimental validation.

Part 1: Predicted Binding Mode of this compound

The discovery of this compound (hereafter referred to as Compound 4 , consistent with its designation in primary literature) originated from a high-throughput virtual screen against the crystal structure of the PARP1 catalytic domain.[8][9] This in silico approach suggests a binding mode that leverages the key interaction features of the enzyme's nicotinamide-binding pocket.

The binding of PARP inhibitors is primarily anchored by a pharmacophore consisting of hydrogen bond donors and acceptors that mimic the nicotinamide moiety of the natural substrate, NAD+.[10] The carboxamide group of Compound 4 is predicted to form crucial hydrogen bonds with the backbone of Gly863 and a side-chain hydrogen bond with Ser904 .[4] Furthermore, the aromatic benzodioxine ring system is positioned to engage in a π-stacking interaction with the side chain of Tyr907 , a hallmark interaction that stabilizes many potent PARP inhibitors.[10]

Below is a conceptual diagram illustrating these predicted key interactions.

cluster_PARP1 PARP1 Nicotinamide Pocket cluster_Inhibitor Compound 4 Gly863 Gly863 (Backbone) Ser904 Ser904 (Side Chain) Tyr907 Tyr907 (Side Chain) Carboxamide Carboxamide Moiety (-C(=O)NH2) Carboxamide->Gly863 H-Bond Carboxamide->Ser904 H-Bond Benzodioxine Benzodioxine Ring Benzodioxine->Tyr907 π-Stacking

Caption: Predicted binding mode of Compound 4 in the PARP1 active site.

Part 2: Comparative Analysis with Clinically Approved PARP Inhibitors

To contextualize the potential of the this compound scaffold, its performance must be benchmarked against established, clinically relevant alternatives like Olaparib and Talazoparib. The initial screening identified Compound 4 as a micromolar inhibitor, which served as a valuable starting point for further chemical optimization.

InhibitorScaffoldPARP1 IC₅₀ (nM)PARP Trapping PotencyReference
Compound 4 This compound5,800Not Reported[8][9]
Compound 49 (Optimized Lead) 2H-Benzo[b][1][8]oxazine-8-carboxamide82Not Reported[8]
Olaparib Phthalazinone~1-5Moderate[1][4]
Talazoparib Fluoro-dihydro-benzofuran-carboxamide~0.57High[1][4]
(Note: IC₅₀ values can vary based on assay conditions.)

Causality and Insights:

  • Initial Potency: Compound 4 exhibits a modest IC₅₀ of 5.8 µM.[8][9] While significantly less potent than clinically approved drugs, this level of activity is a strong confirmation of the scaffold's validity as a starting point for a drug discovery program.

  • Proof-of-Concept for Optimization: The true value of this scaffold is demonstrated by its successful optimization. Analogue synthesis and scaffold hopping led to the identification of Compound 49, which boasts an IC₅₀ of 82 nM, an approximately 70-fold improvement in potency.[8] This highlights the tractability of the benzodioxine/benzoxazine core for structure-activity relationship (SAR) studies.

  • Structural Comparison: Unlike Olaparib, which has a larger, more complex phthalazinone structure, Compound 4 is smaller and more rigid. Talazoparib, the most potent PARP trapper, has a distinct structure that makes extensive contacts with both the enzyme and DNA, enhancing its trapping ability.[1] The trapping potential of the benzodioxine scaffold remains an open and critical question that requires experimental validation.

Part 3: Experimental Workflow for Binding Mode Confirmation

Moving from a computational hypothesis to a validated binding mode requires a multi-pronged experimental approach. Each technique provides a unique and complementary piece of the puzzle, creating a self-validating system that ensures scientific rigor.

G cluster_workflow Binding Mode Validation Workflow Hit Computational Hit (Compound 4) Biophys Biophys Hit->Biophys Quantify Affinity & Kinetics Biophysics Biophysical Characterization (ITC & SPR) Structure Structural Determination (X-ray Crystallography) Biophysics->Structure Confirm Binding Pose Cellular Cellular Target Engagement (PARylation Assay) Structure->Cellular Verify Cellular Activity Lead Validated Lead Compound Cellular->Lead Establish On-Target Effect

Caption: A logical workflow for validating a novel PARP1 inhibitor.

Protocol 1: Biophysical Characterization of Binding Affinity and Thermodynamics

A. Isothermal Titration Calorimetry (ITC)

  • Expertise & Causality: ITC is the gold standard for measuring binding thermodynamics because it directly quantifies the heat released or absorbed during a binding event.[11][12] This allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[13] This thermodynamic signature provides deep insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

  • Detailed Step-by-Step Methodology:

    • Preparation: Dialyze purified, recombinant human PARP1 catalytic domain (approx. 10-20 µM) and Compound 4 (approx. 100-200 µM) into the identical buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution. The compound should be dissolved in a minimal amount of DMSO, with the same final DMSO concentration in the protein solution.

    • Instrument Setup: Thoroughly clean the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC). Load the PARP1 solution into the sample cell and Compound 4 into the injection syringe.[14]

    • Titration: Set the experiment temperature to 25°C. Perform an initial small (0.4 µL) injection to remove any air from the syringe, followed by 18-20 subsequent injections of 2 µL each, spaced 150 seconds apart to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting Compound 4 into the buffer-filled sample cell to determine the heat of dilution for the ligand.

    • Data Analysis: Subtract the heats of dilution from the raw titration data. Fit the resulting integrated heat data to a one-site binding model using the instrument's analysis software to determine Kd, n, ΔH, and ΔS.[15]

Protocol 2: Biophysical Characterization of Binding Kinetics

B. Surface Plasmon Resonance (SPR)

  • Expertise & Causality: While ITC provides the thermodynamic endpoint, SPR reveals the dynamics of the interaction. It measures the association (ka) and dissociation (kd) rates in real-time.[16][17] The dissociation rate, in particular, is a critical parameter, as a slower kd (longer residence time) is often correlated with higher PARP trapping potency and greater cellular efficacy.[5]

  • Detailed Step-by-Step Methodology:

    • Chip Preparation: Use a sensor chip with a carboxymethylated dextran surface (e.g., Cytiva CM5). Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Ligand Immobilization: Covalently immobilize recombinant PARP1 onto the activated surface via amine coupling to a target density of ~8,000-10,000 Response Units (RU). Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference channel should be prepared similarly but without protein immobilization to enable background subtraction.[18]

    • Kinetic Analysis: Prepare a dilution series of Compound 4 in running buffer (e.g., HBS-EP+ with 1-2% DMSO) ranging from 0.1x to 10x the expected Kd.

    • Binding Cycle: Inject each concentration of Compound 4 over the PARP1 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).[19][20]

    • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., a low pH glycine buffer or high salt concentration) to remove any remaining bound compound and prepare the surface for the next cycle.

    • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (RU vs. time) to a 1:1 Langmuir binding model to calculate the ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[16]

Protocol 3: High-Resolution Structural Confirmation

C. X-ray Crystallography

  • Expertise & Causality: To definitively confirm the binding mode and rationalize the biophysical data, a high-resolution co-crystal structure is unparalleled. It provides direct atomic-level visualization of the interactions predicted by computational models, confirming hydrogen bonds, π-stacking, and other contacts, thereby guiding future structure-based drug design.[21][22]

  • Detailed Step-by-Step Workflow:

    • Complex Formation: Incubate purified PARP1 catalytic domain with a 3-5 fold molar excess of Compound 4 to ensure saturation of the binding site.

    • Crystallization Screening: Use robotic vapor-diffusion screening methods (sitting or hanging drop) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives) at various temperatures.

    • Crystal Optimization: Refine initial "hit" conditions by systematically varying the concentrations of the precipitant, protein, and compound to grow larger, single, diffraction-quality crystals.

    • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known PARP1 structure as a search model. Build the model for Compound 4 into the resulting electron density map and refine the complete structure to high resolution (ideally <2.5 Å).

Conclusion

This compound (Compound 4) represents a computationally-identified, viable starting point for the development of novel PARP1 inhibitors.[8][9] While its initial potency is modest compared to clinical drugs, its successful optimization into a nanomolar inhibitor validates the therapeutic potential of its chemical scaffold.[8]

The true scientific endeavor, however, lies in moving beyond the initial discovery. The rigorous, multi-step validation process outlined in this guide—combining quantitative biophysics (ITC, SPR), high-resolution structural biology (X-ray crystallography), and cellular assays—is essential. This workflow provides the robust, cross-validated data necessary to confirm the inhibitor's binding mode, understand the drivers of its affinity and kinetics, and establish a firm foundation for transforming a promising chemical hit into a well-characterized, potent lead compound for cancer therapy.

References

  • Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]

  • Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Chatterjee, P. et al. (2022). Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping. ResearchGate. [Link]

  • MDPI (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC. [Link]

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  • Li, H. et al. (2017). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. ResearchGate. [Link]

  • Ahmad, S. et al. (2015). Probing PARP1-inhibitor complexes for the development of novel inhibitors. Cellular and Molecular Biology. [Link]

  • A-Muhammed, P. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Langelier, M-F. et al. (2012). Overview of the PARP-1/DNA crystal structure. ResearchGate. [Link]

  • Zhang, Y. et al. (2022). How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level. PLOS ONE. [Link]

  • Hopkins, T. A. et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. [Link]

  • Bar-Shai, A. et al. (2024). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. PMC. [Link]

  • Mak, R. et al. (2021). PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. ResearchGate. [Link]

  • Salmas, R. E. et al. (2015). (a) The crystal structure of the PARP-1 complex (green) superimposed... ResearchGate. [Link]

  • Yu, T. et al. (2020). (A) Comparison of the binding site before and after docking of PARP-1... ResearchGate. [Link]

  • ResearchGate (2020). PARP-1 inhibitory activity and docking score data for the most... ResearchGate. [Link]

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  • Gopal, K. et al. (2023). PARP trapping is governed by the PARP inhibitor dissociation rate constant. PMC. [Link]

  • Salmas, R. E. et al. (2017). Exploring the effect of PARP-1 flexibility in docking studies. ResearchGate. [Link]

  • Bio-Rad (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Cytiva (2025). What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • El-Gazzar, M. G. et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. PubMed. [Link]

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  • Sun, Z. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

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  • Kikin, D. et al. (2023). Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. MDPI. [Link]

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Sources

Evaluating the Off-Target Landscape of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A Comparative Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the off-target effects of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide , a known Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor[1], by comparing it against established clinical alternatives. By understanding the broader pharmacological profile of this compound, we can better predict potential safety liabilities and uncover novel therapeutic opportunities.

The Criticality of Off-Target Profiling for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. The therapeutic efficacy of these agents is primarily attributed to their potent inhibition of PARP1 and PARP2, leading to synthetic lethality in cancer cells. However, the PARP family comprises 17 members, and the selectivity of inhibitors across this family can vary, leading to different biological consequences.

Furthermore, off-target interactions with other protein families, most notably kinases, can significantly influence the clinical safety and efficacy profile of a drug. These unintended interactions may contribute to adverse effects or, in some cases, provide unexpected therapeutic benefits. A thorough investigation of the off-target landscape is therefore not merely a regulatory requirement but a crucial step in understanding the complete mechanism of action of a novel PARP inhibitor.

Comparative Analysis of Clinically Approved PARP Inhibitors

To establish a benchmark for evaluating this compound, we will first examine the known off-target profiles of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Kinase Off-Target Profiles

Recent studies have revealed significant differences in the kinome selectivity of these drugs. A comprehensive analysis of their interactions with a large panel of kinases provides a clear illustration of their distinct off-target profiles.

PARP InhibitorNumber of Interacting KinasesNotable Off-Target Kinases
Olaparib 0No significant kinase interactions identified in broad screens.
Rucaparib 37CDK16, PIM3, DYRK1B
Niraparib 23DYRK1A, DYRK1B
Talazoparib 2Weak interactions observed.

This table summarizes data from multiple kinase screening studies. The number of interacting kinases can vary based on the specific panel and screening conditions.

The differential kinase inhibition profiles may contribute to the unique side-effect profiles observed in the clinic. For instance, nausea and vomiting are common adverse events associated with all three FDA-approved PARP inhibitors (olaparib, niraparib, and rucaparib) and are thought to be mediated through off-target kinase inhibition[2]. Furthermore, the hypertension observed with niraparib has been linked to its off-target inhibition of the kinase DYRK1A[2].

Selectivity within the PARP Family

While the primary targets of these inhibitors are PARP1 and PARP2, their affinity for other PARP family members can differ. This can be a critical consideration as other PARPs are involved in a variety of cellular processes, and their inhibition could lead to unforeseen biological effects.

Evaluating this compound: A Proposed Strategy

Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound. The initial identification of this compound as a PARP1 inhibitor reported an IC50 of 5.8 µM[1]. To build a complete picture of its selectivity and potential for off-target effects, a systematic investigation is required. We propose a two-pronged approach combining broad liability screening and focused kinase profiling.

Workflow for Off-Target Profiling

G cluster_0 Initial Assessment cluster_1 Broad Liability Screening cluster_2 Focused Kinase Profiling cluster_3 Data Analysis & Comparison Compound This compound SafetyScreen Eurofins SafetyScreen44 Panel Compound->SafetyScreen In vitro binding assays KinomeScan KINOMEscan® Profiling Compound->KinomeScan Competition binding assays Analysis Comparative Analysis vs. Approved PARP Inhibitors SafetyScreen->Analysis KinomeScan->Analysis

Caption: Proposed workflow for evaluating the off-target profile.

Experimental Protocols

Rationale: This commercially available panel provides a cost-effective initial assessment of a compound's interaction with a diverse set of 44 targets, including GPCRs, ion channels, transporters, and enzymes, which are commonly associated with adverse drug reactions[3][4]. A significant interaction in this panel would warrant further investigation.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Concentration: The compound will be screened at a final concentration of 10 µM in duplicate.

  • Binding Assays: For receptor, ion channel, and transporter targets, the assay measures the percentage of inhibition of a radiolabeled ligand binding to the target protein.

  • Enzyme Inhibition Assays: For enzyme targets, the assay measures the percentage of inhibition of the enzyme's catalytic activity.

  • Data Analysis: Results are expressed as the percentage of inhibition. A result greater than 50% inhibition is typically considered a significant "hit" and warrants further investigation, such as determining an IC50 or Ki value.

Rationale: Given that kinases are a major class of off-targets for many small molecule inhibitors, a comprehensive assessment of the kinome is essential. The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases (typically over 480), providing a detailed view of its kinase selectivity.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and volume.

  • Competition Binding Assay: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound.

  • Data Output: The results are typically presented as a percentage of control, where a lower percentage indicates a stronger interaction. The data can be visualized as a dendrogram (TREEspot™) to easily identify the kinase families with which the compound interacts.

  • Follow-up Studies: For significant hits, dose-response curves can be generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

In Silico Prediction of Off-Target Interactions

In addition to experimental screening, computational methods can provide valuable insights into potential off-target interactions. These in silico approaches leverage large databases of known drug-target interactions and employ various algorithms to predict the likelihood of a compound binding to a panel of targets.

Methodology:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to a database of compounds with known biological activities. Similar compounds are predicted to have similar target profiles.

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can be used to predict the binding affinity and pose of the compound in the active site of the protein.

  • Integrated Approaches: Several platforms combine multiple computational methods to provide a more robust prediction of off-target interactions.

It is important to note that in silico predictions are not a substitute for experimental validation but can be a powerful tool for prioritizing which off-targets to investigate further.

Data Interpretation and Comparative Analysis

The data generated from the proposed experimental and computational workflows will be compiled and compared to the known off-target profiles of Olaparib, Rucaparib, Niraparib, and Talazoparib.

Data Presentation:

The results of the SafetyScreen44 panel and the KINOMEscan® will be summarized in tables, highlighting any significant interactions.

Visualizing Kinase Selectivity:

G cluster_kinases Kinome cluster_other Other Off-Targets PARP1 PARP1 Kinase1 Kinase1 Kinase2 Kinase2 Kinase3 Kinase3 Kinase4 Kinase4 Kinase5 Kinase5 GPCR GPCR IonChannel IonChannel Transporter Transporter This compound This compound This compound->PARP1 On-Target This compound->Kinase2 Off-Target This compound->GPCR Off-Target

Caption: Visualizing on- and potential off-target interactions.

Conclusion

A comprehensive evaluation of the off-target effects of this compound is essential for its continued development as a potential therapeutic agent. By employing a systematic approach that combines broad liability screening, in-depth kinase profiling, and in silico predictions, researchers can build a detailed understanding of its pharmacological profile. Comparing these findings to the known off-target profiles of clinically approved PARP inhibitors will provide valuable context for assessing its potential safety and efficacy. This guide provides a robust framework for undertaking such an evaluation, ultimately enabling more informed decision-making in the drug discovery and development process.

References

  • Eurofins Discovery. SafetyScreen44 Panel. [Link]

  • Eurofins Discovery. Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Shao, X., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Miller, K., et al. (2020). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 16(11), 751-761. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Bender, A., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]

  • Oza, A. M., et al. (2015). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England Journal of Medicine, 372(2), 134-144.
  • Ledermann, J., et al. (2016). Olaparib maintenance therapy in patients with platinum-sensitive relapsed serous ovarian cancer: a preplanned retrospective analysis of outcomes by BRCA status in a randomised phase 2 trial. The Lancet Oncology, 17(7), 896-905.
  • Mirza, M. R., et al. (2016). Niraparib maintenance therapy in platinum-sensitive, recurrent ovarian cancer. The New England Journal of Medicine, 375(22), 2154-2164.
  • Coleman, R. L., et al. (2017). Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 390(10106), 1949-1961.
  • Litton, J. K., et al. (2018). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. The New England Journal of Medicine, 379(8), 753-763.

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A Comparative Guide to the Synthesis of the 2,3-Dihydro-1,4-benzodioxine Core: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxane, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique conformational properties and ability to engage in various intermolecular interactions have established it as a valuable template for designing novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antihypertensive, antipsychotic, and anticancer effects.[2] Given its importance, the efficient and versatile synthesis of the 2,3-dihydro-1,4-benzodioxine core is a critical aspect of drug discovery and development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this essential scaffold. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data for each methodology. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research goals.

Classical Approaches: The Williamson Ether Synthesis and its Variants

The most traditional and widely employed method for constructing the 2,3-dihydro-1,4-benzodioxine ring system is the Williamson ether synthesis.[3][4][5] This venerable reaction involves the nucleophilic substitution of a dihaloalkane or an epoxide equivalent by a catechol derivative.

Reaction of Catechol with 1,2-Dihaloethanes

This is the most direct application of the Williamson ether synthesis for this scaffold. The reaction proceeds via a double SN2 reaction, where the dianion of catechol, formed by deprotonation with a base, attacks a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane).

Mechanism:

The reaction is initiated by the deprotonation of both hydroxyl groups of catechol by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic catecholate dianion.[6][7] This dianion then sequentially displaces the halide ions from the 1,2-dihaloethane in two consecutive SN2 steps to form the six-membered dioxine ring.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine from Catechol and 1,2-Dibromoethane [7]

  • To a suspension of catechol (1.0 eq) and finely pulverized potassium carbonate (2.2 eq) in anhydrous dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzodioxine.

Advantages:

  • Readily available and inexpensive starting materials.

  • Straightforward and well-established procedure.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures and long reaction times).

  • Can result in the formation of polymeric byproducts.

  • Yields can be moderate.[6]

Enhancing the Williamson Ether Synthesis: Phase-Transfer Catalysis

To mitigate the issues of harsh reaction conditions and improve yields, phase-transfer catalysis (PTC) has been successfully applied to the synthesis of 2,3-dihydro-1,4-benzodioxine.[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the catecholate anion from the aqueous or solid phase to the organic phase, where the reaction with the dihaloalkane occurs.[8][10]

Mechanism:

The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) exchanges its counter-ion with the catecholate anion. The resulting lipophilic ion pair is soluble in the organic phase, allowing for a homogeneous reaction with the 1,2-dihaloethane at lower temperatures and with faster reaction rates.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 2,3-dihydro-1,4-benzodioxine

  • To a mixture of catechol (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of a strong base (e.g., 50% NaOH).

  • Add 1,2-dichloroethane (1.1 eq) to the vigorously stirred biphasic mixture.

  • Heat the reaction to a moderate temperature (e.g., 40-50 °C) and monitor by TLC.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Advantages:

  • Milder reaction conditions (lower temperatures).

  • Faster reaction rates and often higher yields compared to the traditional method.[8]

  • Reduces the formation of byproducts.

Disadvantages:

  • Requires the use of a phase-transfer catalyst, which may need to be removed from the final product.

Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11][12] In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[13][14][15]

Mechanism:

Microwave energy directly heats the polar reactants and solvents, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient heating accelerates the rate of the SN2 reaction.

Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Benzodioxane Derivative [13]

  • In a microwave-safe reaction vessel, combine the substituted phenol (1.0 eq), an alkyl halide (1.2 eq), and a base (e.g., potassium carbonate) supported on a solid support (e.g., alumina).

  • Add a minimal amount of a high-boiling point solvent or perform the reaction under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, filter the solid support and wash with an appropriate solvent.

  • Concentrate the filtrate and purify the product as necessary.

Advantages:

  • Significant reduction in reaction time.[11][13]

  • Often leads to higher yields and cleaner reactions.[14]

  • Aligns with the principles of green chemistry by reducing energy consumption and sometimes allowing for solvent-free conditions.[13]

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

Modern Synthetic Strategies

While the Williamson ether synthesis remains a workhorse, several modern methods have been developed to provide alternative and often more efficient or greener routes to the 2,3-dihydro-1,4-benzodioxine core.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of the 1,4-benzodioxane ring is no exception. These methods typically involve the intramolecular cyclization of a suitably substituted catechol derivative.[16]

Mechanism:

One common approach involves the palladium-catalyzed intramolecular O-arylation of an alcohol onto an aryl halide.[16] The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the alcohol, and subsequent reductive elimination to form the ether linkage and regenerate the Pd(0) catalyst. Another elegant palladium-catalyzed approach involves the condensation of catechol with propargylic carbonates, proceeding through a σ-allenylpalladium complex.[1][17]

Experimental Protocol: Palladium-Catalyzed Intramolecular Etherification [16]

  • To a solution of the 2-(2-bromoethoxy)phenol precursor (1.0 eq) in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Advantages:

  • High yields and excellent functional group tolerance.

  • Can be used to synthesize complex and highly substituted 1,4-benzodioxane derivatives.

  • Enantioselective variations are possible.

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • Requires anhydrous and inert reaction conditions.

A Greener Approach: Reaction of Catechol with Glycerol Carbonate

In a quest for more sustainable synthetic methods, a novel and highly efficient route utilizing glycerol carbonate, a bio-renewable resource, has been developed.[18][19] This method provides a greener alternative to traditional approaches that often rely on petroleum-derived reagents.

Mechanism:

The reaction is catalyzed by a base and proceeds through the nucleophilic attack of the catecholate anion on the electrophilic carbon of the glycerol carbonate ring, leading to ring-opening. Subsequent intramolecular cyclization affords the 2-hydroxymethyl-1,4-benzodioxane derivative.[18]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane from Catechol and Glycerol Carbonate [18]

  • Combine catechol (1.0 eq) and glycerol carbonate (1.1 eq) in a reaction vessel.

  • Add a catalytic amount of a base (e.g., sodium methoxide, NaOCH₃, 5 mol%).

  • Heat the solvent-free mixture to 170 °C for 1 hour.

  • Monitor the reaction for the complete conversion of the starting materials.

  • The product can be purified by distillation or chromatography.

Advantages:

  • Utilizes a renewable and biodegradable reagent (glycerol carbonate).[20][21][22]

  • High atom economy and often performed under solvent-free conditions.

  • Can produce high yields in short reaction times.[18]

Disadvantages:

  • The high reaction temperature may not be suitable for all substrates.

  • The scope of the reaction with variously substituted catechols may be limited.

Quantitative Comparison of Synthetic Routes

Synthetic Route Typical Reagents Typical Conditions Reaction Time Typical Yield Key Advantages Key Disadvantages
Williamson Ether Synthesis (Classical) Catechol, 1,2-dibromoethane, K₂CO₃, DMF80-100 °C, reflux10-12 hours45-60%[6][23]Inexpensive reagents, simple procedure.Harsh conditions, long reaction times, moderate yields.
Williamson Ether Synthesis (PTC) Catechol, 1,2-dichloroethane, NaOH, TBAB40-50 °C2-4 hours70-90%Milder conditions, faster reactions, higher yields.Requires a phase-transfer catalyst.
Microwave-Assisted Williamson Synthesis Phenol derivative, alkyl halide, supported base100-150 °C, microwave5-15 minutes80-95%[13]Extremely fast, high yields, green aspects.Requires specialized equipment, potential scalability issues.
Palladium-Catalyzed Synthesis Substituted phenol, Pd catalyst, ligand, base80-110 °C4-24 hours80-95%[16]High yields, excellent functional group tolerance.Cost and toxicity of palladium, requires inert conditions.
Glycerol Carbonate Route Catechol, glycerol carbonate, catalytic base170 °C, solvent-free1 hourup to 88%[18]Green and sustainable, high atom economy, fast.High temperature, potentially limited scope.

Visualizing the Synthetic Pathways

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Catechol Catechol Catecholate Catecholate Dianion Catechol->Catecholate Deprotonation Base Base (e.g., K₂CO₃) Base->Catecholate Dihaloethane 1,2-Dihaloethane Product 2,3-Dihydro-1,4- benzodioxine Dihaloethane->Product Catecholate->Product Double SN2 Reaction

Caption: Classical Williamson Ether Synthesis Pathway.

Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Catecholate Catecholate Anion (M⁺)₂A²⁻ IonPair Lipophilic Ion Pair (Q⁺)₂A²⁻ Catecholate->IonPair Anion Exchange PTC_in PTC (Q⁺X⁻) PTC_in->IonPair Dihaloethane 1,2-Dihaloethane (RX) Product 1,4-Benzodioxine Dihaloethane->Product PTC_out PTC (Q⁺X⁻) Product->PTC_out Regenerates IonPair->Dihaloethane Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Conclusion and Future Outlook

The synthesis of the 2,3-dihydro-1,4-benzodioxine core is a well-explored area of organic chemistry, with a range of methods available to the modern chemist. The classical Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis or microwave irradiation, remains a viable and practical option for many applications. For the synthesis of more complex, functionalized derivatives, palladium-catalyzed methods offer unparalleled versatility and efficiency, albeit at a higher cost.

Looking forward, the development of greener and more sustainable synthetic routes is of paramount importance. The innovative use of glycerol carbonate exemplifies this trend and highlights the potential for biomass-derived starting materials to replace traditional petroleum-based feedstocks. As the demand for novel pharmaceuticals containing the 1,4-benzodioxane scaffold continues to grow, so too will the need for synthetic methodologies that are not only efficient and robust but also environmentally benign.

References

  • Benchchem. (n.d.). Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide.
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  • ResearchGate. (2025). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol | Request PDF.
  • ResearchGate. (2025). A New Synthesis of 2,3-Dihydrobenzo[1][24]dioxine and 3,4-Dihydro-2 H -benzo[1][24]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines | Request PDF. Retrieved from

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  • ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • NIH. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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  • Phase transfer catalysis: Chemistry and engineering. (n.d.).
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  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis.
  • ResearchGate. (2025). Phase-transfer catalysis. A general green methodology in organic synthesis.
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  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2025).
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Bridging the Gap: An In-Depth Guide to In Vitro vs. In Vivo Correlation of Benzodioxine Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. A critical hurdle lies in the translation of preclinical data, specifically the correlation between in vitro efficacy and in vivo therapeutic outcomes. This guide provides a comprehensive comparison of the in vitro and in vivo activity of benzodioxine compounds, a class of molecules showing significant promise in cancer therapy. Drawing upon field-proven insights and experimental data, we will dissect the methodologies, analyze the results, and explore the nuances of in vitro-in vivo correlation (IVIVC) to empower researchers in their quest for novel anticancer agents.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Anticancer Drug Development

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] In the context of anticancer drug development, a strong IVIVC is the holy grail, as it can streamline the development process, reduce reliance on extensive animal testing, and provide a more accurate prediction of clinical efficacy.[2][3][4][5] However, achieving a reliable IVIVC is notoriously difficult due to the inherent complexities of biological systems.[1] This guide will use a specific 1,3-benzodioxole derivative, MAZ2, as a case study to illustrate the principles and challenges of correlating in vitro and in vivo data.

Part 1: In Vitro Assessment of Benzodioxine Compound Activity

The initial screening of potential anticancer compounds relies heavily on in vitro assays to determine their cytotoxic and mechanistic properties. These assays offer a controlled environment to assess the direct effects of a compound on cancer cells.

Key In Vitro Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology for MTT Assay:

  • Cell Seeding: Cancer cell lines (e.g., 4T1, HeLa, HepG2) are harvested and seeded into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allowed to adhere for 24 hours.[6]

  • Compound Treatment: The benzodioxine compound is serially diluted to a range of concentrations and added to the wells. Control wells containing untreated cells and blank wells with media only are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[7]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer Cell Culture (e.g., 4T1, HeLa) cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep Prepare Serial Dilutions of Benzodioxine Compound add_compound Add Compound to Wells compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Agent incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of benzodioxine compounds.

In Vitro Activity Data of Benzodioxine Derivatives

The following table summarizes the in vitro anticancer activity of several benzodioxole derivatives against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
MAZ2 Molm-13 (Leukemia)0.23 ± 0.02[10]
NB4 (Leukemia)0.14 ± 0.01[10]
HeLa (Cervical Cancer)0.31 ± 0.03[10]
4T1 (Breast Cancer)0.45 ± 0.04[10]
Compound 2a Hep3B (Liver Cancer)Potent Activity[11]
Compound 8 52 Human Cancer Cell LinesSignificant Growth Inhibition[12]

Expertise & Experience: The choice of cell lines is critical. Using a panel of cell lines from different cancer types (e.g., leukemia, cervical, breast, liver) provides a broader understanding of the compound's spectrum of activity. The IC50 value is a standard metric, but it's a snapshot in time. Observing the effects over different incubation periods can reveal if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

Part 2: In Vivo Evaluation of Benzodioxine Compound Efficacy

While in vitro assays are essential for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies using animal models are therefore indispensable for evaluating the therapeutic potential of a drug candidate.

Key In Vivo Experimental Protocol: 4T1 Syngeneic Mouse Model

The 4T1 syngeneic murine model is a widely used and clinically relevant model for studying breast cancer.[13] The 4T1 cells, when injected into immunocompetent BALB/c mice, spontaneously metastasize to distant organs, mimicking the progression of late-stage human breast cancer.[13]

Step-by-Step Methodology for 4T1 Tumor Model:

  • Cell Preparation: 4T1 cells are cultured, harvested, and resuspended in a suitable medium, such as phosphate-buffered saline (PBS) or Matrigel.[13]

  • Animal Model: Female BALB/c mice (typically 4-6 weeks old) are used.[14]

  • Tumor Cell Inoculation: A specific number of 4T1 cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the mammary fat pad of each mouse.[13][14]

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[15]

  • Compound Administration: When tumors reach a certain size (e.g., 50-150 mm³), the mice are randomized into control and treatment groups.[13] The benzodioxine compound is administered via a specific route (e.g., intraperitoneal injection, oral gavage) at various dosages and schedules.[16][17][18]

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored throughout the experiment to assess the compound's toxicity.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy & Toxicity Assessment cell_prep Prepare 4T1 Cell Suspension injection Subcutaneous Injection into Mammary Fat Pad of BALB/c Mice cell_prep->injection monitoring Monitor Tumor Growth injection->monitoring randomization Randomize Mice into Control & Treatment Groups monitoring->randomization treatment Administer Benzodioxine Compound (e.g., IP, Oral Gavage) randomization->treatment tumor_measurement Measure Tumor Volume treatment->tumor_measurement body_weight Monitor Body Weight treatment->body_weight endpoint Endpoint: Excise & Weigh Tumors tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow of the 4T1 syngeneic mouse model for evaluating the in vivo efficacy of benzodioxine compounds.

In Vivo Efficacy Data of a Benzodioxine Derivative

In a study investigating the in vivo bioactivity of the 1,3-benzodioxole derivative MAZ2, a 4T1 tumor syngeneic model in Balb/C mice was utilized.

CompoundDoseAdministration RouteTumor Growth InhibitionReference
MAZ2 1 mg/kgIntraperitoneal (once a week)Completely reversed tumor growth and gradually eliminated tumors[10]
1.5 mg/kgIntraperitoneal (once a week)Completely reversed tumor growth and gradually eliminated tumors[10]

Trustworthiness: The use of an immunocompetent syngeneic model like the 4T1 model is crucial as it allows for the evaluation of the compound's interaction with the host immune system, a factor completely absent in in vitro settings. The inclusion of a vehicle control group is a fundamental aspect of a self-validating system, ensuring that any observed anti-tumor effects are due to the compound itself and not the delivery vehicle.

Part 3: Correlating In Vitro and In Vivo Activity: A Mechanistic Perspective

A direct comparison of IC50 values from in vitro assays with tumor growth inhibition in vivo often reveals discrepancies. Understanding the underlying mechanism of action of the benzodioxine compound is key to bridging this gap.

Mechanism of Action: Inhibition of the Thioredoxin System

Several studies suggest that benzodioxole derivatives exert their anticancer effects by inhibiting the thioredoxin (Trx) system.[10] The Trx system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a crucial component of the cell's antioxidant defense system.[19] Cancer cells often have elevated levels of reactive oxygen species (ROS) and rely on the Trx system to survive.[19] By inhibiting TrxR, benzodioxole compounds disrupt the cellular redox balance, leading to an accumulation of ROS.[10] This oxidative stress can then trigger programmed cell death (apoptosis) and cell cycle arrest.[10][20][21][22]

Signaling Pathway of Benzodioxine-Induced Apoptosis

G benzodioxine Benzodioxine Compound (MAZ2) trxr Thioredoxin Reductase (TrxR) benzodioxine->trxr Inhibition trx Thioredoxin (Trx) trxr->trx Reduction ros Increased Reactive Oxygen Species (ROS) trx->ros Scavenging apoptosis Apoptosis ros->apoptosis cell_cycle_arrest Cell Cycle Arrest ros->cell_cycle_arrest

Caption: Simplified signaling pathway of benzodioxine-induced apoptosis via inhibition of the thioredoxin system.

Bridging the In Vitro-In Vivo Gap

The potent in vitro activity of MAZ2, with IC50 values in the sub-micromolar range, is consistent with its proposed mechanism of targeting a critical cellular enzyme like TrxR. The remarkable in vivo efficacy, where weekly injections led to tumor elimination, suggests that the compound's pharmacokinetic and pharmacodynamic properties are favorable in a physiological setting.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound in the body can significantly impact its concentration at the tumor site.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells can influence drug response.

  • Metabolic Transformation: The compound may be metabolized into more or less active forms in vivo.

Expertise & Experience: The observed potent in vivo activity of MAZ2 at relatively low doses suggests good bioavailability and stability. The intraperitoneal administration route was likely chosen to ensure direct absorption into the systemic circulation, bypassing potential first-pass metabolism in the liver. The complete tumor regression observed highlights the potential of targeting the Trx system as a therapeutic strategy.

Conclusion: A Holistic Approach to Drug Development

The development of effective anticancer drugs necessitates a comprehensive evaluation of both in vitro and in vivo activities. While in vitro assays provide valuable initial data on a compound's potency and mechanism of action, in vivo studies in relevant animal models are crucial for assessing its therapeutic potential in a complex biological system. The case of the benzodioxole derivative MAZ2 demonstrates a promising correlation between potent in vitro inhibition of the thioredoxin system and significant in vivo anti-tumor efficacy.

Ultimately, a successful IVIVC is not merely a statistical exercise but a deep understanding of the compound's pharmacology. By integrating data from well-designed in vitro and in vivo experiments and elucidating the underlying mechanisms of action, researchers can make more informed decisions, accelerating the translation of promising benzodioxine compounds from the laboratory to the clinic.

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A Comparative Benchmarking Guide for Novel Benzodioxine Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of new benzodioxine analogs as potential Poly(ADP-ribose) polymerase (PARP) inhibitors. Researchers, scientists, and drug development professionals will find detailed, side-by-side comparisons with established PARP inhibitors, complete with the experimental methodologies required to generate robust and reliable data. Our focus is on not just the "what" but the "why" of experimental design, ensuring a deep understanding of the principles behind each assay.

The therapeutic landscape for cancers with deficiencies in DNA damage repair (DDR) pathways has been revolutionized by the advent of PARP inhibitors.[1][2][3] These drugs exploit the concept of synthetic lethality in tumors harboring mutations in genes like BRCA1 and BRCA2.[4] By inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs), these inhibitors lead to the accumulation of SSBs, which then collapse replication forks, creating highly cytotoxic double-strand breaks (DSBs).[4] In cells with a compromised homologous recombination (HR) pathway for DSB repair (as is the case in BRCA-mutated cancers), this leads to cell death.[4]

This guide will use a hypothetical series of novel benzodioxine analogs (Compounds X, Y, and Z) to illustrate the benchmarking process against well-characterized, FDA-approved PARP inhibitors: Olaparib, Talazoparib, and the investigational inhibitor Veliparib.

The Central Role of PARP in DNA Repair and Cancer Therapy

The PARP family of enzymes, particularly PARP1 and PARP2, are critical for the base excision repair (BER) pathway, which resolves SSBs.[5] Upon detecting a DNA break, PARP binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5] This PARylation process serves as a scaffold to recruit other DNA repair factors.[6]

PARP inhibitors exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition: By competing with the natural substrate NAD+, these inhibitors block the enzymatic activity of PARP, preventing the synthesis of PAR chains and hindering the recruitment of the DNA repair machinery.[6][7][8]

  • PARP Trapping: This is considered a more cytotoxic mechanism.[6] Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[6][9][10] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of lethal DSBs.[7][8][10] The trapping potency of different PARP inhibitors varies significantly and does not always correlate with their catalytic inhibitory activity.[9][11]

Experimental Benchmarking Workflow

A rigorous evaluation of novel PARP inhibitors requires a multi-faceted approach, moving from biochemical assays to cell-based models to confirm on-target activity and assess cellular consequences.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays enzymatic PARP1/2 Enzymatic Assay trapping PARP Trapping Assay enzymatic->trapping Initial Potency viability Cell Viability Assay (e.g., MTS) trapping->viability Cellular Efficacy dna_damage DNA Damage Response (γH2AX Staining) viability->dna_damage Mechanism of Action target_engagement Cellular PARP Activity (PAR levels) dna_damage->target_engagement On-Target Effect

Caption: A typical experimental workflow for characterizing novel PARP inhibitors.

Part 1: Biochemical Characterization

The initial step is to determine the direct inhibitory effect of the new benzodioxine analogs on the PARP enzymes and their ability to trap PARP on DNA.

PARP1 and PARP2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2. A common method is a fluorometric assay that measures the consumption of NAD+, the substrate for PARP.[12][13]

Experimental Protocol: Fluorometric PARP1/2 Enzymatic Assay [12][14]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant human PARP1 or PARP2 enzyme in the assay buffer to a working concentration (e.g., 10 ng/µL).

    • Prepare activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

    • Prepare a solution of β-NAD+ in assay buffer (e.g., 2.5 mM for a 5X stock).

    • Prepare serial dilutions of the novel benzodioxine analogs and reference inhibitors (Olaparib, Talazoparib, Veliparib) in assay buffer containing a low percentage of DMSO (e.g., final concentration ≤ 1%).

  • Assay Procedure (384-well format):

    • To each well of a black 384-well plate, add 5 µL of the compound dilutions or vehicle control.

    • Add 10 µL of a pre-mixed solution of PARP enzyme and activated DNA.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (which typically involves an enzymatic conversion of the remaining NAD+ to a fluorescent product).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex. A fluorescence polarization (FP) based assay is a high-throughput method for this purpose.[15][16][17]

Experimental Protocol: Fluorescence Polarization PARP Trapping Assay [15][16][17]

  • Reagent Preparation:

    • Prepare a 1x PARPtrap™ assay buffer.

    • Dilute the fluorescently labeled DNA oligonucleotide duplex to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • Dilute the PARP1 enzyme to its working concentration in the assay buffer just before use.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells.

    • Add 10 µL of a master mix containing the assay buffer and fluorescently labeled DNA.

    • Add 10 µL of the diluted PARP1 enzyme to initiate the binding reaction.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 2.5 µL of NAD+ solution to all wells except the "High FP control" to initiate the PARylation and subsequent release of PARP from the DNA in the absence of a trapping inhibitor.

    • Incubate for an additional 60 minutes at room temperature.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The FP signal is directly proportional to the amount of trapped PARP.

    • Calculate the increase in FP signal for each compound concentration relative to the controls.

    • Determine the EC50 value for PARP trapping by plotting the FP signal against the compound concentration.

Table 1: Comparative Biochemical Potency of Benzodioxine Analogs and Reference PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Trapping EC50 (nM)
Olaparib 5140
Talazoparib 1.50.85
Veliparib 4.82.1>1000
Compound X Experimental DataExperimental DataExperimental Data
Compound Y Experimental DataExperimental DataExperimental Data
Compound Z Experimental DataExperimental DataExperimental Data
Note: IC50 and EC50 values for reference inhibitors are representative and can vary based on assay conditions.

Interpretation of Biochemical Data: An ideal candidate would exhibit high potency against PARP1 (low nM IC50) and, depending on the therapeutic strategy, may show selectivity over PARP2.[18] Importantly, a strong PARP trapping effect (low nM EC50) is often associated with greater cytotoxicity, a key feature of potent PARP inhibitors like Talazoparib.[6][11] Veliparib, in contrast, is known to be a potent catalytic inhibitor but a weak PARP trapper.[9]

Part 2: Cell-Based Evaluation

Moving into a cellular context is crucial to confirm that the biochemical activity translates into the desired biological effects. For these assays, a well-characterized cancer cell line with a known DDR deficiency, such as the BRCA1-mutant breast cancer cell line MDA-MB-436 or the BRCA2-deficient DLD-1 colon cancer cell line, should be used.

Cell Viability Assay

This assay determines the cytotoxic effect of the novel compounds. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[19][20][21][22]

Experimental Protocol: MTS Cell Viability Assay [19][20][21]

  • Cell Seeding:

    • Seed the chosen cancer cell line into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel benzodioxine analogs and reference inhibitors in cell culture medium.

    • Treat the cells with the compounds for a prolonged period (e.g., 72-120 hours) to allow for the accumulation of cytotoxic DNA damage.

  • MTS Assay:

    • After the incubation period, add 20 µL of a combined MTS/PES solution to each well.[20][21]

    • Incubate the plates for 1-4 hours at 37°C.[20][21]

    • Record the absorbance at 490 nm using a microplate reader.[20][21]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the compound concentration.

DNA Damage Response Assay (γH2AX Staining)

This immunofluorescence-based assay visualizes the formation of DSBs, a direct consequence of PARP inhibition in HR-deficient cells. The phosphorylation of the histone variant H2AX on serine 139 (termed γH2AX) is an early marker of DSBs.[23][24][25]

Experimental Protocol: γH2AX Immunofluorescence Staining [26]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips or in clear-bottomed imaging plates.

    • Treat the cells with the test compounds at concentrations around their GI50 values for a relevant time period (e.g., 24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

Table 2: Comparative Cellular Activity of Benzodioxine Analogs and Reference PARP Inhibitors

CompoundCell Viability GI50 (nM) in BRCA1-mutant cellsFold Increase in γH2AX Foci (at 1x GI50)
Olaparib 25~10-fold
Talazoparib 2~15-fold
Veliparib 200~5-fold
Compound X Experimental DataExperimental Data
Compound Y Experimental DataExperimental Data
Compound Z Experimental DataExperimental Data
Note: Cellular potency values are representative and highly dependent on the cell line and assay duration.

Interpretation of Cellular Data: A potent new analog should demonstrate a low nanomolar GI50 value in BRCA-deficient cells, ideally superior or comparable to Olaparib and Talazoparib. This cytotoxic effect should be corroborated by a significant increase in γH2AX foci, confirming that the mechanism of cell death is through the induction of DNA double-strand breaks.

G cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutant Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 SSB Repair ber1 Base Excision Repair (BER) parp1->ber1 SSB Repair ber1->ssb1 SSB Repair ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi parp_trapped Trapped PARP-DNA Complex parpi->parp_trapped Inhibition & Trapping replication Replication Fork Collapse parp_trapped->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient HR Repair dsb->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

Sources

A Comparative Validation Guide to 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, peer-reviewed comparison of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, a versatile scaffold in modern pharmacology. We will dissect its validation as a lead compound for Poly(ADP-ribose) polymerase 1 (PARP1) inhibition and contrast its performance and therapeutic applications against other derivatives of the core benzodioxane structure, which are notably active at different biological targets such as α-adrenergic receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the experimental validation and therapeutic potential of this important chemical series.

Part 1: The Emergence of a Novel PARP1 Inhibitor Scaffold

The discovery of novel therapeutic agents often begins with the identification of a promising "hit" compound from a large chemical library. This compound (henceforth referred to as Compound 4 ) emerged from such a process, specifically a high-throughput virtual screening (HTVS) aimed at discovering new inhibitors for PARP1.[1][2]

The Rationale for Targeting PARP1

PARP1 is a critical nuclear protein involved in the repair of single-strand DNA breaks. In oncology, inhibiting PARP1 is a clinically validated strategy to induce synthetic lethality in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), and to potentiate the effects of chemotherapy and radiation.[1] The identification of novel, tractable scaffolds for PARP1 inhibition is a high-priority area in cancer drug discovery.

Initial Validation and Lead Selection

Compound 4 was identified alongside two other inhibitors from a Maybridge small molecule library.[1][2] The initial in vitro evaluation using a recombinant PARP1 enzyme assay provided the foundational data for its selection as a lead compound for further optimization.

Compound IDChemical NameScaffold TypePARP1 IC₅₀ (µM)Rationale for Selection/Exclusion
3 (Structure not fully specified in source)-12Weakest PARP1 inhibition in the initial screen.[1]
4 This compoundBenzodioxine 5.8 Selected as lead: Novel scaffold for PARP1, good starting potency, and chemically tractable for optimization.[1][2]
10 (Structure not fully specified in source)Phthalazinone0.88Excluded from optimization as the phthalazinone scaffold is already present in clinically approved PARP inhibitors.[1]

The decision to advance Compound 4 was a strategic one. While Compound 10 was more potent, its scaffold was already well-explored. Compound 4 represented a novel chemical starting point, offering the potential for new intellectual property and potentially different pharmacokinetic or pharmacodynamic properties.[1]

Lead Optimization and Performance Comparison

The validation of Compound 4 as a viable lead was solidified through a successful lead optimization campaign. Analogue synthesis and scaffold hopping strategies led to the identification of significantly more potent inhibitors.[1]

Compound IDChemical Modification from Lead (Compound 4)PARP1 IC₅₀ (µM)Fold Improvement
4 Lead Compound 5.8-
15, 16 Introduction of a nitro group on the phenyl ring>10Dramatic loss
17, 18 Introduction of an amino group on the phenyl ring>10Dramatic loss
49 Scaffold hop to (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082 ~70-fold

This comparative data is crucial, as it validates the initial hit by demonstrating that the scaffold is amenable to chemical modifications that improve potency. The dramatic loss of activity upon simple substitutions (nitro, amino) underscores the specific structure-activity relationships (SAR) at play, while the success of the scaffold hopping to Compound 49 highlights a clear path for future development.[1]

HTVS High-Throughput Virtual Screening (Maybridge Library) Hit_3 Hit Compound 3 (IC₅₀ = 12 µM) HTVS->Hit_3 Identifies Initial Hits Hit_4 Lead Compound 4 This compound (IC₅₀ = 5.8 µM) HTVS->Hit_4 Identifies Initial Hits Hit_10 Hit Compound 10 (IC₅₀ = 0.88 µM) HTVS->Hit_10 Identifies Initial Hits SAR SAR Studies & Analogue Synthesis Hit_4->SAR Selected for Optimization Scaffold_Hop Scaffold Hopping SAR->Scaffold_Hop Informs Strategy Optimized Optimized Lead 49 (IC₅₀ = 0.082 µM) Scaffold_Hop->Optimized Yields Potent Inhibitor

Caption: Lead optimization workflow from initial hit to potent derivative.

Part 2: A Scaffold of Diverse Function - The Broader Benzodioxane Context

The 2,3-dihydro-1,4-benzodioxine core is a privileged structure in medicinal chemistry, not limited to PARP inhibition.[3] Its true value is demonstrated by its ability to be tailored to interact with entirely different classes of biological targets, most notably G-protein coupled receptors (GPCRs).

Alternative Target Profile: α₁-Adrenergic Receptor Antagonism

The benzodioxane moiety is a cornerstone of many potent α₁-adrenergic receptor antagonists.[4] These agents block the effects of norepinephrine and epinephrine on α₁-receptors located on vascular smooth muscle, leading to vasodilation.[5] This makes them effective therapeutics for hypertension and benign prostatic hyperplasia (BPH).[5][6]

This presents a fascinating dichotomy: the same fundamental ring system can be derivatized to either enter the cell nucleus and inhibit a DNA repair enzyme (PARP1) or act on a cell surface receptor to modulate cardiovascular tone (α₁-AR).

Comparative Target Profile of Benzodioxane Derivatives

The versatility of the scaffold is best illustrated by comparing derivatives and their primary biological activities.

Compound Class/ExamplePrimary Target(s)Validated Biological Activity/UseKey Structural Feature
Compound 4 PARP1Anticancer (Lead Compound)[1][2]5-carboxamide substituent
WB 4101 α₁-Adrenergic Receptors (α₁ᴅ subtype selective)Antihypertensive, Research Tool[4][7][8]2-(((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl) substituent
(S)-Enantiomers of certain derivatives 5-HT₁ₐ ReceptorPotent Serotonin Receptor Agonist (Antidepressant potential)[9]Specific stereochemistry at the 2-position[9][10]
Chalcone Derivatives Monoamine Oxidase B (MAO-B)Selective, Reversible MAO-B Inhibition (Neuroprotection)[11]Chalcone moiety attached to the benzodioxane ring
Benzamide Derivatives FtsZ (Bacterial cell division protein)Antibacterial (Anti-MRSA)[12]Linker and 2,6-difluoro-benzamide scaffold

This comparison underscores a critical principle in drug design: the core scaffold provides a foundation, but the specific substituents dictate target engagement and ultimate therapeutic application. The 5-carboxamide group of Compound 4 is essential for its interaction with the PARP1 active site, whereas the complex amine side chain of WB 4101 is required for high-affinity binding to the α₁-adrenergic receptor.

cluster_0 Benzodioxane-Carboxamide (e.g., Compound 4) cluster_1 Benzodioxane-Amine (e.g., WB 4101) a Inhibition of PARP1 b Blocks Single-Strand DNA Repair a->b c Synthetic Lethality in Cancer Cells b->c d Antagonism of α₁-Adrenergic Receptor e Blocks Norepinephrine Signaling d->e f Vasodilation & Smooth Muscle Relaxation e->f

Caption: Divergent signaling pathways of benzodioxane derivatives.

Part 3: Foundational Experimental & Validation Protocols

The trustworthiness of any lead compound is built upon robust and reproducible experimental protocols. Here, we detail the core methodologies used to validate Compound 4 and its chemical class.

Protocol 1: Synthesis of this compound (Compound 4)

This protocol is based on the synthetic route described for Compound 4 .[1] The causality behind this multi-step synthesis involves first protecting the carboxylic acid as a methyl ester to prevent unwanted side reactions, followed by the key cyclization reaction to form the dioxine ring, and finally, amidation to install the crucial carboxamide group.

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • This step is not explicitly detailed in the provided source for the starting material of the next step, but is a standard procedure.

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (14)

  • Suspend methyl 2,3-dihydroxybenzoate (13 ) (2.0 mmol) and potassium carbonate (K₂CO₃) (2.2 mmol) in 5 mL of dimethylformamide (DMF).

  • Add 1,2-dibromoethane (2.0 mmol) to the suspension.

  • Stir the reaction mixture under reflux for 10 hours.

  • Rationale: This is a Williamson ether synthesis-type reaction where the two hydroxyl groups of the catechol ring react with the dibromoethane in the presence of a base (K₂CO₃) to form the 1,4-dioxine ring.

Step 3: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (4)

  • Prepare Compound 4 from the methyl ester intermediate (14 ) (2.0 mmol) according to a general procedure for amidation (details in reference).[1]

  • Characterization: The final product is validated via Nuclear Magnetic Resonance (NMR) and melting point analysis.

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H).[1]

    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.[1]

Caption: Synthetic workflow for the lead compound.

Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay

This is a direct, target-based assay designed to quantify the inhibitory potential of a compound on the isolated enzyme, free from the complexities of a cellular environment.

  • Assay Principle : This biochemical assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 enzymatic activity. Inhibition is measured as a reduction in this signal.

  • Reagents : Recombinant human PARP1 enzyme, histones, biotinylated NAD⁺ (the PARP1 substrate), and assay buffer.

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to a 96-well plate.

    • PARP1 enzyme and histones are added and incubated with the compounds.

    • The enzymatic reaction is initiated by adding biotinylated NAD⁺.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is stopped, and the biotinylated histones are transferred to a streptavidin-coated plate to bind.

    • Unbound reagents are washed away.

    • A streptavidin-peroxidase conjugate is added, followed by a colorimetric substrate. The resulting signal is proportional to PARP1 activity.

  • Controls & Validation :

    • Internal Standard : 3-Aminobenzamide, a known PARP inhibitor, is included in the assay kit to ensure the assay is performing as expected.[1]

    • Screening Concentration : For initial screens, compounds are often tested at a single concentration (e.g., 10 µM).[1]

    • IC₅₀ Determination : For active compounds (e.g., >60% inhibition at the screening concentration), a full dose-response curve is generated to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.[1]

Protocol 3: Cellular Antiproliferative (MTT) Assay

While an enzyme assay confirms target engagement, a cell-based assay is required to validate that this inhibition translates into a desired biological effect, such as stopping cancer cell growth. The MTT assay is a standard method for this purpose.[13][14]

  • Assay Principle : The assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines : A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) are used to assess both potency and selectivity.[13][14]

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The next day, cells are treated with serial dilutions of the test compound and incubated for a standard period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Absorbance values are converted to percentage of cell viability relative to untreated controls. A dose-response curve is plotted to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The peer-reviewed literature provides a robust validation pathway for this compound. It has been successfully identified and validated as a tractable lead compound for PARP1 inhibition, with a clear route to highly potent derivatives demonstrated through systematic chemical optimization.[1][2]

Simultaneously, a comparative analysis reveals the profound versatility of the underlying 1,4-benzodioxane scaffold. The same core structure is found in potent modulators of entirely different target classes, including α₁-adrenergic and serotonin receptors.[4][9] This dual identity highlights its significance as a privileged pharmacophore in drug discovery. For researchers and drug development professionals, this body of work provides not only a specific, validated starting point for anticancer therapeutics but also a broader template for designing novel agents across diverse disease areas.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PubMed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. PubMed. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Wolters Kluwer. [Link]

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  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

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  • Alpha 1 Adrenergic Receptor Antagonists. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

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A Comparative Analysis of the Cytotoxic Landscape of 1,4-Benzodioxane-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the 1,4-benzodioxane scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal chemistry.[1] Its derivatives have been explored for a wide array of biological activities, with a significant focus on their potential as cytotoxic agents against various cancer cell lines.[2] This guide provides a comprehensive, in-depth comparison of the cytotoxic profiles of several classes of 1,4-benzodioxane-based compounds, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, the mechanistic pathways through which they elicit cell death, and detailed protocols for assessing their cytotoxic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.

The Rationale for Targeting Cancer with 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane moiety, a bicyclic heterocyclic system, offers a unique combination of structural rigidity and conformational flexibility, making it an attractive template for the design of molecules that can interact with a variety of biological targets.[1] The core structure can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of a diverse library of derivatives with promising anticancer potential. The primary objective in designing these compounds is to achieve selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells. This is often accomplished by exploiting the biochemical and physiological differences between cancerous and non-cancerous cells, such as their altered signaling pathways, metabolic rates, and expression of specific surface receptors.[3]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following tables summarize the in vitro cytotoxic activities of various 1,4-benzodioxane derivatives against a panel of human cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxicity (IC50, µM) of 1,4-Benzodioxane-Imidazolium Salt Hybrids

CompoundK562 (Leukemia)SMMC-7721 (Hepatocellular Carcinoma)A-549 (Lung Carcinoma)Reference
Compound 25 1.061.968.31[4]
Cisplatin 4.789.2111.54[4]

Compound 25, a hybrid of 1,4-benzodioxane and an imidazolium salt, demonstrated significantly greater potency than the standard chemotherapeutic agent cisplatin against K562 and SMMC-7721 cell lines.[4]

Table 2: Cytotoxicity (GI50, µM) of 1,4-Benzodioxane-Hydrazone Derivatives in Melanoma Cell Lines

CompoundMDA-MB-435M14SK-MEL-2UACC-62Reference
Compound 7e 0.200.460.570.27[5]

Compound 7e, a 1,4-benzodioxane-hydrazone derivative, exhibited potent growth inhibitory activity against a panel of melanoma cell lines.[5]

Unraveling the Mechanism of Action: Induction of Apoptosis

A crucial aspect of cancer chemotherapy is the ability of a drug to induce programmed cell death, or apoptosis, in malignant cells. Many 1,4-benzodioxane derivatives have been shown to exert their cytotoxic effects through the activation of apoptotic signaling cascades.[4][5] Apoptosis is a tightly regulated process that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[6]

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. The intrinsic pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6]

Studies have shown that certain 1,4-benzodioxane derivatives can induce apoptosis by causing cell cycle arrest, typically at the G0/G1 or S phase.[5][7] This disruption of the normal cell cycle progression can trigger the apoptotic machinery.

Below are diagrams illustrating the key signaling pathways involved in apoptosis and a typical experimental workflow for assessing cytotoxicity.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 activation procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage (e.g., by 1,4-Benzodioxane derivatives) p53 p53 dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activation substrates Cellular Substrates caspase3->substrates cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Add 1,4-benzodioxane derivatives (various conc.) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubation2->cytotoxicity_assay data_acquisition Measure Absorbance/ Fluorescence/Luminescence cytotoxicity_assay->data_acquisition data_analysis Calculate IC50 values data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro cytotoxicity testing.

Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to employ validated and well-documented experimental protocols. Here, we provide detailed, step-by-step methodologies for three commonly used cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[8] The amount of bound dye is directly proportional to the cell mass.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodioxane derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[10]

  • Washing: Carefully wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] Allow the plates to air dry completely.

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[11]

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] It is a reliable indicator of cell membrane integrity.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a detergent like Triton X-100), and background (culture medium alone).[13]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 1,4-benzodioxane derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed several key features that influence their anticancer activity. For instance, the nature and position of substituents on the benzodioxane ring and any appended heterocyclic moieties can dramatically alter the compound's biological profile.[14][15]

In the case of 1,4-benzodioxane-imidazolium salt hybrids, the presence of a 2-methyl-benzimidazole or a 5,6-dimethyl-benzimidazole ring, along with substitution at the imidazolyl-3-position with a 4-phenylphenacyl group, has been shown to be critical for enhancing cytotoxic activity.[4] For 1,4-benzodioxane-hydrazone derivatives, specific substitutions on the hydrazone moiety have been found to significantly impact their growth inhibitory effects on melanoma cells.[5] These SAR insights are invaluable for the rational design of more potent and selective anticancer agents.

Conclusion and Future Directions

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of novel cytotoxic agents. The derivatives discussed in this guide showcase the potential of this chemical class to yield potent anticancer compounds with diverse mechanisms of action. The comparative data presented herein, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon.

Future research in this area should focus on several key aspects. A more extensive and standardized screening of a wider range of 1,4-benzodioxane derivatives against a larger panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles, is warranted. Elucidating the precise molecular targets of the most potent compounds will be crucial for understanding their mechanisms of action and for the development of targeted therapies. Furthermore, in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these promising compounds, with the ultimate goal of translating these preclinical findings into clinical applications for the benefit of cancer patients.

References

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  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agagonists, and Cytotoxic Agents. (2008). Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. (2013). Journal of Medicinal Chemistry. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. [Link]

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  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. (2008). Journal of Medicinal Chemistry. [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (2008). ResearchGate. [Link]

  • Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. (2022). ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,3-Dihydro-1,4-benzodioxine-5-carboxamide—a key scaffold in the development of therapeutic agents such as PARP1 inhibitors—demand a rigorous and informed approach.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety practices and regulatory compliance. The causality behind these procedures is as critical as the steps themselves, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundational step in safe handling and disposal. While toxicological properties for this compound have not been fully investigated, data from closely related benzodioxine analogs provide a strong basis for a cautious and proactive safety posture.[3] This chemical is considered hazardous under OSHA (29 CFR 1910.1200) classifications.[4]

The primary hazards necessitate that this compound be managed as a regulated chemical waste stream. It must not be disposed of via standard trash or sanitary sewer systems.[3]

Table 1: Hazard Profile of Related Benzodioxine Compounds

Property Identifier Source
Chemical Name This compound [1][5]
CAS Number 349550-81-8 [5]
Molecular Formula C₉H₉NO₃ [5]
Signal Word Warning [4]
Primary Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[4][6] Causes skin and eye irritation.[6][7] [4][6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4] [4]

| Hazardous Decomposition | Thermal decomposition can release irritating vapors and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3][4] |[3][4] |

Causality: The acute toxicity ratings mean that exposure through ingestion, skin contact, or inhalation can cause significant harm. The incompatibility with strong acids, bases, and oxidizers highlights the risk of dangerous chemical reactions if waste streams are improperly mixed. Therefore, segregation is a non-negotiable aspect of the disposal protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is essential to mitigate the risks of exposure during routine handling and waste consolidation. The choice of PPE is directly dictated by the hazard profile.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or natural rubber gloves. Inspect for integrity before use.[3][7] Prevents dermal absorption, which is a primary route of exposure leading to toxicity.[4]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects eyes from dust particles and accidental splashes, preventing irritation.[6]
Skin and Body Standard laboratory coat. Ensure it is fully buttoned. Minimizes contact with exposed skin. Contaminated clothing must be removed and washed before reuse.[3][6]

| Respiratory | Use only in a well-ventilated area. For bulk handling or in case of poor ventilation, use a NIOSH-approved respirator.[4] | Prevents inhalation of dust, a key route of exposure for this compound's toxicity class.[4] |

Waste Segregation and Collection: A Critical Control Point

Proper segregation prevents dangerous reactions and ensures compliance with hazardous waste regulations. All waste generated from handling this compound must be treated as hazardous chemical waste.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, sealable lid.[8]

  • Labeling is Paramount: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., Toxic, Irritant).[9]

    • The accumulation start date (the date the first drop of waste enters the container).

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[8] This minimizes the release of vapors and prevents accidental spills.

  • Segregate Incompatibles: Store the designated waste container away from strong acids, bases, and oxidizing agents to prevent accidental mixing and dangerous reactions.[4]

Decontamination and Spill Management

Accidents happen, but a clear, pre-defined response plan minimizes risk.

Empty Container Decontamination: For containers that held the pure compound, especially those from highly toxic materials, triple rinsing is a mandatory procedure.[8]

  • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [8] Subsequent rinsates for non-acute materials may be disposed of normally, but best practice dictates collecting all rinsates as hazardous waste.

  • Allow the container to air-dry completely in a well-ventilated area before disposal or recycling.

Spill Cleanup Protocol:

  • Ensure Safety: Alert others in the area and ensure adequate ventilation. Don appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[4][7]

  • Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into your designated hazardous waste container.[4][7]

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response Spill Spill Occurs Alert Alert Personnel Ensure Ventilation Spill->Alert Don_PPE Don Full PPE (Gloves, Goggles, Lab Coat) Alert->Don_PPE Sweep Carefully Sweep Solid Material (Avoid Dust Generation) Don_PPE->Sweep Collect Place Spilled Material & Contaminated Supplies into Hazardous Waste Container Sweep->Collect Decontaminate Clean Spill Area with Soap and Water Collect->Decontaminate Disposal Manage Waste Container for EHS Pickup Decontaminate->Disposal caption Diagram 2: Spill Response Workflow.

Final Disposal Protocol: From Lab to Licensed Facility

The ultimate disposal of this hazardous waste is not the responsibility of the individual researcher but must be handled through institutional and licensed channels.

Step-by-Step Disposal Procedure:

  • Fill to Capacity: Fill your hazardous waste container no more than 90% full to allow for expansion.

  • Finalize Label: Ensure the hazardous waste label is complete and accurate, with all components listed by percentage.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8] Do not allow hazardous waste to accumulate in the lab for extended periods.

  • Manifesting: EHS will work with a licensed hazardous waste transporter. The waste will be tracked using a hazardous waste manifest from its point of generation to its final treatment, storage, and disposal facility (TSDF), in accordance with EPA regulations.[10]

  • Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous components.

This structured approach ensures that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection. By understanding the science behind the safety protocols, we build a culture of trust and responsibility in the laboratory.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Fisher Scientific. (2024, February 18). Safety Data Sheet: 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 1,4-Benzodioxane-2-thiocarboxamide.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. This compound, 97%, Thermo Scientific. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.